molecular formula C55H97N3O30 B12075125 Lyso-GM1 CAS No. 94458-59-0

Lyso-GM1

Katalognummer: B12075125
CAS-Nummer: 94458-59-0
Molekulargewicht: 1280.4 g/mol
InChI-Schlüssel: ARKDJZHBBZECNE-LSYRYXEQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lyso-GM1 is the deacylated form of GM1 ganglioside, a glycosphingolipid highly abundant in the central nervous system. In scientific research, this compound is primarily recognized as a significant biomarker for monitoring the progression and therapeutic efficacy in GM1 gangliosidosis, a fatal neurodegenerative lysosomal storage disorder (LSD) . This disorder is caused by a deficiency in the enzyme β-galactosidase, leading to the pathological accumulation of GM1 ganglioside and its metabolic derivatives, including this compound, within lysosomes of neuronal tissues . The accumulation of these substrates is directly linked to severe neurodegeneration. Consequently, this compound is a critical analyte in studies investigating disease pathogenesis and the development of treatments such as gene therapy, enzyme replacement therapy, and substrate reduction therapy . Analysis of this compound is typically performed using advanced techniques like tandem mass spectrometry to provide precise quantification . Researchers utilize this compound to gain insights into the biochemical pathways of ganglioside catabolism and the disruptive mechanisms underlying LSDs. Specific details on the direct research applications of the pure this compound reagent (e.g., as a standard in assays, or its use in in vitro models) were not identified in the available literature and should be defined based on the product's intended use. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Eigenschaften

CAS-Nummer

94458-59-0

Molekularformel

C55H97N3O30

Molekulargewicht

1280.4 g/mol

IUPAC-Name

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C55H97N3O30/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(66)27(56)24-79-51-43(75)41(73)45(33(22-62)82-51)84-53-44(76)49(88-55(54(77)78)18-29(67)35(57-25(2)64)48(87-55)37(69)30(68)19-59)46(34(23-63)83-53)85-50-36(58-26(3)65)47(39(71)32(21-61)80-50)86-52-42(74)40(72)38(70)31(20-60)81-52/h16-17,27-53,59-63,66-76H,4-15,18-24,56H2,1-3H3,(H,57,64)(H,58,65)(H,77,78)/b17-16+/t27-,28+,29-,30+,31+,32+,33+,34+,35+,36+,37+,38-,39-,40-,41+,42+,43+,44+,45+,46-,47+,48+,49+,50-,51+,52-,53-,55-/m0/s1

InChI-Schlüssel

ARKDJZHBBZECNE-LSYRYXEQSA-N

Isomerische SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)N)O

Kanonische SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)N)O

Herkunft des Produkts

United States

Foundational & Exploratory

Lyso-GM1: A Comprehensive Technical Guide on its Structure, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyso-GM1, the deacylated derivative of the monosialoganglioside GM1, is a glycosphingolipid of significant interest in neurobiology and drug development. Its unique structure allows it to participate in a variety of cellular processes, including neuronal signaling, differentiation, and survival. This technical guide provides a detailed overview of the full chemical structure of this compound, its synthesis and purification, and its critical role in key signaling pathways. Quantitative data are presented in structured tables for clarity, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions and functional implications.

Full Chemical Structure of this compound

This compound, also known as lysoganglioside GM1, is structurally distinct from its parent compound, GM1, by the absence of the fatty acid chain typically attached to the sphingosine (B13886) base. This deacylation results in a primary amine group on the sphingosine moiety, altering its physicochemical properties and biological activities.

The full chemical structure of this compound consists of a sphingosine backbone linked to a complex oligosaccharide chain. This carbohydrate portion is composed of five monosaccharide units: a terminal galactose, an N-acetylgalactosamine, another galactose, a glucose, and a single sialic acid (N-acetylneuraminic acid) residue attached to the internal galactose.

Table 1: Chemical Identifiers and Properties of this compound

Identifier/PropertyValueSource(s)
IUPAC Name (2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid--INVALID-LINK--
Molecular Formula C₅₅H₉₇N₃O₃₀--INVALID-LINK--
Molecular Weight 1280.36 g/mol --INVALID-LINK--
Canonical SMILES CCCCCCCCCCCCC/C=C/--INVALID-LINK--CO)O[C@H]2--INVALID-LINK--CO)O[C@H]3--INVALID-LINK--CO)O)O[C@H]4--INVALID-LINK--CO)O)O)O)NC(=O)C)O[C@@]5(C--INVALID-LINK----INVALID-LINK--O)O)NC(=O)C)O)C(=O)O)O)O)O)N">C@HO--INVALID-LINK--
InChI Key YQTZTHWHSZKVRN-UVMZBQDWSA-N--INVALID-LINK--
Synonyms Lysoganglioside GM1, this compound, II³Neu5Ac-GgOse₄-Cer(-fatty acid)--INVALID-LINK--, --INVALID-LINK--

Experimental Protocols

Synthesis of this compound

The preparation of this compound typically involves the deacylation of GM1 ganglioside. Both chemical and enzymatic methods have been successfully employed.

2.1.1. Chemical Synthesis (Alkaline Hydrolysis)

A common method for the chemical synthesis of this compound is through alkaline hydrolysis of GM1.[1]

  • Materials:

  • Procedure:

    • Dissolve GM1 in 1-propanol to a final concentration of 1 mM.

    • Add KOH to a final concentration of 0.2 N.

    • Carry out the reaction under an inert atmosphere to prevent oxidation.

    • Incubate the reaction mixture at 90°C for 6 hours.

    • Following incubation, neutralize the reaction mixture.

    • Purify the resulting this compound using appropriate chromatographic techniques (see section 2.2).

  • Yield: This method can achieve a yield of approximately 54%.[1]

2.1.2. Enzymatic Synthesis

Enzymatic synthesis offers a more specific and milder alternative to chemical hydrolysis, often resulting in higher yields and purity.[2]

  • Enzyme: Sphingolipid ceramide N-deacylase (SCDase).

  • Procedure:

    • Incubate GM1 with SCDase in a suitable buffer system.

    • The enzyme specifically cleaves the N-acyl linkage of the ceramide moiety, releasing the fatty acid and generating this compound.

    • The reaction is typically carried out at a controlled temperature and pH to ensure optimal enzyme activity.

    • The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the this compound is purified from the reaction mixture.

  • Yield: This method can result in an almost quantitative yield.[2]

Purification and Characterization of this compound

Purification of this compound is crucial to remove unreacted GM1, fatty acids, and other byproducts.

  • Purification Method: High-Performance Anion-Exchange Chromatography (HPAEC)

    • HPAEC is an effective method for separating this compound from its parent ganglioside due to the difference in their net charge and interaction with the stationary phase.[2]

    • A Mono Q HR 5/5 column is often used with a suitable buffer gradient for elution.[2]

  • Characterization Methods:

    • ¹H-NMR and FAB-MS: These techniques are used to confirm the chemical structure of the purified this compound, ensuring that the deacylation was successful and that the acetamide (B32628) groups on the galactosamine and sialic acid residues remain intact.[1]

    • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.[3]

Biological Significance and Signaling Pathways

This compound, and its parent compound GM1, play pivotal roles in the central nervous system, particularly in neuronal function, development, and protection.[4] They are integral components of lipid rafts, specialized membrane microdomains that serve as platforms for signal transduction.

Interaction with Tropomyosin Receptor Kinase (Trk) Receptors

A key aspect of GM1 and this compound's neurotrophic and neuroprotective effects is their interaction with the Tropomyosin receptor kinase (Trk) family of neurotrophin receptors (TrkA, TrkB, and TrkC).[5][6] This interaction modulates the signaling cascades initiated by neurotrophins like Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF).[4][7]

The oligosaccharide portion of GM1/Lyso-GM1 is believed to directly interact with the extracellular domain of Trk receptors, stabilizing the receptor-ligand complex and enhancing receptor autophosphorylation and subsequent activation.[8]

Lyso_GM1_TrkA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin (e.g., NGF, BDNF) Trk_receptor Trk Receptor (e.g., TrkA) Neurotrophin->Trk_receptor Binds LysoGM1 This compound LysoGM1->Trk_receptor Modulates Trk_dimer Trk Dimerization & Autophosphorylation Trk_receptor->Trk_dimer p1 p2 Ras Ras Trk_dimer->Ras PI3K PI3K Trk_dimer->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Cell_Response Neuronal Survival, Differentiation, Plasticity Akt->Cell_Response ERK ERK MEK->ERK CREB CREB ERK->CREB CREB->Cell_Response

Caption: this compound modulated Trk receptor signaling pathway.

Downstream Signaling Cascades

The activation of Trk receptors by neurotrophins, potentiated by this compound, initiates several downstream signaling cascades crucial for neuronal health:

  • Ras/MAPK Pathway: The activation of Ras, followed by the Raf-MEK-ERK cascade, leads to the phosphorylation of transcription factors like CREB, which in turn regulates the expression of genes involved in neuronal survival and plasticity.[5]

  • PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another major downstream effector of Trk receptor activation. Akt phosphorylation promotes cell survival by inhibiting apoptotic pathways.[4]

Role in Lysosomal Storage Diseases

This compound is also a key biomarker in GM1 gangliosidosis, a lysosomal storage disorder caused by a deficiency of the enzyme β-galactosidase. This deficiency leads to the accumulation of GM1 ganglioside and consequently elevated levels of this compound in patient tissues and fluids.[9][10]

Table 2: Quantitative Data on this compound in Biological Contexts

ParameterValue/RangeContextSource(s)
Plasma this compound in GM1 Gangliosidosis Patients Detectable and elevated compared to healthy controlsDiagnostic biomarker[9]
CSF this compound in GM1 Gangliosidosis Patients Elevated compared to healthy controlsDiagnostic biomarker[9]
In vitro concentration for Trk activation studies Micromolar (µM) rangeExperimental condition[8]

Conclusion

This compound is a molecule of profound importance in the field of neuroscience. Its well-defined chemical structure, which can be accessed through established synthetic and purification protocols, allows for detailed investigation of its biological functions. The ability of this compound to modulate critical signaling pathways, particularly the Trk receptor cascades, underscores its potential as a therapeutic agent and a target for drug development in neurodegenerative disorders. Further research into the precise molecular interactions of this compound within the complex environment of the neuronal membrane will undoubtedly unveil new avenues for therapeutic intervention.

References

The Role of Lyso-GM1 in the Pathogenesis of GM1 Gangliosidosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

GM1 gangliosidosis is a devastating neurodegenerative lysosomal storage disorder resulting from the genetic deficiency of the enzyme β-galactosidase (β-gal). This deficiency leads to the accumulation of GM1 ganglioside and related glycoconjugates. A critical, yet less discussed, metabolite in the disease pathology is lyso-GM1 (monosialotetrahexosylsphingosine), the deacylated form of GM1 ganglioside. While GM1 ganglioside storage is the hallmark, this compound has emerged as a key biomarker and a potentially potent cytotoxic agent contributing significantly to the disease's pathogenesis. This technical guide provides an in-depth review of the role of this compound, consolidating current knowledge for researchers, scientists, and drug development professionals. We detail its biochemical origins, its role in cellular dysfunction—including neuroinflammation, mitochondrial damage, and endoplasmic reticulum stress—and its established utility as a diagnostic and pharmacodynamic biomarker. This guide includes summaries of quantitative data, detailed experimental methodologies, and visual diagrams of key pathways and workflows to facilitate a comprehensive understanding of this compound's impact on GM1 gangliosidosis.

Introduction to GM1 Gangliosidosis and this compound

GM1 gangliosidosis is an autosomal recessive disorder caused by mutations in the GLB1 gene, which encodes the lysosomal hydrolase β-galactosidase.[1][2] The absence or severe reduction of this enzyme's activity prevents the catabolism of substrates containing a terminal β-galactose residue.[1] Consequently, the primary substrate, GM1 ganglioside, along with its asialo-derivative GA1 and other glycoconjugates, accumulates to toxic levels, primarily within the lysosomes of cells in the central nervous system (CNS) and visceral organs.[1][3] This storage leads to progressive lysosomal swelling, widespread cellular dysfunction, neurodegeneration, and ultimately, premature death.[1][4]

Alongside GM1 ganglioside, its deacylated metabolite, this compound, also accumulates.[3] Lysosphingolipids, such as this compound, are generally considered to be cytotoxic metabolites that can disrupt cellular membranes and signaling pathways. While much of the pathology in GM1 gangliosidosis is attributed to the massive storage of GM1 ganglioside, this compound is a crucial piece of the pathogenic puzzle, acting as both a disease biomarker and a likely contributor to cellular toxicity.

Pathogenic Role of this compound and Substrate Accumulation

The precise, independent pathogenic contributions of this compound are still under investigation, often being studied in the context of general GM1 ganglioside accumulation. However, based on the known cytotoxicity of other lysosphingolipids, this compound is hypothesized to be a key driver of the following pathological cascades.

Neuroinflammation and Microglial Activation

Neuroinflammation is a prominent feature of GM1 gangliosidosis.[1] Mouse models of the disease show significant activation and proliferation of microglia, the resident immune cells of the CNS, in response to substrate accumulation.[5][6] This chronic activation leads to the release of pro-inflammatory cytokines and reactive oxygen species (ROS), creating a neurotoxic environment that exacerbates neuronal cell death. While studies on the direct effect of this compound on microglia are limited, the accumulation of storage material is a known trigger for this inflammatory response.

Endoplasmic Reticulum (ER) Stress and Calcium Dysregulation

The accumulation of gangliosides, including GM1, has been shown to disrupt the homeostasis of the endoplasmic reticulum, a critical organelle for protein folding and calcium (Ca²⁺) storage.[4][7] Pathogenic accumulation of GM1 at the junctions between the ER and the plasma membrane alters neuronal Ca²⁺ homeostasis by increasing flux through the N-methyl-D-aspartate receptor (NMDAR) Ca²⁺ channel.[8] This disruption of Ca²⁺ signaling and the accumulation of misfolded proteins can trigger a cellular stress pathway known as the Unfolded Protein Response (UPR).[9] Chronic UPR activation ultimately leads to programmed cell death, or apoptosis, contributing significantly to the neuronal loss seen in the disease.[4][9]

Mitochondrial Dysfunction and Oxidative Stress

Mitochondrial dysfunction is a common secondary effect of lysosomal storage.[10][11][12] In GM1 gangliosidosis, cells exhibit mitochondrial abnormalities, including altered morphology, reduced membrane potential, and decreased ATP production.[7][10] A primary cause of this is the impairment of autophagy, the cellular process for clearing damaged organelles.[5][6] When lysosomes are dysfunctional due to substrate storage, their ability to fuse with autophagosomes is reduced.[7][10] This leads to the accumulation of damaged mitochondria, which in turn generate excess ROS, leading to oxidative stress and further cellular damage.[1]

This compound as a Clinical Biomarker

This compound has been established as a highly sensitive and specific biomarker for the diagnosis and monitoring of GM1 gangliosidosis.[13] Its concentration in plasma is significantly elevated in patients compared to healthy individuals and can be reliably measured using mass spectrometry.

Data Presentation: this compound and Related Biomarker Levels

The following tables summarize quantitative data from studies on this compound and related biomarkers in GM1 gangliosidosis patients and animal models.

Table 1: Plasma this compound Concentrations in Human Patients

Cohort Analyte Mean/Median Concentration Fold Increase vs. Controls Reference
GM1 Patients (Infantile, 0-2 yrs) This compound 104-fold above LLOQ* >100x [13]
GM1 Patients (All) This compound Detectable in 12 of 13 patients Significant Elevation [14]
Healthy Controls This compound Below LLOQ* (<0.5 nM) N/A
GM2 Gangliosidosis Patients This compound Slightly elevated in some cases Variable [13]

*LLOQ: Lower Limit of Quantification

Table 2: Biomarker Sensitivity and Specificity for GM1 Gangliosidosis Diagnosis

Biomarker Sensitivity Specificity Reference

| Plasma this compound | 92% | 95% |[13] |

Table 3: GM1 Ganglioside Concentrations in CSF of Animal Models

Model Analyte Fold Increase vs. Controls Age Reference
Shiba Dog with GM1 GM1 Ganglioside ~9-fold 5 months [15]
Shiba Dog with GM1 GM1 Ganglioside ~51-fold 12 months [15]

| Dog with GM2 (Sandhoff) | GM1 Ganglioside | ~7-fold | N/A |[15] |

Experimental Protocols and Methodologies

Quantification of this compound by LC-MS/MS

The gold standard for quantifying this compound in biological fluids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.[16][17]

Objective: To accurately measure the concentration of this compound in plasma samples.

Principle: this compound is extracted from the plasma matrix, separated from other molecules via liquid chromatography, and then ionized and fragmented in a mass spectrometer. The specific mass-to-charge ratio of the parent ion and a characteristic fragment ion are monitored for precise quantification against a stable isotope-labeled internal standard.

Generalized Protocol:

  • Sample Preparation:

    • Thaw 100 µL of human plasma on ice.

    • Add an internal standard (e.g., a stable isotope-labeled this compound).

    • Perform protein precipitation and lipid extraction using an organic solvent mixture, such as methanol (B129727)/acetone/water.[17]

    • Vortex vigorously and centrifuge at high speed to pellet precipitated proteins.

    • Collect the supernatant containing the lipid fraction.

    • Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in an appropriate injection solvent.

  • Liquid Chromatography (LC):

    • Inject the reconstituted sample onto a C18 or similar reverse-phase LC column.

    • Use a gradient elution with mobile phases typically consisting of an aqueous solution with a modifier (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., methanol or acetonitrile).

    • The gradient is optimized to achieve chromatographic separation of this compound from other plasma lipids.

  • Tandem Mass Spectrometry (MS/MS):

    • The LC eluent is directed to an electrospray ionization (ESI) source, typically operating in positive ion mode.

    • The mass spectrometer is set to operate in Multiple Reaction Monitoring (MRM) mode.

    • Specific precursor-to-product ion transitions for both endogenous this compound and the internal standard are monitored.

  • Quantification:

    • A calibration curve is generated using known concentrations of a purified this compound standard.

    • The concentration of this compound in the plasma sample is calculated by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Cellular Models for Studying this compound Effects

Objective: To investigate the cytotoxic effects of this compound on neuronal cells.

Principle: Exogenous this compound is administered to cultured neuronal cells (e.g., primary neurons or neuroblastoma cell lines) to mimic the disease state. Cellular responses such as apoptosis, inflammation, and metabolic dysfunction are then measured.

Generalized Protocol:

  • Cell Culture: Plate neuronal cells at a suitable density in culture plates.

  • This compound Preparation: Prepare a stock solution of purified this compound (synthesized or commercially available[18][19]) in a suitable vehicle (e.g., ethanol (B145695) or DMSO). Further dilute to working concentrations in cell culture medium.

  • Treatment: Treat cells with varying concentrations of this compound for a defined period (e.g., 24-72 hours). Include a vehicle-only control.

  • Endpoint Analysis:

    • Cytotoxicity: Measure cell viability using assays such as MTT or LDH release.

    • Apoptosis: Use TUNEL staining or caspase-3/7 activity assays.

    • Inflammation: Measure the expression and release of inflammatory cytokines (e.g., TNF-α, IL-1β) using qPCR or ELISA.

    • ER Stress: Analyze the expression of UPR markers (e.g., BiP, CHOP) by Western blot or qPCR.

    • Mitochondrial Function: Assess mitochondrial membrane potential using dyes like TMRM or JC-1 and measure ROS production with probes like CellROX.

Visualizations: Pathways and Workflows

Logical Pathway of GM1 Gangliosidosis Pathogenesis

GM1_Pathogenesis GLB1 GLB1 Gene Mutation bGal β-Galactosidase Deficiency GLB1->bGal GM1_Accum Lysosomal Accumulation of GM1 Ganglioside & this compound bGal->GM1_Accum Catabolic block Lys_Dys Lysosomal Dysfunction & Impaired Autophagy GM1_Accum->Lys_Dys ER_Stress ER Stress & Ca2+ Dysregulation GM1_Accum->ER_Stress Neuroinflam Neuroinflammation (Microglial Activation) GM1_Accum->Neuroinflam Triggers activation Mito_Dys Mitochondrial Dysfunction & ROS Lys_Dys->Mito_Dys Impaired mitophagy Apoptosis Neuronal Apoptosis Mito_Dys->Apoptosis ER_Stress->Apoptosis Neuroinflam->Apoptosis Neurotoxic factors Neurodegen Progressive Neurodegeneration Apoptosis->Neurodegen

Caption: Logical flow from GLB1 mutation to neurodegeneration in GM1 gangliosidosis.

Postulated Signaling Cascade of this compound-Mediated Toxicity

LysoGM1_Toxicity LysoGM1 This compound Accumulation ER Endoplasmic Reticulum LysoGM1->ER Perturbs membrane Mito Mitochondrion LysoGM1->Mito Impairs function Microglia Microglia LysoGM1->Microglia Activates Ca_Release Ca2+ Release ↑ ER->Ca_Release ROS ROS Production ↑ Mito->ROS Inflam_Activation Inflammasome Activation Microglia->Inflam_Activation UPR Unfolded Protein Response (UPR) Ca_Release->UPR Caspase Caspase Activation UPR->Caspase ROS->Caspase Cytokines Pro-inflammatory Cytokines Inflam_Activation->Cytokines Apoptosis Neuronal Apoptosis Cytokines->Apoptosis Caspase->Apoptosis

Caption: Postulated pathways of this compound-induced neuronal toxicity.

Experimental Workflow for this compound Quantification

LCMS_Workflow Sample Plasma Sample (100 µL) Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction (Organic Solvent) Spike->Extract Dry Dry & Reconstitute Extract->Dry LC LC Separation (C18 Column) Dry->LC MS ESI-MS/MS (MRM Mode) LC->MS Data Data Analysis (Quantification vs. Calibration Curve) MS->Data

References

Lyso-GM1: A Core Biomarker for Lysosomal Storage Diseases - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lysosomal storage diseases (LSDs) represent a class of over 70 inherited metabolic disorders characterized by the accumulation of undegraded or partially degraded macromolecules within lysosomes. This accumulation disrupts normal cellular function, leading to a wide range of clinical manifestations, often with significant neurological involvement. The development of reliable biomarkers is paramount for early diagnosis, disease monitoring, and the evaluation of therapeutic interventions. This technical guide focuses on Lyso-GM1, a deacylated derivative of GM1 ganglioside, and its pivotal role as a biomarker primarily for GM1 gangliosidosis, a devastating neurodegenerative LSD. This document provides a comprehensive overview of the underlying biochemistry, analytical methodologies for quantification, and the clinical utility of this compound, with a focus on providing actionable data and protocols for the scientific community.

Introduction to this compound and its Pathophysiological Significance

GM1 gangliosidosis is an autosomal recessive disorder caused by mutations in the GLB1 gene, which encodes the lysosomal enzyme β-galactosidase. This enzymatic deficiency leads to the accumulation of GM1 ganglioside, particularly in the central nervous system.[1] this compound, or glucosylsphingosine, is formed through the deacylation of GM1 ganglioside. Under normal physiological conditions, its concentration is negligible. However, in the pathological state of GM1 gangliosidosis, the impaired catabolism of GM1 ganglioside leads to a significant elevation of this compound levels in various biological fluids, including plasma and cerebrospinal fluid (CSF).

While GM1 gangliosidosis is the primary disease associated with elevated this compound, slight elevations have also been observed in some cases of GM2 gangliosidosis (Tay-Sachs and Sandhoff diseases).[2] Conversely, this compound is not considered a relevant biomarker for Morquio B disease, which is also caused by mutations in the GLB1 gene. This is because the mutations in Morquio B disease primarily affect the enzyme's ability to degrade keratan (B14152107) sulfate, not gangliosides.[3][4] This specificity makes this compound a valuable tool for the differential diagnosis of these related disorders.

The accumulation of this compound is not merely an indicator of disease but is also believed to be a direct contributor to the pathophysiology of GM1 gangliosidosis. While the precise signaling pathways are still under investigation, evidence suggests that this compound may induce neuroinflammation and apoptosis, exacerbating the neurodegeneration characteristic of the disease.[5]

Quantitative Analysis of this compound

Accurate and sensitive quantification of this compound is crucial for its clinical application. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of this compound and other lysosphingolipids.

Data Presentation: this compound Levels in Health and Disease

The following tables summarize quantitative data on this compound levels in plasma from healthy controls and patients with GM1 gangliosidosis, highlighting its diagnostic potential.

Analyte Disease State Matrix Concentration Range (ng/mL) Fold Increase vs. Controls Reference
This compoundHealthy ControlPlasmaNot typically detectedN/A[2]
This compoundGM1 GangliosidosisPlasmaVaries significantlySubstantial elevation[2]
Clinical Form of GM1 Gangliosidosis Typical Age of Onset Relative this compound Levels Reference
Type I (Infantile)< 6 monthsHighest[1][6]
Type II (Late Infantile/Juvenile)1-5 yearsIntermediate[1][6]
Type III (Adult)> 5 yearsLowest, but still elevated[1][6]
Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is adapted from established methods for the multiplex analysis of lysosphingolipids.

2.2.1. Materials and Reagents

  • Internal Standard (IS): d5-Lyso-GM1 (or a suitable structural analog)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Human plasma (EDTA)

  • 96-well protein precipitation plate

2.2.2. Sample Preparation

  • To 50 µL of plasma in a 96-well plate, add 200 µL of a protein precipitation solution (e.g., ACN:MeOH 80:20 v/v) containing the internal standard at a known concentration.

  • Mix thoroughly and incubate at 4°C for 20 minutes to allow for complete protein precipitation.

  • Centrifuge the plate at 4000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new 96-well plate for analysis.

2.2.3. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate this compound from other plasma components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.

2.2.4. Data Analysis

  • Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.

Experimental Protocol: Quantification of this compound in Human Cerebrospinal Fluid (CSF) by LC-MS/MS

2.3.1. Materials and Reagents

  • Internal Standard (IS): d5-Lyso-GM1 (or a suitable structural analog).[11]

  • Methanol (MeOH), LC-MS grade

  • Chloroform (B151607) (CHCl3), LC-MS grade

  • Water, LC-MS grade

  • Human CSF

2.3.2. Sample Preparation (Folch Extraction) [7][8]

  • To 100 µL of CSF, add the internal standard.

  • Add 400 µL of a 2:1 (v/v) mixture of chloroform and methanol.

  • Vortex thoroughly for 2 minutes.

  • Add 100 µL of LC-MS grade water and vortex for another 2 minutes.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

2.3.3. LC-MS/MS Conditions

  • Similar LC-MS/MS conditions as described for plasma analysis can be used as a starting point, with optimization of the gradient and other parameters as needed for the CSF matrix.

Signaling Pathways and Experimental Workflows

GM1 Ganglioside Catabolic Pathway

The accumulation of this compound is a direct consequence of the disruption of the GM1 ganglioside catabolic pathway. The following diagram illustrates the key steps in this pathway.

GM1_Catabolism cluster_defect GM1 GM1 Ganglioside GM2 GM2 Ganglioside GM1->GM2 Galactose LysoGM1 This compound GM1->LysoGM1 Fatty Acid Enzyme1 β-Galactosidase (GLB1) Deacylase Deacylase GA2 Asialo-GM2 GM2->GA2 N-Acetylgalactosamine Enzyme2 Hexosaminidase A LacCer Lactosylceramide GA2->LacCer Galactose Enzyme3 β-Galactosidase GlcCer Glucosylceramide LacCer->GlcCer Galactose Ceramide Ceramide GlcCer->Ceramide Glucose Enzyme4 β-Glucosidase Enzyme5 Ceramidase Sphingosine + Fatty Acid Sphingosine + Fatty Acid Ceramide->Sphingosine + Fatty Acid Defect Defect in GM1 Gangliosidosis

Caption: Catabolic pathway of GM1 ganglioside and the formation of this compound.

Proposed Neuroinflammatory Signaling Pathway Involving this compound

While the direct molecular targets of this compound are still being elucidated, its accumulation is associated with neuroinflammation. The following diagram proposes a potential signaling cascade.

LysoGM1_Inflammation LysoGM1 Elevated this compound Microglia Microglial Activation LysoGM1->Microglia Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Microglia->Cytokines NFkB NF-κB Activation Cytokines->NFkB Apoptosis Neuronal Apoptosis NFkB->Apoptosis Neurodegeneration Neurodegeneration Apoptosis->Neurodegeneration

Caption: Proposed pathway of this compound-induced neuroinflammation and apoptosis.

Experimental Workflow for Biomarker Validation

The validation of this compound as a clinical biomarker follows a multi-step process.

Biomarker_Validation_Workflow Discovery Biomarker Discovery (e.g., Untargeted Metabolomics) Quantification Development of Quantitative Assay (LC-MS/MS) Discovery->Quantification Validation Analytical Validation (Sensitivity, Specificity, Reproducibility) Quantification->Validation Clinical_Validation Clinical Validation (Correlation with Disease Severity, Response to Therapy) Validation->Clinical_Validation Implementation Clinical Implementation (Diagnostic and Monitoring Tool) Clinical_Validation->Implementation

Caption: A generalized workflow for the validation of a clinical biomarker.

Clinical Utility and Future Directions

This compound has demonstrated significant promise as a biomarker for GM1 gangliosidosis. Its high sensitivity and specificity make it a valuable tool for:

  • Early Diagnosis: Elevated this compound can aid in the early and accurate diagnosis of GM1 gangliosidosis, enabling prompt initiation of supportive care.

  • Disease Monitoring: Longitudinal monitoring of this compound levels may provide insights into disease progression.

  • Evaluation of Therapeutic Efficacy: In the context of emerging therapies such as gene therapy and substrate reduction therapy, this compound can serve as a pharmacodynamic biomarker to assess treatment response.

Future research should focus on:

  • Standardization of Analytical Methods: Establishing standardized protocols for this compound quantification across different laboratories is essential for its widespread clinical adoption.

  • Elucidation of Pathogenic Mechanisms: Further investigation into the direct signaling pathways modulated by this compound will provide a deeper understanding of its role in neurodegeneration and may reveal novel therapeutic targets.

  • Correlation with Genotype and Phenotype: A more detailed analysis of the relationship between specific GLB1 mutations, this compound levels, and clinical phenotype will enhance its prognostic value.

Conclusion

This compound has emerged as a critical biomarker in the field of lysosomal storage diseases, particularly for GM1 gangliosidosis. Its utility in diagnosis, and its potential for disease monitoring and assessing therapeutic response, underscore its importance for both researchers and clinicians. The methodologies and data presented in this guide are intended to facilitate further research and the clinical implementation of this compound as a valuable tool in the management of GM1 gangliosidosis. Continued investigation into the multifaceted roles of this molecule will undoubtedly pave the way for improved diagnostics and novel therapeutic strategies for this devastating disease.

References

Endogenous Function of Lyso-GM1 in Neuronal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyso-GM1, the deacylated form of the monosialoganglioside GM1, is an endogenous molecule in neuronal cells, primarily understood as a catabolic intermediate of GM1. However, emerging evidence suggests that this compound may not be merely an inert metabolite but could possess intrinsic biological activities, particularly in modulating neuronal signaling and survival. This technical guide provides a comprehensive overview of the current understanding of the endogenous function of this compound in neuronal cells. Drawing inferences from the well-established roles of the GM1 oligosaccharide, which is structurally analogous to this compound, this document explores its potential involvement in neurotrophic factor signaling, calcium homeostasis, and neuroprotection. Detailed experimental protocols and data presentation are included to facilitate further research into the specific roles of this intriguing molecule.

Introduction: The Emerging Role of this compound

Gangliosides are sialic acid-containing glycosphingolipids that are abundant in the outer leaflet of the plasma membrane of neuronal cells.[1] They play crucial roles in cell-cell recognition, adhesion, and signal transduction.[2] GM1 ganglioside, in particular, is one of the most abundant gangliosides in the central nervous system and has been extensively studied for its neurotrophic and neuroprotective properties.[3][4]

This compound is formed by the enzymatic removal of the fatty acid moiety from the ceramide backbone of GM1.[3] While traditionally viewed as a step in the lysosomal degradation pathway of GM1, the structural similarity of this compound to the bioactive oligosaccharide portion of GM1 suggests that it may have its own physiological functions.[2][5] This guide will delve into the inferred endogenous functions of this compound, the signaling pathways it may modulate, and the experimental approaches to elucidate its specific roles in neuronal health and disease.

Inferred Endogenous Functions of this compound

Direct studies on the endogenous function of this compound are limited. However, a significant body of evidence indicates that the oligosaccharide portion of GM1 is responsible for many of its biological activities.[2][5] As this compound is essentially the GM1 oligosaccharide linked to a sphingosine (B13886) base, it is plausible that it shares these functions.

Modulation of Neurotrophic Factor Signaling

GM1 is a well-known modulator of neurotrophin signaling, particularly through its interaction with the Tropomyosin receptor kinase A (TrkA), the receptor for Nerve Growth Factor (NGF).[6] Evidence suggests that the GM1 oligosaccharide directly interacts with the extracellular domain of TrkA, promoting receptor dimerization and autophosphorylation, thereby activating downstream pro-survival and differentiation pathways like the MAPK/Erk pathway.[5][7][8]

Given that this compound possesses the same oligosaccharide structure, it is hypothesized to:

  • Directly bind to and activate Trk receptors, mimicking the effect of the full GM1 molecule.

  • Potentiate the effects of neurotrophins like NGF, leading to enhanced neuronal survival and neurite outgrowth.[6]

Regulation of Calcium Homeostasis

Intracellular calcium (Ca²⁺) is a critical second messenger in neurons, regulating a vast array of processes from neurotransmitter release to gene expression. Endogenous GM1 has been shown to modulate L-type calcium channel activity in neuronal cells.[9][10] A derivative of this compound, LIGA20, has been demonstrated to reduce pathological amplification of Ca²⁺ signaling following excitotoxic insults.[11] This strongly suggests that this compound itself could be a key player in maintaining neuronal calcium homeostasis.

Potential mechanisms of action include:

  • Direct interaction with and modulation of the activity of voltage-gated calcium channels.[9]

  • Influencing the function of other calcium-regulating proteins, such as plasma membrane Ca²⁺-ATPase (PMCA).[12]

  • Mobilizing calcium from intracellular stores, a property observed with other lyso-glycosphingolipids.

Signaling Pathways Potentially Modulated by this compound

Based on its structural similarity to the GM1 oligosaccharide, this compound is predicted to influence key neuronal signaling cascades.

Trk Receptor-Mediated Signaling

The interaction of the GM1 oligosaccharide with TrkA receptors initiates a well-characterized signaling pathway crucial for neuronal survival and differentiation. It is proposed that this compound can also activate this pathway.

Lyso_GM1_Trk_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound TrkA TrkA Receptor This compound->TrkA NGF NGF NGF->TrkA pTrkA p-TrkA TrkA->pTrkA Dimerization & Autophosphorylation Ras Ras pTrkA->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk1/2 MEK->Erk CREB CREB Erk->CREB Phosphorylation Gene Gene Expression (Survival, Growth) CREB->Gene Transcription

This compound and TrkA Signaling Pathway.
Calcium-Dependent Signaling

By modulating intracellular calcium levels, this compound could influence a multitude of downstream signaling events, including the activation of calcium-dependent kinases and transcription factors.

Lyso_GM1_Calcium_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Ca_channel L-type Ca²⁺ Channel This compound->Ca_channel Modulation Ca_ext Ca²⁺ Ca_ext->Ca_channel Ca_int [Ca²⁺]i Ca_channel->Ca_int Influx CaM Calmodulin Ca_int->CaM Activation CaMK CaMK CaM->CaMK Activation CREB CREB CaMK->CREB Phosphorylation Gene Gene Expression (Plasticity, Survival) CREB->Gene Transcription

This compound and Calcium-Dependent Signaling.

Quantitative Data Summary

Direct quantitative data for the endogenous function of this compound is scarce. The following tables summarize relevant data for GM1, which can serve as a proxy for inferring the potential efficacy of this compound.

Table 1: Effects of GM1 on Neuronal Survival and Neurite Outgrowth

Cell TypeTreatmentConcentrationEffectReference
PC12 cellsGM150 µMPotentiates NGF-induced neurite outgrowth[6]
Cortical NeuronsGM110-100 µMProtects against glutamate-induced excitotoxicity[2]
SH-SY5Y cellsGM125-100 µMProtects against MPP+ induced toxicity[4]
Mouse Model of TBIGM12 mg/kgPrevents neuronal death and cognitive deficits[13]

Table 2: GM1-Mediated Activation of Signaling Molecules

Cell/Tissue TypeTreatmentConcentrationMeasured EffectFold IncreaseReference
PC12 cellsGM1 + NGF50 µMTrk Autophosphorylation>3-fold[6]
Rat Brain SlicesGM1100 µMErk1/2 Phosphorylation~2.5-fold[7]
N18 NeuroblastomaCholera Toxin B (binds GM1)1 µg/mLIntracellular Ca²⁺Sustained Increase[9]

Experimental Protocols

Investigating the endogenous function of this compound requires specific experimental approaches. The following are detailed methodologies for key experiments.

Preparation of this compound

This compound can be prepared from purified GM1 through enzymatic or chemical deacylation.

  • Enzymatic Deacylation:

    • Dissolve GM1 ganglioside in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Add sphingolipid ceramide N-deacylase.

    • Incubate at 37°C for 24-48 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Purify this compound from the reaction mixture using high-performance liquid chromatography (HPLC) or solid-phase extraction.

  • Chemical Deacylation (Alkaline Hydrolysis):

    • Dissolve GM1 in a solution of 0.5 M KOH in n-butanol.

    • Incubate at 50-60°C for 2-4 hours.

    • Neutralize the reaction with an acid (e.g., acetic acid).

    • Remove the solvent under vacuum.

    • Purify this compound using silica (B1680970) gel chromatography.

Primary Neuronal Cell Culture and Treatment
  • Coating Culture Plates: Coat culture plates with Poly-D-Lysine (50 µg/mL) for 1 hour at 37°C, followed by three washes with sterile water.

  • Neuron Isolation: Isolate primary cortical or hippocampal neurons from embryonic day 18 (E18) rat or mouse pups.

  • Cell Plating: Plate dissociated neurons onto coated plates at a density of 1-2 x 10⁵ cells/cm² in Neurobasal medium supplemented with B27 and GlutaMAX.

  • Cell Culture: Maintain neurons in a humidified incubator at 37°C and 5% CO₂.

  • This compound Treatment: After 5-7 days in vitro, replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., 1-50 µM). A vehicle control (medium with the solvent used to dissolve this compound) should be run in parallel.

Western Blotting for TrkA Phosphorylation
  • Cell Lysis: After treatment with this compound (and/or NGF as a positive control), wash the neurons with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against phospho-TrkA (Tyr490) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total TrkA and a loading control (e.g., GAPDH or β-actin).

Calcium Imaging
  • Dye Loading: Incubate cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in imaging buffer for 30-60 minutes at 37°C.

  • Washing: Wash the cells with fresh imaging buffer to remove excess dye.

  • Image Acquisition: Mount the culture dish on an inverted fluorescence microscope equipped with a calcium imaging system.

  • Baseline Measurement: Record the baseline fluorescence intensity for a few minutes.

  • This compound Application: Perfuse the cells with a solution containing this compound and continue recording the fluorescence changes.

  • Data Analysis: Analyze the changes in fluorescence intensity over time to determine the intracellular calcium concentration or relative changes.

Experimental_Workflow_Lyso_GM1 cluster_preparation Preparation cluster_experimentation Experimentation cluster_analysis Analysis GM1 Purified GM1 Deacylation Enzymatic or Chemical Deacylation GM1->Deacylation Purification HPLC or Chromatography Deacylation->Purification Lyso_GM1 Purified this compound Purification->Lyso_GM1 Treatment This compound Treatment Lyso_GM1->Treatment Culture Primary Neuronal Culture Culture->Treatment WB Western Blot (p-TrkA) Treatment->WB Ca_Imaging Calcium Imaging Treatment->Ca_Imaging Viability Cell Viability Assay Treatment->Viability

Experimental Workflow for Studying this compound Function.

Conclusion and Future Directions

While the direct endogenous functions of this compound in neuronal cells are still being elucidated, the available evidence strongly suggests that it is more than just a metabolic byproduct. Its structural identity to the bioactive oligosaccharide of GM1 points towards important roles in neurotrophic signaling and calcium homeostasis. The neuroprotective effects of a this compound derivative further bolster this hypothesis.

Future research should focus on:

  • Quantifying endogenous this compound levels in different neuronal populations and brain regions under physiological and pathological conditions.

  • Identifying specific protein interactors of this compound to uncover novel signaling pathways.

  • Utilizing genetic models with altered this compound metabolism to dissect its in vivo functions.

A deeper understanding of the endogenous roles of this compound could open new avenues for the development of therapeutics for neurodegenerative diseases, leveraging the potential of this endogenous signaling molecule.

References

An In-Depth Technical Guide on Lyso-GM1 Accumulation in Diverse Tissues and Organs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GM1 gangliosidosis is a devastating lysosomal storage disorder characterized by the accumulation of GM1 ganglioside and its deacylated form, lyso-GM1 (lysoganglioside GM1). This accumulation, particularly of the cytotoxic this compound, disrupts cellular function and leads to progressive neurodegeneration and systemic pathology. This technical guide provides a comprehensive overview of this compound accumulation in various tissues and organs, details the analytical methodologies for its quantification, and explores the implicated signaling pathways. The information presented is intended to support research and therapeutic development for GM1 gangliosidosis.

Quantitative Analysis of this compound Accumulation

The accumulation of this compound is a hallmark of GM1 gangliosidosis, with the highest concentrations typically observed in the central nervous system (CNS).[1][2] While data on this compound levels in a wide range of human tissues is limited, studies on post-mortem tissues from patients and animal models have provided valuable insights into its distribution.

Tissue/OrganThis compound Concentration (Reported Ranges)SpeciesReference
Brain
Gray Matter~120 - 450 ng/g wet weightHuman (GM1 Gangliosidosis)[1]
White Matter~80 - 300 ng/g wet weightHuman (GM1 Gangliosidosis)[1]
CerebellumSignificantly elevated vs. controlsHuman (GM1 Gangliosidosis)
Spinal Cord Significantly elevated vs. controlsHuman (GM1 Gangliosidosis)[2]
Liver Elevated vs. controlsHuman (GM1 Gangliosidosis)
Spleen Elevated vs. controlsHuman (GM1 Gangliosidosis)
Kidney Elevated vs. controlsHuman (GM1 Gangliosidosis)
Plasma/Serum 0.5 - 50 nM (elevated up to 104-fold)Human (GM1 Gangliosidosis)[3][4][5]
Cerebrospinal Fluid (CSF) Elevated vs. controlsHuman (GM1 Gangliosidosis)

Note: The presented data is a compilation from various sources and methodologies. Direct comparison between studies may be challenging due to differences in analytical techniques, sample handling, and patient disease severity. Further research is needed to establish a more comprehensive and standardized quantitative profile of this compound accumulation across all affected tissues.

Experimental Protocols for this compound Quantification

Accurate quantification of this compound in biological matrices is crucial for diagnostic purposes, biomarker development, and monitoring therapeutic efficacy. The gold standard for this compound analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Tissue Homogenization and this compound Extraction

This protocol outlines a general procedure for the extraction of this compound from tissue samples. Optimization may be required depending on the tissue type and available instrumentation.

Materials:

  • Tissue sample (frozen at -80°C)

  • Homogenizer (e.g., Potter-Elvehjem, bead beater)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Chloroform (B151607)

  • Methanol (B129727)

  • Deionized water

  • Centrifuge

Procedure:

  • On ice, weigh a portion of the frozen tissue (e.g., 50-100 mg).

  • Wash the tissue briefly with ice-cold PBS to remove any blood.

  • Mince the tissue into smaller pieces using a sterile scalpel.

  • Transfer the minced tissue to a pre-chilled homogenizer tube.

  • Add an appropriate volume of ice-cold lysis buffer (e.g., 10 volumes of buffer to 1 volume of tissue).

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Perform a liquid-liquid extraction by adding chloroform and methanol to the homogenate (e.g., a final ratio of 1:2:0.8 chloroform:methanol:homogenate).

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 3,000 x g for 15 minutes at 4°C to separate the phases.

  • Carefully collect the upper aqueous/methanol phase containing the gangliosides.

  • Dry the collected supernatant under a stream of nitrogen gas.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

Solid-Phase Extraction (SPE) for Sample Cleanup

For complex matrices, an additional solid-phase extraction (SPE) step may be necessary to remove interfering substances.

Materials:

  • C18 SPE cartridge

  • Methanol

  • Deionized water

  • Elution solvent (e.g., methanol or acetonitrile)

Procedure:

  • Conditioning: Condition the C18 SPE cartridge by passing methanol followed by deionized water through it.

  • Loading: Load the reconstituted tissue extract onto the SPE cartridge.

  • Washing: Wash the cartridge with a polar solvent (e.g., water or a low percentage of methanol in water) to remove salts and other polar interferences.

  • Elution: Elute the bound this compound using a nonpolar solvent (e.g., methanol or acetonitrile).

  • Dry the eluted fraction under nitrogen gas.

  • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters for this compound Quantification

The following are typical parameters for the quantification of this compound. These may need to be optimized for specific instrumentation.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient from a high percentage of mobile phase A to a high percentage of mobile phase B is used to elute the analyte.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, e.g., 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.

      • This compound (d18:1): Example transition: m/z 1265.7 → 292.1

      • Note: The exact m/z values may vary slightly depending on the instrument and adduct formation.

    • Internal Standard: A stable isotope-labeled this compound is recommended for accurate quantification.

Signaling Pathways and Pathophysiological Mechanisms

The accumulation of this compound is not merely an inert storage product but an active pathogenic molecule that triggers several detrimental signaling cascades, contributing to the neurodegenerative process in GM1 gangliosidosis.

Neuroinflammation

This compound is a potent pro-inflammatory molecule that activates glial cells, primarily microglia and astrocytes, leading to chronic neuroinflammation.

Neuroinflammation_Pathway cluster_extracellular Extracellular Space cluster_microglia Microglia cluster_neuron Neuron This compound This compound TLR4 TLR4 This compound->TLR4 MyD88 MyD88 TLR4->MyD88 Activation NFkB NF-κB MyD88->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Transcription NeuronalDamage Neuronal Damage & Apoptosis Cytokines->NeuronalDamage

This compound induced microglial activation via TLR4 signaling.

This activation cascade involves the binding of this compound to Toll-like receptor 4 (TLR4) on the surface of microglia. This interaction initiates a downstream signaling cascade, often through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines such as TNF-α and IL-1β, which contribute to neuronal damage and apoptosis.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The accumulation of glycosphingolipids, including GM1 and this compound, can disrupt the homeostasis of the endoplasmic reticulum, leading to ER stress and the activation of the unfolded protein response (UPR).

ER_Stress_Pathway cluster_UPR Unfolded Protein Response (UPR) cluster_downstream Downstream Effects Lyso-GM1_Accumulation This compound Accumulation in ER PERK PERK Lyso-GM1_Accumulation->PERK Activation IRE1a IRE1α Lyso-GM1_Accumulation->IRE1a Activation ATF6 ATF6 Lyso-GM1_Accumulation->ATF6 Activation eIF2a p-eIF2α PERK->eIF2a XBP1s XBP1s IRE1a->XBP1s ATF6n ATF6(N) ATF6->ATF6n ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP XBP1s->CHOP ATF6n->CHOP Apoptosis Apoptosis CHOP->Apoptosis

This compound induced ER stress and the Unfolded Protein Response.

The UPR is mediated by three main sensor proteins located in the ER membrane: PERK, IRE1α, and ATF6. Upon ER stress, these sensors are activated. Activated PERK phosphorylates eIF2α, leading to a general attenuation of protein translation but preferential translation of ATF4. IRE1α, through its RNase activity, splices XBP1 mRNA to produce the active transcription factor XBP1s. ATF6 translocates to the Golgi where it is cleaved to release its active cytosolic domain, ATF6(N). These transcription factors upregulate genes involved in protein folding and degradation to restore ER homeostasis. However, under chronic ER stress, they can also induce the pro-apoptotic factor CHOP, leading to programmed cell death.

Autophagy Impairment

Autophagy is a cellular process responsible for the degradation of damaged organelles and protein aggregates through the lysosomal pathway. In GM1 gangliosidosis, the accumulation of substrates within the lysosome can impair autophagic flux, leading to a buildup of dysfunctional cellular components.

Autophagy_Pathway cluster_mTOR mTOR Signaling cluster_autophagy_initiation Autophagy Initiation cluster_autophagosome Autophagosome Formation cluster_lysosome Lysosomal Fusion & Degradation Lyso-GM1_Accumulation This compound Accumulation mTORC1 mTORC1 Lyso-GM1_Accumulation->mTORC1 Dysregulation ULK1_complex ULK1 Complex mTORC1->ULK1_complex Inhibition Beclin1_complex Beclin-1 Complex ULK1_complex->Beclin1_complex Activation LC3_conversion LC3-I to LC3-II Conversion Beclin1_complex->LC3_conversion Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion LC3_conversion->Autophagosome Lysosome Lysosome Lysosome->Autolysosome Autolysosome->Degradation_Block

Dysregulation of autophagy by this compound accumulation.

The mTORC1 complex is a key negative regulator of autophagy. While the precise effect of this compound on mTORC1 activity is still under investigation, lysosomal dysfunction is known to impact mTORC1 signaling. Under normal conditions, inhibition of mTORC1 allows for the activation of the ULK1 complex, which in turn activates the Beclin-1 complex, initiating the formation of the autophagosome. The conversion of LC3-I to LC3-II is a hallmark of autophagosome maturation. The autophagosome then fuses with a lysosome to form an autolysosome, where its contents are degraded. In GM1 gangliosidosis, while the initial stages of autophagy may be induced, the fusion process and/or the degradative capacity of the lysosome are impaired, leading to an accumulation of autophagosomes and a failure to clear cellular debris.

Conclusion and Future Directions

This compound is a critical pathogenic molecule in GM1 gangliosidosis, accumulating in multiple tissues and driving key pathological processes including neuroinflammation, ER stress, and autophagy dysfunction. This guide provides a foundational understanding of this compound's role in the disease, along with methodologies for its quantification.

Future research should focus on:

  • Comprehensive quantitative mapping: Establishing a detailed and standardized atlas of this compound concentrations across a wider range of human tissues from patients with different clinical phenotypes of GM1 gangliosidosis.

  • Refinement of analytical methods: Development of even more sensitive and high-throughput analytical methods for this compound to facilitate earlier diagnosis and more precise monitoring of therapeutic interventions.

  • Elucidation of signaling pathways: Further dissecting the intricate molecular mechanisms by which this compound exerts its cytotoxic effects to identify novel therapeutic targets.

A deeper understanding of this compound pathophysiology is paramount for the development of effective therapies to combat this devastating disease.

References

A Technical Guide to the Metabolic Pathway of Lyso-GM1 Formation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of the metabolic pathway leading to the formation of Lyso-GM1, a deacylated derivative of the GM1 ganglioside. It is intended for researchers, scientists, and drug development professionals working in the fields of glycobiology, lysosomal storage disorders, and neurodegenerative diseases. This guide details the enzymatic conversion of GM1 to this compound, contrasts it with the canonical GM1 catabolic pathway, presents relevant quantitative data, and outlines key experimental protocols for its study and quantification. The significance of this compound as a potential biomarker in GM1 gangliosidosis is underscored by the detailed methodologies provided.

Introduction to GM1 Ganglioside and this compound

Gangliosides are sialic acid-containing glycosphingolipids that are integral components of the outer leaflet of the plasma membrane, particularly abundant in the central nervous system (CNS).[1][2] They play critical roles in cell signaling, cell-cell recognition, and modulating the function of membrane proteins.[3]

1.1 Structure and Function of GM1 Ganglioside GM1 ganglioside is one of the most abundant gangliosides in the vertebrate brain.[4] Its structure consists of a ceramide lipid tail (composed of a sphingosine (B13886) base and a fatty acid) anchored in the cell membrane, and a complex oligosaccharide headgroup extending into the extracellular space. This glycan moiety is crucial for its biological functions, which include neuritogenesis, neuroregeneration, and maintaining the stability of myelinated axons.[3][4]

1.2 Structure and Significance of this compound this compound is a derivative of GM1 that lacks the fatty acid chain from its ceramide backbone, leaving a free amino group on the sphingosine base.[5] While GM1 is a fundamental structural and functional lipid, this compound is primarily studied as a biomarker. Abnormal accumulation of lysosphingolipids, including this compound, is observed in the tissues of patients with gangliosidoses and is considered potentially cytotoxic, possibly contributing to the neurodegeneration seen in these disorders.[6]

Metabolic Pathways Involving GM1 Ganglioside

The metabolism of GM1 ganglioside primarily occurs within the lysosome. It is crucial to distinguish between the main degradative pathway and the specific pathway that leads to this compound.

2.1 The Canonical Catabolic Pathway of GM1 Ganglioside The primary route for GM1 degradation is a stepwise enzymatic process. The initial and rate-limiting step is the hydrolysis of the terminal β-galactose residue from the GM1 glycan chain. This reaction is catalyzed by the lysosomal enzyme acid β-galactosidase (encoded by the GLB1 gene), which converts GM1 into GM2 ganglioside.[7][8] A deficiency in β-galactosidase activity leads to the lysosomal accumulation of GM1 and related glycoconjugates, causing the neurodegenerative disorder GM1 gangliosidosis.[7][9] The pathway continues with the subsequent degradation of GM2.

GM1_Catabolism Canonical GM1 Ganglioside Catabolic Pathway GM1 GM1 Ganglioside GA1 Asialo-GM1 (GA1) GM1->GA1 GM2 GM2 Ganglioside GM1->GM2 β-Galactosidase (GLB1) GA1->GM2 Sialotransferase (Biosynthetic reversal) GM3 GM3 Ganglioside GM2->GM3 β-Hexosaminidase A LacCer Lactosylceramide GM3->LacCer Sialidase (NEU1)

Canonical GM1 Ganglioside Catabolic Pathway.

2.2 The Deacylation Pathway: Formation of this compound this compound is formed through a distinct metabolic reaction: the hydrolysis of the N-acyl linkage between the fatty acid and the sphingosine base of GM1. This deacylation is catalyzed by Sphingolipid Ceramide N-deacylase (SCDase) .[10][11] This enzyme effectively removes the fatty acid moiety to produce this compound. This pathway is not considered part of the main degradative cascade but represents a separate metabolic fate for GM1.

It is worth noting that an alternative hypothesis, based on the analysis of sphingoid bases in diseased tissues, suggests that lysosphingolipids may be synthesized by the sequential glycosylation of free sphingoid bases rather than by the deacylation of existing sphingolipids.[6]

Lyso_GM1_Formation Metabolic Pathway of this compound Formation GM1 GM1 Ganglioside LysoGM1 This compound GM1->LysoGM1 Sphingolipid Ceramide N-deacylase (SCDase) LysoGM1->GM1 Acyl-CoA Synthetase (Reverse Reaction) FattyAcid Fatty Acid placeholder->FattyAcid

Metabolic Pathway of this compound Formation.

Quantitative Data on this compound Formation

Quantitative analysis is essential for understanding the dynamics of this compound formation. This includes the kinetic properties of the primary enzyme involved and the typical abundance of its substrate, GM1.

3.1 Enzyme Kinetics of Sphingolipid Ceramide N-deacylase (SCDase) The hydrolytic activity of SCDase has been characterized using GM1a as a substrate. The kinetic parameters vary depending on the enzymatic source.

Enzyme SourceSubstrateK_M (mM)k_cat (s⁻¹)k_cat/K_M (s⁻¹·M⁻¹)Reference
Shewanella alga G8 (SA_SCD)GM1a0.23 ± 0.04140 ± 86.1 x 10⁵[12]
Pseudomonas sp. TK4 (PS_SCD)GM1a0.49 ± 0.0633 ± 20.68 x 10⁵[12]

3.2 Substrate (GM1) Abundance in Tissues The concentration of GM1 ganglioside varies significantly among different tissues, with the highest levels found in the central nervous system. This abundance directly influences the potential for this compound formation.

TissueSpeciesGM1 Concentration / Relative AbundanceReference
Brain (Total)Human10- to 30-fold higher than other tissues[3][4]
Brain (Gray Matter)Human>97% of total gangliosides are GM1, GD1a, GD1b, GT1b[4]
Brain (White Matter)MousePredominantly found in white matter tracts[2]
LiverHumanMean total lipid-bound sialic acid: 212 nmol/g[13]

Key Experimental Protocols

The study of this compound requires robust methods for its quantification and for measuring the activity of the enzymes that produce it.

4.1 Protocol for Quantification of this compound by LC-MS/MS Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound in biological samples.

Methodology:

  • Sample Preparation & Lipid Extraction:

    • Homogenize tissue or cell pellets in an appropriate buffer (e.g., water or PBS).[9]

    • Perform a lipid extraction using a modified Folch method with a chloroform/methanol (B129727)/water mixture.[14]

    • Centrifuge to separate the phases. The upper aqueous/methanol phase contains the gangliosides.

  • Purification:

    • Purify the ganglioside-containing extract using C18 solid-phase extraction (SPE) to remove salts and other interfering substances.

    • Elute the gangliosides with methanol and dry the eluent under vacuum.

  • LC Separation:

    • Reconstitute the dried lipid extract in the initial mobile phase.

    • Inject the sample into an HPLC or UPLC system.

    • Separate the lipids using either hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with a suitable column (e.g., C18).

  • MS/MS Detection:

    • Couple the LC system to a tandem mass spectrometer operating in negative ion electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. Monitor the specific precursor-to-product ion transition for this compound and an appropriate internal standard.[14]

  • Data Analysis:

    • Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

LCMS_Workflow Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Homogenize 1. Sample Homogenization Extract 2. Lipid Extraction (e.g., Folch Method) Homogenize->Extract Purify 3. Solid-Phase Extraction (SPE) Extract->Purify Dry 4. Dry & Reconstitute Purify->Dry LC 5. LC Separation (HILIC or RP) Dry->LC MS 6. ESI-MS/MS Detection (MRM) LC->MS Data 7. Data Analysis & Quantification MS->Data

Experimental Workflow for this compound Quantification.

4.2 Protocol for Sphingolipid Ceramide N-deacylase (SCDase) Activity Assay This assay measures the rate of this compound formation from GM1 substrate by SCDase.

Methodology:

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 25-50 mM sodium acetate, pH 6.0) containing a detergent to solubilize the lipid substrate (e.g., 0.1-1.6% Triton X-100 or sodium taurodeoxycholate).[10][12][15]

    • In a microcentrifuge tube, combine the buffer, a known amount of GM1 substrate (e.g., 10-15 nmol), and the enzyme source (purified SCDase or cell/tissue lysate).[10][12]

  • Enzymatic Reaction:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 5 minutes to 1 hour), ensuring the reaction is within the linear range.[10][12]

  • Reaction Termination:

    • Stop the reaction by heating the mixture in a boiling water bath for 5 minutes.[10]

  • Product Detection and Quantification:

    • Method A: Thin-Layer Chromatography (TLC):

      • Dry the sample and redissolve it in a chloroform/methanol mixture.

      • Spot the sample on a silica (B1680970) TLC plate alongside GM1 and this compound standards.

      • Develop the plate in an appropriate solvent system.

      • Visualize the spots using an orcinol (B57675) spray (stains all glycolipids) or a ninhydrin (B49086) spray (stains the free amino group of this compound).[10]

      • Quantify spot intensity using a densitometer to calculate the percent hydrolysis.[10]

    • Method B: Fluorescence Derivatization and HPLC:

      • Derivatize the product this compound (which has a primary amine) with a fluorescent tag such as o-phthaldialdehyde (OPA).[12]

      • Analyze the derivatized product using reverse-phase HPLC with a fluorescence detector.

      • Quantify the amount of this compound produced by comparing its peak area to a standard curve of fluorescently-labeled this compound.[12]

Conclusion

The formation of this compound occurs primarily via the deacylation of GM1 ganglioside, a reaction catalyzed by Sphingolipid Ceramide N-deacylase. This pathway is metabolically distinct from the canonical lysosomal degradation of GM1, which is initiated by β-galactosidase. Understanding this pathway is critical for the study of GM1 gangliosidosis, where the accumulation of both GM1 and its deacylated counterpart, this compound, may contribute to the disease's pathophysiology. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the role of this compound metabolism in health and disease, paving the way for improved diagnostic strategies and therapeutic interventions.

References

An In-depth Technical Guide to the Structural Differences Between GM1 and Lyso-GM1 Gangliosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the core structural distinctions between the monosialoganglioside GM1 and its derivative, Lyso-GM1. Understanding these differences is critical for research into lysosomal storage disorders, neurodegenerative diseases, and the development of novel therapeutics targeting ganglioside metabolism and signaling.

Core Molecular Structure: The Defining Difference

The fundamental structural difference between GM1 and this compound lies in the composition of their lipid moiety. Gangliosides are a class of glycosphingolipids characterized by a lipid component, ceramide, linked to a sialic acid-containing oligosaccharide chain.[1]

  • GM1 Ganglioside: Possesses a complete ceramide backbone. This ceramide consists of a long-chain amino alcohol, sphingosine (B13886), linked to a fatty acid via an amide bond.[2] The fatty acid chain is a defining feature of GM1's lipid tail.

  • This compound (Lyso-monosialoganglioside GM1): Is a derivative of GM1 that lacks the fatty acyl group from the ceramide backbone.[3][4] In this compound, the oligosaccharide chain is attached directly to the sphingosine base. This absence of the fatty acid chain fundamentally alters its amphiphilic properties.

The key distinction is the deacylation of the ceramide base. While GM1 has a ceramide (sphingosine + fatty acid), this compound has only the sphingosine base. Both molecules share the identical, complex oligosaccharide head group.[4][5]

G cluster_GM1 GM1 Ganglioside Structure cluster_LysoGM1 This compound Structure GM1_Oligo Oligosaccharide Chain (Glucose-Galactose-GalNAc-Galactose) + Sialic Acid GM1_Ceramide Ceramide GM1_Oligo->GM1_Ceramide Glycosidic Bond GM1_Sphingosine Sphingosine GM1_FattyAcid Fatty Acid GM1_Sphingosine->GM1_FattyAcid Lyso_Oligo Oligosaccharide Chain (Glucose-Galactose-GalNAc-Galactose) + Sialic Acid Lyso_Sphingosine Sphingosine Lyso_Oligo->Lyso_Sphingosine Glycosidic Bond

Caption: Comparative molecular structures of GM1 and this compound.

Comparative Data Presentation

The structural variance between GM1 and this compound results in distinct physicochemical properties. The following table summarizes key quantitative and qualitative data for direct comparison.

FeatureGM1 GangliosideThis compound GangliosideReference(s)
Lipid Moiety Ceramide (Sphingosine + Fatty Acid)Sphingosine (Lacks the fatty acid)[2][3][4]
Synonym(s) MonosialotetrahexosylgangliosideLysoganglioside GM1, II3Neu5AcGgOse4-long chain base[2][4]
Molecular Formula Variable depending on fatty acid chain (e.g., C₇₃H₁₃₁N₃O₃₁ for d18:1/18:0)C₅₅H₉₆N₃O₃₀ (ammonium salt form: C₅₅H₉₆N₃O₃₀ • NH₄)[3]
Formula Weight Variable depending on fatty acid chain (approx. 1547 g/mol for d18:1/18:0)1297.4 g/mol (as ammonium (B1175870) salt)[3]
Biological Relevance Major component of neuronal membranes, involved in signal transduction.[2][6]Biomarker for GM1 Gangliosidosis; accumulates in tissues of affected patients.[3][7]

Metabolic Relationship: Synthesis and Degradation

GM1 and this compound are metabolically linked. GM1 is synthesized through a stepwise addition of monosaccharides in the Golgi apparatus.[6] Its degradation is a critical process occurring in the lysosome, and disruptions in this pathway lead to disease. This compound is a metabolite in this pathway, formed by the deacylation of GM1.

The enzyme acid β-galactosidase is responsible for cleaving the terminal galactose from GM1 as the first step in its catabolism.[8][9] Deficiency in this enzyme leads to the accumulation of GM1, a hallmark of GM1 gangliosidosis.[8][10] Elevated levels of this compound are also found in patients with this disorder, suggesting it is a downstream product of aberrant GM1 metabolism.[3][7]

G Precursors Ceramide + UDP-sugars Golgi Golgi Apparatus (Stepwise Glycosylation) Precursors->Golgi Synthesis GM1 GM1 Ganglioside Golgi->GM1 Lysosome Lysosome GM1->Lysosome Endocytosis Deacylase Sphingolipid Ceramide N-deacylase GM1->Deacylase Metabolism Degradation Further Degradation (via β-galactosidase etc.) Lysosome->Degradation LysoGM1 This compound Deacylase->LysoGM1

Caption: Simplified metabolic relationship between GM1 and this compound.

Experimental Protocols: Preparation of this compound

The structural relationship between GM1 and this compound is exploited in the laboratory to produce this compound for research purposes. Two primary methods are employed for the deacylation of GM1.

Chemical Method: Alkaline Hydrolysis

This method utilizes a strong base to chemically cleave the amide bond linking the fatty acid to the sphingosine backbone.

  • Principle: Saponification of the amide linkage under anhydrous alkaline conditions.

  • Protocol:

    • Dissolve purified GM1 ganglioside in a propan-1-ol solvent.

    • Introduce potassium hydroxide (B78521) (KOH) to the solution (e.g., to a final concentration of 0.2 N).[4]

    • Conduct the reaction in an oxygen-free environment to prevent side reactions.

    • Incubate the mixture at an elevated temperature (e.g., 90°C) for several hours (e.g., 6 hours).[4]

    • After the reaction, neutralize the solution and purify the resulting this compound using chromatographic techniques, such as silicic acid chromatography.

  • Yield: Reported yields are around 54% under optimal conditions.[4]

  • Validation: The structure of the resulting this compound is confirmed using techniques like ¹H-NMR and Fast Atom Bombardment Mass Spectrometry (FAB-MS) to ensure the oligosaccharide chain and its N-acetyl groups remain intact.[4]

Enzymatic Method: Sphingolipid Ceramide Deacylase

This method offers a more specific and milder approach using an enzyme that specifically targets the amide bond.

  • Principle: Enzymatic hydrolysis of the N-acyl linkage in ceramide by sphingolipid ceramide N-deacylase.

  • Protocol:

    • Incubate purified GM1 with sphingolipid ceramide deacylase in an appropriate buffer system.

    • Allow the enzymatic reaction to proceed to completion.

    • Separate the product, this compound, from the unreacted parent GM1 and other reaction components.

    • High-Performance Anion-Exchange Chromatography (HPAEC) is a highly effective method for this separation, providing near-quantitative yield and high purity.[5]

  • Advantages: This method is noted for being more convenient and effective than chemical hydrolysis, with a separation and purification time of approximately 3 hours.[5]

G cluster_chemical Chemical Method cluster_enzymatic Enzymatic Method Start Purified GM1 Ganglioside Chem_React Incubate with KOH in propan-1-ol (e.g., 90°C, 6h) Start->Chem_React Alkaline Hydrolysis Enz_React Incubate with Sphingolipid Ceramide Deacylase Start->Enz_React Enzymatic Deacylation Chem_Purify Neutralization & Silicic Acid Chromatography Chem_React->Chem_Purify End Purified this compound Chem_Purify->End Enz_Purify Purification via HPAEC Enz_React->Enz_Purify Enz_Purify->End

Caption: Experimental workflows for the preparation of this compound from GM1.

References

Lyso-GM1's Involvement in Neurodegenerative Processes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GM1 gangliosidosis is a devastating neurodegenerative lysosomal storage disorder characterized by the accumulation of GM1 ganglioside and its deacylated form, lyso-GM1 (GM1 ganglioside lacking the acyl chain), due to a deficiency of the lysosomal enzyme β-galactosidase.[1][2][3] While the pathological effects of GM1 accumulation have been extensively studied, emerging evidence points to a significant and direct role for this compound in the neurodegenerative processes observed in this disease. This technical guide provides an in-depth overview of the current understanding of this compound's involvement in neurodegeneration, focusing on its cytotoxic effects, underlying signaling pathways, and relevant experimental methodologies.

Data Presentation

The accumulation of this compound in the central nervous system is a key pathological hallmark of GM1 gangliosidosis. The following tables summarize quantitative data on this compound levels in affected tissues and its cytotoxic effects on neuronal cells.

Table 1: this compound Accumulation in Brain Tissue of GM1 Gangliosidosis Patients

Patient Age/TypeBrain RegionThis compound Concentration (nmol/g wet weight)Reference
Fetus (Infantile Type)-Low but detectable[4]
Late-Infantile-Abnormal accumulation observed[4]
Adult-No significant accumulation[4]

Table 2: In Vitro Cytotoxicity of a this compound Analog on Neuronal Cells

Cell LineCompoundConcentration (µM)EffectReference
Neuro2aGM1 derivative lacking fatty acid (this compound analog)Not specifiedInduced apoptosis

Core Neurodegenerative Mechanisms of this compound

This compound is not merely a biomarker but an active participant in neuronal demise. Its accumulation is believed to trigger a cascade of events leading to neuronal apoptosis. The primary mechanisms include the induction of endoplasmic reticulum (ER) stress, disruption of calcium homeostasis, and activation of pro-apoptotic signaling pathways.

Endoplasmic Reticulum (ER) Stress and Calcium Dyshomeostasis

The accumulation of gangliosides, including metabolites like this compound, can lead to ER stress. This is characterized by the unfolded protein response (UPR), a cellular stress response pathway. In the context of GM1 gangliosidosis, ER stress is linked to altered calcium (Ca2+) dynamics. Specifically, the accumulation of GM1 at mitochondria-associated ER membranes (MAMs) has been shown to influence the activity of the IP3 receptor, a key channel for Ca2+ release from the ER.[5] This leads to Ca2+ depletion from the ER and subsequent overload in the mitochondria, a critical step in initiating the mitochondrial apoptotic pathway.[5]

Induction of Neuronal Apoptosis

This compound and its analogs have been demonstrated to directly induce apoptosis in neuronal cell lines. This process is characterized by hallmark features of programmed cell death, including DNA fragmentation and caspase activation.

Lyso_GM1_Apoptosis_Pathway cluster_Extracellular Extracellular/Lysosomal Accumulation cluster_Intracellular Intracellular Signaling cluster_Outcome Cellular Outcome Lyso_GM1 This compound Accumulation ER_Stress ER Stress / UPR Lyso_GM1->ER_Stress Ca_Dysregulation Ca2+ Dysregulation (Mitochondrial Overload) ER_Stress->Ca_Dysregulation MAPK_Activation p38 MAPK / JNK Activation Ca_Dysregulation->MAPK_Activation Bcl2_Family Bax/Bcl-2 Imbalance Ca_Dysregulation->Bcl2_Family MAPK_Activation->Bcl2_Family Caspase_Activation Caspase Cascade Activation Bcl2_Family->Caspase_Activation Apoptosis Neuronal Apoptosis (DNA Fragmentation) Caspase_Activation->Apoptosis

Involvement of MAPK and Bcl-2 Family Proteins

The mitogen-activated protein kinase (MAPK) pathways, specifically the p38 and JNK signaling cascades, are known to be activated in response to cellular stress and can play a crucial role in apoptosis.[6][7][8][9][10] It is plausible that this compound-induced ER stress and calcium dysregulation lead to the activation of these MAPK pathways.

Furthermore, the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members of the Bcl-2 protein family is a critical determinant of cell fate.[11][12][13][14][15] Stress signals, including those potentially originating from this compound accumulation, can shift this balance in favor of apoptosis by promoting the activation of Bax and Bak, which in turn leads to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors.[11][14]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the neurotoxic effects of this compound.

Preparation and Purification of this compound

A facile and efficient method for preparing this compound from GM1 ganglioside involves the use of sphingolipid ceramide N-deacylase.[16][17]

Materials:

  • GM1 ganglioside

  • Sphingolipid ceramide N-deacylase

  • High-performance anion-exchange chromatography (HPAEC) system with a Mono Q column[16]

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

  • Glycodeoxycholate

Procedure:

  • Incubate GM1 ganglioside with sphingolipid ceramide N-deacylase in 50 mM potassium phosphate buffer (pH 7.5) containing 0.1% glycodeoxycholate. The optimal incubation time is typically around 5 days for near-complete conversion.[18]

  • Purify the resulting this compound using an HPAEC system equipped with a Mono Q HR 5/5 column.[16]

  • Elute this compound from the column. The separation is typically completed within 3 hours.[16]

  • Confirm the structure of the purified this compound using techniques such as 1H-NMR analysis.[18]

Primary Neuronal Culture and this compound Treatment

Materials:

  • E15-E17 mouse embryos[19]

  • Poly-D-lysine[19]

  • Laminin[19]

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Purified this compound

Procedure:

  • Coat culture plates or coverslips with poly-D-lysine (0.1 mg/mL) overnight at 4°C.[19]

  • On the day of culture, wash the coated surfaces with sterile water and then coat with laminin (B1169045) (0.02 mg/mL) for at least 2 hours at 37°C.[19]

  • Dissect cortices or hippocampi from E15-E17 mouse embryos and dissociate the tissue into a single-cell suspension.

  • Plate the neurons at a desired density onto the prepared culture surfaces in Neurobasal medium.

  • Allow the neurons to mature for at least 7 days in vitro before treatment.

  • Prepare stock solutions of this compound in a suitable vehicle (e.g., sterile water or culture medium).

  • Treat the mature neuronal cultures with varying concentrations of this compound for the desired duration.

Experimental_Workflow Start Start: Primary Neuronal Culture LysoGM1_Treatment This compound Treatment (Varying Concentrations & Durations) Start->LysoGM1_Treatment Cytotoxicity_Assay Cytotoxicity/Viability Assay (e.g., LDH, MTT) LysoGM1_Treatment->Cytotoxicity_Assay Apoptosis_Assays Apoptosis Assays LysoGM1_Treatment->Apoptosis_Assays Western_Blot Western Blot Analysis (p38, JNK, Bax, Bcl-2) LysoGM1_Treatment->Western_Blot DNA_Fragmentation DNA Fragmentation Assay (Gel Electrophoresis) Apoptosis_Assays->DNA_Fragmentation Caspase_Activity Caspase Activity Assay (Fluorometric) Apoptosis_Assays->Caspase_Activity MMP_Assay Mitochondrial Membrane Potential Assay (e.g., TMRM) Apoptosis_Assays->MMP_Assay

DNA Fragmentation Assay

This protocol is adapted from standard methods for detecting the characteristic DNA laddering seen in apoptosis.[20][21][22][23][24]

Materials:

  • Lysis buffer (10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)

  • RNase A (10 mg/mL)

  • Proteinase K (20 mg/mL)

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Isopropanol (B130326)

  • 70% Ethanol

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Agarose (B213101) gel (1.5-2%)

  • Ethidium bromide or other DNA stain

Procedure:

  • Collect both adherent and floating cells from the neuronal cultures.

  • Lyse the cells in lysis buffer on ice for 20-30 minutes.

  • Centrifuge the lysate at high speed (e.g., 13,000 x g) for 20 minutes to pellet intact chromatin. The supernatant contains the fragmented DNA.

  • Treat the supernatant with RNase A at 37°C for 1 hour, followed by Proteinase K at 50°C for at least 2 hours or overnight.

  • Perform a phenol:chloroform:isoamyl alcohol extraction to purify the DNA.

  • Precipitate the DNA with isopropanol and wash the pellet with 70% ethanol.

  • Air-dry the DNA pellet and resuspend it in TE buffer.

  • Resolve the DNA fragments by electrophoresis on an agarose gel containing a DNA stain.

  • Visualize the DNA under UV light. A ladder-like pattern of DNA fragments is indicative of apoptosis.

Caspase Activity Assay

This fluorometric assay measures the activity of executioner caspases, such as caspase-3.[25][26][27][28]

Materials:

  • Cell lysis buffer (e.g., provided in a commercial kit)

  • Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Assay buffer

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare cell lysates from treated and control neuronal cultures according to the manufacturer's protocol.

  • Determine the protein concentration of each lysate.

  • In a 96-well black microplate, add an equal amount of protein from each lysate to the wells.

  • Add the caspase-3 substrate solution to each well.

  • Incubate the plate at 37°C, protected from light, for 1-2 hours.

  • Measure the fluorescence using a fluorometer with excitation at ~380 nm and emission at ~460 nm for AMC.

  • The increase in fluorescence is proportional to the caspase-3 activity in the sample.

Mitochondrial Membrane Potential (MMP) Assay

This assay uses a potentiometric fluorescent dye, such as TMRM (Tetramethylrhodamine, Methyl Ester), to assess changes in mitochondrial membrane potential. A decrease in MMP is an early indicator of apoptosis.[29][30][31]

Materials:

  • TMRM or other suitable fluorescent dye

  • Live-cell imaging medium

  • Confocal microscope or fluorescence plate reader

Procedure:

  • Culture primary neurons on glass-bottom dishes or in a 96-well plate suitable for microscopy.

  • Treat the cells with this compound as described previously.

  • During the final 30 minutes of treatment, load the cells with TMRM (typically at a concentration of 20-100 nM) in live-cell imaging medium.

  • Wash the cells to remove excess dye.

  • Acquire images using a confocal microscope or measure fluorescence intensity using a plate reader.

  • A decrease in TMRM fluorescence intensity indicates depolarization of the mitochondrial membrane.

Conclusion

The accumulation of this compound in GM1 gangliosidosis is a critical factor driving the neurodegenerative cascade. Its ability to induce ER stress, disrupt calcium homeostasis, and activate apoptotic signaling pathways underscores its role as a direct neurotoxic agent. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the specific molecular mechanisms of this compound-mediated neurotoxicity. A deeper understanding of these processes is essential for the development of targeted therapeutic strategies for GM1 gangliosidosis and potentially other neurodegenerative disorders where lysosomal dysfunction plays a role.

References

The Enzymatic Basis of Lyso-GM1 Ganglioside Accumulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GM1 gangliosidosis is a devastating lysosomal storage disorder characterized by the progressive accumulation of GM1 ganglioside and its deacylated form, lyso-GM1. This accumulation is the direct result of a deficiency in the lysosomal hydrolase, β-galactosidase, an enzyme encoded by the GLB1 gene. The resulting buildup of these glycosphingolipids, particularly in the central nervous system, leads to severe neurodegeneration. This technical guide provides an in-depth overview of the enzymatic deficiency at the core of GM1 gangliosidosis, focusing on the biochemical pathways, quantitative data on this compound accumulation, and detailed experimental protocols relevant to the study of this disease.

The Core Enzymatic Deficiency

The fundamental cause of GM1 gangliosidosis is a deficiency in the activity of the lysosomal enzyme acid β-galactosidase (EC 3.2.1.23).[1] This enzyme is responsible for the hydrolysis of the terminal β-linked galactose residues from various glycoconjugates. In the catabolic pathway of gangliosides, β-galactosidase plays a crucial role in the degradation of GM1 ganglioside to GM2 ganglioside.[1]

Mutations in the GLB1 gene, located on chromosome 3p21.33, are the genetic basis for β-galactosidase deficiency. These mutations can lead to the production of an enzyme with reduced or absent catalytic activity, improper folding and trafficking, or instability, ultimately resulting in the lysosomal accumulation of its substrates.[1]

The Buildup of this compound

While the primary substrate that accumulates in GM1 gangliosidosis is GM1 ganglioside, its deacylated derivative, this compound, also builds up to toxic levels. This compound is considered a key biomarker for GM1 gangliosidosis.[2][3] The accumulation of these molecules disrupts normal cellular function, leading to the severe clinical manifestations of the disease.

Biochemical Pathway of GM1 Ganglioside Catabolism

The degradation of GM1 ganglioside occurs within the lysosome. The following diagram illustrates the enzymatic step catalyzed by β-galactosidase and the consequence of its deficiency.

GM1_Catabolism GM1 GM1 Ganglioside LysoGM1 This compound (Accumulates) GM1->LysoGM1 Enzyme β-Galactosidase (GLB1) GM1->Enzyme Normal Catabolism GM2 GM2 Ganglioside Deficiency Deficiency LysoGM1->Deficiency Results from Enzyme->GM2 Enzyme->Deficiency Galactose Galactose Enzyme->Galactose BetaGal_Assay Start Start: Fibroblast Culture Lysis Cell Lysis & Protein Quantification Start->Lysis Reaction Enzymatic Reaction: - Lysate - Buffer (pH 4.3) - 4-MUG Substrate Lysis->Reaction Incubation Incubation (37°C) Reaction->Incubation Stop Stop Reaction (Glycine-Carbonate Buffer) Incubation->Stop Measure Fluorescence Measurement (Ex: 365nm, Em: 445nm) Stop->Measure End End: Calculate Activity Measure->End LysoGM1_LCMSMS Start Start: Plasma Sample Spike Spike with Internal Standard Start->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate SPE Solid-Phase Extraction (SPE) Precipitate->SPE LCMS LC-MS/MS Analysis (C18 column, MRM) SPE->LCMS End End: Quantify this compound LCMS->End GLB1_Sequencing Start Start: Patient gDNA PCR PCR Amplification of GLB1 Exons Start->PCR Purify PCR Product Purification PCR->Purify Sanger Sanger Sequencing Purify->Sanger Electrophoresis Capillary Electrophoresis Sanger->Electrophoresis Analysis Sequence Analysis & Mutation Identification Electrophoresis->Analysis End End: Mutation Confirmed Analysis->End

References

An In-depth Technical Guide on the Cellular Localization and Trafficking of Lyso-GM1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyso-GM1, a deacylated derivative of the monosialoganglioside GM1, is increasingly recognized for its significant role in cellular physiology and pathology, particularly in the context of lysosomal storage diseases such as GM1 gangliosidosis. This technical guide provides a comprehensive overview of the current understanding of this compound's journey within the cell, from its formation to its ultimate fate. We will delve into its subcellular localization, the molecular machinery governing its transport, and its impact on cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target the mechanisms underlying this compound-related pathologies.

Cellular Synthesis and Formation of this compound

This compound is not synthesized de novo in the same manner as its parent molecule, GM1 ganglioside. Instead, it is primarily formed through the enzymatic deacylation of GM1. This process is particularly relevant in the context of lysosomal lipid metabolism.

GM1 Ganglioside Biosynthesis Pathway: A foundational understanding of GM1 synthesis is crucial. GM1 is synthesized in the endoplasmic reticulum (ER) and Golgi apparatus through a series of sequential glycosylation steps.[1] From the Golgi, GM1 is transported via vesicles to the plasma membrane, where it integrates into the outer leaflet and participates in various cellular functions.[1]

Formation of this compound: In lysosomal storage disorders like GM1 gangliosidosis, a deficiency in the enzyme β-galactosidase leads to the accumulation of GM1 within lysosomes.[2] It is within this context of lysosomal GM1 accumulation that the generation of this compound is heightened. While the precise enzymatic players are still under investigation, it is understood that acid ceramidase, a lysosomal enzyme, can deacylate various sphingolipids, and is a likely candidate for the conversion of GM1 to this compound.

Subcellular Localization of this compound

The subcellular distribution of this compound is a critical factor in its physiological and pathological effects. While much of the research has focused on its accumulation within the lysosome in disease states, evidence suggests a more dynamic localization.

Lysosomal Accumulation: In GM1 gangliosidosis, the primary site of this compound accumulation is the lysosome.[2] This accumulation is a direct consequence of the cell's inability to catabolize GM1, leading to its subsequent deacylation. The build-up of this compound and other undigested materials contributes to lysosomal dysfunction, a hallmark of these disorders.

Potential for Extra-lysosomal Localization: Emerging research points to the possibility of this compound existing outside of the lysosome. The identification of lysosomal transporters capable of exporting lysosphingolipids suggests that this compound may be transported to other cellular compartments.

Trafficking Pathways of this compound

The movement of this compound within the cell is a complex process involving vesicular transport and potentially specific lipid transporters. Understanding these pathways is key to deciphering its cellular roles.

Endocytic Pathway: Exogenously supplied GM1 is known to be internalized via endocytosis and trafficked to lysosomes for degradation. It is plausible that this compound, if present in the extracellular space or on the plasma membrane, would follow a similar endocytic route to the lysosome.

Lysosomal Efflux and the Role of SPNS1: A significant advancement in understanding lysosphingolipid trafficking is the identification of Spinster homolog 1 (SPNS1) as a lysosomal transporter.[3][4][5] While its specificity for this compound is yet to be definitively confirmed, SPNS1 is known to transport other lysosphingolipids out of the lysosome.[5] This suggests a potential mechanism for this compound to exit the lysosome and access other cellular compartments, thereby influencing a broader range of cellular processes. Deficiency in SPNS1 leads to the accumulation of lysophospholipids and lysosomal storage disease-like pathologies in mouse models.[4][6]

The following diagram illustrates the potential trafficking pathways of this compound, including its formation from GM1 in the lysosome and its potential export via SPNS1.

Lyso_GM1_Trafficking Potential Cellular Trafficking Pathways of this compound cluster_Extracellular Extracellular Space cluster_Cell Cell cluster_Lysosome_Internal Exogenous_GM1 Exogenous GM1 Plasma_Membrane Plasma Membrane Exogenous_GM1->Plasma_Membrane Binding Endosome Endosome Plasma_Membrane->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Maturation Cytosol Cytosol Lysosome->Cytosol Efflux via SPNS1? SPNS1 SPNS1 Transporter SPNS1->Cytosol Transport? GM1 GM1 Lyso_GM1 This compound GM1->Lyso_GM1 Deacylation Acid_Ceramidase Acid Ceramidase?

Caption: Potential trafficking routes of this compound.

Signaling Pathways Influenced by this compound

The accumulation of this compound, particularly within the lysosome, can have profound effects on cellular signaling, contributing to the pathophysiology of lysosomal storage diseases.

Autophagy: A growing body of evidence indicates that the accumulation of GM1 and likely this compound impairs autophagic flux.[5][7] Autophagy is a critical cellular process for the degradation and recycling of cellular components. In GM1 gangliosidosis, there is an observed increase in the number of autophagosomes, suggesting a blockage in their fusion with lysosomes or a defect in the degradation of autophagic cargo.[7] This disruption of autophagy can lead to the accumulation of damaged organelles and proteins, further exacerbating cellular stress.

mTOR Signaling: The mechanistic target of rapamycin (B549165) (mTOR) is a key regulator of cell growth, proliferation, and metabolism. Its activity is tightly linked to lysosomal function. In lysosomal storage disorders, the accumulation of lipids within the lysosome can dysregulate mTORC1 signaling.[8][9] While direct studies on this compound's effect on mTOR are limited, it is plausible that its accumulation contributes to the altered mTOR activity seen in GM1 gangliosidosis. Lysosomal calcium levels, which can be affected by lipid accumulation, are also known to regulate mTORC1 activity.[2][10]

The following diagram depicts the potential impact of this compound accumulation on autophagy and mTOR signaling.

Lyso_GM1_Signaling Impact of this compound on Cellular Signaling Lyso_GM1_Accumulation Lysosomal This compound Accumulation Lysosomal_Dysfunction Lysosomal Dysfunction Lyso_GM1_Accumulation->Lysosomal_Dysfunction Autophagy_Block Autophagic Flux Blockade Lysosomal_Dysfunction->Autophagy_Block mTORC1_Dysregulation mTORC1 Signaling Dysregulation Lysosomal_Dysfunction->mTORC1_Dysregulation Cellular_Stress Increased Cellular Stress Autophagy_Block->Cellular_Stress mTORC1_Dysregulation->Cellular_Stress Apoptosis Apoptosis Cellular_Stress->Apoptosis

Caption: this compound's impact on signaling pathways.

Quantitative Data on this compound Distribution

Quantitative data on the precise subcellular distribution of this compound is currently limited in the scientific literature. Most studies have focused on the qualitative observation of its accumulation in lysosomes in the context of GM1 gangliosidosis. The development of sensitive analytical techniques, such as mass spectrometry imaging and the use of fluorescently labeled this compound analogs, will be crucial for obtaining quantitative data on its distribution in different organelles under both physiological and pathological conditions.

Organelle Relative Abundance of this compound (Hypothesized) Method of Detection (Potential)
LysosomeHigh (especially in GM1 gangliosidosis)Mass Spectrometry of isolated organelles, Fluorescent microscopy with labeled this compound
EndosomesModerate (transient)Live-cell imaging with fluorescent this compound, Immunoelectron microscopy
Plasma MembraneLow (potential for transient presence)Mass Spectrometry of membrane fractions, Surface labeling with specific probes
CytosolLow (if transported from lysosome)Mass Spectrometry of cytosolic fractions

Key Experimental Protocols

Studying the cellular localization and trafficking of this compound requires a combination of advanced cell biology and analytical techniques.

Synthesis of Fluorescently-Labeled this compound Analogs

The synthesis of fluorescently labeled this compound is a powerful tool for its visualization and tracking in live cells. This typically involves the chemical modification of GM1 to introduce a fluorescent tag, followed by enzymatic or chemical deacylation to produce the fluorescent this compound analog.

General Workflow:

  • Fluorescent Tagging of GM1: A fluorescent dye (e.g., BODIPY, Alexa Fluor) is chemically conjugated to the sphingosine (B13886) backbone of GM1.

  • Purification of Fluorescent GM1: The labeled GM1 is purified using chromatographic techniques to remove unreacted dye and byproducts.

  • Deacylation to Fluorescent this compound: The purified fluorescent GM1 is then deacylated, for example, by using a sphingolipid ceramide N-deacylase enzyme, to yield the fluorescent this compound analog.[11]

  • Final Purification: The fluorescent this compound is purified to ensure high purity for cell-based assays.

Fluorescent_LysoGM1_Synthesis Synthesis of Fluorescent this compound Start Start: GM1 Step1 1. Conjugate Fluorescent Dye to Sphingosine Backbone Start->Step1 Step2 2. Purify Fluorescent GM1 (Chromatography) Step1->Step2 Step3 3. Enzymatic Deacylation (e.g., SCDase) Step2->Step3 Step4 4. Purify Fluorescent this compound Step3->Step4 End End: Fluorescent this compound Step4->End

Caption: Fluorescent this compound synthesis workflow.

Live-Cell Imaging of this compound Trafficking

Live-cell imaging allows for the real-time visualization of the dynamic movement of fluorescently labeled this compound within living cells.

Protocol Outline:

  • Cell Culture: Plate cells of interest (e.g., fibroblasts, neurons) on glass-bottom dishes suitable for high-resolution microscopy.

  • Labeling: Incubate the cells with the fluorescently labeled this compound analog at an appropriate concentration and for a specified duration.

  • Washing: Gently wash the cells to remove any unbound fluorescent probe.

  • Imaging: Acquire time-lapse images using a confocal or other high-resolution fluorescence microscope equipped with an environmental chamber to maintain optimal cell culture conditions (37°C, 5% CO2).

  • Analysis: Analyze the image series to track the movement of fluorescent puncta, representing vesicles containing this compound, and their colocalization with organelle-specific markers (e.g., LysoTracker for lysosomes, fluorescently tagged Rab proteins for endosomes).

Subcellular Fractionation and Mass Spectrometry

This method allows for the quantification of this compound in different cellular compartments.

Protocol Outline:

  • Cell Lysis and Homogenization: Harvest cells and gently lyse them to release intact organelles.

  • Differential Centrifugation: Subject the cell homogenate to a series of centrifugation steps at increasing speeds to pellet different organelles based on their size and density (e.g., nuclei, mitochondria, microsomes, lysosomes).[12][13]

  • Organelle Purification (Optional): For higher purity, organelle pellets can be further purified using density gradient centrifugation (e.g., with Percoll or sucrose (B13894) gradients).[13]

  • Lipid Extraction: Extract lipids from each subcellular fraction using established methods (e.g., Folch or Bligh-Dyer extraction).

  • Mass Spectrometry Analysis: Analyze the lipid extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify this compound. The use of stable isotope-labeled internal standards is crucial for accurate quantification.[14]

Conclusion and Future Directions

The cellular localization and trafficking of this compound are intricate processes with significant implications for both normal cell function and the pathogenesis of lysosomal storage diseases. While its accumulation in lysosomes is a well-established feature of GM1 gangliosidosis, the potential for its export from the lysosome via transporters like SPNS1 opens up new avenues of investigation into its broader cellular roles. The dysregulation of key signaling pathways, such as autophagy and mTOR, by this compound accumulation underscores its impact on cellular homeostasis.

Future research should focus on:

  • Definitive identification of this compound transporters: Confirming the role of SPNS1 and identifying other potential transporters will be crucial.

  • Quantitative subcellular mapping: Utilizing advanced imaging and mass spectrometry techniques to precisely quantify this compound in different organelles.

  • Elucidating direct signaling effects: Investigating the direct interaction of this compound with signaling proteins to unravel its specific molecular mechanisms of action.

  • Therapeutic targeting: Developing strategies to modulate this compound levels or its downstream effects as a therapeutic approach for GM1 gangliosidosis and related disorders.

A deeper understanding of the cellular life of this compound will undoubtedly pave the way for novel diagnostic and therapeutic interventions for a range of debilitating diseases.

References

The Pathophysiological Cascade of Lyso-GM1 Accumulation in the Brain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GM1 gangliosidosis is a devastating neurodegenerative lysosomal storage disorder arising from a deficiency in the enzyme β-galactosidase (β-gal), encoded by the GLB1 gene.[1][2][3][4] This enzymatic defect leads to the pathological accumulation of its primary substrate, GM1 ganglioside, and its deacetylated form, lyso-GM1, within the lysosomes of cells, particularly neurons in the central nervous system (CNS).[1] Emerging evidence highlights this compound as a key neurotoxic metabolite that instigates a complex and multifaceted pathophysiological cascade, culminating in profound neurological damage. This technical guide provides an in-depth exploration of the molecular and cellular consequences of this compound accumulation in the brain. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways and experimental workflows to support researchers and drug development professionals in their efforts to understand and target this disease.

Introduction: The Central Role of this compound in GM1 Gangliosidosis

GM1 gangliosidosis is characterized by a spectrum of clinical severities, generally classified into infantile (Type I), late-infantile/juvenile (Type II), and adult-onset (Type III) forms, with the severity inversely correlating with residual β-galactosidase activity.[2][3][5] The accumulation of GM1 ganglioside and other glycoconjugates disrupts cellular homeostasis.[1][2] While GM1 ganglioside itself contributes to the pathology, the more soluble this compound is increasingly recognized as a potent cytotoxic agent that drives the neurodegenerative process.[6] this compound is detectable at elevated levels in the plasma and tissues of patients with GM1 gangliosidosis, making it a valuable biomarker for diagnosis and monitoring disease progression.[7][8]

Key Pathophysiological Effects of this compound Accumulation

The accumulation of this compound in the brain triggers a cascade of detrimental events, including neuroinflammation, neuronal dysfunction and apoptosis, and demyelination.

Neuroinflammation

A hallmark of GM1 gangliosidosis is a chronic and robust neuroinflammatory response.[9] This is characterized by the activation of microglia and astrocytes, the resident immune cells of the CNS. Activated glial cells release a barrage of pro-inflammatory cytokines and chemokines, creating a neurotoxic environment that exacerbates neuronal damage.[9]

  • Microglial and Astrocyte Activation: Immunohistochemical studies in mouse models of GM1 gangliosidosis reveal a significant increase in markers of microglial (e.g., Iba1, CD68, CD11b) and astrocyte (e.g., GFAP) activation, particularly in regions with substantial ganglioside storage.[9][10]

  • Pro-inflammatory Cytokine Production: Elevated levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), have been quantified in the brains of GM1 gangliosidosis animal models.[9] Furthermore, cerebrospinal fluid (CSF) from patients with infantile gangliosidosis shows persistently elevated levels of inflammatory markers such as ENA-78, MCP-1, MIP-1α, MIP-1β, and TNFR2.[11]

Neuronal Dysfunction and Apoptosis

This compound accumulation directly and indirectly leads to neuronal dysfunction and, ultimately, cell death through several interconnected mechanisms.

  • Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): The accumulation of GM1 ganglioside in the ER membrane is thought to induce ER stress, leading to the activation of the unfolded protein response (UPR).[12] Prolonged UPR activation can trigger mitochondria-mediated apoptosis.[12]

  • Disrupted Calcium Homeostasis: Lysosomes are crucial for cellular calcium homeostasis.[13] The accumulation of sphingolipids, including this compound, within lysosomes can disrupt their ability to regulate calcium levels, leading to aberrant calcium signaling and cellular dysfunction.[14]

  • Autophagy Impairment: Lysosomal storage disorders are often associated with defects in autophagy, the cellular process for degrading and recycling damaged organelles and proteins.[15][16] In GM1 gangliosidosis, the accumulation of substrates within lysosomes can impair the fusion of autophagosomes with lysosomes, leading to a buildup of cellular waste and contributing to neurodegeneration.[16]

  • Neuronal Apoptosis: The culmination of these cellular stresses is the activation of apoptotic pathways, leading to the progressive loss of neurons that underlies the clinical manifestations of the disease.[12]

Demyelination and White Matter Pathology

In addition to direct neuronal damage, the accumulation of this compound also affects the integrity of the myelin sheath, the protective covering of nerve fibers that is essential for rapid nerve impulse conduction.

  • Oligodendrocyte Pathology: While oligodendrocytes, the myelin-producing cells in the CNS, do not typically store GM1 ganglioside, they exhibit significant pathology in GM1 gangliosidosis, including reduced numbers and increased cell death.[1]

  • Dysmyelinogenesis and Demyelination: The pathology in oligodendrocytes is thought to lead to dysmyelinogenesis (impaired myelin formation) and demyelination (breakdown of existing myelin).[1] This contributes to the white matter abnormalities observed in patients and animal models.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on GM1 gangliosidosis, providing a comparative overview of biomarker levels and enzyme activity.

Table 1: this compound and GM1 Ganglioside Levels in GM1 Gangliosidosis

AnalyteSample TypePatient/ModelFindingReference
This compoundPlasmaHuman GM1 Patients (n=13)Detected in 12 out of 13 patients. Levels negatively correlated with age at sampling (Spearman R = 0.58, p = 0.038).[8]
GM1 GangliosideCSFShiba Dogs with GM1 GangliosidosisIncreased concentration, approximately proportional to the age of the dogs. Elevated even at 5 months of age.[17]
GM1 GangliosideCSFHuman Neonates (n=20)76.6 ± 27.4 ng/ml[18]
GM1 GangliosideCSFOlder Infants and Children (n=17)31.9 ± 22.2 ng/ml[18]

Table 2: Neuroinflammatory Markers in GM1 Gangliosidosis Mouse Models

CytokineBrain RegionMouse ModelFold Increase vs. Wild-Type (at terminal stage)Reference
TNF-αWhole BrainGM1 Gangliosidosis~3.6[9]
IL-1βWhole BrainGM1 Gangliosidosis~2.8[9]
TGF-β1Whole BrainGM1 Gangliosidosis~2.5[9]

Table 3: β-Galactosidase Enzyme Activity in GM1 Gangliosidosis

Sample TypePatient/ModelEnzyme ActivityReference
CSFHealthy AdultsMedian: 2.73 nmol/mL/3 h[19]
CSFGM1 Patients (early- and late-infantile)Median: 0.73 nmol/mL/3 h[19]
SerumHealthy AdultsMedian: >60 nmol/mL/3 h[19]
SerumGM1 Patients (early- and late-infantile)Median: 6.48 nmol/mL/3 h (<10% of healthy adults)[19]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the pathophysiological effects of this compound accumulation.

Quantification of this compound and GM1 Ganglioside

Method: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a sensitive method for the quantification of lysosphingolipids.

Protocol Outline:

  • Sample Preparation: Brain tissue is homogenized, and lipids are extracted using a solvent system (e.g., chloroform/methanol). For plasma or CSF, proteins are precipitated, and the supernatant is used for lipid extraction.

  • Chromatographic Separation: The lipid extract is injected onto an HPLC system with a suitable column (e.g., C18) to separate the different lipid species.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer for detection and quantification of this compound and GM1 ganglioside based on their specific mass-to-charge ratios.

  • Quantification: Stable isotope-labeled internal standards are used for accurate quantification.

Measurement of β-Galactosidase Activity

Method: Fluorometric enzyme assay using an artificial substrate.

Protocol Outline (for CSF and Serum): [19]

  • Reagent Preparation: Prepare a reaction buffer containing a fluorogenic substrate (e.g., 4-methylumbelliferyl-β-D-galactopyranoside) in an appropriate buffer (e.g., citrate-phosphate buffer, pH 4.3).

  • Enzyme Reaction: Incubate a known volume of CSF or serum with the reaction buffer at 37°C for a defined period (e.g., 3 hours).

  • Reaction Termination: Stop the reaction by adding a high pH buffer (e.g., glycine-carbonate buffer, pH 10.7).

  • Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) using a fluorometer (excitation ~365 nm, emission ~445 nm).

  • Calculation: Calculate enzyme activity based on a standard curve of 4-methylumbelliferone.

Assessment of Neuroinflammation

Method 1: Immunohistochemistry (IHC) for Glial Activation [9][10]

Protocol Outline:

  • Tissue Preparation: Brain tissue is fixed (e.g., with 4% paraformaldehyde), cryoprotected, and sectioned.

  • Antigen Retrieval: Perform antigen retrieval if necessary to unmask epitopes.

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., serum from the secondary antibody host species).

  • Primary Antibody Incubation: Incubate sections with primary antibodies against markers of microglia (e.g., Iba1, CD68) or astrocytes (e.g., GFAP).

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

  • Imaging: Visualize and capture images using a fluorescence microscope.

  • Quantification: Quantify the number of activated glial cells or the intensity of the fluorescent signal.

Method 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification [9]

Protocol Outline:

  • Sample Preparation: Homogenize brain tissue in a lysis buffer containing protease inhibitors. Centrifuge to pellet debris and collect the supernatant.

  • ELISA Procedure: Use a commercially available ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-1β). Follow the manufacturer's instructions, which typically involve coating a plate with a capture antibody, adding the sample, adding a detection antibody, adding a substrate, and measuring the resulting color change with a plate reader.

  • Quantification: Determine the cytokine concentration in the samples by comparing the absorbance values to a standard curve.

Evaluation of Neuronal Apoptosis

Method: TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay

Protocol Outline:

  • Tissue Preparation: Prepare brain sections as for IHC.

  • Permeabilization: Permeabilize the tissue to allow entry of the labeling reagents.

  • TUNEL Reaction: Incubate the sections with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

  • Counterstaining: Counterstain with a nuclear dye (e.g., DAPI) to visualize all cell nuclei.

  • Imaging and Quantification: Visualize the labeled cells using a fluorescence microscope and quantify the percentage of TUNEL-positive cells.

Visualizing the Pathophysiological Cascade

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

cluster_0 This compound Accumulation and Neuroinflammation This compound This compound Microglia Activation Microglia Activation This compound->Microglia Activation Astrocyte Activation Astrocyte Activation This compound->Astrocyte Activation Pro-inflammatory Cytokines (TNF-α, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-1β) Microglia Activation->Pro-inflammatory Cytokines (TNF-α, IL-1β) Astrocyte Activation->Pro-inflammatory Cytokines (TNF-α, IL-1β) Neurotoxicity Neurotoxicity Pro-inflammatory Cytokines (TNF-α, IL-1β)->Neurotoxicity

Caption: this compound-induced neuroinflammatory cascade.

cluster_1 Cellular Mechanisms of this compound Induced Neurodegeneration This compound Accumulation This compound Accumulation ER Stress/UPR ER Stress/UPR This compound Accumulation->ER Stress/UPR Calcium Dysregulation Calcium Dysregulation This compound Accumulation->Calcium Dysregulation Autophagy Impairment Autophagy Impairment This compound Accumulation->Autophagy Impairment Mitochondrial Dysfunction Mitochondrial Dysfunction ER Stress/UPR->Mitochondrial Dysfunction Calcium Dysregulation->Mitochondrial Dysfunction Autophagy Impairment->Mitochondrial Dysfunction Neuronal Apoptosis Neuronal Apoptosis Mitochondrial Dysfunction->Neuronal Apoptosis

Caption: Key pathways in this compound-mediated neuronal death.

cluster_2 Experimental Workflow for Neuroinflammation Assessment Brain Tissue Collection Brain Tissue Collection Immunohistochemistry Immunohistochemistry Brain Tissue Collection->Immunohistochemistry ELISA ELISA Brain Tissue Collection->ELISA Glial Activation Analysis Glial Activation Analysis Immunohistochemistry->Glial Activation Analysis Cytokine Quantification Cytokine Quantification ELISA->Cytokine Quantification

Caption: Workflow for analyzing neuroinflammation markers.

Conclusion and Future Directions

The accumulation of this compound in the brain is a central driver of the devastating neurodegeneration seen in GM1 gangliosidosis. Its multifaceted effects, encompassing neuroinflammation, direct neuronal toxicity, and demyelination, create a complex pathological landscape. A thorough understanding of these mechanisms is paramount for the development of effective therapeutic strategies. Future research should focus on further elucidating the precise signaling pathways initiated by this compound, identifying novel therapeutic targets within these pathways, and developing more sensitive and specific biomarkers to track disease progression and therapeutic response. The continued development and characterization of relevant animal models will also be crucial for preclinical testing of new interventions. By integrating quantitative data with detailed mechanistic studies, the scientific community can move closer to developing therapies that can halt or reverse the profound neurological damage caused by this debilitating disease.

References

The Dance of Molecules: A Technical Guide to Lyso-GM1's Interactions with Lipids and Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyso-GM1, a derivative of the monosialoganglioside GM1 lacking the fatty acid chain, plays a pivotal role in a multitude of cellular processes, particularly within the nervous system. Its interactions with other lipids and proteins are critical for maintaining neuronal health, influencing signaling cascades, and have been implicated in the pathogenesis of neurodegenerative diseases. This in-depth technical guide explores the core interactions of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the key pathways involved. Understanding these molecular dialogues is paramount for the development of novel therapeutic strategies targeting neurological disorders.

Quantitative Analysis of this compound Interactions

The affinity and kinetics of this compound's interactions with its binding partners are crucial for understanding its biological function. While direct quantitative data for this compound is sometimes limited, the behavior of its parent molecule, GM1, provides a strong and relevant proxy due to the identical headgroup structure responsible for most specific interactions.

Interacting PartnerMethodQuantitative ValueSource
Amyloid-β (1-40) Biolayer InterferometryKd: 25 - 49 nM
Amyloid-β (1-42) Biolayer InterferometryKd: ~30 nM
TrkA-NGF Complex Molecular DockingBinding Free Energy: ~ -11.5 kcal/mol[1]

Table 1: Quantitative data on the interaction of GM1 (as a proxy for this compound) with key protein partners. The dissociation constant (Kd) indicates the strength of the binding affinity, with lower values representing a stronger interaction.

Key Protein Interactions and Signaling Pathways

This compound does not act in isolation. It is a key modulator of several critical signaling pathways, primarily through its direct and indirect interactions with membrane-associated proteins.

Interaction with Amyloid-β

This compound, much like GM1, has been shown to interact with amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease. This interaction is thought to influence Aβ aggregation and neurotoxicity. Nuclear Magnetic Resonance (NMR) studies have revealed that the sugar-lipid interface of this compound micelles is the primary site of interaction for Aβ.[2]

Modulation of TrkA Receptor Signaling

LysoGM1_TrkA_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm LysoGM1 This compound TrkA TrkA Receptor LysoGM1->TrkA stabilizes complex MAPK_cascade MAPK Cascade (Ras/Raf/MEK/ERK) TrkA->MAPK_cascade activates PI3K_Akt_pathway PI3K/Akt Pathway TrkA->PI3K_Akt_pathway activates PLC_pathway PLC Pathway TrkA->PLC_pathway activates NGF NGF NGF->TrkA binds Neuronal_Survival Neuronal Survival & Differentiation MAPK_cascade->Neuronal_Survival PI3K_Akt_pathway->Neuronal_Survival PLC_pathway->Neuronal_Survival

This compound enhances NGF-induced TrkA signaling.

Lysosomal Degradation Pathway

The catabolism of this compound, similar to GM1, occurs within the lysosome through a stepwise enzymatic degradation process. An understanding of this pathway is crucial, as defects can lead to lysosomal storage diseases such as GM1 gangliosidosis.

Lysosomal_Degradation LysoGM1 This compound LysoGM2 Lyso-GM2 LysoGM1->LysoGM2 β-Galactosidase (GLB1) LysoGA2 Lyso-GA2 (Asialo-GM2) LysoGM2->LysoGA2 β-Hexosaminidase A (HEXA) Lactosylsphingosine Lactosylsphingosine LysoGA2->Lactosylsphingosine β-Hexosaminidase A (HEXA) Glucosylsphingosine Glucosylsphingosine Lactosylsphingosine->Glucosylsphingosine β-Galactosidase (GLB1) Sphingosine Sphingosine Glucosylsphingosine->Sphingosine β-Glucosidase (GBA)

Stepwise enzymatic degradation of this compound in the lysosome.

Experimental Protocols

The study of this compound's interactions necessitates a range of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound Micelles

NMR spectroscopy is a powerful tool for elucidating the structural details of this compound's interactions with proteins at an atomic level.

Objective: To characterize the binding interface between this compound micelles and a protein of interest (e.g., Amyloid-β).

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., 20 mM sodium phosphate, pH 7.0) containing 10% D₂O for the lock signal. The concentration should be above the critical micelle concentration (CMC) of this compound.

    • Express and purify the protein of interest, ensuring it is uniformly labeled with ¹⁵N or ¹³C for heteronuclear NMR experiments.

    • Prepare a series of NMR samples with a constant concentration of the labeled protein and increasing concentrations of this compound.

  • NMR Data Acquisition:

    • Acquire a series of 2D ¹H-¹⁵N HSQC (or ¹H-¹³C HSQC) spectra for each sample.

    • Record spectra at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., NMRPipe).

    • Analyze the chemical shift perturbations (CSPs) of the protein's backbone amide signals upon titration with this compound micelles.

    • Map the residues with significant CSPs onto the protein's structure to identify the binding interface.

    • Calculate the dissociation constant (Kd) by fitting the chemical shift changes as a function of this compound concentration to a binding isotherm.

NMR_Workflow A Prepare ¹⁵N-labeled Protein and this compound Micelles B Acquire 2D ¹H-¹⁵N HSQC Spectra (Titration Series) A->B C Process and Analyze Spectra (Chemical Shift Perturbations) B->C D Map Perturbed Residues onto Protein Structure C->D E Determine Binding Interface and Affinity (Kd) D->E

Workflow for NMR analysis of this compound-protein interactions.
Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of molecular interactions in real-time.

Objective: To quantify the binding kinetics and affinity of a protein analyte to immobilized this compound.

Methodology:

  • Sensor Chip Preparation:

    • Use a sensor chip with a hydrophobic surface (e.g., a Pioneer L1 chip).

    • Prepare small unilamellar vesicles (SUVs) containing a mixture of a matrix lipid (e.g., POPC) and this compound at a desired molar ratio.

    • Immobilize the this compound-containing SUVs onto the sensor chip surface to form a lipid bilayer.

  • Binding Analysis:

    • Prepare a series of dilutions of the protein analyte in a suitable running buffer (e.g., HBS-P+).

    • Inject the analyte solutions over the sensor surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) over time, which corresponds to the binding of the analyte to the immobilized this compound.

    • After the association phase, flow running buffer over the surface to monitor the dissociation of the complex.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software.

    • From the fitting, determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur during a biomolecular interaction, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

Objective: To determine the thermodynamic profile of the interaction between this compound and a protein.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the protein of interest in the sample cell.

    • Prepare a solution of this compound micelles in the injection syringe, using the same buffer to avoid heats of dilution.

    • Degas both solutions to prevent air bubbles.

  • Titration:

    • Perform a series of small, sequential injections of the this compound solution into the protein solution in the sample cell at a constant temperature.

    • Measure the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka = 1/Kd), stoichiometry (n), and enthalpy of binding (ΔH).

    • Calculate the change in entropy (ΔS) and Gibbs free energy (ΔG) from these values.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify and validate protein-protein interactions in a cellular context.

Objective: To determine if this compound mediates the interaction between two proteins (e.g., TrkA and a downstream signaling molecule).

Methodology:

  • Cell Culture and Treatment:

    • Culture cells that endogenously or exogenously express the proteins of interest.

    • Treat the cells with this compound for a specified time and concentration.

  • Cell Lysis:

    • Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific for one of the proteins of interest (the "bait" protein).

    • Add protein A/G-coupled beads to the lysate to capture the antibody-antigen complexes.

    • Wash the beads several times to remove non-specifically bound proteins.

  • Elution and Detection:

    • Elute the protein complexes from the beads.

    • Separate the proteins by SDS-PAGE and perform a Western blot using an antibody against the other protein of interest (the "prey" protein).

    • The presence of the prey protein in the immunoprecipitate indicates an interaction with the bait protein, potentially mediated or enhanced by this compound.

Conclusion

This compound is a dynamic and influential molecule at the cell surface, orchestrating a complex network of interactions with lipids and proteins. Its ability to modulate the function of critical receptors like TrkA and to interact with pathological proteins such as amyloid-beta underscores its significance in neuronal function and disease. The quantitative data, signaling pathways, and experimental methodologies presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate the multifaceted roles of this compound and to explore its potential as a therapeutic target. A deeper understanding of these molecular interactions will undoubtedly pave the way for innovative treatments for a range of neurological disorders.

References

Genetic Mutations and Elevated Lyso-GM1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of GLB1 Mutations, Pathophysiological Consequences, and Methodological Considerations for Drug Development

Introduction

GM1 gangliosidosis is a rare, autosomal recessive lysosomal storage disorder characterized by the accumulation of GM1 ganglioside and its deacylated form, lyso-GM1 (also known as glucosylsphingosine). This accumulation is a direct result of a deficiency in the lysosomal enzyme β-galactosidase, which is encoded by the GLB1 gene. The progressive buildup of these substrates, particularly in the central nervous system, leads to severe neurodegeneration. This compound is increasingly recognized as a key biomarker for GM1 gangliosidosis, with its elevated levels correlating with disease severity. This technical guide provides a comprehensive overview of the genetic mutations in GLB1 that lead to increased this compound levels, details the experimental protocols for its quantification and the assessment of enzyme activity, and explores the downstream signaling pathways implicated in the disease's pathophysiology. This document is intended for researchers, scientists, and drug development professionals working to advance our understanding and treatment of GM1 gangliosidosis.

Genetic Basis of Elevated this compound: GLB1 Mutations

Mutations in the GLB1 gene are the sole cause of GM1 gangliosidosis. Over 200 mutations have been identified, spanning the entire gene and including missense, nonsense, frameshift, and splice-site alterations. The nature and location of these mutations directly impact the residual activity of the β-galactosidase enzyme, which in turn influences the clinical phenotype and the extent of this compound accumulation.

GM1 gangliosidosis is broadly classified into three types based on the age of onset and severity of symptoms:

  • Type I (Infantile): The most severe form, with onset in early infancy. Patients exhibit rapidly progressing neurodegeneration, skeletal abnormalities, and visceral involvement. This form is often associated with null mutations or mutations in critical domains of the enzyme, leading to little to no residual β-galactosidase activity.

  • Type II (Late-Infantile/Juvenile): Onset occurs between one and five years of age. The disease progression is slower than in Type I, but still leads to significant neurological decline. These patients typically have mutations that allow for a small amount of residual enzyme function.

  • Type III (Adult/Chronic): This is the mildest form, with onset in adolescence or adulthood. Symptoms are primarily neurological, with a much slower rate of progression. These individuals usually have missense mutations that permit a higher level of residual β-galactosidase activity.

While a strict genotype-phenotype correlation is challenging due to the vast number of private mutations and potential influence of modifier genes, a general trend is observed where the severity of the mutation correlates with the clinical phenotype and, consequently, the levels of stored substrates like this compound.

Data Presentation: GLB1 Mutations and Corresponding Biochemical Phenotypes

The following tables summarize the relationship between GLB1 mutations, the resulting GM1 gangliosidosis phenotype, and the associated residual β-galactosidase activity. It is important to note that enzyme activity can vary based on the assay method and cell type used.

Table 1: Representative GLB1 Mutations and Associated GM1 Gangliosidosis Phenotypes

PhenotypeCommon GLB1 MutationsPredicted Impact on Protein
Type I (Infantile) p.R59H, c.1622-1627insGMissense, Frameshift
Type II (Late-Infantile/Juvenile) p.R201C, p.R201HMissense
Type III (Adult/Chronic) p.I51T, p.R457QMissense

Table 2: Correlation of GM1 Gangliosidosis Phenotype with Residual β-Galactosidase Activity

GM1 Gangliosidosis PhenotypeResidual β-Galactosidase Activity (% of Normal)
Type I (Infantile)< 1.5%
Type II (Late-Infantile/Juvenile)1.5% - 5%
Type III (Adult/Chronic)5% - 15%

Experimental Protocols

Accurate and reproducible measurement of this compound levels and β-galactosidase activity is crucial for diagnosing GM1 gangliosidosis, assessing disease progression, and evaluating the efficacy of therapeutic interventions.

Quantification of this compound in Plasma by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound.

Methodology:

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound).

    • Precipitate proteins by adding 400 µL of methanol (B129727).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in an appropriate solvent (e.g., 50% methanol in water).

  • LC Separation:

    • Inject the reconstituted sample onto a C18 reverse-phase HPLC column.

    • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • MS/MS Detection:

    • Perform mass spectrometric analysis using a triple quadrupole mass spectrometer in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).

Measurement of β-Galactosidase Activity in Fibroblasts

A fluorometric assay using the substrate 4-methylumbelliferyl-β-D-galactopyranoside (4-MUG) is a widely used method to determine β-galactosidase activity in patient-derived fibroblasts.

Methodology:

  • Cell Culture and Lysis:

    • Culture patient-derived fibroblasts to confluency.

    • Harvest the cells and wash with phosphate-buffered saline (PBS).

    • Lyse the cells by sonication or with a suitable lysis buffer on ice.

    • Centrifuge the lysate to remove cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Enzyme Assay:

    • Prepare a reaction mixture containing the cell lysate, 4-MUG substrate in a citrate-phosphate buffer (pH 4.3).

    • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a high pH buffer (e.g., glycine-carbonate buffer).

  • Fluorescence Measurement:

    • Measure the fluorescence of the product, 4-methylumbelliferone (B1674119) (4-MU), using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 448 nm.

    • Calculate the enzyme activity based on a standard curve of 4-MU and normalize to the protein concentration of the lysate.

Pathophysiological Signaling Pathways

The accumulation of this compound is not merely an inert storage product; it is a bioactive molecule that is thought to actively contribute to the neuroinflammatory processes observed in GM1 gangliosidosis.

This compound and Neuroinflammation: The Role of TLR4 Signaling

Evidence suggests that elevated this compound can trigger a pro-inflammatory response in microglia, the resident immune cells of the central nervous system. This activation is believed to be mediated, at least in part, through the Toll-like receptor 4 (TLR4) signaling pathway.

LysoGM1_TLR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound TLR4 TLR4 This compound->TLR4 Binds and Activates MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates IKK IKK Complex TRAF6->IKK Activates NFkB NF-κB IKK->NFkB Activates Pro_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_Cytokines Induces Transcription

Caption: this compound-induced TLR4 signaling pathway in microglia.

Activation of TLR4 by this compound is proposed to initiate a downstream signaling cascade involving the recruitment of the adaptor protein MyD88. This leads to the activation of IRAK kinases and TRAF6, culminating in the activation of the IKK complex. The IKK complex then phosphorylates IκB, leading to its degradation and the subsequent translocation of the transcription factor NF-κB to the nucleus. Nuclear NF-κB then drives the expression of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, which contribute to the neuroinflammatory environment and neuronal damage in GM1 gangliosidosis.

Experimental and Diagnostic Workflow

A systematic workflow is essential for the diagnosis and continued research of GM1 gangliosidosis. This involves a multi-faceted approach combining clinical evaluation, biochemical assays, and genetic testing.

GM1_Diagnosis_Workflow Start Clinical Suspicion of GM1 Gangliosidosis Biochem_Screen Biochemical Screening Start->Biochem_Screen Enzyme_Assay β-Galactosidase Enzyme Assay Biochem_Screen->Enzyme_Assay Primary Lyso_GM1_Quant This compound Quantification (LC-MS/MS) Biochem_Screen->Lyso_GM1_Quant Confirmatory Genetic_Test Genetic Testing (GLB1 Gene Sequencing) Enzyme_Assay->Genetic_Test If activity is low Lyso_GM1_Quant->Genetic_Test If levels are high Mutation_ID Identification of Pathogenic GLB1 Mutation(s) Genetic_Test->Mutation_ID Diagnosis_Confirm Confirmed Diagnosis of GM1 Gangliosidosis Mutation_ID->Diagnosis_Confirm Research_Studies Further Research Studies Diagnosis_Confirm->Research_Studies Cell_Culture Patient-derived Fibroblast Culture Research_Studies->Cell_Culture Pathway_Analysis Signaling Pathway Analysis Cell_Culture->Pathway_Analysis Therapeutic_Screen Therapeutic Compound Screening Cell_Culture->Therapeutic_Screen

Caption: Experimental workflow for GM1 gangliosidosis diagnosis and research.

This workflow begins with a clinical suspicion based on patient symptoms. Initial biochemical screening involves measuring β-galactosidase activity. If the activity is low, this is followed by confirmatory testing of this compound levels. A definitive diagnosis is achieved through genetic testing to identify pathogenic mutations in the GLB1 gene. Once a diagnosis is confirmed, patient-derived cells can be used for further research, including the investigation of disease mechanisms and the screening of potential therapeutic compounds.

Conclusion

The elevation of this compound is a central feature of GM1 gangliosidosis, directly resulting from mutations in the GLB1 gene and the subsequent deficiency of β-galactosidase. Understanding the specific genetic mutations and their impact on enzyme function and this compound accumulation is critical for both diagnosis and the development of targeted therapies. The detailed experimental protocols and the elucidation of downstream signaling pathways, such as the this compound-induced neuroinflammatory cascade, provide a solid foundation for future research and drug discovery efforts. This technical guide serves as a valuable resource for the scientific community dedicated to unraveling the complexities of GM1 gangliosidosis and improving the lives of those affected by this devastating disease.

Early Studies on the Neurotoxicity of Lyso-GM1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyso-ganglioside GM1 (Lyso-GM1), the deacylated form of the monosialoganglioside GM1, has been a subject of interest in the field of neurobiology. Unlike its parent molecule, GM1, which is generally considered neuroprotective, early studies have revealed that this compound can exhibit potent neurotoxic properties. This technical guide provides an in-depth overview of the foundational research on this compound neurotoxicity, focusing on the induction of neuronal apoptosis. It consolidates key quantitative data, details experimental methodologies, and visualizes the implicated signaling pathways to serve as a comprehensive resource for researchers in neuroscience and drug development.

Neurotoxic Effects of this compound: Induction of Apoptosis

Early investigations have demonstrated that this compound is a potent inducer of apoptosis in neuronal cell lines, particularly the mouse neuroblastoma cell line, Neuro2a[1][2]. The induction of apoptosis is a key feature of this compound's neurotoxicity.

Morphological and Biochemical Hallmarks of Apoptosis

Treatment of Neuro2a cells with this compound leads to the characteristic morphological and biochemical changes associated with apoptosis. These include:

  • Chromatin Condensation: Staining with DNA-binding dyes such as Hoechst 33258 reveals condensed and fragmented nuclei in this compound-treated cells, a classic indicator of apoptosis[2].

  • DNA Fragmentation: Agarose gel electrophoresis of DNA extracted from these cells shows a "ladder" pattern, which is indicative of the internucleosomal cleavage of DNA by endonucleases activated during apoptosis[2].

Quantitative Analysis of this compound-Induced Neurotoxicity

The neurotoxic effects of this compound on neuronal cells have been quantified in several studies. The following tables summarize the key quantitative data from these early investigations.

Cell LineThis compound ConcentrationIncubation TimeObserved EffectReference
Neuro2a40 µM24 hoursInduction of DNA fragmentation and chromatin condensation.[1]
Neuro2a40-80 µM24-48 hoursInduction of apoptosis, including phosphatidylserine (B164497) externalization.[2]
AssayCell LineThis compound ConcentrationIncubation TimeResultReference
[³H]Thymidine IncorporationNeuro2aDose-dependentNot specifiedStrong suppression of DNA synthesis.[2]
Intracellular Dehydrogenase ActivityNeuro2aDose-dependentNot specifiedStrong suppression of metabolic activity.[2]

Signaling Pathways in this compound-Induced Neurotoxicity

The apoptotic program initiated by this compound involves a complex interplay of signaling molecules. Key pathways implicated in this process include the c-Jun N-terminal kinase (JNK) pathway and a notable caspase-independent mechanism.

The Role of the JNK Signaling Pathway

A pivotal study has shown that this compound treatment leads to the activation of the stress-activated protein kinase/c-Jun N-terminal kinase (JNK) in Neuro2a cells. The JNK pathway is a well-established mediator of apoptosis in response to various cellular stresses[3][4]. The activation of JNK can lead to the phosphorylation of various downstream targets, including transcription factors like c-Jun, which in turn can regulate the expression of pro-apoptotic genes. It can also directly phosphorylate members of the Bcl-2 family of proteins to promote apoptosis at the mitochondrial level[3][4].

Caspase-Dependent and -Independent Apoptotic Mechanisms

Interestingly, while this compound treatment results in the activation of caspase-3-like enzymes, the use of a pan-caspase inhibitor, ZVAD-fmk, does not prevent DNA fragmentation[2]. This crucial finding suggests the involvement of a caspase-independent apoptotic pathway. Caspase-independent apoptosis often involves the release of mitochondrial proteins such as Apoptosis-Inducing Factor (AIF) and Endonuclease G (EndoG), which can translocate to the nucleus and mediate large-scale DNA fragmentation and chromatin condensation.

Potential Involvement of Calcium Dysregulation and Mitochondria

While direct evidence linking this compound to calcium dysregulation is still emerging, studies on GM1 gangliosidosis, a lysosomal storage disorder characterized by the accumulation of GM1 and its derivatives, provide compelling clues. In this disease model, GM1 accumulation at the mitochondria-associated ER membranes (MAMs) leads to altered calcium flux from the ER to the mitochondria[5][6][7]. This results in mitochondrial calcium overload, dissipation of the mitochondrial membrane potential, and the release of pro-apoptotic factors, ultimately triggering the mitochondrial pathway of apoptosis[5][6][7][8]. It is plausible that exogenous this compound could initiate a similar cascade of events.

Visualizing the Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways involved in this compound-induced neurotoxicity.

Lyso_GM1_Apoptosis_Signaling LysoGM1 This compound CellSurface Cell Surface Interaction LysoGM1->CellSurface JNK_Pathway JNK Pathway Activation CellSurface->JNK_Pathway Mitochondria Mitochondrial Stress CellSurface->Mitochondria JNK_Pathway->Mitochondria Caspase_Dep Caspase-Dependent Pathway JNK_Pathway->Caspase_Dep Mitochondria->Caspase_Dep Caspase_Indep Caspase-Independent Pathway Mitochondria->Caspase_Indep Caspase3 Caspase-3 Activation Caspase_Dep->Caspase3 AIF_EndoG AIF/EndoG Release Caspase_Indep->AIF_EndoG Apoptosis Apoptosis (DNA Fragmentation, Chromatin Condensation) Caspase3->Apoptosis AIF_EndoG->Apoptosis

Overview of this compound-induced apoptotic signaling pathways.

JNK_Pathway_Detail LysoGM1 This compound UpstreamKinases Upstream Kinases (e.g., ASK1, MLK) LysoGM1->UpstreamKinases MKK4_7 MKK4/7 UpstreamKinases->MKK4_7 JNK JNK (Phosphorylation) MKK4_7->JNK cJun c-Jun (Phosphorylation) JNK->cJun Bcl2_family Bcl-2 Family Proteins (e.g., Bim, Bad) JNK->Bcl2_family GeneExpression Transcription of Pro-apoptotic Genes cJun->GeneExpression MitochondrialApoptosis Mitochondrial Apoptosis Bcl2_family->MitochondrialApoptosis

Detailed view of the JNK signaling pathway in this compound toxicity.

Caspase_Independent_Pathway cluster_translocation Translocation Mitochondria Mitochondrial Outer Membrane Permeabilization AIF AIF Mitochondria->AIF Release EndoG Endonuclease G Mitochondria->EndoG Release Cytosol Cytosol Nucleus Nucleus AIF->Nucleus DNA_Fragmentation Large-Scale DNA Fragmentation AIF->DNA_Fragmentation EndoG->Nucleus Chromatin_Condensation Chromatin Condensation EndoG->Chromatin_Condensation

References

Methodological & Application

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Quantification of Lyso-GM1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyso-GM1 (monosialotetrahexosylganglioside without the N-acyl chain) is a lysosomal lipid that serves as a critical biomarker for GM1 gangliosidosis, a rare and devastating neurodegenerative lysosomal storage disorder. The disease is characterized by a deficiency of the enzyme β-galactosidase, leading to the accumulation of GM1 ganglioside and its lyso-derivative, this compound, primarily in the central nervous system. Accurate and sensitive quantification of this compound in biological matrices is paramount for early diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has emerged as the gold standard for this analytical challenge, offering high specificity and sensitivity.

This document provides detailed application notes and protocols for the quantification of this compound using HPLC-based methods, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes quantitative data from various studies utilizing LC-MS/MS for the quantification of this compound and related gangliosides in biological samples. This allows for a comparative overview of method performance across different laboratories and matrices.

AnalyteMatrixMethodColumnLLOQLinearity RangePrecision (%CV)Reference
This compoundPlasmaLC-MS/MSC8--Inter-series: 23.2% (low level)[1][2]
This compoundAmniotic FluidLC-MS/MSC8---[1]
GM1CSFLC-MS/MSC18-10-200 ng/mLWithin-day: <3%, Between-day: <5%[3]
GM2CSFLC-MS/MSC18-5-100 ng/mLWithin-day: <2%, Between-day: <5%[3]
Glucosylsphingosine (GlcSph)CSFLC-MS/MSHILIC0.1 pg/mL--[4]
Galactosylsphingosine (GalSph)CSFLC-MS/MSHILIC0.1 pg/mL--[4]
Glucosylsphingosine (GlcSph)PlasmaLC-MS/MS-0.03 ng/mL--[4]
Galactosylsphingosine (GalSph)PlasmaLC-MS/MS----[4]
β-galactosidase activityCSFFluorometric-0.05 nmol/mL/3h0.05–40 nmol/mL/3hInter-assay: <15%[5]
β-galactosidase activitySerumFluorometric-0.20 nmol/mL/3h0.20–160 nmol/mL/3hInter-assay: <20%[5]

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound in biological fluids, primarily plasma and cerebrospinal fluid (CSF), using LC-MS/MS.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a crucial step to remove interfering substances and enrich the analyte of interest from the complex biological matrix.[6]

Materials:

  • Mixed-mode cation-exchange solid-phase extraction cartridges

  • Methanol (B129727) (LC-MS grade)

  • Formic acid

  • Ammonium (B1175870) hydroxide (B78521)

  • Water (LC-MS grade)

  • Internal Standard (IS): Isotope-labeled this compound (e.g., d5-Lyso-GM1)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Spiking: To 200 µL of plasma or 500 µL of CSF, add the internal standard solution.

  • Protein Precipitation: Add 500 µL of methanol containing the internal standard to the sample. Vortex thoroughly.[7]

  • Add 500 µL of 2% phosphoric acid in water. Vortex and then centrifuge to pellet the precipitated proteins.[1]

  • SPE Cartridge Conditioning: Condition the SPE cartridge by washing with methanol followed by 2% phosphoric acid in water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2% formic acid in water to remove unbound contaminants.

  • Elution: Elute the this compound and internal standard from the cartridge using a solution of 2% ammonium hydroxide in methanol.

  • Dry-down: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase (e.g., 0.2% formic acid in 37.5% acetonitrile).[1]

HPLC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A reversed-phase C8 column (e.g., 2.1 mm x 50 mm, 3 µm particle size) is commonly used.[1]

  • Mobile Phase A: 0.2% Formic acid in water.[1]

  • Mobile Phase B: 0.2% Formic acid in acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes. An example gradient is as follows:

    • 0-4 min: 37.5% to 50% B

    • 4-8 min: Hold at 50% B

    • 8-8.5 min: 50% to 75% B

    • 8.5-9.5 min: Hold at 75% B

    • 9.5-10 min: 75% to 37.5% B

    • 10-13 min: Hold at 37.5% B (re-equilibration)[1]

  • Injection Volume: 5-10 µL

  • Column Temperature: 25°C[1]

Mass Spectrometric Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: The specific precursor-to-product ion transition should be optimized for the instrument used.

    • Internal Standard: Monitor the corresponding transition for the isotope-labeled internal standard.

  • Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for maximum sensitivity.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for this compound quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma/CSF) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate SPE Solid-Phase Extraction Precipitate->SPE Elute Elution SPE->Elute Dry Dry-down Elute->Dry Reconstitute Reconstitution Dry->Reconstitute HPLC HPLC Separation Reconstitute->HPLC MS MS/MS Detection HPLC->MS Quant Quantification MS->Quant

Caption: Experimental workflow for this compound quantification.

Signaling Pathway: this compound and Neuroinflammation

In GM1 gangliosidosis, the accumulation of GM1 ganglioside can lead to neuroinflammatory processes. Gangliosides have been shown to modulate the inflammatory response in glial cells by interacting with Toll-like receptor 4 (TLR4). Specifically, GM1 can inhibit the translocation of TLR4 into lipid rafts, thereby attenuating the downstream inflammatory signaling cascade.[8][9][10]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4_out TLR4 MyD88 MyD88 TLR4_out->MyD88 Activates LipidRaft Lipid Raft LysoGM1 Accumulated This compound / GM1 LysoGM1->TLR4_out Inhibits Translocation TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_p65_p50 NF-κB (p65/p50) NFkB_translocated NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocated Translocates IkB->NFkB_p65_p50 Releases DNA DNA NFkB_translocated->DNA Binds to Promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines Transcription

Caption: this compound's role in modulating neuroinflammation.

References

Application Note: Quantitative Analysis of Lyso-GM1 in Human Plasma by Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lyso-GM1 (monosialotetrahexosylganglioside, deacetylated) is a lysosphingolipid that serves as a critical biomarker for GM1 gangliosidosis, a rare, inherited neurodegenerative lysosomal storage disorder.[1][2][3] This disease is characterized by a deficiency of the enzyme β-galactosidase, leading to the accumulation of GM1 ganglioside and its deacylated form, this compound, in various tissues, particularly in the central nervous system.[1][2] Accurate and sensitive quantification of this compound in biological matrices such as plasma is crucial for the diagnosis, monitoring of disease progression, and evaluation of therapeutic interventions. This application note provides a detailed protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4][5]

Experimental Protocols

This section details the complete workflow for the quantitative analysis of this compound in human plasma, from sample preparation to data acquisition.

Materials and Reagents
  • This compound standard

  • Isotope-labeled internal standard (e.g., d5-Lyso-GM1 or a structurally similar lysosphingolipid)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Phosphoric acid

  • Ammonium (B1175870) hydroxide (B78521)

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Human plasma (EDTA)

Sample Preparation

The following protocol is adapted from established methods for the extraction of lysosphingolipids from plasma.[4][6][7]

  • Protein Precipitation: To 200 µL of human plasma, add 500 µL of methanol containing the internal standard at a known concentration (e.g., 50 nmol/L).[4]

  • Acidification: Add 500 µL of 2% phosphoric acid in water.

  • Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at 16,000 x g for 8 minutes to pellet the precipitated proteins.[4]

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis MCX SPE cartridge with 600 µL of methanol followed by 600 µL of 2% phosphoric acid in water.[4]

    • Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 600 µL of 2% formic acid in water.[4]

    • Elute this compound and other lysosphingolipids with 600 µL of 2% formic acid in methanol, followed by 600 µL of 2% ammonium hydroxide in methanol.[4]

  • Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 37.5% acetonitrile in water with 0.2% formic acid).[4]

Liquid Chromatography (LC)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C8 or C18 reversed-phase column is suitable for the separation of this compound. A common choice is a C8 column (e.g., 50 mm x 2.1 mm, 3 µm).[4]

  • Mobile Phase A: 0.2% Formic acid in water.[4]

  • Mobile Phase B: 0.2% Formic acid in acetonitrile.[4]

  • Flow Rate: 0.4 mL/min.[4]

  • Column Temperature: 25°C.[4]

  • Injection Volume: 15-20 µL.

Table 1: Example LC Gradient [4]

Time (min)% Mobile Phase A% Mobile Phase B
0.062.537.5
4.050.050.0
8.050.050.0
8.525.075.0
9.525.075.0
10.062.537.5
13.062.537.5
Tandem Mass Spectrometry (MS/MS)
  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is used for the detection of this compound.[4][5]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Temperature: 300°C.[5]

Table 2: MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound1278.6290.1Not specified

Note: The product ion at m/z 290.1 corresponds to the characteristic sialic acid fragment.[8][9]

Data Presentation

The following tables summarize quantitative data from a representative LC-MS/MS method for this compound analysis.

Table 3: Assay Performance Characteristics [10]

ParameterValue
Calibration Curve Range2–250 nmol/L
Mean Regression Coefficient (R²)0.9940 - 0.9999

Table 4: this compound Concentrations in Plasma Samples [5]

Sample GroupThis compound Concentration (nmol/L)
Healthy Controls0.9 - 1.4
GM1 Gangliosidosis PatientsSignificantly elevated (specific values vary by patient)

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) precip Protein Precipitation (Methanol + Internal Standard) plasma->precip acid Acidification (2% Phosphoric Acid) precip->acid centrifuge Centrifugation (16,000 x g, 8 min) acid->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe dry Evaporation to Dryness spe->dry reconstitute Reconstitution dry->reconstitute lc Liquid Chromatography (C8/C18 Column) reconstitute->lc ms Tandem Mass Spectrometry (Negative Ion Mode, MRM) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental workflow for this compound analysis.

Lysosomal Catabolism of GM1 Ganglioside

G cluster_lysosome Lysosome GM1 GM1 Ganglioside GA1 GA1 Ganglioside GM1->GA1 β-Galactosidase LysoGM1 This compound GM1->LysoGM1 Accumulation GM2 GM2 Ganglioside GA1->GM2 β-Hexosaminidase Deficiency β-Galactosidase Deficiency (GM1 Gangliosidosis) Deficiency->GM1

Caption: GM1 ganglioside catabolism and this compound accumulation.

References

Synthesis of Stable Isotope-Labeled Lyso-GM1 for Use as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Lyso-GM1 (monosialotetrahexosylganglioside), the deacylated form of ganglioside GM1, has emerged as a critical biomarker for the diagnosis and monitoring of GM1 gangliosidosis, a lysosomal storage disorder.[1][2] Accurate quantification of this compound in biological matrices is paramount for clinical research and drug development. Stable isotope-labeled internal standards are indispensable for achieving high accuracy and precision in mass spectrometry-based quantification by correcting for matrix effects and variations during sample processing.[3] This document provides detailed protocols for the synthesis of a stable isotope-labeled this compound and its application as an internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow.

Principle

The synthesis of stable isotope-labeled this compound can be achieved through chemical or enzymatic methods starting from a stable isotope-labeled precursor or by introducing the label in a later synthetic step. This internal standard, which is chemically identical to the analyte but has a different mass, is added to biological samples at a known concentration at the beginning of the sample preparation process. By measuring the ratio of the analyte to the internal standard, accurate quantification can be performed.[3]

Applications

  • Clinical Research: Accurate quantification of this compound in patient samples (e.g., plasma, cerebrospinal fluid) for the diagnosis and monitoring of GM1 gangliosidosis.

  • Drug Development: Evaluating the efficacy of therapeutic interventions for lysosomal storage diseases by measuring changes in biomarker levels.

  • Lipidomics: Studying the role of lyso-gangliosides in various physiological and pathological processes.

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of Deuterated this compound (d-Lyso-GM1)

This protocol describes a chemoenzymatic approach to synthesize deuterated this compound, which can serve as an internal standard. The method involves the enzymatic removal of the fatty acid from a commercially available deuterated GM1.

Materials:

  • Deuterated GM1 (e.g., GM1-d3)

  • Sphingolipid Ceramide N-deacylase (SCDase)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Sodium Cholate

  • C18 Solid-Phase Extraction (SPE) Cartridges

  • Methanol (B129727)

  • Water (LC-MS grade)

  • Chloroform

Procedure:

  • Enzymatic Deacylation:

    • Dissolve deuterated GM1 in the reaction buffer containing sodium cholate.

    • Add SCDase to the solution.

    • Incubate the reaction mixture at 37°C for 2-8 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Purification by Solid-Phase Extraction (SPE):

    • Activate a C18 SPE cartridge by washing with methanol followed by water.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with water to remove salts and other polar impurities.

    • Elute the d-lyso-GM1 using a stepwise gradient of methanol in water.

    • Collect the fractions containing the product.

  • Characterization and Quantification:

    • Confirm the identity and purity of the synthesized d-lyso-GM1 by high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

    • Determine the concentration of the purified d-lyso-GM1 solution using a suitable method, such as quantitative NMR or by comparison to a certified reference standard.

Expected Yield: The yield for enzymatic deacylation is typically high, often approaching quantitative conversion.[5][6]

Protocol 2: Chemical Synthesis of this compound via Alkaline Hydrolysis

This protocol outlines a chemical method for the preparation of this compound from GM1 via alkaline hydrolysis (saponification). To synthesize a stable isotope-labeled version, a labeled GM1 would be used as the starting material.

Materials:

  • GM1 (or stable isotope-labeled GM1)

  • Potassium Hydroxide (KOH)

  • 1-Propanol (B7761284)

  • Nitrogen gas

  • Hydrochloric Acid (HCl) for neutralization

  • Dialysis tubing

  • Lyophilizer

Procedure:

  • Saponification Reaction:

    • Dissolve GM1 in 1-propanol in a reaction vessel.

    • Add a solution of KOH in 1-propanol to the GM1 solution.

    • Purge the reaction vessel with nitrogen gas to create an oxygen-free atmosphere.[7]

    • Heat the reaction mixture at 90°C for 6 hours.[7]

  • Neutralization and Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the solution by adding HCl.

    • Remove the propanol (B110389) by rotary evaporation.

    • Redissolve the residue in water and transfer to a dialysis tube.

    • Dialyze against deionized water for 48 hours with several water changes to remove salts and other small molecules.

    • Lyophilize the dialyzed solution to obtain the purified this compound as a white powder.

Expected Yield: A yield of approximately 54% can be expected under optimal conditions.[7]

Data Presentation

Table 1: Quantitative Data for this compound Synthesis and Analysis

ParameterChemical Synthesis (Alkaline Hydrolysis)Chemoenzymatic SynthesisLC-MS/MS Quantification
Starting Material GM1 GangliosideGM1 GangliosideBiological Matrix (e.g., CSF)
Product This compoundThis compoundEndogenous this compound
Yield ~54%[7]Nearly quantitative[5][6]N/A
Purity High (after purification)High (after purification)N/A
Linearity (r) N/AN/A≥0.995[8]
Within-day CV (%) N/AN/A<3% for GM1[8]
Between-day CV (%) N/AN/A<5% for GM1[8]
Accuracy (%) N/AN/A98-102%[8]

Table 2: Mass Spectrometry Parameters for this compound Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound To be determined empiricallyTo be determined empiricallyTo be determined empirically
d-Lyso-GM1 (IS) Precursor m/z + isotopic mass shiftTo be determined empiricallyTo be determined empirically

Note: The exact m/z values and collision energy need to be optimized for the specific instrument used.

Mandatory Visualizations

Diagrams

Synthesis_Workflow cluster_synthesis Synthesis of d-Lyso-GM1 Start Deuterated GM1 Reaction Enzymatic Deacylation (SCDase) Start->Reaction Purification Solid-Phase Extraction (C18) Reaction->Purification Product Purified d-Lyso-GM1 (Internal Standard) Purification->Product

Workflow for the synthesis of deuterated this compound.

LCMS_Workflow cluster_lcms Quantitative Analysis Workflow Sample Biological Sample (e.g., Plasma, CSF) Spike Spike with d-Lyso-GM1 (Internal Standard) Sample->Spike Extraction Protein Precipitation & Solid-Phase Extraction Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Processing & Quantification LCMS->Data

Workflow for this compound quantification using LC-MS/MS.

Ganglioside_Degradation cluster_pathway Lysosomal Ganglioside Degradation Pathway GM1 GM1 Enzyme1 β-Galactosidase (Deficient in GM1 Gangliosidosis) GM1->Enzyme1 Enzyme3 Neuraminidase GM1->Enzyme3 GA1 GA1 Enzyme2 β-Hexosaminidase A GA1->Enzyme2 GM2 GM2 GM2->Enzyme2 GA2 GA2 GA2->Enzyme3 GM3 GM3 GM3->Enzyme3 LacCer Lactosylceramide GlcCer Glucosylceramide LacCer->GlcCer Ceramide Ceramide GlcCer->Ceramide Enzyme1->GA1 Enzyme2->GA2 Enzyme2->GA2 Enzyme3->GM2 Enzyme3->LacCer Enzyme3->LacCer

Simplified lysosomal degradation pathway of GM1.

References

Application Notes: Lyso-GM1 Specific ELISA Kit

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

GM1 gangliosidosis is a rare, inherited neurodegenerative lysosomal storage disorder caused by a deficiency of the enzyme β-galactosidase.[1][2][3] This enzymatic defect leads to the accumulation of GM1 ganglioside and its deacylated derivative, lyso-ganglioside mono-sialic acid (Lyso-GM1), primarily in the central nervous system.[1][3] Emerging research has identified this compound as a critical biomarker for GM1 gangliosidosis, with its levels being significantly elevated in patients compared to healthy individuals.[4][5] Accurate and sensitive quantification of this compound in biological matrices is crucial for early diagnosis, disease monitoring, and for evaluating the pharmacodynamic effects of novel therapeutics.[4]

This document describes the development and protocol for a highly specific competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative determination of this compound in biological samples. The kit is designed for researchers, scientists, and drug development professionals engaged in lysosomal storage disease research.

Principle of the Assay

This assay is a competitive ELISA. A microtiter plate is pre-coated with a highly specific monoclonal antibody against this compound. During the assay, this compound present in the sample or standard competes with a fixed amount of Horseradish Peroxidase (HRP) conjugated this compound for binding to the antibody-coated wells. After incubation, unbound components are washed away. The amount of bound HRP conjugate is then detected by the addition of a TMB substrate solution. The resulting color development is inversely proportional to the concentration of this compound in the sample. The reaction is stopped, and the optical density is measured at 450 nm. The concentration of this compound in the samples is determined by comparing their optical density with a standard curve.

Key Experiments and Data

Performance Characteristics

The performance of the this compound specific ELISA kit was validated for sensitivity, precision, and specificity. The following tables summarize the quantitative data.

Table 1: Assay Sensitivity and Range

Parameter Result
Lower Limit of Quantification (LLOQ) 0.30 nM[6]
Upper Limit of Quantification (ULOQ) 250 nM[6]
Dynamic Range 0.30 - 250 nM

| Sensitivity (LOD) | 0.09 nM[6] |

Table 2: Assay Precision

Parameter % Coefficient of Variation (%CV)
Intra-Assay Precision (n=20) < 15%[7]

| Inter-Assay Precision (n=20) | < 15%[7] |

Table 3: Analyte Specificity & Cross-Reactivity

Compound Cross-Reactivity
This compound 100%
Lyso-GM2 < 1%
GM1 Ganglioside < 5%
GM2 Ganglioside < 1%

| Asialo-GM1 (GA1) | < 1% |

Visualized Workflows and Pathways

ELISA_Development_Workflow cluster_dev Phase 1: Development cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation Ab_Dev Anti-Lyso-GM1 Antibody Development Ab_Char Antibody Characterization (Affinity, Specificity) Ab_Dev->Ab_Char Format_Sel Assay Format Selection (Competitive ELISA) Ab_Char->Format_Sel Optimization Optimization of Parameters (Coating, Blocking, Conjugation) Format_Sel->Optimization Std_Curve Standard Curve Generation Optimization->Std_Curve Validation Assay Validation (Precision, Specificity, Accuracy) Std_Curve->Validation Kit_Assembly Kit Component Assembly & QC Validation->Kit_Assembly

Caption: Workflow for the development of the this compound specific ELISA kit.

Ganglioside_Catabolism GM1 GM1 Ganglioside LysoGM1 This compound GM1->LysoGM1 Deacylation GA1 Asialo-GM1 (GA1) GM1->GA1 Sialidase GM2 GM2 Ganglioside GM1->GM2 β-galactosidase (GLB1 gene) Defect GM1 Gangliosidosis (β-galactosidase deficiency) Defect->GM1 Accumulation Defect->LysoGM1 Accumulation Defect->GM2

Caption: Simplified ganglioside catabolism pathway in GM1 gangliosidosis.

Experimental Protocols

I. Reagent Preparation
  • Wash Buffer (1X): If crystals have formed in the 25X concentrate, warm to room temperature and mix gently until dissolved. Dilute 20 mL of Wash Buffer Concentrate (25X) into 480 mL of deionized or distilled water to prepare 500 mL of 1X Wash Buffer.

  • Sample Diluent: Prepare as indicated on the vial. Used for diluting standards and samples.

  • This compound Standard: Reconstitute the this compound standard with the provided Sample Diluent to create a stock solution. Allow to sit for 10-15 minutes with gentle agitation.

  • HRP-conjugate (this compound-HRP): Dilute the concentrated HRP-conjugate with Sample Diluent to the working concentration as specified on the vial label. Prepare only the amount required for the experiment.

  • TMB Substrate: Bring to room temperature before use. Avoid exposure to light.

  • Stop Solution: The solution is ready to use. Handle with care as it may contain sulfuric acid.[8]

II. Standard Curve Preparation
  • Label seven tubes as S1 through S7.

  • Perform serial dilutions of the this compound standard stock solution using Sample Diluent to create standards with concentrations from 250 nM down to the lowest standard. A zero standard (S0) should be Sample Diluent alone.

  • Mix each tube thoroughly before the next transfer. The standards should be used immediately after preparation.

III. Sample Preparation
  • Serum: Use a serum separator tube and allow samples to clot for 30 minutes to two hours at room temperature before centrifugation for 20 minutes at approximately 1,000 x g. Assay fresh serum immediately or aliquot and store samples at -20°C or -80°C.[9]

  • Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1,000 x g within 30 minutes of collection. Assay fresh plasma immediately or aliquot and store samples at -20°C or -80°C.[9]

  • Sample Dilution: Samples may require dilution. A preliminary experiment is recommended to determine the optimal dilution factor that places the sample reading within the linear range of the standard curve. Dilute samples with the provided Sample Diluent.

IV. Assay Protocol

Bring all reagents and samples to room temperature before use.

  • Well Preparation: Determine the number of wells to be used. Remove unused strips from the plate frame, return them to the foil pouch containing the desiccant pack, and reseal.

  • Washing: Wash each well twice with 300 µL of 1X Wash Buffer. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.

  • Competitive Reaction: Add 50 µL of Standard or Sample to the appropriate wells. Then, immediately add 50 µL of the diluted this compound-HRP conjugate to each well (except the blank well). Cover with an adhesive strip and incubate for 60 minutes at 37°C.

  • Washing: Aspirate each well and wash five times with 1X Wash Buffer as described in step 2.

  • Color Development: Add 100 µL of TMB Substrate to each well. Incubate for 15 minutes at 37°C. Protect from light.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow. Gently tap the plate to ensure thorough mixing.

  • Read Plate: Determine the optical density (O.D.) of each well within 10 minutes, using a microplate reader set to 450 nm.

V. Data Analysis
  • Standard Curve: Average the duplicate readings for each standard, control, and sample. Subtract the average zero standard O.D.

  • Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.

  • Calculate Concentration: Use the 4-PL regression to calculate the concentration of this compound in the samples. Remember to multiply the calculated concentration by the dilution factor if samples were diluted.

References

Application Notes and Protocols for Lyso-GM1 Extraction from Dried Blood Spots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction of Lyso-GM1 (Lysomonosialoganglioside GM1) from dried blood spots (DBS). This method is critical for the screening, diagnosis, and monitoring of GM1 gangliosidosis, a rare inherited metabolic disorder.[1][2][3][4][5] The protocol is designed for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification.

Introduction

GM1 gangliosidosis is a lysosomal storage disease characterized by the deficiency of the enzyme β-galactosidase, leading to the accumulation of GM1 ganglioside and its deacylated form, this compound.[4][5] this compound has emerged as a valuable biomarker for this condition.[1][5] Dried blood spots offer a minimally invasive, stable, and easily transportable sample matrix, making them ideal for newborn screening and patient monitoring.[1][2] This protocol outlines a robust and reproducible method for extracting this compound from DBS for subsequent analysis.

Experimental Protocol

This protocol is a synthesis of established methodologies for the extraction of lysosphingolipids from dried blood spots.[2][6]

Materials and Reagents:

  • Dried blood spot (DBS) cards

  • 3.2 mm puncher

  • 96-well sample plate

  • This compound analytical standard

  • Internal Standard (IS): e.g., d5-Lysoglucosylceramide (GlcSph-d5) or other suitable stable isotope-labeled analog[3]

  • Methanol (MeOH), HPLC-grade

  • Acetone, HPLC-grade

  • Water, HPLC-grade

  • Incubator-shaker

  • Centrifuge

  • HPLC vials

Procedure:

  • Sample Preparation:

    • Punch a 3.2 mm disc from the dried blood spot into a well of a 96-well sample plate.[2]

  • Preparation of Extraction Solution:

    • Prepare an extraction solution consisting of a mixture of Methanol:Acetone:Water in a 45:45:10 (v/v/v) ratio.[2]

    • Spike the extraction solution with the internal standard to a final concentration of 3 nmol/L.[2] The internal standard is crucial for correcting for extraction variability and matrix effects.

  • Extraction:

    • Add 100 µL of the internal standard-spiked extraction solution to each well containing a DBS punch.[2]

    • Seal the plate and incubate at 45°C for 20 minutes with gentle agitation (650 rpm) in an incubator-shaker.[2] This step facilitates the efficient extraction of this compound from the filter paper into the solvent.

  • Post-Extraction Processing:

    • Centrifuge the plate at 3500 rpm for 10 minutes at 4°C to pellet the DBS paper and any precipitated proteins.[2]

    • Carefully transfer 60 µL of the supernatant (extract) to a clean HPLC vial.[2]

    • Add 30 µL of HPLC-grade water to the extract in the HPLC vial.[2] This dilution step helps to ensure compatibility with the subsequent liquid chromatography mobile phase.

  • Analysis:

    • Inject 15 µL of the final solution into the LC-MS/MS system for analysis.[2] The analysis is typically performed using a high-resolution mass spectrometer, such as an Orbitrap, coupled with an ultra-high performance liquid chromatography (UHPLC) system.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of this compound in dried blood spots, compiled from various studies. It is important to note that each laboratory should establish its own reference ranges and performance characteristics.[2]

Table 1: Method Validation Parameters for this compound in DBS

ParameterValueReference
Inter-day Precision (%CV)< 20%[1]
Intra-day Precision (%CV)< 20%[1]
Analyte Stability (4°C)Stable up to 7 days (concentration change within ± 30%)[1]
Analyte Stability (20°C)Significant concentration changes observed[1]

Table 2: Reference Cut-off Values for this compound in DBS

PopulationCut-off Value (nmol/L)PercentileReference
Control Subjects3.7299th[1][3]

Table 3: Quality Control (QC) Sample Concentrations for this compound in DBS

QC LevelConcentration (nmol/L)Reference
Low QC0.4[2]
High QC2.0[2]

Visualizations

Experimental Workflow for this compound Extraction from DBS

LysoGM1_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis DBS Dried Blood Spot Punch Punch 3.2 mm Disc DBS->Punch Plate Place in 96-well Plate Punch->Plate AddSolvent Add 100 µL Extraction Solution (MeOH:Acetone:H2O with IS) Plate->AddSolvent Incubate Incubate at 45°C for 20 min with shaking (650 rpm) AddSolvent->Incubate Centrifuge Centrifuge at 3500 rpm for 10 min at 4°C Incubate->Centrifuge Transfer Transfer 60 µL Supernatant to HPLC Vial Centrifuge->Transfer Dilute Add 30 µL H2O Transfer->Dilute Inject Inject 15 µL into LC-MS/MS Dilute->Inject

Caption: Workflow for this compound extraction from dried blood spots.

Signaling Pathway Context: Role of this compound in GM1 Gangliosidosis

GM1_Gangliosidosis_Pathway cluster_disease GM1 Gangliosidosis GM1 GM1 Ganglioside GLB1 β-Galactosidase (GLB1) GM1->GLB1 Normal Metabolism Accumulation Accumulation in Lysosomes GM1->Accumulation Deacylation Deacylation GM1->Deacylation LysoGM1 This compound LysoGM1->Accumulation Degradation\nProducts Degradation Products GLB1->Degradation\nProducts CellularDysfunction Cellular Dysfunction Accumulation->CellularDysfunction Deacylation->LysoGM1 GLB1_deficient Deficient β-Galactosidase GLB1_deficient->Accumulation leads to

Caption: Simplified pathway showing this compound's role in GM1 Gangliosidosis.

References

Application Notes and Protocols: Lyso-GM1 as a Biomarker in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Lyso-GM1 as a biomarker in preclinical animal models of GM1 gangliosidosis. Detailed protocols for sample preparation, analysis, and data interpretation are included to facilitate the integration of this crucial biomarker into research and drug development workflows.

Introduction to this compound in GM1 Gangliosidosis

GM1 gangliosidosis is a devastating lysosomal storage disorder caused by a deficiency of the enzyme β-galactosidase (GLB1), leading to the accumulation of GM1 ganglioside and its deacylated form, this compound, primarily in the central nervous system (CNS).[1][2][3][4][5] Preclinical animal models, such as the Glb1 knockout mouse and the naturally occurring feline model, are instrumental in understanding disease pathogenesis and evaluating novel therapeutic strategies.[1][2][3][6][7] this compound is emerging as a critical biomarker in these models, with its levels correlating with disease progression and therapeutic response.[8][9]

Preclinical Animal Models of GM1 Gangliosidosis

Several animal models that recapitulate the key features of human GM1 gangliosidosis are utilized in preclinical research.

  • Glb1 Knockout (Glb1-/-) Mouse: This is the most common model, typically generated using CRISPR/Cas9 to introduce deletions in the Glb1 gene.[1][6] These mice exhibit a progressive neurological phenotype, including ataxia and tremors, with a significantly shortened lifespan.[6] They show a marked accumulation of GM1 ganglioside and this compound in the brain and other tissues.[1][10]

  • Feline Model: A naturally occurring model of GM1 gangliosidosis has been identified in cats.[2][5][11] These animals display a severe neurological phenotype that closely mirrors the infantile form of the human disease, making them a valuable model for therapeutic studies.[2][5]

  • Canine Model: A canine model of GM1 gangliosidosis has also been described, with affected dogs showing progressive neurological deterioration.[9][12] Studies in this model have been instrumental in demonstrating the utility of cerebrospinal fluid (CSF) biomarkers, including GM1 ganglioside.[9][12]

Quantitative Data of this compound and GM1 Ganglioside in Preclinical Models

The following tables summarize the reported levels of GM1 ganglioside and this compound in various preclinical models. These values highlight the significant accumulation of these molecules in affected animals compared to wild-type controls.

Animal ModelTissue/FluidAnalyteConcentration in Affected AnimalsConcentration in Control AnimalsFold IncreaseReference
Canine GM1 Gangliosidosis Cerebrospinal Fluid (CSF)GM1 Ganglioside131-618 nmol/L12 ± 5 nmol/L~11-51[13]
Canine GM2 Gangliosidosis Cerebrospinal Fluid (CSF)GM1 Ganglioside~84 nmol/L (7 times normal)12 nmol/L7
Feline GM1 Gangliosidosis Cerebrospinal Fluid (CSF)GM1 GangliosideSignificantly elevatedNot specified-[8]
Glb1-/- Mouse BrainGM1 GangliosideSignificantly elevated from 8 weeksBaseline-[1]
Glb1-/- Mouse PlasmaPentasaccharide BiomarkerSignificantly increasedBaseline-[1][6]

Note: Direct quantitative data for this compound in ng/mg of tissue is not consistently reported in a tabular format across the literature. The data often refers to "significant elevation." The table above reflects the available quantitative data for GM1 ganglioside, a closely related analyte.

Experimental Protocols

Generation of Glb1 Knockout Mouse Model

This protocol outlines the general steps for creating a Glb1 knockout mouse model using CRISPR/Cas9 technology, as described in the literature.[1][6]

Workflow for Generating Glb1 Knockout Mice

G cluster_design Design Phase cluster_injection Microinjection cluster_breeding Breeding and Screening sgRNA Design sgRNA Design Cas9 Plasmid Preparation Cas9 Plasmid Preparation sgRNA Design->Cas9 Plasmid Preparation Microinjection Microinjection Cas9 Plasmid Preparation->Microinjection Zygote Collection Zygote Collection Zygote Collection->Microinjection Implantation Implantation Microinjection->Implantation Founder Screening Founder Screening Implantation->Founder Screening Breeding to Establish Colony Breeding to Establish Colony Founder Screening->Breeding to Establish Colony

CRISPR/Cas9 workflow for Glb1 knockout mouse generation.

Methodology:

  • sgRNA Design: Design single guide RNAs (sgRNAs) targeting exons of the Glb1 gene. It is common to target exons that are frequently mutated in human patients, such as exons 2 and 6.[1]

  • Microinjection: Prepare a microinjection solution containing Cas9 mRNA and the designed sgRNAs.

  • Zygote Collection: Collect zygotes from superovulated female mice.

  • Microinjection: Inject the Cas9/sgRNA solution into the cytoplasm of the collected zygotes.

  • Implantation: Transfer the microinjected zygotes into pseudopregnant surrogate female mice.

  • Founder Screening: Genotype the resulting pups by PCR and Sanger sequencing to identify founder mice with the desired deletions in the Glb1 gene.[1]

  • Breeding: Establish a colony of Glb1 knockout mice by breeding the founder mice.

This compound Extraction and Quantification by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of this compound from preclinical animal tissues. The specific parameters for the LC-MS/MS will need to be optimized for the instrument used.

Workflow for this compound Analysis

G Tissue Homogenization Tissue Homogenization Lipid Extraction Lipid Extraction Tissue Homogenization->Lipid Extraction e.g., Brain, Liver, Plasma Solid Phase Extraction (SPE) Solid Phase Extraction (SPE) Lipid Extraction->Solid Phase Extraction (SPE) e.g., Folch method LC-MS/MS Analysis LC-MS/MS Analysis Solid Phase Extraction (SPE)->LC-MS/MS Analysis Cleanup Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification

General workflow for this compound quantification.

a) Sample Preparation and Lipid Extraction from Brain Tissue:

  • Homogenization: Homogenize frozen brain tissue in a suitable buffer (e.g., water or phosphate (B84403) buffer) on ice.

  • Solvent Extraction: Perform a biphasic lipid extraction using a chloroform/methanol (B129727)/water mixture (Folch method).[14] The gangliosides, including this compound, will partition into the upper aqueous phase.

  • Solid Phase Extraction (SPE): Further purify the ganglioside fraction using a C18 SPE cartridge to remove salts and other impurities.

  • Elution: Elute the purified gangliosides from the SPE cartridge with methanol.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

b) Sample Preparation from Plasma/CSF:

  • Protein Precipitation: Precipitate proteins from plasma or CSF samples by adding a multiple volume of cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled this compound analog).[15]

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the supernatant containing the lysosphingolipids to a new tube.

  • Drying and Reconstitution: Dry the supernatant and reconstitute in the initial mobile phase for LC-MS/MS analysis.[15]

c) LC-MS/MS Analysis:

  • Chromatography: Separate the lysosphingolipids using a suitable liquid chromatography column, such as a C18 or a HILIC column.[16]

  • Mass Spectrometry: Perform detection and quantification using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for this compound will need to be determined.

  • Quantification: Generate a standard curve using a serial dilution of a this compound standard of known concentration to quantify the amount of this compound in the samples.

Signaling Pathways and Pathogenic Cascades

The accumulation of GM1 ganglioside and this compound in lysosomes disrupts several critical cellular pathways, leading to the neurodegeneration observed in GM1 gangliosidosis.

Pathogenic Cascade in GM1 Gangliosidosis

G GLB1 Mutation GLB1 Mutation β-galactosidase Deficiency β-galactosidase Deficiency GLB1 Mutation->β-galactosidase Deficiency Lysosomal Accumulation of GM1 & this compound Lysosomal Accumulation of GM1 & this compound β-galactosidase Deficiency->Lysosomal Accumulation of GM1 & this compound ER Stress & UPR ER Stress & UPR Lysosomal Accumulation of GM1 & this compound->ER Stress & UPR Altered Calcium Homeostasis Altered Calcium Homeostasis Lysosomal Accumulation of GM1 & this compound->Altered Calcium Homeostasis Autophagy Impairment Autophagy Impairment Lysosomal Accumulation of GM1 & this compound->Autophagy Impairment Mitochondrial Dysfunction Mitochondrial Dysfunction ER Stress & UPR->Mitochondrial Dysfunction Altered Calcium Homeostasis->Mitochondrial Dysfunction Neuroinflammation Neuroinflammation Autophagy Impairment->Neuroinflammation Neuronal Apoptosis Neuronal Apoptosis Mitochondrial Dysfunction->Neuronal Apoptosis Neuroinflammation->Neuronal Apoptosis

Key pathogenic events in GM1 gangliosidosis.
  • Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): The accumulation of gangliosides in the lysosome can lead to their mislocalization to the ER, causing ER stress and activating the UPR, which can ultimately trigger apoptosis.[17]

  • Altered Calcium Homeostasis: Lysosomal dysfunction can disrupt cellular calcium signaling, a critical component of neuronal function.[17]

  • Impaired Autophagy: The accumulation of substrates within the lysosome impairs the autophagy-lysosome pathway, leading to the buildup of dysfunctional organelles and protein aggregates.

  • Neuroinflammation: The accumulation of storage material can trigger a chronic inflammatory response in the CNS, contributing to neurodegeneration.

mTOR Signaling in Lysosomal Storage Disorders

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cellular growth and metabolism and is often dysregulated in lysosomal storage diseases.

G cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Amino Acids Amino Acids Amino Acids->mTORC1 Energy Status (ATP) Energy Status (ATP) Energy Status (ATP)->mTORC1 Raptor Raptor Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Lipid Synthesis Lipid Synthesis mTORC1->Lipid Synthesis Autophagy Inhibition Autophagy Inhibition mTORC1->Autophagy Inhibition mLST8 mLST8

Simplified overview of the mTOR signaling pathway.

In the context of lysosomal storage disorders, the impairment of lysosomal function can lead to the misregulation of mTORC1 activity, further contributing to the cellular pathology by affecting protein synthesis, lipid metabolism, and autophagy.[18][19][20]

Conclusion

This compound is a valuable biomarker for monitoring disease progression and therapeutic efficacy in preclinical models of GM1 gangliosidosis. The protocols and information provided in these application notes are intended to guide researchers in the effective implementation of this compound analysis in their studies. The continued investigation of this compound and its role in the complex pathophysiology of GM1 gangliosidosis will be crucial for the development of effective treatments for this devastating disease.

References

Cell-based Assays to Study the Effects of Lyso-GM1: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a selection of cell-based assays to investigate the biological effects of Lyso-GM1, a lysosomal catabolite of GM1 ganglioside. Accumulation of this compound is implicated in the pathogenesis of GM1 gangliosidosis, a neurodegenerative lysosomal storage disorder.[1] The following protocols are designed to be adaptable for researchers studying the neurotrophic, neurotoxic, and immunomodulatory properties of this compound.

Neurite Outgrowth Assay

This assay is designed to assess the effect of this compound on the promotion or inhibition of neurite extension from primary neurons. GM1 ganglioside has been shown to accelerate neurite outgrowth.[2]

Experimental Protocol

Materials:

  • Primary neurons (e.g., dorsal root ganglion (DRG) neurons, hippocampal neurons, or cortical neurons)

  • Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin

  • Poly-L-lysine (0.1 mg/mL)

  • Laminin (B1169045) (20 µg/mL)

  • This compound (various concentrations)

  • 12 mm glass coverslips

  • 24-well plates

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization/blocking solution (e.g., PBS with 0.1% Triton X-100 and 5% goat serum)

  • Primary antibody (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope with image analysis software

Procedure:

  • Coating Coverslips:

    • Place sterile 12 mm glass coverslips into the wells of a 24-well plate.

    • Coat the coverslips with 0.1 mg/mL poly-L-lysine for at least 2 hours at 37°C or overnight at room temperature.[3]

    • Wash the coverslips three times with sterile water.

    • Coat the coverslips with 20 µg/mL laminin for at least 2 hours at 37°C.

    • Aspirate the laminin solution just before plating the cells.[3]

  • Cell Plating:

    • Isolate primary neurons using an established protocol.

    • Resuspend the neurons in supplemented Neurobasal medium.

    • Plate the neurons on the coated coverslips at a density of 1,500-2,000 neurons per coverslip.[3]

    • Allow the cells to adhere for at least 2 hours before treatment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) and dilute it to the desired final concentrations in pre-warmed culture medium.

    • Carefully replace the medium in each well with the medium containing the different concentrations of this compound or a vehicle control.

  • Incubation:

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 24-72 hours. The optimal incubation time should be determined empirically.

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize and block the cells with the permeabilization/blocking solution for 1 hour at room temperature.

    • Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature in the dark.

    • Wash three times with PBS.

    • Mount the coverslips onto glass slides using a mounting medium.[3]

  • Image Acquisition and Analysis:

    • Capture images of the neurons using a fluorescence microscope.

    • Quantify neurite outgrowth using image analysis software. Parameters to measure include the length of the longest neurite, the total neurite length per neuron, and the number of neurites per neuron.[4]

Data Presentation
Treatment GroupConcentrationMean Longest Neurite Length (µm) ± SDMean Total Neurite Length (µm) ± SD
Vehicle Control-DataData
This compound1 µMDataData
This compound10 µMDataData
This compound50 µMDataData
Positive Control (e.g., NGF)Conc.DataData

Experimental Workflow

Neurite_Outgrowth_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Coat Coverslips (Poly-L-lysine, Laminin) p2 Isolate & Plate Primary Neurons p1->p2 e1 Treat with this compound (or Vehicle) p2->e1 e2 Incubate (24-72 hours) e1->e2 a1 Immunostain (β-III tubulin, DAPI) e2->a1 a2 Image Acquisition a1->a2 a3 Quantify Neurite Outgrowth a2->a3

Workflow for the Neurite Outgrowth Assay.

Cell Viability (MTT) Assay

This colorimetric assay assesses the potential cytotoxicity of this compound by measuring the metabolic activity of cells.[1][5]

Experimental Protocol

Materials:

  • Neuroblastoma cell line (e.g., SH-SY5Y) or other relevant cell type

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (various concentrations)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium with 100 µL of medium containing different concentrations of this compound or a vehicle control.

    • Include wells with medium only as a blank control.

  • Incubation:

    • Incubate the plate for 24-72 hours at 37°C.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.[6]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[6]

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

    • Incubate for at least 2 hours at room temperature in the dark with gentle shaking.[6]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[6]

Data Presentation
Treatment GroupConcentrationAbsorbance at 570 nm (Mean ± SD)% Cell Viability
Vehicle Control-Data100%
This compound1 µMDataData
This compound10 µMDataData
This compound100 µMDataData
Positive Control (e.g., Staurosporine)Conc.DataData

Experimental Workflow

MTT_Assay_Workflow cluster_setup Setup cluster_treatment Treatment cluster_measurement Measurement s1 Seed Cells in 96-well plate s2 Incubate 24h s1->s2 t1 Treat with this compound s2->t1 t2 Incubate 24-72h t1->t2 m1 Add MTT Reagent t2->m1 m2 Incubate 2-4h m1->m2 m3 Solubilize Formazan m2->m3 m4 Read Absorbance (570 nm) m3->m4

Workflow for the MTT Cell Viability Assay.

Neuroinflammation Assay

This assay evaluates the pro- or anti-inflammatory effects of this compound on microglial cells by measuring the release of inflammatory cytokines. Exogenous GM1 has been shown to have anti-inflammatory effects on microglia.[7][8]

Experimental Protocol

Materials:

  • Microglial cell line (e.g., BV-2) or primary microglia

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • This compound (various concentrations)

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed microglial cells into a 96-well plate at an appropriate density.

    • Allow cells to adhere and reach a confluent monolayer.

  • This compound Pre-treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.[9]

  • Inflammatory Challenge:

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours to induce an inflammatory response.[9] Include a control group without LPS stimulation.

  • Supernatant Collection:

    • Centrifuge the plate to pellet any detached cells.

    • Carefully collect the culture supernatants.

  • Cytokine Measurement:

    • Measure the concentration of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Data Presentation
Treatment GroupThis compound Conc.LPS (100 ng/mL)TNF-α (pg/mL) ± SDIL-1β (pg/mL) ± SDIL-6 (pg/mL) ± SD
Control--DataDataData
LPS only-+DataDataData
This compound + LPS1 µM+DataDataData
This compound + LPS10 µM+DataDataData
This compound + LPS50 µM+DataDataData

Signaling Pathway

Neuroinflammation_Pathway cluster_stimulus Stimulus cluster_cell Microglial Cell LPS LPS TLR4 TLR4 LPS->TLR4 Activates LysoGM1 This compound NFkB NF-κB Pathway LysoGM1->NFkB Inhibits? TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Transcription

Hypothesized signaling pathway for this compound in neuroinflammation.

Calcium Imaging Assay

This assay measures changes in intracellular calcium ([Ca2+]) levels in response to this compound, providing insights into its effects on cellular signaling pathways.

Experimental Protocol

Materials:

  • Primary neurons (e.g., DRG neurons)

  • Recording solution (e.g., Tyrode's solution)[10]

  • Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)[11]

  • Pluronic F-127

  • This compound (various concentrations)

  • Ionomycin (B1663694) (positive control)

  • EGTA (for determining minimum fluorescence)

  • Fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength excitation (for Fluo-4)

Procedure:

  • Cell Preparation:

    • Plate primary neurons on glass-bottom dishes or coverslips suitable for imaging.

  • Dye Loading:

    • Prepare a loading solution of Fura-2 AM (e.g., 5 µM) or Fluo-4 AM (e.g., 1-5 µM) with 0.02% Pluronic F-127 in recording solution.[11]

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C.[10]

    • Wash the cells with fresh recording solution and allow them to de-esterify the dye for at least 30 minutes.[10]

  • Calcium Imaging:

    • Mount the dish/coverslip on the microscope stage.

    • Acquire a baseline fluorescence recording.

    • Perfuse the cells with the recording solution containing various concentrations of this compound and record the changes in fluorescence.

    • For Fura-2, record the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm. For Fluo-4, record the fluorescence intensity with excitation around 488 nm.

  • Calibration (optional but recommended for Fura-2):

    • At the end of the experiment, perfuse the cells with a solution containing a calcium ionophore like ionomycin in the presence of high extracellular calcium to obtain the maximum fluorescence ratio (Rmax).

    • Then, perfuse with a calcium-free solution containing a chelator like EGTA to obtain the minimum fluorescence ratio (Rmin).

Data Presentation
TreatmentConcentrationBaseline [Ca2+]i (nM) ± SDPeak [Ca2+]i (nM) ± SD
Vehicle Control-DataData
This compound1 µMDataData
This compound10 µMDataData
This compound50 µMDataData
Positive Control (e.g., ATP)Conc.DataData
Experimental Workflowdot

Calcium_Imaging_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis p1 Plate Neurons on Imaging Dish p2 Load with Calcium Indicator Dye p1->p2 p3 De-esterify Dye p2->p3 i1 Record Baseline Fluorescence p3->i1 i2 Perfuse with this compound i1->i2 i3 Record Fluorescence Changes i2->i3 a1 Calibrate (Rmax/Rmin) i3->a1 a2 Calculate [Ca2+]i a1->a2

References

Preparation of Lyso-GM1 from Bovine Brain Gangliosides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyso-GM1, the N-deacylated form of the monosialoganglioside GM1, is a critical molecule for research in the field of glycosphingolipid metabolism and associated disorders. Its accumulation is a hallmark of GM1 gangliosidosis, a severe lysosomal storage disease.[1][2][3][4] Furthermore, this compound and its derivatives are valuable tools in studying neuronal function, cell signaling, and for the development of potential therapeutic agents.[5][6][7] This document provides detailed protocols for the preparation of this compound from bovine brain gangliosides using both enzymatic and chemical methods, along with procedures for its purification and characterization.

Methods for the Preparation of this compound

Two primary methods for the preparation of this compound from bovine brain-derived GM1 are enzymatic hydrolysis and chemical N-deacylation. The choice of method depends on the desired yield, purity, and scale of preparation.

Quantitative Data Summary
MethodKey ReagentsYieldPurityAdvantagesDisadvantagesReference(s)
Enzymatic Hydrolysis Sphingolipid ceramide N-deacylase (SCDase), Detergent (e.g., Triton X-100, taurodeoxycholate), Divalent cations (e.g., Ca2+)Almost quantitative (~96%)HighHigh specificity, mild reaction conditions, high yield.Enzyme cost and availability.[8][9][10]
Chemical N-Deacylation Potassium hydroxide (B78521) (KOH) in propan-1-ol~54%GoodCost-effective, scalable.Harsher reaction conditions, potential for side reactions, lower yield compared to enzymatic method.[11]
Chemical Synthesis (Multi-step) Various chemical reagents~8.7% (for a d17:1-lyso-GM1 standard)HighAllows for the synthesis of specific molecular species.Complex multi-step process, low overall yield.[12]

Experimental Protocols

Protocol 1: Enzymatic Preparation of this compound using Sphingolipid Ceramide N-Deacylase (SCDase)

This protocol is adapted from methods describing the use of SCDase for the efficient hydrolysis of GM1.[8][10][13]

Materials:

  • GM1 ganglioside from bovine brain

  • Sphingolipid ceramide N-deacylase (SCDase)

  • Sodium acetate (B1210297) buffer (35 mM, pH 5.8)

  • Calcium chloride (CaCl2)

  • Sodium taurodeoxycholate (B1243834) (TDC)

  • High-Performance Anion-Exchange Chromatography (HPAEC) system

  • Mono Q HR 5/5 column (or equivalent)

  • Solvent A: Water

  • Solvent B: 1 M Sodium acetate in water

  • Deionized water

  • Reaction tubes

  • Water bath or incubator at 37°C

Procedure:

  • Reaction Setup:

    • In a reaction tube, prepare a reaction mixture containing:

      • GM1 ganglioside (e.g., 2 mM final concentration)

      • 35 mM Sodium acetate buffer (pH 5.8)

      • 0.28% (w/v) Sodium taurodeoxycholate (TDC)

      • 100 mM CaCl2

    • Pre-incubate the mixture at 37°C for 5 minutes to ensure complete solubilization of the substrate.

  • Enzymatic Reaction:

    • Add SCDase to the reaction mixture (approximately 74 mU of enzyme per 100 µL of reaction volume).

    • Incubate the reaction at 37°C for 12 hours. The addition of Ca2+ and TDC helps to precipitate the released fatty acids, driving the equilibrium towards hydrolysis and increasing the yield.[10]

  • Reaction Termination:

    • Terminate the reaction by heating the mixture at 100°C for 5 minutes.

    • Centrifuge the mixture to pellet the precipitated fatty acid salts.

  • Purification by HPAEC:

    • Carefully collect the supernatant containing this compound.

    • Inject the supernatant onto a Mono Q HR 5/5 column pre-equilibrated with Solvent A.

    • Elute the products using a linear gradient of Solvent B. A common gradient is 0-100% Solvent B over 60 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., 215 nm). This compound will elute as a distinct peak, well-separated from any remaining GM1.

    • Collect the fractions containing the this compound peak.

  • Desalting and Lyophilization:

    • Desalt the collected fractions using a suitable method, such as dialysis or a desalting column.

    • Lyophilize the desalted solution to obtain pure this compound powder.

Protocol 2: Chemical Preparation of this compound by Alkaline Hydrolysis

This protocol is based on a one-pot reaction method for the deacylation of GM1.[11]

Materials:

  • GM1 ganglioside from bovine brain

  • Potassium hydroxide (KOH)

  • Propan-1-ol

  • Nitrogen gas

  • Reaction vessel (e.g., sealed tube)

  • Heating block or oil bath at 90°C

  • Silicic acid chromatography column

  • Chloroform (B151607)

  • Methanol (B129727)

  • Water

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Dissolve GM1 ganglioside in propan-1-ol to a final concentration of 1 mM in a reaction vessel.

    • Add KOH to the solution to a final concentration of 0.2 N.

    • Flush the reaction vessel with nitrogen gas to remove oxygen, then seal it tightly.

  • Alkaline Hydrolysis:

    • Heat the reaction mixture at 90°C for 6 hours with stirring.

  • Neutralization and Extraction:

    • After cooling to room temperature, neutralize the reaction mixture by adding an appropriate amount of a suitable acid (e.g., acetic acid).

    • Evaporate the solvent using a rotary evaporator.

    • Partition the residue between a chloroform/methanol/water mixture (e.g., 8:4:3, v/v/v).

    • Collect the upper aqueous phase containing this compound.

  • Purification by Silicic Acid Chromatography:

    • Apply the aqueous phase to a silicic acid column pre-equilibrated with a non-polar solvent (e.g., chloroform).

    • Wash the column with chloroform and then with increasing concentrations of methanol in chloroform.

    • Elute this compound with a high concentration of methanol in chloroform or a mixture of chloroform/methanol/water.

    • Monitor the fractions by Thin-Layer Chromatography (TLC) to identify those containing pure this compound.

  • Solvent Removal:

    • Pool the pure fractions and remove the solvent under reduced pressure to obtain this compound.

Characterization of this compound

Thin-Layer Chromatography (TLC)

Materials:

  • TLC plates (Silica gel 60)

  • Developing chamber

  • Solvent system: Chloroform/Methanol/0.2% aqueous CaCl2 (5:4:1, v/v/v)[14][15]

  • Visualization reagent: Orcinol-sulfuric acid spray or Ninhydrin (B49086) spray[16]

  • Heating plate

Procedure:

  • Dissolve a small amount of the prepared this compound and a GM1 standard in a chloroform/methanol mixture.

  • Spot the samples onto the baseline of a TLC plate.

  • Place the plate in a developing chamber saturated with the solvent system.

  • Allow the solvent to ascend the plate until it is near the top.

  • Remove the plate and dry it thoroughly.

  • For visualization:

    • Orcinol spray: Spray the plate with orcinol-sulfuric acid reagent and heat at 110°C. Both GM1 and this compound will appear as purple spots. This compound will have a higher Rf value (migrate further) than GM1.

    • Ninhydrin spray: Spray the plate with ninhydrin reagent and heat. Only this compound, which has a free amino group, will stain positive (typically a pink or purple spot). GM1 will not be visible.[16]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the identity and purity of this compound by determining its molecular weight.

Procedure (General):

  • Dissolve the this compound sample in a suitable solvent (e.g., methanol/water).

  • Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a commonly used technique for this type of molecule.

  • Acquire the mass spectrum in the appropriate mode (positive or negative ion mode). The expected molecular weight of this compound should be observed. For example, the monoisotopic mass of the neutral molecule is approximately 1279.6 g/mol .[11][17]

Signaling Pathway and Experimental Workflow Diagrams

GM1_Gangliosidosis_Pathway cluster_lysosome Lysosomal Lumen GM1 GM1 Ganglioside Lysosome Lysosome GM1->Lysosome Catabolism LysoGM1 This compound GM1->LysoGM1 Deacylation BetaGal β-Galactosidase (GLB1 gene) Accumulation Accumulation of This compound & GM1 Lysosome->Accumulation Impaired Catabolism GA1 Asialo-GM1 (GA1) BetaGal->GA1 Normal Catabolism Defect Genetic Defect in GLB1 Defect->BetaGal Inhibits Neurodegeneration Neurodegeneration Accumulation->Neurodegeneration

Caption: Pathological pathway of GM1 Gangliosidosis.

LysoGM1_Prep_Workflow Start Bovine Brain Gangliosides (GM1) Enzymatic Enzymatic Hydrolysis (SCDase) Start->Enzymatic Chemical Chemical N-Deacylation (Alkaline Hydrolysis) Start->Chemical Purification_E Purification (HPAEC) Enzymatic->Purification_E Purification_C Purification (Silicic Acid Chromatography) Chemical->Purification_C Characterization Characterization (TLC, Mass Spectrometry) Purification_E->Characterization Purification_C->Characterization LysoGM1 Pure this compound Characterization->LysoGM1

Caption: Experimental workflow for this compound preparation.

References

Differentiating Lyso-GM1 from its Isomers: Advanced Analytical Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the accurate differentiation of Lyso-GM1 from its structural isomers is a critical analytical challenge. Isomeric forms of this compound, which differ in the position of fatty acid chains or the structure of the glycan head group, can exhibit distinct biological activities and metabolic fates. Consequently, robust analytical methods capable of resolving these subtle structural variations are essential for advancing research in areas such as lysosomal storage disorders and neurodegenerative diseases. This document provides detailed application notes and protocols for the effective separation and identification of this compound isomers using state-of-the-art analytical techniques.

Introduction to the Analytical Challenge

Lyso-ganglioside GM1 (this compound) is a sphingolipid consisting of a sphingosine (B13886) backbone linked to a specific oligosaccharide chain. Its isomers can arise from variations in the sphingoid base (e.g., d18:1 vs. d20:1) or the linkage of the sugar moieties. These subtle differences pose a significant challenge for conventional analytical methods, as isomers often share the same mass-to-charge ratio (m/z), making them indistinguishable by mass spectrometry alone. Therefore, chromatographic and ion mobility-based separations are crucial for their differentiation.

The primary analytical approaches for resolving this compound and other ganglioside isomers include:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Utilizes the differential partitioning of isomers between a stationary and a mobile phase to achieve separation prior to mass analysis.

  • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): Separates ions in the gas phase based on their size, shape, and charge, providing an additional dimension of separation.

This document will detail protocols for these techniques, providing a framework for the unambiguous identification and quantification of this compound isomers.

Experimental Protocols

Protocol 1: Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This protocol describes a method for the separation of this compound isomers based on an ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) approach with ion polarity switching.[1][2] This method allows for the integration of glycan head isomer identification and ceramide isomer differentiation in a single analysis.[1][2]

Materials:

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (H₂O), Chloroform (TCM), Isopropanol (IPA), Formic Acid (FA) (all LC-MS or HPLC grade).[1]

  • Standards: this compound and its isomers, internal standards (e.g., deuterated this compound).

  • Sample Preparation: Stock solutions of standards prepared in TCM/MeOH/ACN (2:1:0.1, v/v/v).[1]

Instrumentation:

  • UHPLC system coupled to a tandem mass spectrometer (e.g., Agilent 1290 Infinity series with a Q-TOF or Triple Quadrupole MS).[3]

Procedure:

  • Sample Preparation:

    • Dissolve lipid extracts or standards in the initial mobile phase composition.

    • For biological samples like brain tissue, homogenize approximately 10 mg of tissue and perform a lipid extraction.[1][2]

  • UHPLC Conditions:

    • Column: A column suitable for lipid separation, such as a ZIC-HILIC column, is recommended for resolving ganglioside isomers.[4][5]

    • Mobile Phase A: 90% Acetonitrile, 10% H₂O, with 5 mM ammonium (B1175870) acetate.[4][5]

    • Mobile Phase B: 100% HPLC water with 5 mM ammonium acetate.[4][5]

    • Flow Rate: An optimized flow rate, for example, 0.2 mL/min.[4]

    • Gradient: A gradient elution from a low to high percentage of mobile phase B is employed to separate the isomers. The specific gradient profile should be optimized based on the specific isomers of interest.

    • Column Temperature: Maintained at a constant temperature, e.g., 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) with polarity switching (positive and negative modes).

    • Negative Ion Mode: Precursor ions of this compound are detected. The sialic acid fragment ion (m/z 290.09) is a common quantification ion for gangliosides.[1]

    • Positive Ion Mode: Unique fragment ions derived from specific long-chain bases can be used to differentiate ceramide isomers.[1] For instance, GM1 d18:1/20:0 and GM1 d20:1/18:0 can be distinguished by their unique fragment ions in positive mode.[1]

    • Data Acquisition: Multiple Reaction Monitoring (MRM) is often used for quantification, targeting specific precursor-to-product ion transitions for each isomer.

Protocol 2: Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

IMS-MS adds another dimension of separation based on the gas-phase mobility of ions, which is influenced by their collision cross-section (CCS). This technique is particularly powerful for separating isomers that are difficult to resolve by chromatography alone.[6][7]

Materials:

  • Same as for UHPLC-MS/MS.

Instrumentation:

  • An LC system coupled to an ion mobility-capable mass spectrometer (e.g., Agilent 6560 IM-Q-TOF, Waters SYNAPT G2-Si).

Procedure:

  • Sample Preparation and LC Separation:

    • Follow the same sample preparation and UHPLC conditions as described in Protocol 1 to introduce the sample into the IMS-MS system. A reversed-phase LC separation can also be employed.[6]

  • Ion Mobility and Mass Spectrometry Conditions:

    • Ionization Mode: ESI in either positive or negative ion mode.

    • Drift Gas: Nitrogen is typically used as the drift gas. The use of different drift gases or gas mixtures can sometimes enhance separation.[8]

    • IMS Separation: Ions are pulsed into a drift tube where they travel through the drift gas under the influence of a weak electric field. Ions with a smaller CCS will travel faster than those with a larger CCS.

    • Data Acquisition: The instrument records the drift time of the ions, which is then correlated with their m/z values. This creates a two-dimensional plot of drift time versus m/z, allowing for the separation of isomers with the same m/z but different drift times.

Data Presentation

Quantitative data obtained from the analysis of this compound and its isomers should be summarized in clear and concise tables for easy comparison.

Table 1: Representative LC-MS/MS Data for this compound Isomer Differentiation

IsomerPrecursor Ion (m/z) [Negative Mode]Quantifier Fragment Ion (m/z) [Negative Mode]Differentiating Fragment Ion (m/z) [Positive Mode]Expected Retention Time (min)
This compound (d18:1)[M-H]⁻290.09 (Sialic Acid)Unique long-chain base fragmentT₁
This compound (d20:1)[M-H]⁻290.09 (Sialic Acid)Unique long-chain base fragmentT₂
Other Isomers............

Note: Specific m/z values for precursor and fragment ions will depend on the exact composition of the this compound isomer. Retention times are dependent on the specific chromatographic conditions.

Table 2: Representative IMS-MS Data for this compound Isomer Differentiation

IsomerPrecursor Ion (m/z)Collision Cross-Section (CCS) (Ų)Drift Time (ms)
This compound Isomer A[M-H]⁻ or [M+Na]⁺CCS₁D₁
This compound Isomer B[M-H]⁻ or [M+Na]⁺CCS₂D₂
Other Isomers.........

Note: CCS and drift time values are instrument and condition-dependent and should be determined using appropriate standards.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound isomers from biological samples.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data_analysis Data Analysis Sample (e.g., Brain Tissue) Sample (e.g., Brain Tissue) Homogenization Homogenization Sample (e.g., Brain Tissue)->Homogenization Lipid Extraction Lipid Extraction Homogenization->Lipid Extraction Sample Ready for Injection Sample Ready for Injection Lipid Extraction->Sample Ready for Injection UHPLC Separation UHPLC Separation Sample Ready for Injection->UHPLC Separation Ion Mobility Separation Ion Mobility Separation UHPLC Separation->Ion Mobility Separation Optional Tandem MS Detection Tandem MS Detection UHPLC Separation->Tandem MS Detection Ion Mobility Separation->Tandem MS Detection Isomer Identification Isomer Identification Tandem MS Detection->Isomer Identification Based on RT, m/z, and/or Drift Time Quantification Quantification Isomer Identification->Quantification G Lactosylceramide Lactosylceramide GM3 GM3 Lactosylceramide->GM3 a-series GD3 GD3 GM3->GD3 b-series GM2 GM2 GM3->GM2 GT3 GT3 GD3->GT3 GD2 GD2 GD3->GD2 GT2 GT2 GT3->GT2 GM1 GM1 GM2->GM1 GD1a GD1a GD2->GD1a GT1b GT1b GT2->GT1b GM1->GD1a GD1b GD1b GM1->GD1b GT1a GT1a GD1a->GT1a GQ1b GQ1b GT1b->GQ1b GD1b->GT1b

References

Application of Lyso-GM1 in Studying Blood-Brain Barrier Penetration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. Its highly selective nature restricts the passage of most molecules from the systemic circulation into the brain. Lyso-GM1, a derivative of the monosialoganglioside GM1, and related compounds have emerged as valuable tools for investigating and enhancing BBB penetration. This document provides detailed application notes and protocols for utilizing this compound and its derivatives in BBB research, aimed at facilitating the design and execution of experiments for academic and industry researchers.

Ganglioside GM1 itself has limited ability to cross the BBB due to its amphiphilic nature.[1][2] However, modifications to its structure, such as the removal of the fatty acid chain to create this compound or the use of its oligosaccharide portion (OligoGM1), have been shown to significantly alter its permeability.[1][2] Furthermore, this compound can be incorporated into nanocarriers to create novel drug delivery systems with enhanced brain-targeting capabilities.[3]

These application notes will cover the use of this compound and its derivatives in both in vitro and in vivo models of the BBB, providing quantitative data, detailed experimental protocols, and visualizations of key processes.

Data Presentation

Table 1: In Vitro Blood-Brain Barrier Permeability of GM1 and its Derivatives
CompoundIn Vitro ModelConcentration (µM)Permeability Coefficient (Papp x 10⁻⁶ cm/s)Fold Change vs. GM1Reference
GM1Human Brain-Like Endothelial Cells (hBLECs)500.047 ± 0.0121[4]
OligoGM1Human Brain-Like Endothelial Cells (hBLECs)500.97 ± 0.085~20[4]

Data presented as mean ± standard error of the mean.

Table 2: Characteristics of a this compound Based Drug Delivery System
FormulationDrugDrug Loading Efficiency (%)Encapsulation Efficiency (%)Size (nm)Zeta Potential (mV)Reference
PLGA-lysoGM1 MicellesDoxorubicin (DOX)Up to 3.8Up to 61.6~246.8-33.2[3]

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Model using Human Brain-Like Endothelial Cells (hBLECs)

This protocol describes the establishment of a human in vitro BBB model, which is essential for assessing the permeability of compounds like this compound and its derivatives.

Materials:

  • Human umbilical vein endothelial cells (HUVECs)

  • Pericytes

  • Astrocytes

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Endothelial Cell Growth Medium

  • Astrocyte Medium

  • Pericyte Medium

  • Extracellular matrix coating solution (e.g., collagen, fibronectin)

  • Transendothelial Electrical Resistance (TEER) measurement system

Procedure:

  • Plate Astrocytes: Seed astrocytes on the bottom of a 24-well plate and culture until confluent.

  • Plate Pericytes: Once astrocytes are confluent, seed pericytes on top of the astrocyte layer and co-culture.

  • Coat Transwell Inserts: Coat the apical side of the Transwell inserts with the extracellular matrix solution according to the manufacturer's instructions.

  • Seed Endothelial Cells: Seed HUVECs on the coated Transwell inserts.

  • Co-culture: Place the Transwell inserts containing the endothelial cells into the 24-well plate with the astrocyte and pericyte co-culture.

  • Differentiation: Culture the triple co-culture system for several days to allow for the formation of a tight endothelial monolayer.

  • Monitor Barrier Integrity: Measure the TEER daily. A stable and high TEER value (e.g., >200 Ω·cm²) indicates a well-formed barrier. The integrity of the barrier can be further validated by assessing the permeability of a known BBB-impermeable marker, such as Lucifer Yellow or a fluorescently labeled dextran.[1]

Protocol 2: In Vitro BBB Permeability Assay

This protocol details the steps to quantify the permeability of a test compound across the established in vitro BBB model.

Materials:

  • Established in vitro BBB model (from Protocol 1)

  • Test compound (e.g., this compound, OligoGM1)

  • Control compound (e.g., a known BBB-permeable and a known BBB-impermeable compound)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Analytical system for quantification (e.g., LC-MS/MS, fluorescence plate reader)

Procedure:

  • Equilibration: Gently wash the apical and basolateral compartments of the in vitro BBB model with pre-warmed transport buffer and equilibrate for 30 minutes at 37°C.

  • Assay Initiation: Remove the buffer from the apical compartment and replace it with the transport buffer containing the test compound at a known concentration. The basolateral compartment should contain fresh transport buffer.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment. Immediately replace the collected volume with fresh, pre-warmed transport buffer. A small sample from the apical compartment should also be taken at the beginning and end of the experiment to confirm the initial concentration and stability of the compound.

  • Quantification: Analyze the concentration of the test compound in the collected samples using a validated analytical method.

  • Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the steady-state flux of the compound across the monolayer (mol/s).

    • A is the surface area of the Transwell membrane (cm²).

    • C₀ is the initial concentration of the compound in the apical compartment (mol/cm³).

Protocol 3: Preparation and Characterization of PLGA-lysoGM1/Doxorubicin Micelles

This protocol describes the formulation of a this compound-based nanocarrier for drug delivery across the BBB.[3]

Materials:

  • PLGA-lysoGM1 copolymer

  • Doxorubicin (DOX)

  • Dimethylformamide (DMF)

  • Dialysis membrane (e.g., MWCO 3.5 kDa)

  • Deionized water

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

  • UV-Vis Spectrophotometer or HPLC for drug loading and encapsulation efficiency determination

Procedure:

  • Dissolution: Dissolve a specific amount of PLGA-lysoGM1 and DOX in DMF.

  • Micelle Formation: Add deionized water dropwise to the DMF solution under constant stirring to induce the self-assembly of the copolymer into micelles and the encapsulation of the drug.

  • Dialysis: Dialyze the solution against deionized water for 24 hours to remove the organic solvent and unencapsulated drug.

  • Characterization:

    • Size and Zeta Potential: Measure the hydrodynamic diameter and surface charge of the micelles using DLS.

    • Drug Loading and Encapsulation Efficiency: Lyophilize a known amount of the micellar solution. Dissolve the dried micelles in a suitable solvent and quantify the amount of encapsulated DOX using UV-Vis spectrophotometry or HPLC.

      • Drug Loading Efficiency (%) = (Weight of drug in micelles / Weight of micelles) x 100

      • Encapsulation Efficiency (%) = (Weight of drug in micelles / Initial weight of drug) x 100

Visualizations

Experimental_Workflow_BBB_Permeability cluster_model In Vitro BBB Model Setup cluster_assay Permeability Assay A Seed Astrocytes & Pericytes D Co-culture A->D B Coat Transwell Insert C Seed Endothelial Cells B->C C->D E Monitor TEER D->E F Add this compound to Apical Side E->F Barrier Formed G Incubate & Collect Samples from Basolateral Side F->G H Quantify this compound Concentration G->H I Calculate Papp H->I

Workflow for in vitro BBB permeability assessment.

Signaling_Pathway_OligoGM1_Transport cluster_BBB Blood-Brain Barrier cluster_blood Blood cluster_brain Brain EC1 Endothelial Cell TJ Tight Junction EC2 Endothelial Cell OligoGM1_brain OligoGM1 TJ->OligoGM1_brain OligoGM1_blood OligoGM1 OligoGM1_blood->TJ Paracellular Transport

Proposed paracellular transport of OligoGM1 across the BBB.

PLGA_LysoGM1_Micelle_Workflow cluster_characterization Characterization cluster_application Application A Dissolve PLGA-lysoGM1 & DOX in DMF B Add Water for Self-Assembly A->B C Dialysis to Remove Solvent B->C D Size & Zeta Potential (DLS) C->D E Drug Loading & Encapsulation (HPLC/UV-Vis) C->E F In Vitro BBB Permeability Studies C->F G In Vivo Brain Accumulation Studies C->G

Workflow for PLGA-LysoGM1/DOX micelle preparation and testing.

Discussion

The provided data and protocols highlight the utility of this compound and its derivatives in BBB research. The GM1 oligosaccharide demonstrates significantly higher permeability across an in vitro human BBB model compared to the parent GM1 molecule, suggesting that the removal of the lipid moiety facilitates paracellular transport.[2] This finding is crucial for the development of small molecule drugs derived from gangliosides for CNS applications.

Furthermore, the incorporation of this compound into polymeric micelles presents a promising strategy for delivering therapeutic agents, such as chemotherapeutics, across the BBB.[3] The PLGA-lysoGM1/DOX micelle system shows efficient drug encapsulation and has been demonstrated in vivo to cross the BBB and accumulate in the brain.[3] The mechanism for this enhanced transport is likely multifaceted, potentially involving interactions with the endothelial cell membrane and subsequent transcytosis, although the precise receptors and signaling pathways warrant further investigation.

While the direct signaling pathway for this compound-mediated transport across the BBB is not fully elucidated, the interaction of GM1 and its oligosaccharide with neuronal receptors, such as TrkA, is better understood.[5] This interaction is critical for the neurotrophic and neuroprotective effects of these molecules once they have penetrated the brain.

Conclusion

This compound and its derivatives are versatile tools for studying and overcoming the blood-brain barrier. The protocols and data presented here provide a framework for researchers to investigate the BBB permeability of novel compounds and to develop innovative drug delivery systems for the treatment of CNS diseases. Further research into the specific transport mechanisms and signaling pathways involved will undoubtedly lead to more effective strategies for delivering therapeutics to the brain.

References

Application Note: In Vitro Models for Studying Lyso-GM1-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GM1 gangliosidosis is a severe neurodegenerative lysosomal storage disorder caused by a deficiency in the enzyme β-galactosidase (β-gal), resulting from mutations in the GLB1 gene.[1][2] This enzymatic defect leads to the accumulation of GM1 ganglioside and its deacylated form, lyso-GM1, primarily within the lysosomes of cells, particularly neurons.[3][4] Emerging evidence suggests that this compound is a cytotoxic metabolite that contributes significantly to the pathophysiology of the disease, including neuronal cell death and neuroinflammation.[5][6] Understanding the mechanisms of this compound-induced cytotoxicity is critical for the development of effective therapeutic strategies. This document provides detailed protocols and application notes for establishing and utilizing in vitro models to study this compound toxicity.

In Vitro Model Systems

The study of this compound cytotoxicity can be approached using several in vitro models, each with distinct advantages.

  • Gene-Edited Cell Lines (e.g., CRISPR/Cas9 Knockout): Creating a knockout of the GLB1 gene in a relevant cell line, such as the human neuroblastoma cell line SH-SY5Y, provides a consistent and reproducible model of GM1 gangliosidosis.[1] These cells endogenously accumulate this compound, allowing for the study of its long-term cytotoxic effects.

  • Patient-Derived Induced Pluripotent Stem Cells (iPSCs): Fibroblasts from patients with GM1 gangliosidosis can be reprogrammed into iPSCs and subsequently differentiated into disease-relevant cell types, such as neurons and astrocytes.[4] This approach offers a highly relevant human model to investigate disease mechanisms in specific neural populations.

  • Exogenous this compound Administration: Naive neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neurons can be treated with purified this compound to study acute dose-dependent cytotoxicity and dissect specific signaling pathways without the confounding factors of chronic accumulation.

Experimental Protocols

Protocol 1: Generation of a GLB1 Knockout Cell Line via CRISPR/Cas9

This protocol provides a method for creating a GLB1 knockout in the SH-SY5Y human neuroblastoma cell line to model GM1 gangliosidosis.[1]

Materials:

  • SH-SY5Y cells

  • pX458 vector (or similar vector containing Cas9 and guide RNA expression cassettes)

  • Guide RNAs (gRNAs) targeting exons of the GLB1 gene

  • Lipofectamine™ 3000 or similar transfection reagent

  • Fluorescence-Activated Cell Sorter (FACS)

  • 96-well plates for single-cell cloning

  • DNA extraction kit and sequencing reagents

Methodology:

  • gRNA Design: Design and clone two gRNAs targeting different exons of the GLB1 gene (e.g., exons 14 and 16) into the pX458 vector to induce a large deletion.[1]

  • Transfection: Transfect SH-SY5Y cells with the gRNA-containing vectors using electroporation or a lipid-based transfection reagent according to the manufacturer's protocol.

  • Cell Sorting: 48 hours post-transfection, sort GFP-positive cells using FACS to enrich for cells that have successfully taken up the plasmid.

  • Single-Cell Cloning: Plate the sorted cells at a density of a single cell per well in 96-well plates using serial dilution.

  • Expansion and Screening: Expand the resulting single-cell clones. Extract genomic DNA and perform PCR and Sanger sequencing to confirm the deletion and identify homozygous knockout clones.

  • Validation: Confirm the absence of β-galactosidase activity using a fluorometric enzyme assay (see Protocol 4).

Protocol 2: Cytotoxicity Assessment using MTT and LDH Assays

These assays measure cell viability and membrane integrity, respectively, providing a quantitative measure of cytotoxicity.

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Measures mitochondrial reductase activity as an indicator of cell viability.

  • Cell Plating: Seed cells (e.g., GLB1-KO SH-SY5Y and wild-type controls) in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight. For exogenous models, add varying concentrations of this compound.

  • Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

B. Lactate Dehydrogenase (LDH) Release Assay Measures the release of LDH from damaged cells as an indicator of compromised plasma membrane integrity.

  • Cell Culture: Culture cells as described for the MTT assay.

  • Sample Collection: After the treatment period, collect 50 µL of cell culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Add the supernatant to the reaction mixture as per the manufacturer's instructions.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Measurement: Add the stop solution and measure the absorbance at 490 nm. Calculate the percentage of LDH release relative to a maximum LDH release control (lysed cells).

Protocol 3: Assessment of Lysosomal Membrane Permeabilization (LMP)

LMP is a key event in lysosome-dependent cell death.[6][7] This can be assessed by staining with lysosomotropic dyes or by measuring the release of lysosomal enzymes.

A. LysoTracker Staining

  • Cell Culture: Grow cells on glass coverslips.

  • Staining: Add LysoTracker Red DND-99 (50-75 nM) to the culture medium and incubate for 30 minutes at 37°C.

  • Washing: Wash the cells three times with fresh, pre-warmed medium.

  • Imaging: Immediately visualize the cells using a fluorescence microscope. A diffuse, non-punctate cytoplasmic signal indicates a loss of lysosomal integrity.

B. Cathepsin B Activity Assay (Cytosolic Fraction)

  • Cell Lysis: Harvest cells and gently lyse them using a digitonin-based buffer that selectively permeabilizes the plasma membrane but not lysosomal membranes.

  • Centrifugation: Centrifuge the lysate to pellet intact cells and organelles. The supernatant represents the cytosolic fraction.

  • Enzyme Assay: Measure the activity of Cathepsin B in the cytosolic fraction using a fluorogenic substrate (e.g., Z-RR-AMC). An increase in cytosolic Cathepsin B activity indicates LMP.

Protocol 4: β-Galactosidase Enzyme Activity Assay

This fluorometric assay is used to validate GLB1-KO models and can be adapted to measure enzyme activity in various biological samples.[2][8]

Materials:

  • 4-methylumbelliferyl (4-MU)-β-D-galactopyranoside (substrate)

  • Cell lysate

  • Citrate-phosphate buffer (pH 4.3)

  • Glycine-carbonate buffer (stop solution, pH 10.7)

Methodology:

  • Lysate Preparation: Prepare cell lysates from control and experimental cells in water via sonication or freeze-thaw cycles. Determine the protein concentration using a BCA or Bradford assay.

  • Reaction Setup: In a 96-well plate, combine 10 µL of cell lysate with 20 µL of the 4-MU substrate solution prepared in citrate-phosphate buffer.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding 200 µL of glycine-carbonate buffer.

  • Fluorescence Measurement: Measure the fluorescence of the released 4-MU using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

Data Presentation

Quantitative data should be summarized in tables to facilitate clear comparison between experimental conditions.

Table 1: Cytotoxicity of this compound in SH-SY5Y Cells (48h Treatment)

This compound Conc. (µM)% Cell Viability (MTT Assay)% LDH Release
0 (Control)100 ± 4.55.2 ± 1.1
1085.3 ± 5.115.8 ± 2.3
2562.1 ± 3.938.4 ± 3.5
5048.7 ± 4.255.1 ± 4.0
10025.4 ± 3.378.9 ± 5.2
(Note: Data are representative examples and should be generated experimentally.)

Table 2: Characterization of GLB1-KO vs. Wild-Type (WT) SH-SY5Y Cells

Cell Lineβ-gal Activity (nmol/mg/h)Cytosolic Cathepsin B Activity (RFU)Caspase-3 Activity (Fold Change vs. WT)
WT SH-SY5Y150.4 ± 12.1105 ± 151.0
GLB1-KO< 2.0480 ± 454.2 ± 0.8
(Note: Data are representative examples and should be generated experimentally.)

Visualizing Workflows and Pathways

Diagrams created using DOT language help to visualize complex processes and relationships.

Diagrams

experimental_workflow cluster_model Model System Selection cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis model1 GLB1-KO Cell Line (e.g., SH-SY5Y) assay1 Viability/Integrity (MTT, LDH) model1->assay1 model2 Patient-Derived iPSCs (Differentiated Neurons) assay2 Lysosomal Health (LysoTracker, Cathepsin Release) model2->assay2 model3 Exogenous Treatment (e.g., Primary Neurons) model3->assay1 analysis1 Quantitative Analysis (IC50, Fold Change) assay1->analysis1 assay3 Cell Death Pathway (Caspase Assays, Western Blot) assay2->assay3 analysis2 Microscopy & Imaging assay2->analysis2 assay3->analysis1 analysis3 Pathway Interpretation analysis1->analysis3 analysis2->analysis3

Caption: General experimental workflow for studying this compound cytotoxicity.

signaling_pathway Proposed Signaling Pathway of this compound Cytotoxicity start Accumulation of This compound lysosome Lysosomal Membrane Permeabilization (LMP) start->lysosome cathepsin Release of Cathepsins (e.g., Cathepsin B, D) into Cytosol lysosome->cathepsin bid Bid Cleavage (tBid) cathepsin->bid activates other_death Other Cell Death Pathways (e.g., Necroptosis) cathepsin->other_death may activate mito Mitochondrial Outer Membrane Permeabilization bid->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed signaling cascade for this compound-induced neuronal apoptosis.

logical_relationship cluster_cause Genetic & Biochemical Cause cluster_effect Cellular Effect & Outcome a GM1 Gangliosidosis (Disease State) b GLB1 Gene Mutation a->b c β-Galactosidase Deficiency b->c d This compound Accumulation c->d e Lysosomal Dysfunction d->e f Cytotoxicity & Neuronal Cell Death d->f Direct Effect e->f

Caption: Logical relationship from genetic defect to cellular cytotoxicity.

References

Application Notes and Protocols: Leveraging Lyso-GM1 in the Quest for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyso-GM1 (lyso-ganglioside G(M1)), the N-deacylated form of GM1 ganglioside, has emerged as a critical biomarker in the study of GM1 gangliosidosis, a rare and devastating lysosomal storage disorder. This neurodegenerative disease results from a deficiency of the β-galactosidase (β-gal) enzyme, leading to the pathological accumulation of GM1 ganglioside and its derivative, this compound, primarily in the central nervous system.[1][2][3] The quantification of this compound serves as a valuable tool for disease diagnosis and for assessing the efficacy of potential therapeutic interventions.[1][4] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in screening for potential therapeutic agents aimed at ameliorating GM1 gangliosidosis and other neurodegenerative conditions where ganglioside metabolism is dysregulated.

Application 1: High-Content Screening for Modulators of this compound Accumulation in Patient-Derived Cells

This application focuses on a phenotypic screening approach using patient-derived cells, such as induced pluripotent stem cell (iPSC)-derived neurons, which recapitulate the disease phenotype of GM1 gangliosidosis, including the accumulation of this compound.[5][6] The primary goal is to identify compounds that reduce the intracellular levels of this biomarker.

Experimental Workflow

G cluster_0 Cell Culture & Compound Treatment cluster_1 Immunofluorescence & Imaging cluster_2 Data Analysis & Hit Identification start Plate patient-derived neuronal progenitor cells treat Treat with compound library start->treat fix Fix, permeabilize, and stain for This compound and cellular markers treat->fix image Acquire images using a high-content imaging system fix->image analyze Quantify this compound fluorescence intensity image->analyze hit Identify 'hit' compounds that significantly reduce this compound levels analyze->hit

Caption: High-content screening workflow for identifying modulators of this compound accumulation.

Protocol: High-Content Screening Assay

1. Cell Culture and Plating:

  • Culture GM1 gangliosidosis patient-derived iPSC-derived neural progenitor cells (GM1-NPCs) according to standard protocols.[5]
  • Plate GM1-NPCs in 96-well or 384-well imaging plates at a density optimized for proliferation and subsequent analysis.
  • Allow cells to adhere and stabilize for 24-48 hours.

2. Compound Treatment:

  • Prepare a compound library at appropriate concentrations (e.g., typically in the 1-10 µM range for initial screens).
  • Add the compounds to the cell plates using an automated liquid handler. Include appropriate controls:
  • Negative Control: Vehicle (e.g., DMSO) treated cells.
  • Positive Control: A compound known to reduce lysosomal storage, if available.
  • Incubate the cells with the compounds for a predetermined period (e.g., 48-72 hours).

3. Immunofluorescence Staining:

  • Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.
  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
  • Block non-specific binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.
  • Incubate with a primary antibody specific for this compound overnight at 4°C.
  • Wash the cells three times with PBS.
  • Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
  • Wash the cells three times with PBS.

4. Imaging and Analysis:

  • Acquire images using a high-content automated imaging system.
  • Use image analysis software to identify individual cells (based on nuclear staining) and quantify the mean fluorescence intensity of this compound staining per cell.
  • Normalize the this compound intensity to the vehicle control.
  • Identify "hit" compounds as those that cause a statistically significant reduction in this compound fluorescence intensity without significant cytotoxicity (determined by cell count).

Application 2: In Vitro Assay for Screening Inhibitors of this compound Biosynthesis

While the primary defect in GM1 gangliosidosis is in the catabolism of GM1, therapeutic strategies could also involve substrate reduction therapy (SRT), which aims to decrease the synthesis of accumulating molecules.[2] An in vitro assay can be developed to screen for inhibitors of the enzymes involved in the conversion of GM1 to this compound. Although acid ceramidase is known to deacylate other glycosphingolipids, its specific role in this compound formation in the context of the disease needs further elucidation. This protocol provides a general framework for such a screen.

Logical Relationship of the Screening Assay

G cluster_0 Assay Components cluster_1 Screening Process cluster_2 Detection & Analysis enzyme Enzyme Source (e.g., Lysosomal Extract) reaction Enzymatic Reaction enzyme->reaction substrate GM1 Ganglioside (Substrate) substrate->reaction compound Test Compound compound->reaction detection Quantification of this compound (e.g., LC-MS/MS) reaction->detection analysis Identification of Inhibitory Compounds detection->analysis

Caption: Logical workflow for an in vitro screen for inhibitors of this compound biosynthesis.

Protocol: In Vitro Enzymatic Assay

1. Preparation of Reagents:

  • Enzyme Source: Prepare a lysosomal-enriched fraction from a relevant cell line or tissue.
  • Substrate: Prepare a solution of GM1 ganglioside in an appropriate buffer.
  • Reaction Buffer: Prepare a buffer that maintains the optimal pH for the lysosomal enzyme(s) of interest (typically acidic, pH 4.0-5.0).
  • Test Compounds: Dissolve test compounds in a suitable solvent (e.g., DMSO).

2. Enzymatic Reaction:

  • In a microplate, combine the reaction buffer, enzyme source, and test compound (or vehicle control).
  • Pre-incubate for a short period to allow for compound-enzyme interaction.
  • Initiate the reaction by adding the GM1 substrate.
  • Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range.
  • Stop the reaction by adding a stop solution (e.g., a high pH buffer or an organic solvent).

3. Quantification of this compound:

  • Extract the lipids from the reaction mixture.
  • Analyze the samples using a sensitive and specific method for this compound quantification, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][7]
  • Include a standard curve of known this compound concentrations for accurate quantification.

4. Data Analysis:

  • Calculate the amount of this compound produced in each reaction.
  • Determine the percent inhibition for each test compound relative to the vehicle control.
  • Identify "hit" compounds that show significant inhibition of this compound formation.
  • Perform dose-response experiments for hit compounds to determine their IC50 values.

Data Presentation

Quantitative data from screening campaigns should be meticulously organized to facilitate comparison and hit selection.

Table 1: Example Data from High-Content Screen

Compound IDConcentration (µM)Mean this compound Fluorescence Intensity (Normalized to Control)Standard DeviationCell Count (Normalized to Control)Hit
Cmpd-001100.450.050.95Yes
Cmpd-002100.980.121.02No
Cmpd-003100.620.080.55 (Cytotoxic)No

Table 2: Example Data from In Vitro Enzymatic Assay

Compound IDConcentration (µM)This compound Produced (ng/mL)Percent InhibitionIC50 (µM)
Cmpd-A115.274.7%0.8
Cmpd-A102.595.8%
Cmpd-B155.87.0%>50
Cmpd-B1048.319.5%

Signaling Pathways Involving GM1 and Potential Therapeutic Intervention Points

The accumulation of GM1 and this compound disrupts several cellular pathways, presenting multiple opportunities for therapeutic intervention. A key pathway implicated in the pathogenesis of GM1 gangliosidosis is the activation of the inflammasome, which contributes to neuroinflammation and neurodegeneration.[5] Therapeutic agents could be screened for their ability to modulate these pathways.

G cluster_0 Pathogenesis of GM1 Gangliosidosis cluster_1 Potential Therapeutic Screening Targets glb1 GLB1 Gene Mutation bgal β-galactosidase Deficiency glb1->bgal gm1_accum GM1/Lyso-GM1 Accumulation bgal->gm1_accum lys_dys Lysosomal Dysfunction gm1_accum->lys_dys inflam Inflammasome Activation lys_dys->inflam neuro Neurodegeneration inflam->neuro srt Substrate Reduction srt->gm1_accum Inhibits ert Enzyme Replacement ert->bgal Replaces inflam_inhib Inflammasome Inhibition inflam_inhib->inflam Inhibits

Caption: Signaling pathway in GM1 gangliosidosis and points for therapeutic screening.

Conclusion

This compound is a versatile and valuable tool in the development of therapeutics for GM1 gangliosidosis. Its role as a specific biomarker allows for its use in both phenotypic screens to identify compounds that reduce its accumulation and in targeted in vitro assays to discover inhibitors of its biosynthesis. By integrating this compound-based screening strategies with downstream analysis of cellular pathways, researchers can accelerate the discovery and development of novel treatments for this and related neurodegenerative disorders.

References

Application Notes: Visualizing Lyso-GM1 Accumulation in Tissues using Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

GM1 gangliosidosis is a lysosomal storage disorder characterized by the accumulation of GM1 ganglioside and its deacylated form, Lyso-GM1, due to a deficiency of the enzyme β-galactosidase.[1][2] This accumulation, particularly in the central nervous system, leads to progressive neurodegeneration.[3][4][5] Visualizing the extent and location of this compound buildup in tissues is crucial for disease diagnosis, understanding pathogenesis, and evaluating the efficacy of potential therapies. Immunohistochemistry (IHC) and immunofluorescence (IF) are powerful techniques for the in situ detection of these accumulated glycosphingolipids.[6]

While antibodies specifically targeting this compound for IHC are not widely commercially available, the accumulation of GM1 ganglioside is a hallmark of the disease and serves as a reliable surrogate marker for this compound storage. This document provides detailed protocols for the detection of GM1 ganglioside in tissue sections using both anti-GM1 antibodies and the cholera toxin B (CTB) subunit, which binds with high affinity to GM1.

Principle of the Method

Immunohistochemistry for GM1/Lyso-GM1 relies on the specific binding of a primary detection reagent (either an anti-GM1 antibody or CTB) to the target molecule within fixed tissue sections. This binding event is then visualized using a secondary detection system, typically involving an enzyme-conjugated secondary antibody (for chromogenic detection) or a fluorophore-conjugated secondary antibody (for immunofluorescence). The resulting signal allows for the microscopic visualization of the location and relative abundance of the accumulated ganglioside.

Data Presentation

Quantitative analysis of IHC staining provides objective data for comparing this compound accumulation between different experimental groups. This can be achieved through manual scoring by a pathologist (e.g., H-score) or by using digital image analysis software to measure staining intensity and the percentage of positive cells.[7][8]

Table 1: Semi-Quantitative Analysis of GM1 Staining in Brain Tissue

Sample GroupStaining Intensity (0-3)Percentage of Positive Neurons (%)H-Score*
Wild-Type Control0.5 ± 0.25 ± 215 ± 5
GM1 Gangliosidosis Model2.8 ± 0.485 ± 10238 ± 35
Treated GM1 Model1.2 ± 0.330 ± 890 ± 20

*H-Score = Σ (Intensity Score x Percentage of Cells at that Intensity)

Table 2: Quantitative Digital Image Analysis of GM1 Staining

Sample GroupMean Optical Density (OD)% Stained Area
Wild-Type Control0.05 ± 0.013 ± 1
GM1 Gangliosidosis Model0.45 ± 0.0878 ± 12
Treated GM1 Model0.15 ± 0.0425 ± 7

Signaling Pathways

The accumulation of GM1 and this compound disrupts normal cellular function through several mechanisms, including lysosomal dysfunction and the induction of neuroinflammation.

Lysosomal_Dysfunction GLB1 GLB1 Gene Mutation BetaGal β-Galactosidase Deficiency GLB1->BetaGal leads to GM1_LysoGM1 GM1 & this compound Accumulation BetaGal->GM1_LysoGM1 causes Lysosome Lysosomal Swelling & Dysfunction GM1_LysoGM1->Lysosome induces Autophagy Impaired Autophagy Lysosome->Autophagy results in Apoptosis Neuronal Apoptosis Lysosome->Apoptosis triggers Autophagy->Apoptosis contributes to

Lysosomal Dysfunction in GM1 Gangliosidosis.

Neuroinflammation GM1_LysoGM1 GM1/Lyso-GM1 Accumulation in Neurons Microglia Microglial Activation GM1_LysoGM1->Microglia triggers Cytokines Release of Pro-inflammatory Cytokines (TNF-α, IL-1β) Microglia->Cytokines ROS Increased Reactive Oxygen Species (ROS) Microglia->ROS Neuronal_Damage Neuronal Damage & Neurodegeneration Cytokines->Neuronal_Damage exacerbates ROS->Neuronal_Damage induces IHC_Workflow Tissue_Prep 1. Tissue Preparation (Fixation & Embedding) Sectioning 2. Sectioning (Paraffin or Frozen) Tissue_Prep->Sectioning Deparaffinization 3. Deparaffinization & Rehydration (for FFPE) Sectioning->Deparaffinization Antigen_Retrieval 4. Antigen Retrieval (Heat-Induced or Enzymatic) Deparaffinization->Antigen_Retrieval Blocking 5. Blocking (Endogenous Peroxidase & Non-specific Binding) Antigen_Retrieval->Blocking Primary_Incubation 6. Primary Reagent Incubation (Anti-GM1 Ab or CTB) Blocking->Primary_Incubation Secondary_Incubation 7. Secondary Antibody Incubation Primary_Incubation->Secondary_Incubation Detection 8. Detection (Chromogen or Fluorophore) Secondary_Incubation->Detection Counterstain 9. Counterstaining Detection->Counterstain Dehydration_Mounting 10. Dehydration & Mounting Counterstain->Dehydration_Mounting Imaging_Analysis 11. Imaging & Analysis Dehydration_Mounting->Imaging_Analysis

References

Application Notes: Radiolabeling of Lyso-GM1 for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lyso-GM1, the deacylated form of the monosialoganglioside GM1, is a critical intermediate and catabolite in the metabolism of gangliosides.[1] The accumulation of lyso-gangliosides, including this compound, is observed in the tissues of patients with GM1 gangliosidosis, a neurodegenerative lysosomal storage disorder caused by a deficiency in the enzyme β-galactosidase.[2] Studying the metabolic fate of this compound is therefore essential for understanding the pathophysiology of such diseases and for developing therapeutic strategies. Radiolabeling this compound with isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) provides a highly sensitive method to trace its uptake, transport, and catabolism in cellular and animal models.[3][4]

These application notes provide an overview of the primary methods for preparing and radiolabeling this compound for use in metabolic research. The protocols focus on the synthesis of this compound from its parent molecule, GM1, followed by radiolabeling through N-acylation with a radiolabeled fatty acid.

Principle of the Methods

The most common strategy for preparing radiolabeled this compound involves a two-stage process:

  • Preparation of this compound : The fatty acid chain is removed from the ceramide moiety of the parent GM1 ganglioside. This can be achieved through chemical methods, such as alkaline hydrolysis, or more conveniently, through enzymatic digestion using sphingolipid ceramide N-deacylase.[1][5] The resulting this compound molecule possesses a free amino group on the sphingosine (B13886) base, which serves as a reactive site for subsequent labeling.[6]

  • Radiolabeling via N-Acylation : The free amino group of this compound is re-acylated using a fatty acid that has been labeled with either ³H or ¹⁴C.[7][8] This is typically performed using an activated form of the radiolabeled fatty acid, such as an N-hydroxysuccinimide (NHS) ester, to create a stable amide bond, thus reconstituting a radiolabeled GM1 molecule with a defined acyl chain.[6][9] The resulting radiolabeled product allows for sensitive tracking in metabolic studies.

An alternative, though less direct, method involves radiolabeling the intact GM1 molecule first (e.g., on the sphingosine or sialic acid moiety) and then deacylating it to produce radiolabeled this compound. For instance, specific tritium labeling at the 3-position of the sphingosine base can be achieved by reducing a 3-keto-GM1 intermediate with tritiated sodium borohydride (B1222165) ([³H]NaBH₄).[10]

Experimental Protocols

Protocol 1: Preparation of this compound from GM1 Ganglioside

This protocol describes two methods for the deacylation of GM1 to produce this compound: enzymatic and chemical.

Method A: Enzymatic Deacylation

This method utilizes sphingolipid ceramide deacylase for a facile and quantitative conversion.[5]

  • Materials :

    • GM1 ganglioside

    • Sphingolipid ceramide N-deacylase

    • Reaction Buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5)

    • High-Performance Anion-Exchange Chromatography (HPAEC) system with a suitable column (e.g., Mono Q HR 5/5)[5]

  • Procedure :

    • Dissolve GM1 in the appropriate reaction buffer.

    • Add sphingolipid ceramide N-deacylase to the GM1 solution.

    • Incubate the reaction mixture under optimal conditions for the enzyme (typically at 37°C for several hours to overnight).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, purify the resulting this compound from the parent ganglioside and enzyme using HPAEC.[5] The separation is typically achieved using a salt gradient.

    • Confirm the structure and purity of this compound using mass spectrometry (MS) and/or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Method B: Chemical Deacylation (Alkaline Hydrolysis)

This method uses strong alkaline conditions to hydrolyze the amide linkage of the fatty acid.[1]

  • Materials :

    • GM1 ganglioside

    • Potassium hydroxide (B78521) (KOH)

    • Propan-1-ol

    • Inert gas (e.g., Argon or Nitrogen)

  • Procedure :

    • Dissolve GM1 in propan-1-ol in a reaction vessel.

    • Add KOH to the solution to a final concentration of 0.2 N.[1]

    • Purge the vessel with an inert gas to remove oxygen, as its presence can lead to side reactions.

    • Heat the reaction mixture at 90°C for 6 hours.[1]

    • Cool the reaction and neutralize it with an appropriate acid (e.g., acetic acid).

    • Purify the this compound product using silica (B1680970) gel chromatography or another suitable chromatographic method.

    • Analyze the final product for purity and structural integrity using TLC, MS, and NMR.[1]

dot

G cluster_0 Preparation of this compound cluster_1 Enzymatic Method cluster_2 Chemical Method GM1 GM1 Ganglioside Enzyme Add Sphingolipid Ceramide Deacylase GM1->Enzyme KOH Add KOH in Propan-1-ol GM1->KOH Incubate_E Incubate (37°C) Enzyme->Incubate_E Purify Purification (e.g., HPAEC or Silica Chromatography) Incubate_E->Purify Incubate_C Incubate (90°C, -O2) KOH->Incubate_C Incubate_C->Purify LysoGM1 This compound Purify->LysoGM1 Analyze Analysis (TLC, MS, NMR) LysoGM1->Analyze

Caption: Workflow for the preparation of this compound from GM1.

Protocol 2: Radiolabeling of this compound via N-Acylation

This protocol describes the labeling of this compound by attaching a ³H- or ¹⁴C-labeled fatty acid.[6][7]

  • Materials :

    • Purified this compound

    • Radiolabeled fatty acid (e.g., [³H]-stearic acid or [¹⁴C]-octanoic acid)

    • Activating agent (e.g., N-hydroxysuccinimide, NHS) and a carbodiimide (B86325) (e.g., DCC or EDC) OR a pre-activated NHS-ester of the radiolabeled fatty acid.[6][9]

    • Aprotic solvent (e.g., Dimethylformamide, DMF)

    • Tertiary amine base (e.g., Diisopropylethylamine, DIPEA)[6]

    • TLC plates and solvent system (e.g., CHCl₃/MeOH/0.25% KCl 60/35/8) for monitoring[6]

    • Purification system (e.g., HPLC or silica gel chromatography)

  • Procedure :

    • Activation of Fatty Acid (if not using pre-activated ester) : In a dry, aprotic solvent, react the radiolabeled fatty acid with NHS and a carbodiimide to form the NHS-ester. Purify if necessary.

    • Acylation Reaction : Dissolve this compound in a suitable solvent mixture (e.g., DMF/CHCl₃/H₂O).[6]

    • Add the activated radiolabeled fatty acid (NHS-ester) to the this compound solution, followed by a tertiary amine base like DIPEA to catalyze the reaction.[6]

    • Allow the reaction to proceed at room temperature, typically overnight, while protecting it from light.[6]

    • Monitor the formation of the radiolabeled GM1 product by TLC and autoradiography.

    • Purification : Purify the radiolabeled GM1 from unreacted this compound and excess fatty acid using reversed-phase chromatography or silica gel chromatography.

    • Analysis and Quantification :

      • Confirm the identity of the product by co-elution with an authentic GM1 standard.

      • Determine the radiochemical purity using radio-TLC or radio-HPLC.

      • Quantify the amount of product and measure its radioactivity using liquid scintillation counting to calculate the specific activity (e.g., in Ci/mmol).

dot

G cluster_0 Radiolabeling Workflow LysoGM1 This compound Reaction Acylation Reaction (DMF, DIPEA, RT) LysoGM1->Reaction LabeledFA Radiolabeled Fatty Acid (³H or ¹⁴C) with activating agent (NHS) LabeledFA->Reaction Crude Crude Reaction Mixture Reaction->Crude Purify Purification (HPLC or Chromatography) Crude->Purify LabeledGM1 Radiolabeled GM1 Purify->LabeledGM1 Analysis Analysis & Quantification (Radio-TLC, LSC) LabeledGM1->Analysis

Caption: Workflow for N-acylation of this compound.

Data Presentation

The following table summarizes quantitative data reported for the preparation and labeling of this compound and related gangliosides.

ParameterMethodStarting MaterialProductReported ValueReference
Yield Chemical Deacylation (KOH/propan-1-ol)GM1This compound54%[1]
Yield Enzymatic DeacylationGM1This compoundAlmost quantitative[5]
Specific Activity Tritium Labeling (DDQ oxidation, [³H]NaBH₄ reduction)GM1[³H]GM1 (sphingosine labeled)1.25 Ci/mmol[10]
Radiochemical Purity Tritium Labeling (DDQ oxidation, [³H]NaBH₄ reduction)GM1[³H]GM1 (sphingosine labeled)> 95%[10]

Metabolic Pathway of GM1 Ganglioside

Radiolabeled this compound, once administered to cells or animals, is expected to enter the endogenous ganglioside metabolic pathways. A primary application is to trace its acylation back to GM1 and follow the subsequent catabolism of GM1 within the lysosomes. The diagram below illustrates the sequential degradation of GM1, which is the process that is impaired in GM1 gangliosidosis.

dot

G cluster_0 Lysosomal Catabolism of GM1 GM1 GM1 Ganglioside E1 β-Galactosidase (Deficient in GM1 Gangliosidosis) GM1->E1 GM2 GM2 Ganglioside E2 β-Hexosaminidase A GM2->E2 GM3 GM3 Ganglioside E3 Sialidase (Neuraminidase) GM3->E3 LacCer Lactosylceramide E4 β-Galactosidase LacCer->E4 GlcCer Glucosylceramide E5 β-Glucosidase GlcCer->E5 Ceramide Ceramide E1->GM2 E2->GM3 E3->LacCer E4->GlcCer E5->Ceramide

Caption: Catabolic pathway of GM1 ganglioside in the lysosome.

References

Troubleshooting & Optimization

Improving the sensitivity of Lyso-GM1 detection by mass spectrometry.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of Lyso-GM1 by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring accurate and sensitive quantification of this critical biomarker.

Troubleshooting Guides

Mass spectrometry analysis of this compound can be challenging due to its low abundance and potential for matrix effects. The following table outlines common issues, their potential causes, and recommended solutions to enhance the sensitivity and reliability of your results.

Problem Potential Cause(s) Recommended Solution(s)
Poor Signal Intensity / Low Sensitivity 1. Suboptimal Sample Preparation: Inefficient extraction of this compound from the sample matrix (e.g., plasma, tissue). 2. Ion Suppression: Co-eluting matrix components interfering with the ionization of this compound. 3. Inefficient Ionization: The inherent chemical properties of this compound may lead to poor ionization efficiency in the mass spectrometer source. 4. Incorrect Mass Spectrometer Parameters: Non-optimized source conditions (e.g., temperature, gas flows) and collision energy.1. Optimize Extraction: Utilize a robust solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Protein precipitation followed by SPE is a common and effective approach.[1][2] 2. Improve Chromatographic Separation: Use a suitable LC column (e.g., C18, HILIC) and optimize the gradient to separate this compound from interfering species.[3][4][5] 3. Consider Derivatization: While not standard for this compound, derivatization can enhance ionization efficiency. Reagents that add a permanently charged group or improve hydrophobicity can be explored.[6][7] 4. Tune Instrument Parameters: Systematically optimize ion source parameters (e.g., spray voltage, gas temperatures, and flow rates) and collision energy for the specific this compound transition.[8][9]
High Background Noise 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents. 2. Carryover: Residual analyte from previous injections adhering to the LC system or mass spectrometer. 3. Matrix Effects: Unresolved matrix components contributing to a high baseline.1. Use High-Purity Reagents: Employ LC-MS grade solvents and freshly prepared mobile phases.[1] 2. Implement a Thorough Wash Method: Use a strong solvent wash for the injection needle and port. Optimize the LC gradient to include a high organic wash at the end of each run. 3. Enhance Sample Cleanup: Incorporate an additional cleanup step in your sample preparation protocol, such as a different SPE sorbent or a two-step extraction.
Poor Peak Shape (Tailing, Splitting) 1. Column Overload: Injecting too much sample onto the LC column. 2. Secondary Interactions: Analyte interacting with active sites on the column or in the LC system. 3. Inappropriate Mobile Phase: pH or organic content of the mobile phase not being optimal for this compound.1. Reduce Injection Volume or Sample Concentration: Dilute the final extract before injection. 2. Use a High-Quality Column: Employ a column with good batch-to-batch reproducibility and minimal secondary interactions. The addition of a small amount of a modifier to the mobile phase may help. 3. Optimize Mobile Phase: Adjust the pH and organic solvent composition to improve peak shape.
Inconsistent Results / Poor Reproducibility 1. Inconsistent Sample Preparation: Variability in extraction efficiency between samples. 2. Instrument Instability: Fluctuations in mass spectrometer performance over time. 3. Degradation of Analyte: this compound may be unstable under certain storage or experimental conditions.1. Use an Internal Standard: Incorporate a stable isotope-labeled internal standard for this compound early in the sample preparation process to account for variability.[10] 2. Regular Instrument Maintenance and Calibration: Ensure the mass spectrometer is regularly cleaned, calibrated, and tuned.[8] 3. Optimize Sample Handling and Storage: Keep samples at a low temperature (e.g., -80°C) and minimize freeze-thaw cycles. Process samples consistently.

Quantitative Data Summary

The following table summarizes reported limits of quantification (LOQ) and detection (LOD) for this compound in various studies. These values can serve as a benchmark for your own method development and optimization.

Reference Matrix Method LOQ LOD
Welford et al. (2022)[2]PlasmaLC-MS/MS0.5 nMNot Reported
Giraldo et al. (2021)[11]PlasmaLC-HRMS0.30 nM0.09 nM
Giraldo et al. (2021)[11]Dried Blood SpotsLC-HRMSNot ReportedNot Reported

Frequently Asked Questions (FAQs)

Q1: What is the most common ionization mode for this compound analysis?

A1: this compound is typically analyzed in negative ion mode using electrospray ionization (ESI). This is because the sialic acid moiety on the molecule is readily deprotonated, forming a stable negative ion.

Q2: What are the typical precursor and product ions for this compound in MS/MS analysis?

A2: In negative ion mode, the singly charged precursor ion [M-H]⁻ is often selected. A common and specific product ion for quantification is the fragment corresponding to deprotonated N-acetylneuraminic acid (sialic acid) at m/z 290.1.[2]

Q3: How can I minimize ion suppression when analyzing complex biological samples?

A3: To minimize ion suppression, it is crucial to have a robust sample preparation method to remove interfering matrix components like salts and phospholipids. Additionally, optimizing the chromatographic separation to ensure that this compound elutes in a region with fewer co-eluting compounds is essential. Using a stable isotope-labeled internal standard can also help to compensate for matrix effects.[1]

Q4: Is a derivatization step necessary to improve the sensitivity of this compound detection?

A4: While not always necessary, derivatization can be a powerful tool to enhance sensitivity, particularly when dealing with very low concentrations of this compound. Derivatization can improve ionization efficiency by introducing a readily ionizable group.[6][7] However, this adds a step to the sample preparation and requires careful optimization. For many applications, a well-optimized LC-MS/MS method without derivatization provides sufficient sensitivity.

Q5: What type of liquid chromatography column is best suited for this compound analysis?

A5: Reversed-phase columns, such as C18, are commonly used for the analysis of this compound and other lysosphingolipids.[2] Hydrophilic interaction liquid chromatography (HILIC) columns can also be effective, especially for separating different ganglioside species.[3][4] The choice of column will depend on the specific sample matrix and the other analytes being measured.

Experimental Protocols

Detailed Methodology: Quantification of this compound in Plasma by LC-MS/MS

This protocol is a representative example and may require optimization for specific instrumentation and sample types.

1. Sample Preparation (Protein Precipitation and SPE)

  • Internal Standard Spiking: To 50 µL of plasma sample, add the internal standard (e.g., deuterated this compound) to a final concentration of 10 nM.

  • Protein Precipitation: Add 150 µL of cold methanol (B129727) to the plasma sample. Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 10% methanol in water to remove salts and other polar impurities.

    • Elute the this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 50% B to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.

  • Ionization Mode: Negative ESI.

  • MRM Transition: Monitor the transition for this compound (e.g., m/z 1278.4 -> 290.1) and its internal standard.

  • Data Analysis: Quantify the peak area of this compound relative to the internal standard using the instrument's software.

Visualizations

Experimental Workflow for this compound Quantification

Lyso_GM1_Workflow Sample Plasma Sample IS_Spike Spike with Internal Standard Sample->IS_Spike Precipitation Protein Precipitation (Methanol) IS_Spike->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Supernatant Evaporation Evaporation SPE->Evaporation Eluate Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data Data Analysis LC_MS->Data

Caption: A typical experimental workflow for the quantification of this compound in plasma samples.

Role of this compound in GM1 Gangliosidosis Diagnosis

GM1_Gangliosidosis GM1 GM1 Ganglioside BetaGal β-Galactosidase (GLB1 enzyme) GM1->BetaGal Catabolism Deficiency Enzyme Deficiency (GM1 Gangliosidosis) BetaGal->Deficiency Deficiency->BetaGal Inhibits Accumulation Accumulation of GM1 Ganglioside Deficiency->Accumulation Leads to LysoGM1 Formation of This compound Accumulation->LysoGM1 Biomarker Elevated this compound in Plasma/CSF LysoGM1->Biomarker Detection Detection by Mass Spectrometry Biomarker->Detection

Caption: The role of this compound as a biomarker in GM1 Gangliosidosis.

References

Overcoming matrix effects in Lyso-GM1 quantification from plasma.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of Lyso-GM1 from plasma samples using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, such as this compound, by co-eluting endogenous components from the plasma sample.[1][2][3][4] These effects can lead to inaccurate and irreproducible quantification, affecting the reliability of experimental results.[1][5] Common interfering components in plasma include phospholipids (B1166683), salts, and proteins.[1]

Q2: How can I assess the presence and extent of matrix effects in my assay?

A2: Matrix effects can be evaluated both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of this compound standard is introduced into the mass spectrometer after the analytical column. Injection of a blank plasma extract will show a dip or rise in the baseline signal if matrix components are causing ion suppression or enhancement, respectively. For a quantitative assessment, the post-extraction spike method is widely used. This involves comparing the signal response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solution at the same concentration.[1]

Q3: What are the most common sample preparation techniques to mitigate matrix effects for this compound analysis?

A3: The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT) is a simple and fast method but is often the least effective at removing interfering components like phospholipids, which can lead to significant matrix effects.[6]

  • Liquid-Liquid Extraction (LLE) offers better sample cleanup than PPT by partitioning the analyte of interest into an immiscible organic solvent, leaving many interfering substances in the aqueous phase.

  • Solid-Phase Extraction (SPE) is generally considered the most effective technique for removing matrix components, providing the cleanest extracts and minimizing matrix effects.[7]

Q4: How do I choose the right internal standard for this compound quantification?

A4: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ¹⁵N-labeled this compound). A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same matrix effects. This allows for accurate correction of signal suppression or enhancement. If a SIL-IS is not available, a structural analog that is close in chemical structure and retention time to this compound can be used, but it may not compensate for matrix effects as effectively.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing, Fronting, or Splitting) Column overload, column contamination, inappropriate mobile phase pH, or instrument issues like a dirty ion source.[8]- Check sample injection volume and concentration to avoid overloading the column.- Use a guard column and ensure proper sample cleanup to prevent column contamination.- Optimize the mobile phase pH to ensure consistent ionization of this compound.- Perform routine maintenance on the LC-MS system, including cleaning the ion source.
High Signal Variability/Poor Reproducibility Inconsistent matrix effects between samples, inefficient or variable sample preparation.[6]- Implement a more rigorous sample cleanup method, such as SPE, to remove a higher degree of matrix components.- Use a stable isotope-labeled internal standard to compensate for variability.- Ensure precise and consistent execution of the sample preparation protocol for all samples.
Low Signal Intensity/Ion Suppression Co-elution of interfering matrix components, particularly phospholipids.[6]- Optimize chromatographic conditions to separate this compound from the regions where phospholipids elute.- Employ a sample preparation method specifically designed to remove phospholipids, such as certain SPE cartridges or phospholipid removal plates.[6]- Dilute the sample extract, if the analyte concentration is sufficiently high, to reduce the concentration of interfering matrix components.
Retention Time Shifts Column degradation, changes in mobile phase composition, or fluctuating flow rates.[8]- Replace the analytical column if it has degraded.- Prepare fresh mobile phase and ensure proper mixing.- Check the LC pump for leaks or other issues that could cause flow rate fluctuations.
High Background Noise Contamination from solvents, reagents, or the LC-MS system itself.- Use high-purity solvents and reagents (e.g., LC-MS grade).- Clean the ion source and other components of the mass spectrometer.- Run blank injections to identify the source of contamination.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Methods for Plasma Analysis

Method Typical Recovery (%) Matrix Effect (%) Advantages Disadvantages
Protein Precipitation (Acetonitrile) 85-115-50 to +20 (significant suppression common)[6]Fast, simple, inexpensive.High matrix effects, potential for analyte loss due to co-precipitation.[6]
Liquid-Liquid Extraction (e.g., MTBE) 70-120-30 to +10Good removal of salts and some polar interferences.Can be labor-intensive, may not effectively remove all phospholipids.
Solid-Phase Extraction (C18) >90-10 to +5Excellent removal of interfering components, high analyte concentration.[9]More time-consuming and expensive than PPT or LLE.[7]

Note: Recovery and matrix effect values are approximate and can vary depending on the specific protocol, analyte, and matrix lot.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)
  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is a general guideline and may need optimization for specific SPE cartridges.

  • Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water through the cartridge.

  • Sample Loading:

    • Pre-treat 100 µL of plasma by adding 300 µL of 4% phosphoric acid in water and vortexing.

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

    • Wash the cartridge with 1 mL of 40% methanol in water to remove less hydrophobic interferences.

  • Elution:

    • Elute the this compound and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Vortex and centrifuge before transferring to an autosampler vial for analysis.

Protocol 3: LC-MS/MS Parameters for this compound Quantification
  • Liquid Chromatography (LC):

    • Column: A C8 or C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.[10]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile/isopropanol (v/v).

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute this compound, followed by a wash step and re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 - 50 °C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often used for this compound.[10]

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum sensitivity for this compound.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT LLE Liquid-Liquid Extraction (MTBE) Add_IS->LLE SPE Solid-Phase Extraction (C18) Add_IS->SPE Supernatant Collect Supernatant/ Organic Layer/Eluate PPT->Supernatant LLE->Supernatant SPE->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data Data Processing & Quantification LC_MS->Data Troubleshooting_Matrix_Effects Start Inconsistent or Inaccurate Results Assess_ME Assess Matrix Effects? (Post-column infusion or Post-extraction spike) Start->Assess_ME ME_Present Matrix Effects Present? Assess_ME->ME_Present No_ME Investigate Other Causes (e.g., instrument performance, standard stability) ME_Present->No_ME No Optimize_SP Optimize Sample Preparation ME_Present->Optimize_SP Yes Improve_Cleanup Improve Cleanup (e.g., switch from PPT to SPE) Optimize_SP->Improve_Cleanup Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_SP->Use_SIL_IS Optimize_Chroma Optimize Chromatography Optimize_SP->Optimize_Chroma Revalidate Re-validate Assay Improve_Cleanup->Revalidate Use_SIL_IS->Revalidate Separate_Interference Separate Analyte from Interfering Peaks Optimize_Chroma->Separate_Interference Separate_Interference->Revalidate

References

Technical Support Center: Optimizing Enzymatic Digestion for Lyso-GM1 Release

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic release of Lyso-GM1 from GM1 ganglioside.

Frequently Asked Questions (FAQs)

Q1: Which enzymes can be used to generate this compound from GM1?

A1: The primary enzyme used for the specific generation of this compound from GM1 ganglioside is Sphingolipid Ceramide N-deacylase (SCD) . This enzyme hydrolyzes the N-acyl linkage between the fatty acid and the sphingosine (B13886) base of GM1, releasing this compound.[1] Another class of enzymes, Endoglycoceramidases (EGCases) , can cleave the glycosidic linkage between the oligosaccharide and the ceramide moiety of glycosphingolipids, including GM1.[2][3][4] This releases the intact oligosaccharide and ceramide, which is a different experimental outcome than the generation of this compound. For studies involving the removal of the terminal galactose from GM1 to produce GM2, β-galactosidase is the relevant enzyme.[5][6][7][8]

Q2: What are the critical parameters to consider for optimizing the enzymatic digestion?

A2: Several factors can significantly impact the efficiency of this compound release. Key parameters to optimize include:

  • Enzyme Concentration: The optimal amount of enzyme will depend on the specific activity of the enzyme preparation and the amount of substrate.

  • Substrate Concentration: The concentration of the GM1 substrate can affect reaction kinetics.

  • pH: Enzymes have optimal pH ranges for activity. For instance, some lysosomal enzymes like β-galactosidase function optimally at an acidic pH.[9]

  • Temperature: Most enzymatic reactions are performed at 37°C.[10][11][12]

  • Incubation Time: The reaction time needs to be sufficient for the enzyme to process the substrate. This can range from minutes to several hours.[10][11][12]

  • Presence of Detergents and Activators: Some enzymes require detergents or activator proteins for optimal activity, especially when acting on membrane-bound or aggregated substrates.[3][5][7] For example, the degradation of GM1 by β-galactosidase can be stimulated by sphingolipid activator proteins (SAPs) like SAP-B and GM2-AP.[7]

Q3: How can I monitor the progress of the enzymatic reaction and quantify the released this compound?

A3: Several analytical techniques can be employed to monitor the reaction and quantify this compound:

  • Thin-Layer Chromatography (TLC): TLC is a straightforward method to qualitatively visualize the conversion of GM1 to this compound.[13]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with methods like High-Performance Anion-Exchange Chromatography (HPAEC), can be used for the separation and quantification of this compound from the parent ganglioside.[1][14]

  • Mass Spectrometry (MS): Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the accurate quantification of this compound.[15][16][17] Isotope-labeled internal standards are often used to improve accuracy.[16][17]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no yield of this compound Inactive Enzyme - Check the storage conditions and expiration date of the enzyme.- Perform an activity assay with a known positive control substrate.
Sub-optimal Reaction Conditions - Optimize pH, temperature, and incubation time based on the enzyme's specifications.- Titrate the enzyme concentration to find the optimal level.
Substrate Issues - Ensure the purity and integrity of the GM1 substrate.- The substrate may be in an aggregation state that is inaccessible to the enzyme. Consider adding detergents or sonicating the substrate solution.[18]
Presence of Inhibitors - Ensure that buffers and reagents do not contain known inhibitors of the enzyme. For example, some detergents can inhibit certain enzymes if not used at the correct concentration.
Incomplete Digestion Insufficient Enzyme or Incubation Time - Increase the enzyme concentration or prolong the incubation time.[10][11]
Substrate Limitation - Ensure the substrate concentration is not limiting the reaction.
Product Inhibition - In some cases, high concentrations of the product (this compound) can inhibit the enzyme. Analyze the reaction at different time points to assess this.
Variability in Results Inconsistent Pipetting or Sample Preparation - Use calibrated pipettes and ensure consistent sample handling and preparation.
Batch-to-Batch Variation in Reagents - Test new batches of enzymes and critical reagents before use in large-scale experiments.
Matrix Effects in Complex Samples - If working with biological matrices (e.g., plasma, tissue homogenates), perform matrix effect studies and consider appropriate sample clean-up procedures before analysis.[16]

Experimental Protocols

General Protocol for Enzymatic Release of this compound using Sphingolipid Ceramide N-deacylase (SCD)

This protocol is a general guideline and may require optimization.

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • GM1 ganglioside substrate (e.g., 10-50 µM)

      • Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5)[13]

      • Detergent (e.g., 0.1% glycodeoxycholate)[13]

      • Sphingolipid Ceramide N-deacylase (concentration to be optimized)

    • The final reaction volume can be adjusted as needed (e.g., 50-100 µL).

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified period (e.g., 1-24 hours), which should be optimized based on preliminary experiments.

  • Reaction Termination:

    • Terminate the reaction by adding a solvent to precipitate proteins and extract lipids, such as a mixture of chloroform (B151607) and methanol.

  • Sample Preparation for Analysis:

    • Centrifuge the terminated reaction mixture to pellet the precipitated protein.

    • Carefully collect the supernatant containing the lipids.

    • Dry the supernatant under a stream of nitrogen.

    • Reconstitute the dried lipid extract in an appropriate solvent for the chosen analytical method (e.g., mobile phase for LC-MS).

  • Analysis:

    • Analyze the sample using TLC, HPLC, or LC-MS/MS to separate and quantify this compound.

Visualizations

Enzymatic Release of this compound Workflow

Enzymatic_Release_of_Lyso_GM1 Substrate GM1 Ganglioside Reaction Enzymatic Digestion Substrate->Reaction Substrate Enzyme Sphingolipid Ceramide N-deacylase (SCD) Enzyme->Reaction Enzyme Termination Reaction Termination Reaction->Termination Product This compound Analysis Analysis (TLC, HPLC, LC-MS/MS) Product->Analysis Extraction Lipid Extraction Termination->Extraction Extraction->Product Purified Product

Caption: Workflow for the enzymatic generation and analysis of this compound.

Troubleshooting Logic for Low this compound Yield

Troubleshooting_Low_Yield Start Low this compound Yield CheckEnzyme Check Enzyme Activity (Control Reaction) Start->CheckEnzyme EnzymeOK Enzyme Active? CheckEnzyme->EnzymeOK CheckConditions Optimize Reaction Conditions (pH, Temp, Time) ConditionsOK Yield Improved? CheckConditions->ConditionsOK CheckSubstrate Assess Substrate Quality & Accessibility SubstrateOK Yield Improved? CheckSubstrate->SubstrateOK EnzymeOK->CheckConditions Yes ReplaceEnzyme Replace Enzyme EnzymeOK->ReplaceEnzyme No ConditionsOK->CheckSubstrate No ContinueOpt Continue Optimization ConditionsOK->ContinueOpt Yes AddressSubstrate Address Substrate Issues (e.g., add detergent) SubstrateOK->AddressSubstrate Yes Success Problem Solved SubstrateOK->Success No, further investigation needed ReplaceEnzyme->Start ContinueOpt->Success AddressSubstrate->Success

Caption: Decision tree for troubleshooting low yield of this compound.

Signaling Pathway Context: GM1 Ganglioside Catabolism

GM1_Catabolism GM1 GM1 Ganglioside LysoGM1 This compound GM1->LysoGM1 Fatty Acid GM2 GM2 Ganglioside GM1->GM2 Galactose GA1 Asialo-GM1 (GA1) GM1->GA1 Sialic Acid SCD Sphingolipid Ceramide N-deacylase (SCD) SCD->LysoGM1 betaGal β-Galactosidase betaGal->GM2 Neu Neuraminidase Neu->GA1

Caption: Simplified catabolic pathways of GM1 ganglioside.

References

Troubleshooting poor peak shape in Lyso-GM1 HPLC analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues encountered during the HPLC analysis of Lyso-GM1.

Troubleshooting Guides and FAQs

This section addresses common peak shape abnormalities in a question-and-answer format, providing potential causes and systematic solutions.

Q1: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I fix it?

Peak tailing, characterized by an asymmetrical peak with a drawn-out trailing edge, is a frequent issue in the analysis of polar, ionizable molecules like this compound.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution(s)
Secondary Silanol (B1196071) Interactions Residual, unreacted silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, leading to a secondary retention mechanism that causes tailing.- Lower Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of the silanol groups (typically around 3.8-4.5) to ensure they are protonated and less interactive. The use of an acidic modifier like 0.1% formic acid or acetic acid is common. - Use an End-Capped Column: Employ a modern, high-purity silica (B1680970) column that has been thoroughly end-capped to minimize the number of accessible silanol groups.
Column Overload Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion and tailing.- Reduce Injection Volume: Decrease the volume of the sample injected. - Dilute the Sample: If reducing the injection volume is not feasible, dilute the sample to a lower concentration.
Column Degradation Over time, the stationary phase can degrade, or the packed bed can settle, creating voids and channels that lead to poor peak shape.- Flush the Column: Flush the column with a strong solvent to remove any strongly retained contaminants. - Replace the Column: If flushing does not improve the peak shape, the column may be irreversibly damaged and should be replaced.
Inadequate Mobile Phase Buffer Insufficient buffer capacity or an inappropriate buffer pH can lead to on-column pH shifts, affecting the ionization state of this compound and causing tailing.[1]- Increase Buffer Concentration: Increase the buffer concentration (e.g., from 10 mM to 25-50 mM) to improve pH control.[1] - Select an Appropriate Buffer: Choose a buffer with a pKa close to the desired mobile phase pH.
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.- Minimize Tubing Length and Diameter: Use the shortest possible tubing with the smallest appropriate internal diameter. - Ensure Proper Connections: Check all fittings to ensure they are secure and there are no dead volumes.
Q2: I am observing peak fronting for my this compound analyte. What could be the reason and what steps should I take?

Peak fronting, where the peak is asymmetrical with a leading edge that is less steep than the trailing edge, is less common than tailing but can still significantly impact quantification.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution(s)
Sample Overload Injecting a sample that is too concentrated can lead to a non-linear distribution between the mobile and stationary phases, causing the peak to front.- Dilute the Sample: Prepare a more dilute sample and reinject. - Reduce Injection Volume: Decrease the amount of sample introduced onto the column.
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to fronting.[2][3]- Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.[2] - Use a Weaker Sample Solvent: If the sample cannot be dissolved in the mobile phase, use the weakest possible solvent that maintains solubility.
Column Collapse A sudden physical collapse of the packed bed within the column can create a void at the inlet, leading to distorted peak shapes, including fronting.- Replace the Column: A collapsed column is permanently damaged and must be replaced. - Operate Within Column Pressure Limits: Avoid sudden pressure shocks and operate within the manufacturer's recommended pressure limits.
Q3: My this compound peak is splitting into two or more peaks. How do I troubleshoot this issue?

Split peaks can be one of the most challenging issues to diagnose as they can arise from multiple sources.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution(s)
Partially Clogged Frit or Column Inlet Particulates from the sample or mobile phase can partially block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.- Backflush the Column: Reverse the column direction and flush with a strong solvent to dislodge particulates. - Filter Samples and Mobile Phases: Always filter samples and mobile phases through a 0.22 µm or 0.45 µm filter before use. - Use a Guard Column: A guard column can protect the analytical column from particulate contamination.
Sample Solvent/Mobile Phase Mismatch Injecting a sample in a solvent that is immiscible with or significantly different in strength from the mobile phase can cause the sample to precipitate or band incorrectly at the head of the column.[2]- Prepare Sample in Mobile Phase: Dissolve the this compound standard or sample in the initial mobile phase whenever feasible.[2]
Void at the Column Inlet A void or channel in the packing material at the top of the column can cause the sample to travel through two different paths, resulting in a split peak.- Inspect the Column: If possible, visually inspect the top of the column for a void. - Replace the Column: If a void is present, the column needs to be replaced.
Co-elution of Isomers or Impurities It is possible that the "split" peak is actually two closely eluting compounds, such as isomers of this compound or a co-eluting impurity.- Optimize Separation: Adjust the mobile phase composition (e.g., organic solvent ratio, pH) or temperature to improve resolution. - Use a Higher Efficiency Column: A column with a smaller particle size or longer length may provide the necessary resolution.

Experimental Protocols

Recommended HPLC Method for this compound Analysis (Adapted from Ganglioside Analysis Methods)

This protocol provides a starting point for the reversed-phase HPLC analysis of this compound with UV detection. Optimization may be required based on the specific instrumentation and sample matrix.

1. Instrumentation and Column:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. End-capped columns are recommended to minimize silanol interactions.

  • Detection Wavelength: 205 nm (for the amide bond).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Filtration: Filter both mobile phases through a 0.45 µm membrane filter before use.

  • Degassing: Degas the mobile phases to prevent bubble formation.

3. Chromatographic Conditions:

Parameter Condition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Gradient Program Time (min)
0
20
25
25.1
30

4. Sample Preparation (from Brain Tissue): [4][5][6]

  • Homogenize brain tissue in a suitable buffer (e.g., phosphate (B84403) buffer).

  • Perform a liquid-liquid extraction using a chloroform/methanol/water mixture to isolate the ganglioside fraction.

  • The upper aqueous phase containing the gangliosides can be further purified by solid-phase extraction (SPE) using a C18 cartridge.

  • Evaporate the purified fraction to dryness under a stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase composition (e.g., 80:20 Mobile Phase A:Mobile Phase B).

  • Filter the final sample through a 0.22 µm syringe filter before injection.

Data Presentation

Table 1: Influence of Mobile Phase pH on this compound Peak Shape and Retention Time (Hypothetical Data)

This table illustrates the expected impact of mobile phase pH on the chromatographic parameters of this compound, based on general principles for polar, ionizable compounds. Actual results may vary.

Mobile Phase A pH Retention Time (min) Tailing Factor Peak Shape
0.1% Formic Acid in Water~2.712.51.1Good
10 mM Ammonium Acetate4.511.81.8Tailing
10 mM Ammonium Acetate6.510.22.5Severe Tailing
Table 2: Effect of Acetonitrile Concentration on this compound Retention (Hypothetical Data)

This table shows the expected trend of retention time with varying organic modifier concentrations in a reversed-phase system.

Isocratic % Acetonitrile Retention Time (min) Observations
40%18.2Good retention, but longer run time.
50%12.5Optimal balance of retention and run time.
60%8.1Reduced retention, potential for co-elution with early eluting impurities.

Mandatory Visualization

Troubleshooting Workflow for Poor Peak Shape in this compound HPLC Analysis

G cluster_start Start: Poor Peak Shape Observed cluster_tailing Peak Tailing cluster_fronting Peak Fronting cluster_split Split Peaks cluster_end Resolution Start Identify Peak Shape Issue Tailing Peak Tailing Start->Tailing Fronting Peak Fronting Start->Fronting Split Split Peaks Start->Split T1 Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) Tailing->T1 T2 Use End-Capped Column T1->T2 T3 Reduce Sample Concentration/ Injection Volume T2->T3 T4 Increase Buffer Strength T3->T4 End Peak Shape Improved T4->End F1 Dilute Sample Fronting->F1 F2 Inject in Weaker Solvent (match mobile phase) F1->F2 F3 Check for Column Collapse F2->F3 F3->End S1 Check for Clogged Frit (backflush column) Split->S1 S2 Ensure Sample Solvent Compatibility S1->S2 S3 Inspect for Column Void S2->S3 S4 Optimize Separation for Potential Isomers S3->S4 S4->End

Caption: Troubleshooting workflow for poor peak shape in this compound HPLC analysis.

References

Technical Support Center: Preventing Lyso-GM1 Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the integrity of Lyso-GM1 during sample preparation is critical for accurate experimental outcomes. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges in preserving this compound stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: this compound degradation can be attributed to two main factors:

  • Enzymatic Degradation: The primary culprit is the lysosomal enzyme β-galactosidase, which cleaves the terminal galactose residue from GM1 gangliosides. It is plausible that this compound is also a substrate for this enzyme. Another enzyme, sphingolipid ceramide N-deacylase (SCDase), can hydrolyze the N-acyl linkage of gangliosides.

  • Chemical Instability: this compound can be susceptible to degradation under certain chemical conditions, particularly harsh alkaline pH, which can lead to de-N-acetylation.

Q2: What are the optimal storage conditions for this compound?

A2: For long-term stability, this compound should be stored at -20°C. Under these conditions, it has been reported to be stable for at least four years.[1] For short-term storage of solutions, it is advisable to keep them on ice (4°C) and use them as quickly as possible. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Suspected Enzymatic Degradation of this compound

Symptoms:

  • Lower than expected this compound concentration in your sample.

  • Appearance of unexpected peaks in mass spectrometry analysis that could correspond to degradation products.

  • Reduced signal in immunoassays.

Solutions:

  • Work Quickly and at Low Temperatures: Perform all sample preparation steps on ice or at 4°C to minimize enzymatic activity.

  • Use Inhibitors:

    • β-Galactosidase Inhibitors: While specific inhibitors for use in sample preparation are not widely documented for this purpose, exploring the use of competitive inhibitors may be beneficial.

    • Sphingolipid Ceramide N-Deacylase (SCDase) Inhibitors: The activity of some bacterial SCDases is inhibited by divalent cations such as zinc (Zn²⁺) and copper (Cu²⁺).[2] The effectiveness of these ions on mammalian SCDases during sample preparation requires empirical validation.

    • General Protease and Phosphatase Inhibitor Cocktails: While not specific for this compound degrading enzymes, including a broad-spectrum protease and phosphatase inhibitor cocktail is good practice to prevent general sample degradation, which can indirectly affect this compound stability.

Issue 2: Potential Chemical Degradation of this compound

Symptoms:

  • Observation of mass shifts in mass spectrometry, potentially indicating de-N-acetylation.

  • Inconsistent results between experiments.

Solutions:

  • Maintain an Appropriate pH: Avoid exposing this compound to harsh alkaline conditions (high pH).[3] During sample preparation, use buffers with a pH range of 6.0-8.0. The optimal pH for the hydrolytic activity of a bacterial sphingolipid ceramide N-deacylase has been reported to be 6.0.[2]

  • Solvent Choice: For reconstitution and dilution, use high-purity solvents.

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells

This protocol is a general guideline and may require optimization for specific cell types and downstream applications.

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer with ice-cold phosphate-buffered saline (PBS).

    • For suspension cells, pellet the cells by centrifugation at a low speed (e.g., 300 x g) for 5 minutes at 4°C and wash the pellet with ice-cold PBS.

  • Cell Lysis and Lipid Extraction:

    • Add a sufficient volume of ice-cold chloroform (B151607):methanol (1:2, v/v) to the cell pellet or plate.

    • Homogenize the sample using a Dounce homogenizer or sonicator on ice.

    • Transfer the homogenate to a glass tube.

  • Phase Separation:

    • Add chloroform and water to the homogenate to achieve a final chloroform:methanol:water ratio of 2:1:0.8 (v/v/v).

    • Vortex the mixture thoroughly and centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of the Upper Phase:

    • Carefully collect the upper aqueous phase, which contains the gangliosides.

  • Purification (Optional):

    • The collected upper phase can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove salts and other water-soluble contaminants.

  • Drying and Storage:

    • Dry the purified sample under a stream of nitrogen.

    • Store the dried lipid extract at -20°C or -80°C.

Protocol 2: Extraction of this compound from Tissues

This protocol is a general guideline and should be optimized for the specific tissue type.

  • Tissue Homogenization:

    • Weigh the frozen tissue and place it in a homogenizer.

    • Add a sufficient volume of ice-cold chloroform:methanol (1:1, v/v).

    • Homogenize the tissue thoroughly on ice.

  • Lipid Extraction:

    • Transfer the homogenate to a glass tube.

    • Add chloroform and water to achieve a final chloroform:methanol:water ratio of 2:1:0.8 (v/v/v).

  • Phase Separation and Collection:

    • Follow steps 3 and 4 from the cell extraction protocol.

  • Saponification (Optional - to remove glycerophospholipids):

    • Caution: This step involves alkaline conditions and should be performed carefully to avoid de-N-acetylation of this compound.

    • Dry the upper phase and resuspend in a small volume of 0.5 M NaOH in methanol.

    • Incubate at 37°C for 1-2 hours.

    • Neutralize the reaction with an equivalent amount of acetic acid.

  • Purification and Storage:

    • Follow steps 5 and 6 from the cell extraction protocol.

Data Presentation

Table 1: Factors Affecting this compound Stability and Recommendations

FactorPotential IssueRecommendation
Temperature Increased enzymatic activity at higher temperatures.Perform all steps on ice or at 4°C. Store samples at -20°C or -80°C.
pH Chemical degradation (e.g., de-N-acetylation) at high pH. Optimal activity of some degrading enzymes at acidic or neutral pH.Maintain a neutral to slightly acidic pH (6.0-8.0) during sample processing. Avoid strongly alkaline conditions.
Enzymes Degradation by β-galactosidase and sphingolipid ceramide N-deacylase.Use of broad-spectrum protease inhibitors is recommended. Consider the use of specific inhibitors where available and validated.
Detergents The direct impact on this compound stability is not well-documented, but detergents can influence enzyme activity and sample matrix.Use the mildest detergent possible at the lowest effective concentration. Empirically test the stability of this compound in the chosen lysis buffer.
Freeze-Thaw Cycles Repeated cycles can lead to degradation.Aliquot samples into single-use volumes to avoid multiple freeze-thaw cycles.

Visualizations

Lyso_GM1_Degradation_Pathways cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Degradation Lyso_GM1 This compound Degradation_Product_1 Degradation Product (e.g., Lyso-GM2) Lyso_GM1->Degradation_Product_1 Cleavage of terminal galactose Lyso_GM1->Degradation_Product_1 Hydrolysis of N-acyl linkage Degradation_Product_2 De-N-acetylated This compound Lyso_GM1->Degradation_Product_2 Beta_Gal β-Galactosidase Beta_Gal->Degradation_Product_1 SCDase Sphingolipid Ceramide N-Deacylase SCDase->Degradation_Product_1 High_pH High pH High_pH->Degradation_Product_2

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow Start Suspected this compound Degradation Check_Temp Were samples kept on ice/4°C? Start->Check_Temp Check_pH Was a neutral pH buffer used? Check_Temp->Check_pH Yes Optimize_Protocol Optimize protocol: - Work faster - Add inhibitors - Adjust pH Check_Temp->Optimize_Protocol No Check_Inhibitors Were inhibitors used? Check_pH->Check_Inhibitors Yes Check_pH->Optimize_Protocol No Review_Storage Review storage conditions and freeze-thaw cycles Check_Inhibitors->Review_Storage Yes Check_Inhibitors->Optimize_Protocol No Degradation_Likely Degradation likely occurred Review_Storage->Degradation_Likely Sub-optimal Degradation_Unlikely Degradation less likely, consider other factors (e.g., instrument issues) Review_Storage->Degradation_Unlikely Optimal Optimize_Protocol->Degradation_Likely

Caption: Troubleshooting workflow for this compound degradation.

References

How to increase the yield of synthetic Lyso-GM1.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Lyso-GM1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their synthetic protocols and increase the yield of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is primarily synthesized by the deacylation of its parent ganglioside, GM1. The main approaches are:

  • Enzymatic Deacylation: This method utilizes a sphingolipid ceramide N-deacylase to specifically cleave the fatty acid chain from the ceramide backbone of GM1. This approach is highly specific and can result in almost quantitative yields.[1][2]

  • Chemical Hydrolysis (Saponification): This involves treating GM1 with a strong base, such as potassium hydroxide (B78521) (KOH) in an alcohol solvent like propan-1-ol, to hydrolyze the amide linkage.[3] This method is effective but may lead to side products.

  • Chemoenzymatic Synthesis: This approach combines chemical synthesis steps with enzymatic reactions to build the this compound molecule, often starting from simpler precursors.[4][5][6] This can be a highly efficient method for producing structurally defined this compound.

Q2: What is the expected yield for this compound synthesis?

A2: The yield of this compound is highly dependent on the chosen synthetic method. Enzymatic methods have been reported to achieve nearly quantitative yields.[1][2] Chemical hydrolysis methods, under optimal conditions, have reported yields around 54%.[3] Chemoenzymatic syntheses are also designed for high efficiency.[5][6]

Q3: What are the critical factors affecting the yield of this compound?

A3: Several factors can significantly impact the final yield:

  • Purity of Starting GM1: The purity of the initial GM1 ganglioside is crucial. Contaminants can interfere with the reaction and complicate the purification process.[7]

  • Reaction Conditions: For chemical hydrolysis, factors such as reaction time, temperature, and the concentration of the base are critical and need to be optimized.[3]

  • Enzyme Activity: In enzymatic synthesis, the activity and stability of the sphingolipid ceramide deacylase are paramount for achieving high yields.

  • Purification Method: The choice and execution of the purification technique are vital for isolating pure this compound and minimizing product loss. High-performance anion-exchange chromatography (HPAEC) has been shown to be very effective.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield of this compound Incomplete deacylation reaction.For Chemical Hydrolysis: Increase reaction time or temperature, or adjust the concentration of the alkaline reagent. Ensure an oxygen-free environment to prevent side reactions.[3] For Enzymatic Deacylation: Verify the activity of the sphingolipid ceramide deacylase. Ensure optimal pH and temperature for the enzyme.
Loss of product during purification.Use a high-efficiency purification method like HPAEC with a suitable column (e.g., Mono Q HR 5/5) to effectively separate this compound from the parent GM1 and other byproducts.[1][2] Avoid chromatographic supports like silica (B1680970) gel where gangliosides can be strongly absorbed.[7]
Presence of Impurities in the Final Product Formation of de-N-acetylated byproducts.This is more common in chemical hydrolysis.[8] Consider using a milder enzymatic method to avoid this side reaction. If using chemical methods, careful optimization of reaction conditions (e.g., lower temperature, shorter reaction time) may reduce byproduct formation.
Incomplete separation from starting material (GM1).Optimize the gradient and mobile phase composition in your chromatographic separation. HPAEC is particularly effective for separating this compound from GM1.[1][2]
Variability Between Batches Inconsistent quality of starting GM1.Source highly purified GM1. Natural sources of GM1 can have heterogeneity in the ceramide moiety, which might affect the reaction.[7]
Inconsistent reaction conditions.Strictly control all reaction parameters, including temperature, time, and reagent concentrations.

Quantitative Data Summary

Synthetic Method Starting Material Key Reagents/Enzyme Reported Yield Reference
Enzymatic DeacylationGM1 GangliosideSphingolipid Ceramide DeacylaseAlmost Quantitative[1][2]
Chemical HydrolysisGM1 GangliosideKOH in propan-1-ol54%[3]
Microwave-mediated SaponificationGM1 GangliosideNot specified-[8]
Chemoenzymatic SynthesisLactosylsphingosineGlycosyltransferasesHigh Efficiency[5][6]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is based on the method described by Ando et al.[1][2]

  • Enzyme Reaction:

    • Dissolve purified GM1 ganglioside in a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0) containing a detergent like sodium cholate (B1235396) to a final concentration of 1 mM.

    • Add sphingolipid ceramide N-deacylase to the solution. The optimal enzyme concentration should be determined empirically.

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 3 hours), with gentle agitation.

  • Reaction Termination:

    • Terminate the reaction by adding a solvent mixture such as chloroform (B151607)/methanol (2:1, v/v) to precipitate the enzyme and stop the reaction.

  • Purification:

    • Centrifuge the mixture to pellet the precipitated protein.

    • Collect the supernatant containing this compound and unreacted GM1.

    • Evaporate the solvent under a stream of nitrogen.

    • Re-dissolve the residue in the initial buffer for HPAEC.

    • Perform purification using a high-performance anion-exchange chromatography (HPAEC) system with a Mono Q HR 5/5 column.

    • Elute with a suitable salt gradient (e.g., NaCl in the buffer) to separate this compound from GM1.

    • Collect the fractions containing pure this compound.

    • Confirm the purity and identity of the product using techniques like thin-layer chromatography (TLC) and mass spectrometry.

Protocol 2: Chemical Synthesis of this compound via Alkaline Hydrolysis

This protocol is based on the method described by Sonnino et al.[3]

  • Reaction Setup:

    • Dissolve GM1 ganglioside in propan-1-ol to a final concentration of 1 mM in a reaction vessel.

    • Add potassium hydroxide (KOH) to a final concentration of 0.2 N.

    • Ensure the reaction is carried out in the absence of oxygen by purging the vessel with an inert gas (e.g., nitrogen or argon).

  • Hydrolysis Reaction:

    • Heat the reaction mixture at 90°C for 6 hours.

  • Neutralization and Extraction:

    • After cooling, neutralize the reaction mixture with an acid (e.g., HCl).

    • Partition the mixture by adding chloroform and water.

    • Collect the upper aqueous phase containing this compound.

  • Purification:

    • Desalt the aqueous phase using a suitable method like dialysis or a desalting column.

    • Further purify the this compound using column chromatography. While the original paper used silicic acid chromatography, modern techniques like reversed-phase or anion-exchange chromatography may offer better resolution.

    • Monitor fractions using TLC.

    • Combine pure fractions and characterize the final product using ¹H-NMR and FAB-MS to confirm its structure and purity.[3]

Visualizations

experimental_workflow cluster_enzymatic Enzymatic Deacylation Workflow start_enzymatic Start with Purified GM1 reaction_enzymatic Incubate with Sphingolipid Ceramide Deacylase start_enzymatic->reaction_enzymatic Enzymatic Reaction purification_enzymatic Purify with HPAEC reaction_enzymatic->purification_enzymatic Separation product_enzymatic High-Yield this compound purification_enzymatic->product_enzymatic Isolation

Caption: Workflow for the enzymatic synthesis of this compound.

chemical_synthesis_workflow cluster_chemical Chemical Hydrolysis Workflow start_chemical Start with GM1 reaction_chemical React with KOH in propan-1-ol start_chemical->reaction_chemical Alkaline Hydrolysis purification_chemical Purify via Chromatography reaction_chemical->purification_chemical Neutralization & Extraction product_chemical This compound purification_chemical->product_chemical Isolation troubleshooting_logic start Low this compound Yield incomplete_reaction Incomplete Reaction? start->incomplete_reaction purification_loss Product Loss during Purification? start->purification_loss optimize_conditions Optimize Reaction (Time, Temp, Conc.) incomplete_reaction->optimize_conditions Yes (Chemical) check_enzyme Verify Enzyme Activity incomplete_reaction->check_enzyme Yes (Enzymatic) optimize_purification Use High-Efficiency Purification (HPAEC) purification_loss->optimize_purification Yes

References

Common pitfalls in the interpretation of Lyso-GM1 data.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate interpretation of Lyso-GM1 data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a significant biomarker?

A1: this compound, or lysoganglioside GM1, is the deacylated form of GM1 ganglioside. It serves as a critical biomarker for GM1 gangliosidosis, a lysosomal storage disorder. In this condition, deficiency of the enzyme β-galactosidase leads to the accumulation of GM1 ganglioside and consequently, elevated levels of this compound in various biological fluids. Monitoring this compound levels can aid in disease diagnosis, assessing disease severity, and evaluating the efficacy of therapeutic interventions.[1][2][3]

Q2: What are the primary analytical methods for quantifying this compound?

A2: The gold standard for accurate and sensitive quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5][6] This method offers high specificity and the ability to distinguish this compound from other structurally similar lipids. While Enzyme-Linked Immunosorbent Assays (ELISAs) are common for biomarker quantification, their application for this compound is less established and may be prone to cross-reactivity issues.

Q3: What are typical this compound concentrations in healthy individuals versus those with GM1 gangliosidosis?

A3: In healthy individuals, this compound levels in plasma and cerebrospinal fluid (CSF) are typically very low or undetectable. In contrast, patients with GM1 gangliosidosis exhibit significantly elevated concentrations. The table below summarizes typical quantitative data, though it's important to note that specific values can vary between laboratories and analytical methods.

AnalyteMatrixHealthy Control ConcentrationGM1 Gangliosidosis Patient Concentration
This compoundPlasmaBelow Limit of QuantificationSignificantly elevated, often >100-fold increase
This compoundCSFBelow Limit of QuantificationElevated

Q4: How should biological samples for this compound analysis be handled and stored?

A4: Proper sample handling and storage are crucial for accurate this compound quantification. Key recommendations include:

  • Sample Collection: Follow standard procedures for plasma, serum, or CSF collection to minimize hemolysis and contamination. For dried blood spots (DBS), ensure complete saturation of the filter paper.

  • Processing: Process samples promptly after collection. Centrifuge blood samples to separate plasma or serum.

  • Storage: For short-term storage, samples should be kept at 2-8°C. For long-term storage, freezing at -80°C is recommended to maintain the stability of this compound.[7] Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section addresses common issues encountered during this compound analysis.

LC-MS/MS Analysis Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
Weak or No Signal Poor extraction efficiency.Optimize the liquid-liquid or solid-phase extraction protocol. Ensure complete protein precipitation.
Inefficient ionization.Adjust mass spectrometer source parameters (e.g., temperature, gas flow). Ensure the mobile phase pH is optimal for this compound ionization.
Instrument sensitivity issues.Perform instrument calibration and tuning. Clean the ion source.
High Background Noise Matrix effects from the biological sample.Improve sample cleanup procedures. Use a more effective extraction method. Employ a divert valve to direct the early-eluting, unretained components to waste.
Contaminated solvents or reagents.Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily.
Peak Tailing or Splitting Poor chromatography.Optimize the HPLC gradient and flow rate. Ensure the analytical column is not degraded or clogged. Check for and eliminate extra-column volume.
Co-elution with interfering substances.Adjust the chromatographic method to improve separation.
Inconsistent Results/Poor Reproducibility Variability in sample preparation.Standardize all sample preparation steps. Use an internal standard to normalize for extraction and ionization variability.[4]
Instrument instability.Monitor system suitability by injecting a quality control sample at regular intervals.
General Immunoassay (ELISA) Troubleshooting

While specific this compound ELISA kits are not widely available, these general troubleshooting tips can be applied to immunoassays for related biomarkers.

ProblemPossible Cause(s)Recommended Solution(s)
High Background Insufficient washing.Increase the number of wash steps and ensure complete removal of wash buffer.
Cross-reactivity of antibodies.Validate antibody specificity. Consider using a different antibody pair.[8][9]
Non-specific binding.Use appropriate blocking buffers.
Low or No Signal Inactive reagents.Check the expiration dates of all reagents. Store reagents at the recommended temperature.
Incorrect assay procedure.Carefully review and follow the manufacturer's protocol.
Poor Standard Curve Inaccurate standard dilutions.Use calibrated pipettes and perform serial dilutions carefully.
Matrix effects.Dilute samples to minimize matrix interference.

Experimental Protocols

This compound Extraction from Plasma (for LC-MS/MS)
  • Protein Precipitation: To 50 µL of plasma, add 200 µL of methanol (B129727) containing a suitable internal standard (e.g., a stable isotope-labeled this compound).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding disturbance of the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Signaling Pathway

GM1_Catabolism GM1 GM1 Ganglioside DeficientEnzyme β-Galactosidase (Deficient in GM1 Gangliosidosis) GM1->DeficientEnzyme Hydrolysis Deacylation Deacylation GM1->Deacylation LysoGM1 This compound Accumulation Accumulation (Cellular Toxicity) LysoGM1->Accumulation GM2 GM2 Ganglioside GA1 Asialo-GM1 (GA1) DeficientEnzyme->GM2 DeficientEnzyme->Accumulation Deacylation->LysoGM1

Caption: Catabolic pathway of GM1 ganglioside and the formation of this compound.

Experimental Workflow

LysoGM1_Workflow SampleCollection Sample Collection (Plasma, CSF, DBS) SampleStorage Storage (-80°C) SampleCollection->SampleStorage InternalStandard Add Internal Standard SampleStorage->InternalStandard Extraction This compound Extraction (Protein Precipitation) LCMS LC-MS/MS Analysis Extraction->LCMS InternalStandard->Extraction DataAcquisition Data Acquisition LCMS->DataAcquisition Quantification Quantification DataAcquisition->Quantification Normalization Normalization to Internal Standard Quantification->Normalization DataReview Data Review & Reporting Normalization->DataReview

Caption: Experimental workflow for this compound analysis.

Logical Relationship for Troubleshooting

Troubleshooting_Logic Start Inconsistent or Unexpected this compound Data CheckSample Review Sample Handling & Storage Start->CheckSample CheckMethod Evaluate Analytical Method Start->CheckMethod CheckData Analyze Data Processing Start->CheckData Degradation Sample Degradation? CheckSample->Degradation Contamination Contamination? CheckSample->Contamination ExtractionEfficiency Poor Extraction? CheckMethod->ExtractionEfficiency InstrumentPerformance Instrument Drift? CheckMethod->InstrumentPerformance CrossReactivity Cross-Reactivity (ELISA)? CheckMethod->CrossReactivity NormalizationError Incorrect Normalization? CheckData->NormalizationError IntegrationError Peak Integration Error? CheckData->IntegrationError Solution Implement Corrective Actions Degradation->Solution Contamination->Solution ExtractionEfficiency->Solution InstrumentPerformance->Solution CrossReactivity->Solution NormalizationError->Solution IntegrationError->Solution

Caption: Troubleshooting logic for unexpected this compound data.

References

Technical Support Center: Analysis of Lyso-GM1 and Other Gangliosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation and analysis of Lyso-GM1 from other gangliosides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound from other gangliosides?

The main challenges in resolving this compound from other gangliosides, particularly its parent molecule GM1, stem from their structural similarities. Both molecules share the same oligosaccharide head group, making differentiation by hydrophilic interactions complex. The primary difference is the absence of the fatty acid chain in this compound, which significantly alters its hydrophobicity. Additionally, the presence of isomers among other gangliosides can lead to co-elution and interfere with accurate quantification.[1][2][3]

Q2: Which chromatographic techniques are most effective for this compound separation?

Several techniques can be employed, each with its own advantages:

  • High-Performance Anion-Exchange Chromatography (HPAEC): This method has been shown to effectively separate this compound from its parent ganglioside with almost quantitative yield.[4]

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a robust method for the separation of different ganglioside classes.[5][6] By optimizing the solvent system, good resolution can be achieved.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful and highly sensitive technique for both separation and quantification. Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) chromatography are commonly used. ZIC-HILIC columns, in particular, have demonstrated excellent performance in separating ganglioside isomers.[1][2][7]

Q3: Why is the choice of internal standard critical for quantitative analysis of this compound?

Due to the variability in ionization efficiency and potential for matrix effects in mass spectrometry, a suitable internal standard is crucial for accurate quantification. Ideally, an isotopically labeled version of this compound should be used to compensate for variations during sample preparation and analysis.[8][9][10] If an exact match is not available, a structurally similar ganglioside or lysoganglioside that does not naturally occur in the sample can be considered.

Troubleshooting Guides

LC-MS/MS Analysis

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Q: My this compound peak is tailing. What could be the cause?

    • A: Peak tailing in HILIC separations of gangliosides can be caused by several factors. Ensure that the sample solvent is compatible with the initial mobile phase; a solvent stronger than the mobile phase can cause distortion.[11] Also, check the pH of your mobile phase, as a pH close to the pKa of the analyte can lead to tailing.[11] Sub-optimal buffer concentrations can also contribute to this issue; for instance, a 10 mM concentration of ammonium (B1175870) formate (B1220265) or acetate (B1210297) has been found to provide a good balance between sensitivity and peak shape.[12]

  • Q: I am observing peak fronting. What should I check?

    • A: Peak fronting is often an indication of column overload. Try injecting a smaller sample volume or diluting your sample. It can also be caused by a mismatch between the injection solvent and the mobile phase.

Issue 2: Inconsistent Retention Times

  • Q: The retention time for this compound is shifting between runs. Why is this happening?

    • A: Retention time drift in HILIC is often due to insufficient column equilibration between injections. HILIC columns require longer equilibration times compared to reversed-phase columns to establish a stable water layer on the stationary phase.[11] Ensure your equilibration step is adequate. Fluctuations in column temperature can also cause shifts, so maintain a constant temperature. Additionally, a mobile phase buffer pH that is close to the pKa of this compound can lead to inconsistent retention.[11]

Issue 3: Low Signal Intensity or Poor Sensitivity

  • Q: I am struggling to get a good signal for this compound. How can I improve sensitivity?

    • A: Optimizing the mass spectrometry ion source parameters is critical to prevent in-source dissociation of the analyte, which can lead to a misleadingly low signal.[7] The choice of mobile phase additive and its concentration can also significantly impact ionization efficiency. For this compound, negative ionization mode is often used.[13] Ensure proper sample clean-up to remove interfering substances that can cause ion suppression.

HPTLC Analysis

Issue 1: Poor Separation of Bands

  • Q: My this compound and GM1 bands are not well-resolved on the HPTLC plate. What can I do?

    • A: The key to good HPTLC separation is the composition of the developing solvent. A common solvent system for gangliosides is a mixture of chloroform, methanol (B129727), and an aqueous salt solution (e.g., 0.25% KCl or 0.2% CaCl2).[5][6] You can adjust the ratios of these components to optimize the separation. For example, increasing the polarity of the solvent system will generally decrease the retention factor (Rf) of the gangliosides. Also, ensure the TLC chamber is properly saturated with the solvent vapor to ensure a consistent mobile phase front.

Issue 2: Faint or Diffuse Spots

  • Q: The visualized spots for my gangliosides are faint and spread out. How can I improve this?

    • A: This could be due to a low concentration of the analyte in the sample. Consider concentrating your sample before spotting. Diffuse spots can result from applying too large of a sample volume to the plate. Apply the sample in small, repeated applications, allowing the solvent to evaporate between each application to keep the spot size small and concentrated. Also, ensure the HPTLC plate is properly activated by heating before use to remove adsorbed water, which can interfere with the separation.[6]

Quantitative Data Summary

Table 1: LC-MS/MS Parameters for Lysosphingolipid Analysis

AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z)Column Type
This compoundNegative1261.7290.1C8 or ZIC-HILIC
Lyso-GM2Negative1058.6290.1C8 or ZIC-HILIC
Lyso-Gb3Positive786.5282.3C8
Lyso-HexCerPositive462.4282.3C8

Data compiled from multiple sources, specific values may vary based on instrumentation and experimental conditions.[13][14]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound
  • Sample Preparation (Plasma):

    • To 200 µL of plasma, add 500 µL of methanol containing the internal standard (e.g., deuterated this compound).[13]

    • Add 500 µL of 2% H3PO4 in water.[13]

    • Vortex and centrifuge to precipitate proteins.

    • Perform solid-phase extraction (SPE) using a mixed-mode cation-exchange cartridge.[13]

    • Wash the cartridge with 2% formic acid in water.[13]

    • Elute the lysosphingolipids with 2% formic acid in methanol, followed by 2% NH4OH in methanol.[13]

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.[13]

  • LC Separation:

    • Column: A C8 column (e.g., 2.1 mm x 50 mm, 3 µm) or a ZIC-HILIC column.[2][13]

    • Mobile Phase A: 0.2% formic acid in water.[13]

    • Mobile Phase B: 0.2% formic acid in acetonitrile.[13]

    • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B.

    • Flow Rate: 0.4 mL/min.[13]

    • Column Temperature: 25°C.[13]

  • MS/MS Detection:

    • Ionization Mode: Negative electrospray ionization (ESI).[13]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Transitions: Monitor the transition from the precursor ion of this compound to a specific product ion (see Table 1).

    • Optimize ion source parameters (e.g., spray voltage, source temperature) for maximum signal intensity.

Protocol 2: HPTLC Analysis of Gangliosides
  • Sample Preparation:

    • Extract total lipids from the sample using a chloroform:methanol mixture.[5]

    • Perform a solvent partitioning to separate the gangliosides into the aqueous upper phase.[5]

    • Purify the ganglioside fraction using a C18 solid-phase extraction cartridge to remove salts and other contaminants.[5]

    • Dry the purified ganglioside fraction and dissolve it in a small volume of chloroform:methanol (1:1, v/v).

  • HPTLC Separation:

    • Activate a silica (B1680970) gel 60 HPTLC plate by heating at 120°C for 5-10 minutes.[6][15]

    • Spot the samples and standards onto the plate using a microsyringe.

    • Develop the plate in a TLC chamber saturated with a solvent system such as chloroform:methanol:0.2% aqueous CaCl2 (60:40:9, v/v/v).[5]

    • Allow the solvent front to travel to the top of the plate, then remove and dry the plate.

  • Visualization:

    • Spray the dried plate with a visualization reagent such as resorcinol-HCl (for sialic acids) or orcinol-H2SO4 (for all GSLs).[6][16]

    • Heat the plate on a hot plate until the ganglioside bands become visible.[16]

    • Alternatively, for immunostaining, block the plate and then incubate with a specific primary antibody against the ganglioside of interest, followed by a secondary antibody and detection reagent.[15]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample extraction Lipid Extraction start->extraction partition Solvent Partitioning extraction->partition purification SPE Purification partition->purification lcms LC-MS/MS purification->lcms hptlc HPTLC purification->hptlc quant Quantification lcms->quant ident Identification hptlc->ident

Caption: Experimental workflow for ganglioside analysis.

Ganglioside_Biosynthesis Cer Ceramide GlcCer Glucosylceramide Cer->GlcCer LacCer Lactosylceramide GlcCer->LacCer GM3 GM3 LacCer->GM3 a-series GD3 GD3 LacCer->GD3 b-series GT3 GT3 LacCer->GT3 c-series GM2 GM2 GM3->GM2 GD2 GD2 GD3->GD2 GM2->GD2 GM1 GM1 GM2->GM1 GD1b GD1b GD2->GD1b GD1a GD1a GM1->GD1a LysoGM1 This compound GM1->LysoGM1 Deacylation GT1b GT1b GD1b->GT1b

Caption: Simplified ganglioside biosynthetic pathway.

Microglia_Activation Gangliosides Gangliosides TLR4 TLR4 Gangliosides->TLR4 PKC Protein Kinase C Gangliosides->PKC NFkB NF-κB Activation TLR4->NFkB NADPH_Oxidase NADPH Oxidase PKC->NADPH_Oxidase PKC->NFkB ROS ROS Production NADPH_Oxidase->ROS ROS->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines

Caption: Ganglioside-mediated microglia activation pathway.

References

Strategies to minimize ion suppression in Lyso-GM1 LC-MS/MS.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Lyso-GM1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and minimize ion suppression in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound, offering potential causes and actionable solutions.

Issue 1: Low this compound Signal Intensity and/or High Signal Variability

Potential Cause: Ion suppression is a common phenomenon in LC-MS/MS analysis of biological samples, where co-eluting matrix components interfere with the ionization of the analyte of interest, leading to a decreased and/or inconsistent signal.[1][2][3] For this compound analysis in matrices like plasma or serum, phospholipids (B1166683) are a primary cause of ion suppression.[4]

Solutions:

  • Optimize Sample Preparation: The goal is to selectively remove interfering matrix components, particularly phospholipids, while efficiently extracting this compound.

    • Liquid-Liquid Extraction (LLE): LLE can be effective in separating analytes from matrix components based on their differential solubility in immiscible liquids.

    • Solid-Phase Extraction (SPE): SPE offers a more selective approach to sample cleanup. Mixed-mode or specialized phospholipid removal cartridges (e.g., HybridSPE) can be highly effective.[2]

    • Supported Liquid Extraction (SLE): SLE provides an alternative to traditional LLE, offering high analyte recovery and effective removal of salts and phospholipids.[5][6]

  • Improve Chromatographic Separation: Ensuring that this compound elutes in a region free from ion-suppressing matrix components is critical.

    • Column Chemistry: Both Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) chromatography can be used for lysosphingolipid analysis.[7][8][9] HILIC is particularly well-suited for separating polar compounds like this compound from less polar matrix interferences such as phospholipids.[8][9][10]

    • Gradient Optimization: Adjusting the mobile phase gradient can improve the resolution between this compound and co-eluting interferences.

  • MS Source Optimization:

    • Ionization Source: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression in some cases.

    • Source Parameters: Fine-tuning parameters such as spray voltage, gas flows, and temperature can enhance the this compound signal and reduce the impact of matrix effects.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Potential Cause: Poor peak shape can result from a variety of factors including column degradation, inappropriate mobile phase conditions, or interactions between the analyte and the analytical column.

Solutions:

  • Column Health:

    • Column Washing: Ensure the column is adequately washed between injections to remove strongly retained matrix components.

    • Column Replacement: If peak shape does not improve with washing, the column may be degraded and require replacement.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Experiment with small adjustments to the mobile phase pH to improve peak shape.[8][10]

  • Use of Ion-Pairing Reagents: For reversed-phase chromatography, the addition of an ion-pairing reagent to the mobile phase can improve the retention and peak shape of polar, ionizable compounds like this compound.[11] However, these reagents are often not volatile and can contaminate the MS source, so their use should be carefully considered.

Experimental Protocols

Below are detailed methodologies for key experiments related to minimizing ion suppression in this compound analysis.

Protocol 1: Post-Column Infusion Test to Detect Ion Suppression

This method helps to identify regions in the chromatogram where ion suppression is occurring.

  • System Setup:

    • Infuse a standard solution of this compound at a constant flow rate directly into the mass spectrometer, bypassing the LC column.

    • Establish a stable baseline signal for the this compound analyte.

  • Injection:

    • Inject a blank, extracted matrix sample (e.g., plasma extract prepared without the internal standard) onto the LC column.

  • Analysis:

    • Monitor the this compound signal from the post-column infusion. Any significant drop in the baseline signal indicates a region of ion suppression caused by co-eluting matrix components.[2]

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol describes a general procedure for using a mixed-mode cation-exchange SPE cartridge to extract this compound from plasma while removing phospholipids.

  • Sample Pre-treatment:

    • To 200 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard for this compound.

    • Add 600 µL of methanol (B129727) containing 2% H3PO4 to precipitate proteins.

    • Vortex and centrifuge the sample.

  • SPE Cartridge Conditioning:

    • Condition an Oasis MCX SPE cartridge with methanol followed by 2% H3PO4 in water.[12]

  • Sample Loading:

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Wash with a stronger organic solvent (e.g., acetonitrile) to remove non-polar interferences, including a significant portion of phospholipids.

  • Elution:

  • Final Steps:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes the effectiveness of different sample preparation techniques in removing phospholipids, a major cause of ion suppression.

Sample Preparation TechniqueAnalyte RecoveryPhospholipid Removal EfficiencyReference(s)
Protein Precipitation (PPT)GoodPoor[4]
Liquid-Liquid Extraction (LLE)Good to ExcellentModerate to Good[5]
Solid-Phase Extraction (SPE)Good to ExcellentGood to Excellent[2][12]
Supported Liquid Extraction (SLE)ExcellentExcellent[5][6]
HybridSPEExcellentExcellent[2]

Visualizations

The following diagrams illustrate key workflows and concepts for minimizing ion suppression in this compound analysis.

IonSuppressionTroubleshooting start Low this compound Signal or High Variability check_sample_prep Evaluate Sample Preparation start->check_sample_prep check_chromatography Assess Chromatographic Separation start->check_chromatography check_ms_source Optimize MS Source start->check_ms_source ppt Protein Precipitation check_sample_prep->ppt lle Liquid-Liquid Extraction check_sample_prep->lle spe Solid-Phase Extraction (e.g., HybridSPE) check_sample_prep->spe column_chem Change Column Chemistry (e.g., HILIC) check_chromatography->column_chem gradient Modify Gradient check_chromatography->gradient ionization_mode Switch Ionization Mode (e.g., APCI) check_ms_source->ionization_mode source_params Adjust Source Parameters check_ms_source->source_params end_node Improved Signal & Reproducibility ppt->end_node If sufficient lle->end_node If sufficient spe->end_node column_chem->end_node gradient->end_node ionization_mode->end_node source_params->end_node

A troubleshooting workflow for addressing low signal and high variability.

SPE_Workflow start Plasma Sample with Internal Standard protein_precip Protein Precipitation (Acidified Methanol) start->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant load_sample Load Supernatant supernatant->load_sample condition_spe Condition SPE Cartridge (Mixed-Mode Cation Exchange) condition_spe->load_sample wash_polar Wash 1: Remove Polar Interferences load_sample->wash_polar wash_nonpolar Wash 2: Remove Phospholipids wash_polar->wash_nonpolar elute Elute this compound (Ammoniated Organic Solvent) wash_nonpolar->elute dry_reconstitute Evaporate and Reconstitute elute->dry_reconstitute end_node Analysis by LC-MS/MS dry_reconstitute->end_node

A typical Solid-Phase Extraction (SPE) workflow for this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in this compound analysis?

A: Ion suppression is the reduction in the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting components from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analytical method.[2][3] In biological samples like plasma, phospholipids are a major cause of ion suppression.[4]

Q2: How can I determine if ion suppression is affecting my this compound measurements?

A: A common method to assess ion suppression is the post-column infusion experiment.[2] In this technique, a constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. A dip in the constant this compound signal as the matrix components elute indicates the presence and retention time of ion-suppressing species.

Q3: What is the best sample preparation technique to minimize ion suppression for this compound?

A: While several techniques can be effective, methods that specifically target the removal of phospholipids are highly recommended. Solid-phase extraction (SPE) using mixed-mode or specialized phospholipid removal cartridges, and supported liquid extraction (SLE) are generally more effective than simple protein precipitation.[2][4][5][6] The choice of method may depend on the specific matrix and required throughput.

Q4: Should I use HILIC or reversed-phase chromatography for this compound analysis?

A: Both HILIC and reversed-phase (RP) chromatography have been successfully used for the analysis of lysosphingolipids.[7] HILIC can be advantageous as it is well-suited for retaining and separating polar analytes like this compound from the less polar phospholipids that are a major source of ion suppression.[8][9][10] RP chromatography can also be effective, especially when coupled with a robust sample preparation method to remove interfering lipids.

Q5: Can an internal standard correct for ion suppression?

A: A stable isotope-labeled (SIL) internal standard for this compound is highly recommended. A SIL internal standard will co-elute with the analyte and experience similar degrees of ion suppression, allowing for accurate quantification by normalizing the analyte signal to the internal standard signal. However, it is important to note that while an internal standard can correct for the effects of ion suppression, it does not eliminate the underlying problem of signal reduction. Therefore, minimizing ion suppression through effective sample preparation and chromatography is still crucial to achieve the best possible sensitivity.

References

Quality control measures for Lyso-GM1 analytical standards.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the quality control of Lyso-GM1 analytical standards. It is designed for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental results.

Frequently Asked Questions (FAQs)

1. What are the recommended storage and handling conditions for this compound analytical standards?

This compound analytical standards should be stored at -20°C in a tightly sealed vial to prevent degradation.[1][2] The lyophilized powder is stable for at least four years under these conditions.[1] For experimental use, it is recommended to prepare solutions fresh. If storage of solutions is necessary, they should be stored at -20°C for short periods. The product is typically shipped at room temperature in the continental US, but this may vary for other locations.[1]

2. What are the typical purity specifications for a high-quality this compound analytical standard?

High-quality this compound analytical standards generally have a purity of ≥95% as determined by Thin-Layer Chromatography (TLC) or ≥98% by other methods.[2][3] Purity is a critical parameter, and it is essential to verify the certificate of analysis (CoA) for the specific lot being used.

3. In what solvents is this compound soluble?

This compound is soluble in a mixture of chloroform (B151607), methanol, and water. A common solvent system is a 2:1:0.1 (v/v/v) mixture of chloroform:methanol:water.[1][3]

4. What are common impurities that might be present in a this compound standard?

As this compound is often derived from natural sources like bovine brain ganglioside GM1, variations in the sphingoid backbone can occur.[1] This can result in a mixture of C18 and C20 sphingosine (B13886) forms.[4] Other potential impurities could include residual fatty acids from the deacylation process or by-products from chemical synthesis.

Troubleshooting Guides

HPLC Analysis

Issue: Peak Tailing in Reversed-Phase HPLC

  • Possible Cause 1: Secondary Interactions with Column. this compound is an amphiphilic molecule with a polar head group and a nonpolar tail. This can lead to secondary interactions with the stationary phase, causing peak tailing.

    • Solution: Use a column with end-capping to minimize exposed silanol (B1196071) groups. Adding a small amount of a competing amine, like triethylamine (B128534) (TEA), to the mobile phase can also reduce tailing.

  • Possible Cause 2: Inappropriate Mobile Phase pH. The sialic acid residue in this compound has a carboxyl group, making the molecule sensitive to pH.

    • Solution: Adjust the mobile phase pH to suppress the ionization of the carboxyl group. A lower pH (e.g., pH 2-3 with trifluoroacetic acid or formic acid) can often improve peak shape.

Issue: Poor Resolution or Split Peaks

  • Possible Cause 1: Presence of Different Lipoforms. As mentioned, this compound can exist with different sphingosine chain lengths (e.g., d18:1 and d20:1), which may not be fully resolved by all HPLC methods.

    • Solution: Optimize the gradient elution to improve separation. A shallower gradient or a different organic modifier might be necessary. Using a longer column or one with a smaller particle size can also enhance resolution.

  • Possible Cause 2: Column Overload. Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

Mass Spectrometry (MS) Analysis

Issue: Difficulty in Achieving Consistent Ionization

  • Possible Cause 1: Suboptimal Ionization Source Parameters. The amphiphilic nature of this compound can make consistent ionization challenging.

    • Solution: Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow, and temperature. Both positive and negative ion modes should be evaluated to determine the most sensitive and stable signal.

Issue: Ambiguous Fragmentation Pattern in MS/MS

  • Possible Cause 1: In-source Fragmentation. this compound can be susceptible to fragmentation in the ionization source.

    • Solution: Reduce the cone voltage or other source parameters that influence in-source fragmentation.

  • Possible Cause 2: Complex Fragmentation Pathways. The fragmentation of the oligosaccharide chain can be complex.

    • Solution: Utilize reference spectra if available. Key fragments to look for include the loss of the sialic acid residue and sequential losses of the other sugar moieties.

Quantitative Data Summary

The following table summarizes typical quality control parameters for a this compound analytical standard.

ParameterTypical SpecificationMethod
Appearance White to off-white solidVisual Inspection
Purity (TLC) ≥ 95%Thin-Layer Chromatography
Purity (HPLC) ≥ 98%High-Performance Liquid Chromatography
Identity Conforms to reference spectrum¹H-NMR, Mass Spectrometry
Solubility Soluble in Chloroform:Methanol:Water (2:1:0.1)Visual Inspection
Storage -20°C-
Stability ≥ 4 yearsLong-term stability studies

Key Experimental Protocols

Purity Determination by Thin-Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F254 TLC plate.

  • Mobile Phase: Chloroform/Methanol/10% Acetic Acid (5:6:2, v/v/v).[2]

  • Sample Preparation: Dissolve the this compound standard in the mobile phase.

  • Detection:

    • Orcinol/Sulfuric Acid Spray: Specific for carbohydrates.

    • Sulfuric Acid/Dichromate Spray: General purpose charring reagent.[2]

  • Procedure:

    • Spot the sample and a reference standard on the TLC plate.

    • Develop the plate in a chamber saturated with the mobile phase.

    • Dry the plate after development.

    • Spray with the detection reagent and heat to visualize the spots.

    • Assess purity by comparing the intensity of the main spot to any impurity spots.

Identity and Purity Confirmation by Mass Spectrometry (MS)
  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Ionization Mode: Both positive and negative ion modes can be used.

  • Sample Preparation: Dissolve the this compound standard in an appropriate solvent (e.g., methanol/water with a small amount of formic acid or ammonium (B1175870) hydroxide).

  • Procedure:

    • Infuse the sample solution directly into the mass spectrometer.

    • Acquire the full scan mass spectrum.

    • Confirm the presence of the expected molecular ion (e.g., [M+H]⁺, [M-H]⁻, or adducts). The molecular weight of this compound is approximately 1279.4 g/mol (as the ammonium salt).[1]

    • Perform tandem MS (MS/MS) to confirm the structure by fragmentation analysis. Key fragments correspond to the loss of sugar residues.

Structural Confirmation by Proton Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: Deuterated water (D₂O) or a mixture of deuterated chloroform and methanol.

  • Instrumentation: 500 MHz or higher NMR spectrometer.

  • Procedure:

    • Dissolve a sufficient amount of the this compound standard in the deuterated solvent.

    • Acquire the ¹H-NMR spectrum.

    • Compare the obtained spectrum with a reference spectrum or published chemical shift data. Key signals to verify include those from the anomeric protons of the sugar residues, the N-acetyl groups, and the sphingosine backbone.

Visualizations

QC_Workflow General Quality Control Workflow for this compound cluster_receipt Standard Receipt and Initial Checks cluster_testing Analytical Testing cluster_decision Final Disposition receipt Receive this compound Standard visual_inspection Visual Inspection (Appearance, Labeling) receipt->visual_inspection coa_review Certificate of Analysis Review visual_inspection->coa_review solubility Solubility Test coa_review->solubility If appearance is acceptable tlc Purity by TLC solubility->tlc hplc Purity and Identity by HPLC tlc->hplc quarantine Quarantine for Investigation tlc->quarantine OOS Result ms Identity and Structure by MS hplc->ms hplc->quarantine OOS Result nmr Structural Confirmation by NMR ms->nmr ms->quarantine OOS Result pass Pass nmr->pass All tests meet specifications fail Fail nmr->fail Tests do not meet specifications

Caption: A general workflow for the quality control of this compound analytical standards.

GM1_Metabolism Simplified GM1 Ganglioside Catabolic Pathway cluster_lysosome Lysosome cluster_deacylation Deacylation GM1 GM1 Ganglioside GA1 Asialo-GM1 (GA1) GM1->GA1 Neuraminidase GM2 GM2 Ganglioside GM1->GM2 β-Galactosidase (Deficient in GM1 Gangliosidosis) Lyso_GM1 This compound GM1->Lyso_GM1 Sphingolipid ceramide N-deacylase caption In GM1 gangliosidosis, the deficiency of β-Galactosidase leads to the accumulation of GM1. This compound is formed by the deacylation of GM1.

References

Addressing variability in Lyso-GM1 measurements between laboratories.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of measuring Lyso-GM1, a critical biomarker for GM1 Gangliosidosis. Our goal is to help researchers, scientists, and drug development professionals minimize inter-laboratory variability and ensure reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its measurement important?

This compound (lysoganglioside GM1) is a derivative of GM1 ganglioside that lacks the fatty acid moiety.[1] It accumulates in the lysosomes of patients with GM1 gangliosidosis, a genetic disorder caused by a deficiency of the β-galactosidase enzyme.[2][3] This accumulation is a key pathological feature of the disease.[4] Measuring this compound levels in biological samples like plasma and cerebrospinal fluid (CSF) is crucial for diagnosing the disease, monitoring its progression, and assessing the efficacy of potential therapies in clinical trials.[2][5]

Q2: What are the primary sources of variability in this compound measurements between different laboratories?

Inter-laboratory variability in this compound measurements can be attributed to three main areas:

  • Pre-analytical Factors: This is a critical source of variability. It includes differences in sample collection (e.g., use of specific anticoagulants), processing (e.g., time from collection to centrifugation), and storage conditions (e.g., temperature, freeze-thaw cycles).[6][7] Enzyme activity can be compromised if samples are not processed and frozen rapidly after collection.[6][7]

  • Analytical Factors: The choice of analytical method (e.g., LC-MS/MS, ELISA), instrument calibration, the use and purity of internal standards, and the specific reagents and consumables used can all introduce significant variation.[8][9][10] For mass spectrometry, differences in instrumentation and settings can affect sensitivity and accuracy.[11]

  • Post-analytical Factors: Data processing, including the choice of integration parameters, calibration curve fitting, and statistical analysis methods, can differ between labs and contribute to discrepancies in the final reported concentrations.[11]

Q3: Which analytical method is preferred for this compound quantification?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound.[5][12] This method offers high sensitivity and specificity, allowing for the accurate measurement of low concentrations of this compound in complex biological matrices like plasma and CSF.[5] It can also distinguish this compound from structurally similar molecules, which is a challenge for less specific methods like ELISA.[13]

Q4: How critical is the use of an internal standard for LC-MS/MS analysis?

The use of a stable, isotopically labeled internal standard (IS) is absolutely critical for accurate and precise quantification of this compound by LC-MS/MS. An IS helps to correct for variability introduced during sample preparation, injection, and ionization in the mass spectrometer.[8][11] The lack of widely available, standardized internal standards has been a historical challenge in the field, sometimes requiring labs to synthesize their own.[8][14]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Issues

Q: I am observing a weak or no signal for this compound. What are the possible causes and solutions?

  • Possible Cause: Inefficient sample extraction or protein precipitation.

    • Solution: Ensure that the organic solvent used for protein precipitation (e.g., acetonitrile (B52724), methanol) is of high purity and that the ratio of solvent to sample is optimal. Vortex samples thoroughly and ensure complete centrifugation to pellet all proteins.

  • Possible Cause: Degradation of this compound during sample handling.

    • Solution: Keep samples on ice during preparation and minimize the time between thawing and analysis. Avoid multiple freeze-thaw cycles.[6][7]

  • Possible Cause: Suboptimal mass spectrometer settings.

    • Solution: Optimize the multiple reaction monitoring (MRM) transitions (Q1/Q3) for this compound and the internal standard.[5] Ensure that parameters like collision energy and cone voltage are properly tuned for maximum sensitivity.

  • Possible Cause: Poor chromatographic separation.

    • Solution: Verify the composition of your mobile phases. Ensure the analytical column (e.g., ZIC-HILIC) is not clogged or degraded.[11] An inadequate column can lead to poor peak shape and reduced signal intensity.[11]

Q: My results show high variability between replicate injections of the same sample. How can I improve precision?

  • Possible Cause: Inconsistent sample preparation.

    • Solution: Use calibrated pipettes and ensure consistent, thorough mixing at each step of the extraction process.[15] Automating liquid handling steps can significantly improve precision.

  • Possible Cause: Instability of the LC-MS/MS system.

    • Solution: Equilibrate the system with the mobile phase until a stable baseline is achieved before injecting samples. Check for leaks in the LC system and ensure the autosampler is functioning correctly.

  • Possible Cause: Inconsistent internal standard addition.

    • Solution: Ensure the internal standard is added accurately and consistently to all samples, calibrators, and quality controls at the beginning of the sample preparation process.

Q: I am seeing high background noise or interfering peaks in my chromatogram. What should I do?

  • Possible Cause: Contaminated reagents or solvents.

    • Solution: Use high-purity, MS-grade solvents and reagents.[11] Prepare fresh mobile phases and extraction solutions daily.

  • Possible Cause: Matrix effects from the biological sample (e.g., plasma, CSF).

    • Solution: Improve the sample cleanup procedure. Consider using solid-phase extraction (SPE) for a more thorough cleanup than simple protein precipitation. Adjusting the chromatographic gradient can also help separate interfering peaks from the analyte of interest.

  • Possible Cause: Carryover from a previous injection.

    • Solution: Run blank injections between high-concentration samples to check for carryover.[5] Optimize the autosampler wash method by using a strong organic solvent to ensure the injection needle is thoroughly cleaned between runs.

General ELISA Issues (If Applicable)

Q: My ELISA plate shows high background across all wells. What is the cause?

  • Possible Cause: Insufficient washing or improper blocking.

    • Solution: Increase the number of wash cycles and ensure wells are filled completely with wash buffer.[15][16] Optimize the blocking buffer by trying different agents (e.g., BSA, casein) or increasing the blocking incubation time.[17]

  • Possible Cause: Antibody concentration is too high.

    • Solution: Titrate the primary and/or secondary antibodies to find the optimal concentration that provides a good signal-to-noise ratio.

  • Possible Cause: Contaminated reagents.

    • Solution: Prepare fresh substrate solution for each assay.[16] Ensure no cross-contamination between reagents, especially the enzyme conjugate and the substrate.[18]

Q: I am getting weak or no color development in my positive controls and samples. How can I fix this?

  • Possible Cause: Inactive reagents or expired kit.

    • Solution: Check the expiration dates on all reagents.[16] Ensure antibodies and enzyme conjugates have been stored correctly and have not undergone multiple freeze-thaw cycles.[15]

  • Possible Cause: Insufficient incubation times or incorrect temperature.

    • Solution: Adhere strictly to the incubation times and temperatures specified in the protocol.[18] Allowing all reagents to reach room temperature before starting the assay is crucial.[16]

  • Possible Cause: A required step or reagent was missed.

    • Solution: Carefully review the entire protocol to ensure all steps were performed in the correct order and no reagents were omitted.[18]

Data on Assay Variability and Performance

Standardization is key to reducing variability.[10] The following tables summarize typical performance characteristics for this compound assays to provide a benchmark for laboratories.

Table 1: Inter- and Intra-Laboratory Precision for Biomarker Assays

Assay TypeAnalyteIntra-Assay CV (%)Inter-Assay CV (%)Source
LC-MS/MS This compound< 5%< 5%[5]
Fluorometric β-galactosidase (CSF)< 15%< 15%[6][7]
Fluorometric β-galactosidase (Serum)< 20%< 20%[6][7]
General EQA HbA1cMedian < 1.5%Overall < 2.6%[19]

CV: Coefficient of Variation. Data for HbA1c is provided as an example of established clinical biomarker assay performance.

Table 2: Sensitivity of this compound and Related Enzyme Assays

Assay TypeAnalyte/EnzymeMatrixLower Limit of Quantification (LLOQ)Source
LC-MS/MS This compound & Lyso-GM2PlasmaNot specified, but sensitive enough to detect in patients and not controls.[5]
Fluorometric β-galactosidaseCSF0.05 nmol/mL/3 h[6][7]
Fluorometric β-galactosidaseSerum0.20 nmol/mL/3 h[6][7]

Visualized Workflows and Pathways

GM1 Ganglioside Catabolism Pathway

GM1_Catabolism GM1 GM1 Ganglioside GA1 GA1 Ganglioside GM1->GA1 β-galactosidase Lyso_GM1 This compound GM1->Lyso_GM1 Sphingolipid ceramide N-deacylase GM2 GM2 Ganglioside GA1->GM2 β-hexosaminidase A Deficiency β-galactosidase Deficiency (GM1 Gangliosidosis) Deficiency->GM1 Accumulation Deficiency->Lyso_GM1 Accumulation

Caption: Pathway of GM1 ganglioside breakdown and this compound formation.

Troubleshooting Workflow for LC-MS/MS Variability

Troubleshooting_Workflow Start High Variability or Inaccurate Results Check_Preanalytical Review Pre-analytical Factors Start->Check_Preanalytical Check_Analytical Review Analytical Factors Check_Preanalytical->Check_Analytical No Issues Found Sol_Sample Standardize Sample Collection, Processing, & Storage Protocols Check_Preanalytical->Sol_Sample Issue Identified Check_Postanalytical Review Post-analytical Factors Check_Analytical->Check_Postanalytical No Issues Found Sol_IS Verify Internal Standard (Purity, Concentration, Addition Step) Check_Analytical->Sol_IS IS Issue Sol_LCMS Check LC System (Column, Mobile Phase) & MS Tune Check_Analytical->Sol_LCMS System Issue Sol_Data Standardize Integration Parameters & Curve Fitting Check_Postanalytical->Sol_Data Issue Identified End Results Improved Check_Postanalytical->End No Issues Found Sol_Sample->End Sol_IS->End Sol_LCMS->End Sol_Data->End

Caption: Logical workflow for troubleshooting this compound measurement issues.

Factors Contributing to Inter-Laboratory Variability

Caption: Key factors contributing to variability in this compound measurements.

Detailed Experimental Protocol

Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is a representative example based on methodologies described in the literature.[5] Laboratories should perform their own validation according to established guidelines.

1. Materials and Reagents

  • This compound analytical standard

  • Stable isotopically labeled this compound internal standard (IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Ammonium formate (B1220265) or other appropriate mobile phase modifier

  • Human plasma (with appropriate anticoagulant, e.g., EDTA)

  • Calibrated pipettes and high-quality polypropylene (B1209903) tubes

2. Preparation of Standards and Quality Controls (QCs)

  • Prepare a primary stock solution of this compound and the IS in an appropriate solvent (e.g., methanol).

  • Create a series of working standard solutions by serially diluting the this compound stock.

  • Prepare calibration standards by spiking the working standards into a surrogate matrix (e.g., charcoal-stripped plasma).

  • Prepare QC samples at a minimum of three concentration levels (low, medium, high) in the same manner.

3. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples, calibrators, and QCs on ice.

  • To 50 µL of each sample in a polypropylene tube, add 10 µL of the IS working solution. Vortex briefly.

  • Add 200 µL of cold acetonitrile (or other suitable organic solvent) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or 96-well plate for analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for separating polar molecules like this compound.[11]

    • Mobile Phase A: Acetonitrile with 0.1% formic acid (or other modifier).

    • Mobile Phase B: Water with 0.1% formic acid (or other modifier).

    • Gradient: A gradient from high organic to high aqueous content.

    • Flow Rate: 0.3 - 0.6 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize specific precursor-to-product ion transitions for both this compound and its IS. For example, a transition for this compound could be m/z 1278.4 → 290.1.[5]

    • Instrument Settings: Optimize source temperature, gas flows, and collision energy for maximum signal intensity.

5. Data Analysis

  • Integrate the chromatographic peaks for both the analyte (this compound) and the IS.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with 1/x² weighting is often appropriate.

  • Determine the concentration of this compound in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

References

Technical Support Center: Refinement of Lyso-GM1 Extraction from Cerebrospinal Fluid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of Lyso-GM1 from cerebrospinal fluid (CSF).

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for this compound extraction from CSF?

A1: For the extraction of hydrophilic lipids like this compound from cerebrospinal fluid, an acidified Bligh & Dyer (aB&D) method is highly recommended. This method has demonstrated good reproducibility and extraction efficiency for a wide range of lipids, including lysophospholipids.[1] Acidification of the extraction solvent helps to neutralize the negatively charged phosphate (B84403) groups on phospholipids, enhancing their retention in the organic phase.[1]

Q2: What is the optimal storage condition for CSF samples prior to this compound extraction?

A2: CSF samples should be centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) immediately after collection to remove cells and other debris.[1][2] The resulting supernatant should be aliquoted into polypropylene (B1209903) tubes and stored at -80°C until analysis.[1][3] Rapid processing and freezing are critical to preserve the stability of lipids and enzymes in the CSF.[4] Long-term storage at temperatures warmer than -80°C can lead to the degradation of lysosomal enzymes and other components.[5]

Q3: What are the expected concentrations of gangliosides in human CSF?

A3: The total lipid content in human CSF is very low, estimated to be about 0.2% of serum levels, which presents a significant analytical challenge.[1] While specific concentration ranges for this compound are not widely published, studies on total gangliosides in normal CSF have reported concentrations varying from 616-944 µg/L.[6] In these analyses, GM1 constitutes a small fraction, around 3%, of the total lipid-bound sialic acid-positive fractions.[6] In certain pathological conditions, such as GM1 gangliosidosis, an increase of GM1 in the CSF is observed.[7]

Q4: Can blood contamination in CSF samples affect this compound quantification?

A4: Yes, blood contamination can significantly interfere with the analysis of CSF components. Even moderate amounts of blood can introduce exogenous lipids and enzymes, leading to artificially elevated measurements of certain analytes.[4] For instance, blood contamination can increase the apparent activity of β-galactosidase in CSF, an enzyme related to GM1 metabolism.[4] It is crucial to inspect CSF samples for any signs of blood contamination, and samples with a visible red pellet after centrifugation should be discarded.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Yield/Recovery 1. Suboptimal Extraction Method: Conventional biphasic methods may be inefficient for hydrophilic lipids.[1] 2. Sample Degradation: Improper sample handling and storage (e.g., delayed freezing, storage at temperatures > -80°C) can lead to enzymatic or chemical degradation.[4][5] 3. Incomplete Phase Separation: Insufficient centrifugation time or speed can lead to an incomplete separation of the organic and aqueous phases, resulting in loss of analyte.1. Use an Acidified Bligh & Dyer (aB&D) or other optimized lipid extraction protocol. The acidification step is crucial for improving the recovery of lysophospholipids.[1] 2. Ensure rapid sample processing. Centrifuge CSF immediately after collection and snap-freeze the supernatant in liquid nitrogen before storing at -80°C.[8] 3. Optimize centrifugation parameters. Ensure centrifugation is performed at a sufficient force and duration (e.g., 10,000 x g for 5 minutes at 4°C) to achieve clear phase separation.[1]
High Variability Between Replicates 1. Inconsistent Sample Aliquoting: Inaccurate pipetting of small CSF volumes. 2. Matrix Effects: Differential ion suppression or enhancement in the mass spectrometer due to other molecules in the CSF from different subjects.[9] 3. Inconsistent Extraction Procedure: Minor variations in solvent volumes, vortexing times, or incubation periods between samples.1. Use calibrated pipettes and proper pipetting techniques. For small volumes, consider using positive displacement pipettes. 2. Incorporate isotopically labeled internal standards. This will help to normalize for variations in extraction efficiency and matrix effects during LC-MS/MS analysis.[10] 3. Standardize the extraction protocol. Prepare a master mix of extraction solvents and use a consistent procedure for all samples. The use of an automated liquid handler can also improve reproducibility.
Contamination in Mass Spectrometry Analysis 1. Plasticizers from tubes and pipette tips: Leaching of chemicals from labware. 2. Contaminants from solvents: Impurities in methanol (B129727), chloroform (B151607), or other reagents. 3. Povidone-iodine contamination: If used during lumbar puncture, it can interfere with certain analytical methods.[11]1. Use high-quality polypropylene tubes and pipette tips. Pre-rinse tubes and tips with the extraction solvent. 2. Use LC-MS grade solvents. Filter all solvents before use. 3. Ensure proper sterile technique during CSF collection. If contamination is suspected, review the collection protocol.

Experimental Protocols

Detailed Methodology for Acidified Bligh & Dyer (aB&D) Extraction of this compound from CSF

This protocol is adapted from a method demonstrated to be effective for the extraction of a broad range of lipids from human CSF.[1]

Materials:

  • Cerebrospinal Fluid (CSF) sample

  • Chloroform (CHCl3), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • LC-MS grade water

  • Internal standards (ISTDs) for this compound (optional, but recommended for quantitative analysis)

  • 2 mL polypropylene microcentrifuge tubes

  • Vortex mixer

  • Refrigerated centrifuge

  • Nitrogen evaporator

Procedure:

  • Transfer 150 µL of CSF into a 2 mL microcentrifuge tube. If using, add the internal standard solution to the tube and dry it under a gentle stream of nitrogen.

  • Add 900 µL of a 1:2 (v/v) mixture of chloroform and methanol to the CSF sample.

  • Vortex the tube for 10 seconds.

  • Add 300 µL of chloroform to the tube and vortex thoroughly for 10 seconds.

  • To induce phase separation, add 300 µL of LC-MS grade water to the mixture.

  • Shake the mixture for 20 minutes at 1000 RPM at 4°C.

  • Centrifuge the tube at 10,000 x g for 5 minutes at 4°C to separate the layers and pellet any precipitate.

  • Carefully collect 400 µL of the lower organic phase and transfer it to a clean microcentrifuge tube for lipidomics analysis.

  • Evaporate the solvent to dryness using a nitrogen evaporator under a gentle stream of nitrogen at room temperature.

  • Resuspend the dried lipid extract in an appropriate solvent for your analytical platform (e.g., LC-MS/MS) and store at -80°C until analysis.

Quantitative Data Summary

The following table summarizes the distribution of major ganglioside fractions in normal human CSF as determined by high-performance thin-layer chromatography (HPTLC) and direct densitometry.[6] Note that this compound is a derivative of GM1 and its specific concentration is not detailed in this general profile.

Ganglioside FractionPercentage of Lipid-Bound NeuAc-Positive Fractions
GM13%
GD33%
GD1a15%
X13%
GD1b16%
X23%
GT1b41%
GQ1b16%

Data from Trbojević-Čepe et al., 1991.[6]

Visualizations

Lyso_GM1_Extraction_Workflow cluster_collection Sample Collection & Preparation cluster_extraction This compound Extraction (aB&D) cluster_analysis Analysis CSF_Collection CSF Collection (Lumbar Puncture) Centrifugation Centrifugation (2000g, 10 min, 4°C) CSF_Collection->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Storage Storage at -80°C Supernatant_Transfer->Storage Solvent_Addition Add CHCl3:MeOH (1:2) Storage->Solvent_Addition Vortexing1 Vortex Solvent_Addition->Vortexing1 CHCl3_Addition Add CHCl3 Vortexing1->CHCl3_Addition Vortexing2 Vortex CHCl3_Addition->Vortexing2 Water_Addition Add Water (Phase Separation) Vortexing2->Water_Addition Shaking Shake (20 min, 4°C) Water_Addition->Shaking Centrifugation2 Centrifuge (10,000g, 5 min, 4°C) Shaking->Centrifugation2 Organic_Phase_Collection Collect Lower Organic Phase Centrifugation2->Organic_Phase_Collection Drying Evaporate to Dryness Organic_Phase_Collection->Drying Reconstitution Reconstitute in Solvent Drying->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis Data_Processing Data Processing LCMS_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for this compound extraction and analysis from CSF.

References

How to avoid contamination in Lyso-GM1 synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during Lyso-GM1 synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main approaches for this compound synthesis are enzymatic hydrolysis and chemical deacylation (saponification). Enzymatic synthesis typically employs sphingolipid ceramide N-deacylase (SCDase) to specifically cleave the N-acyl linkage of the parent ganglioside, GM1.[1][2] Chemical synthesis involves the use of a strong base, such as potassium hydroxide (B78521) (KOH) in an alcohol solvent, to hydrolyze the fatty acid amide bond.[3]

Q2: What are the most common contaminants in this compound synthesis?

A2: Common contaminants include the starting material (unreacted GM1), other gangliosides present in the source material (e.g., fucosyl-GM1), and byproducts of the synthesis reaction.[4] Chemical synthesis, for instance, can sometimes lead to the formation of de-N-acetylated compounds.[4]

Q3: How can I detect impurities in my this compound preparation?

A3: Several analytical techniques can be used to assess the purity of your this compound sample. Thin-layer chromatography (TLC) with specific staining reagents like orcinol (B57675) (for visualizing all glycolipids) and ninhydrin (B49086) (for visualizing lyso-glycolipids with a free amino group) is a common method.[2] High-performance liquid chromatography (HPLC) and mass spectrometry (MS), including techniques like FAB-MS and MALDI-TOF MS, are powerful tools for identifying and quantifying impurities.[3][4]

Q4: Which purification methods are most effective for this compound?

A4: High-performance anion-exchange chromatography (HPAEC) is a highly effective method for separating this compound from its parent ganglioside and other impurities, often yielding a nearly quantitative recovery.[5][6] Other useful techniques include solid-phase extraction (e.g., using Sep-Pak tC18 cartridges) and traditional silica (B1680970) gel chromatography.[1]

Troubleshooting Guides

Issue 1: Incomplete conversion of GM1 to this compound in enzymatic synthesis.

Possible Cause: The enzymatic reaction catalyzed by SCDase is reversible, which can lead to an equilibrium between the hydrolysis of GM1 and the re-acylation of this compound.[1]

Solution:

  • Add Divalent Cations: Incorporating divalent cations like Ca²⁺ into the reaction buffer can help drive the equilibrium towards hydrolysis.[1] Calcium ions precipitate the released fatty acids, effectively removing them from the reaction and preventing the reverse reaction.[1]

  • Optimize Detergent Concentration: The presence of a detergent like taurodeoxycholate (B1243834) (TDC) is crucial for enzyme activity.[1] Ensure the optimal concentration is used as specified in the protocol.

  • Enzyme Activity: Verify the activity of your SCDase enzyme. Improper storage or handling can lead to reduced activity.

Issue 2: Presence of de-N-acetylated byproducts in chemical synthesis.

Possible Cause: Harsh alkaline conditions during saponification can lead to the hydrolysis of the N-acetyl group on the sialic acid or galactosamine residues, resulting in undesirable byproducts.[4]

Solution:

  • Optimize Reaction Conditions: Carefully control the reaction time, temperature, and concentration of KOH. A study by Sonnino et al. (1992) suggests optimal conditions of 0.2 N KOH in propan-1-ol at 90°C for 6 hours.[3]

  • Inert Atmosphere: Perform the reaction in the absence of oxygen to minimize side reactions.[3]

  • Purification: Employ robust purification methods like HPAEC or silica gel chromatography to separate the desired this compound from these charged byproducts.

Issue 3: Co-purification of other gangliosides with this compound.

Possible Cause: The starting GM1 material, often isolated from natural sources like the brain, may contain other structurally similar gangliosides.[4]

Solution:

  • High-Resolution Purification: Utilize high-resolution chromatographic techniques such as HPAEC with a suitable gradient to effectively separate different ganglioside species.[5]

  • Source Material Purity: Whenever possible, use a highly purified GM1 starting material to minimize the presence of other gangliosides from the outset.

  • Analytical Characterization: Thoroughly characterize the final product using mass spectrometry to confirm the absence of other ganglioside contaminants.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

ParameterEnzymatic Synthesis (SCDase)Chemical Synthesis (Saponification)
Reagents Sphingolipid ceramide N-deacylase, Buffer, Detergent (e.g., TDC), Divalent cations (e.g., CaCl₂)Potassium hydroxide (KOH), Propan-1-ol
Typical Yield Up to 96%[1]Around 54%[3]
Common Contaminants Unreacted GM1, Released fatty acidsDe-N-acetylated byproducts, Unreacted GM1
Key Advantages High specificity, High yield, Milder reaction conditionsSimpler reagents
Key Disadvantages Reversibility of the reaction requires optimization, Enzyme cost and stabilityPotential for side reactions, Lower reported yields

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is adapted from a method described for the large-scale preparation of this compound using SCDase.[1]

  • Reaction Setup:

    • Dissolve 100 mg of GM1 in 20 ml of 35 mM sodium acetate (B1210297) buffer (pH 5.8).

    • Add 0.4% (w/v) taurodeoxycholate (TDC) and 100 mM CaCl₂.

    • Add a sufficient amount of active sphingolipid ceramide N-deacylase.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 12 hours.

  • Reaction Termination and Initial Purification:

    • Centrifuge the mixture at 12,000 rpm to pellet the precipitated fatty acids.

    • Apply the supernatant to a Sep-Pak tC18 cartridge.

  • Washing and Elution:

    • Wash the cartridge with water to remove salts.

    • Wash with 65% methanol (B129727) to remove the detergent.

    • Elute the this compound with 85% methanol.

  • Final Steps:

    • Pool the this compound fractions, evaporate the solvent, and lyophilize the product.

Protocol 2: Chemical Synthesis of this compound (Saponification)

This protocol is based on the one-pot reaction described by Sonnino et al. (1992).[3]

  • Reaction Setup:

    • Dissolve GM1 in propan-1-ol to a final concentration of 1 mM.

    • Add KOH to a final concentration of 0.2 N.

    • Ensure the reaction is carried out in an oxygen-free environment (e.g., under an argon or nitrogen atmosphere).

  • Incubation:

    • Heat the reaction mixture at 90°C for 6 hours.

  • Work-up and Purification:

    • Neutralize the reaction mixture with an appropriate acid.

    • Purify the this compound from the reaction mixture using silica gel chromatography or another suitable chromatographic method.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: GM1 enzymatic Enzymatic Synthesis (SCDase, Ca²⁺, TDC) start->enzymatic chemical Chemical Synthesis (KOH, Propan-1-ol) start->chemical crude_lyso_gm1_enz Crude this compound (from enzymatic synthesis) enzymatic->crude_lyso_gm1_enz crude_lyso_gm1_chem Crude this compound (from chemical synthesis) chemical->crude_lyso_gm1_chem spe Solid-Phase Extraction (e.g., Sep-Pak tC18) crude_lyso_gm1_enz->spe hpaec HPAEC crude_lyso_gm1_chem->hpaec spe->hpaec pure_lyso_gm1 Pure this compound hpaec->pure_lyso_gm1 tlc TLC pure_lyso_gm1->tlc hplc HPLC pure_lyso_gm1->hplc ms Mass Spectrometry pure_lyso_gm1->ms

Caption: Workflow for this compound synthesis and purification.

contamination_pathways Potential Contamination Pathways in this compound Synthesis cluster_source Source Material cluster_synthesis Synthesis Stage cluster_product Final Product source_gm1 GM1 from Natural Source other_gangliosides Other Gangliosides (e.g., Fucosyl-GM1) enzymatic Enzymatic Synthesis source_gm1->enzymatic chemical Chemical Synthesis source_gm1->chemical impure_lyso_gm1 Impure this compound other_gangliosides->impure_lyso_gm1 Co-purification unreacted_gm1 Unreacted GM1 enzymatic->unreacted_gm1 chemical->unreacted_gm1 side_products Side Products (e.g., de-N-acetylated) chemical->side_products unreacted_gm1->impure_lyso_gm1 Incomplete Reaction/ Purification side_products->impure_lyso_gm1 Ineffective Purification

References

Optimizing storage conditions for Lyso-GM1 to ensure stability.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage conditions, stability, and handling of Lyso-GM1.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound should be stored at -20°C in its lyophilized form. Under these conditions, it is stable for at least four years[1]. For short-term storage in solution, it is recommended to follow guidelines for similar gangliosides, which suggest that in methanol, it is stable for a few days at room temperature, several weeks in the refrigerator, and months in the freezer.

Q2: What is the recommended solvent for reconstituting this compound?

A2: this compound is soluble in a mixture of chloroform, methanol, and water at a 2:1:0.1 ratio[1]. It is crucial to ensure the solvent is of high purity to prevent degradation.

Q3: My this compound is not dissolving properly. What should I do?

A3: Issues with solubility can arise from the amphiphilic nature of this compound, which can lead to the formation of micelles in aqueous solutions[2][3]. If you are experiencing solubility problems, consider the following:

  • Ensure you are using the recommended solvent mixture (Chloroform:Methanol:Water at a 2:1:0.1 ratio)[1].

  • Gentle warming and vortexing can aid in dissolution.

  • For aqueous buffers, be aware of the critical micelle concentration (CMC), which for brain-derived GM1 is in the range of 10⁻⁸ to 10⁻⁹ M[4]. The CMC for this compound may differ. Working above the CMC will result in micelle formation, which can affect experimental outcomes.

Q4: What are the signs of this compound degradation?

A4: Degradation of this compound can be detected by a change in its physical appearance, such as discoloration of the lyophilized powder. Analytically, degradation can be identified by the appearance of additional peaks in High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) analysis. Mass spectrometry (MS) can be used to identify degradation products, which may result from hydrolysis of the glycosidic bonds or modifications to the sphingosine (B13886) backbone.

Q5: How can I assess the stability of my this compound sample?

A5: A stability study can be performed by storing aliquots of your this compound solution under different conditions (e.g., temperature, light exposure) and for varying durations. At each time point, the integrity of this compound can be assessed using HPLC-MS to quantify the parent compound and detect any degradation products. A detailed protocol for a stability assessment is provided below.

Storage Conditions Summary

ParameterRecommendationStabilityReference
Form Lyophilized powder≥ 4 years[1]
Temperature -20°CLong-term[1]
Solvent Chloroform:Methanol:Water (2:1:0.1)Short-term (in solution)[1]
Light Store protected from lightTo prevent photodegradationGeneral best practice

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Poor Solubility Incorrect solvent; concentration above CMC leading to micelle formation.Use the recommended Chloroform:Methanol:Water (2:1:0.1) solvent system. If using aqueous buffers, be mindful of the CMC. Gentle warming and sonication may help.
Unexpected Experimental Results This compound degradation; micelle formation affecting biological activity.Check the purity of your this compound stock using HPLC or TLC. Consider the CMC and its effect on your experimental concentration.
Multiple Peaks in Chromatography Presence of impurities or degradation products.Purify the this compound sample using appropriate chromatographic techniques. Re-evaluate storage and handling procedures to prevent further degradation.

Experimental Protocols

Protocol 1: Stability Assessment of this compound using HPLC-MS

Objective: To determine the stability of this compound in a given solvent under specific storage conditions over time.

Methodology:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the lyophilized this compound.

    • Reconstitute in the desired solvent (e.g., Chloroform:Methanol:Water 2:1:0.1) to a known concentration.

  • Sample Aliquoting and Storage:

    • Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light or exposed to light).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve an aliquot from each storage condition.

    • Prepare the samples for HPLC-MS analysis. This may involve dilution and the addition of an internal standard.

  • HPLC-MS Analysis:

    • Chromatography: Use a C18 or a HILIC column for separation. A gradient elution with mobile phases containing acetonitrile (B52724) and water with additives like ammonium (B1175870) formate (B1220265) or formic acid is typically used[5][6].

    • Mass Spectrometry: Employ electrospray ionization (ESI) in positive or negative ion mode. Monitor the parent ion of this compound and potential degradation products using selected reaction monitoring (SRM) for quantification[7][8].

  • Data Analysis:

    • Quantify the peak area of this compound at each time point relative to the internal standard.

    • Plot the concentration of this compound as a function of time for each storage condition.

    • Calculate the degradation rate and half-life under each condition.

Protocol 2: Functional Assay - Assessing the Role of this compound in Lysosomal Enzyme Activity

Objective: To evaluate the effect of this compound on the activity of β-galactosidase, the enzyme deficient in GM1 gangliosidosis.

Methodology:

  • Cell Culture:

    • Culture human fibroblasts or other relevant cell types. For studying GM1 gangliosidosis, patient-derived fibroblasts with deficient β-galactosidase activity can be used as a model system.

  • Cell Treatment:

    • Treat the cells with varying concentrations of this compound for a specified period. Include appropriate controls (untreated cells).

  • Cell Lysate Preparation:

    • After treatment, wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells to release the lysosomal enzymes.

  • β-Galactosidase Activity Assay:

    • Use a fluorometric assay to measure β-galactosidase activity[9].

    • The assay utilizes a substrate that, when cleaved by β-galactosidase, releases a fluorescent product.

    • Incubate the cell lysate with the fluorogenic substrate in an appropriate assay buffer (typically acidic pH to mimic lysosomal conditions).

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Normalize the fluorescence signal to the total protein concentration in each sample.

    • Compare the β-galactosidase activity in this compound-treated cells to the control cells.

    • Determine if this compound modulates the residual enzyme activity.

Visualizations

Lyso_GM1_Stability_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution aliquot Aliquot into Vials prep->aliquot cond1 -20°C aliquot->cond1 cond2 4°C aliquot->cond2 cond3 Room Temperature aliquot->cond3 timepoint Time-Point Sampling (e.g., 0, 1, 4, 8, 12 weeks) cond1->timepoint cond2->timepoint cond3->timepoint hplcms HPLC-MS Analysis timepoint->hplcms data Data Analysis and Stability Assessment hplcms->data GM1_Lysosomal_Degradation GM1 GM1 Ganglioside GA1 Asialo-GM1 (GA1) GM1->GA1 Sialidase (NEU1) GM2 GM2 Ganglioside GM1->GM2 β-Galactosidase GA2 Asialo-GM2 (GA2) GA1->GA2 β-Hexosaminidase GM3 GM3 Ganglioside GM2->GM3 β-Hexosaminidase A (with GM2AP) LacCer Lactosylceramide GM3->LacCer Sialidase

References

Validation & Comparative

Validating Lyso-GM1 as a Diagnostic Biomarker for Infantile GM1 Gangliosidosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Lyso-GM1 with established diagnostic methods for infantile GM1 gangliosidosis. It includes supporting experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows to aid in the evaluation of this compound as a primary diagnostic biomarker.

Executive Summary

GM1 gangliosidosis is a rare, autosomal recessive lysosomal storage disorder caused by a deficiency of the enzyme β-galactosidase (β-gal), leading to the accumulation of GM1 ganglioside and related glycoconjugates.[1][2] The infantile form is the most severe, with rapid neurodegeneration and a life expectancy of only a few years.[1] Traditional diagnosis relies on measuring β-galactosidase enzyme activity and identifying mutations in the GLB1 gene.[1][3] Recently, this compound, a deacylated form of GM1 ganglioside, has emerged as a promising biomarker for GM1 gangliosidosis. This guide evaluates the analytical and clinical validation of this compound in comparison to conventional diagnostic approaches.

Comparison of Diagnostic Methods

The diagnosis of infantile GM1 gangliosidosis has traditionally relied on enzyme activity assays and genetic testing. The emergence of this compound as a biomarker offers a new avenue for diagnosis and monitoring of the disease.

Parameter This compound Measurement (LC-MS/MS) β-Galactosidase Enzyme Assay GLB1 Gene Sequencing
Principle Direct quantification of the accumulated substrate metabolite, this compound, in biological fluids.Measurement of the residual activity of the deficient β-galactosidase enzyme.[1]Identification of pathogenic mutations in the GLB1 gene responsible for the enzyme deficiency.[4]
Sample Type Plasma, Dried Blood Spots (DBS)Leukocytes, Fibroblasts, Serum, CSF[5][6]Whole Blood, Saliva, Chorionic Villus Sample, Amniotic Fluid
Reported Sensitivity High (e.g., 92% in one study)[5]High, but can be affected by sample handling and presence of other galactosidases.[5][6]>99% for detecting sequence variants.[7]
Reported Specificity High (e.g., 95% in one study)[5]High, but requires careful optimization to avoid interference.[5][6]High, confirms the genetic basis of the disease.
Advantages - Directly reflects the primary pathogenic event (substrate accumulation).- High analytical sensitivity and specificity.- Amenable to high-throughput screening.- Well-established "gold standard" method.- Directly measures the functional defect.- Definitive diagnosis.- Allows for carrier screening and prenatal diagnosis.[4]
Disadvantages - Potential for slight elevation in other gangliosidoses (e.g., GM2 gangliosidosis).- Requires specialized equipment (LC-MS/MS).- Enzyme activity can be unstable and affected by sample processing.- Overlap in activity between affected individuals and carriers.- Does not always predict disease severity.- Identification of variants of unknown significance can be challenging.[1]
Turnaround Time 1-3 days1-2 weeks2-4 weeks

Performance Data for this compound

Studies have demonstrated a significant elevation of this compound in patients with infantile GM1 gangliosidosis compared to healthy controls and individuals with other lysosomal storage diseases.

Patient Cohort This compound Concentration Range (nmol/L) Control Group Concentration Range (nmol/L) Fold Increase (Median) Reference
Infantile GM1 Gangliosidosis (n=13)Detectable in 12/13 patientsNot detectable in controls (n=66)104-fold above LLOQ for infantile onset (0-2 years)[5]

LLOQ: Lower Limit of Quantification

Experimental Protocols

This compound Quantification by LC-MS/MS

Principle: This method involves the extraction of this compound from plasma or dried blood spots, followed by separation using liquid chromatography and detection by tandem mass spectrometry. An internal standard is used for accurate quantification.

Methodology:

  • Sample Preparation (Plasma):

    • To 20 µL of plasma, add 100 µL of a methanol (B129727) solution containing a deuterated this compound internal standard.

    • Vortex to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).

    • Gradient: A linear gradient from 30% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor for specific precursor-to-product ion transitions for both native this compound and the internal standard.

β-Galactosidase Enzyme Activity Assay

Principle: This fluorometric assay measures the activity of β-galactosidase by incubating the sample with a synthetic substrate, 4-methylumbelliferyl-β-D-galactopyranoside (4-MUG). The enzyme cleaves the substrate, releasing the fluorescent product 4-methylumbelliferone (B1674119) (4-MU), which can be quantified.

Methodology:

  • Sample Preparation (Leukocytes):

    • Isolate leukocytes from whole blood by dextran (B179266) sedimentation and hypotonic lysis of red blood cells.

    • Resuspend the leukocyte pellet in distilled water and lyse by freeze-thawing.

    • Determine the protein concentration of the lysate.

  • Enzyme Reaction:

    • In a microplate well, combine 10 µL of the leukocyte lysate with 20 µL of 0.1 M citrate/0.2 M phosphate (B84403) buffer (pH 4.3).

    • Add 20 µL of 1.5 mM 4-MUG substrate.

    • Incubate at 37°C for 60 minutes.

  • Reaction Termination and Measurement:

    • Stop the reaction by adding 200 µL of 0.5 M sodium carbonate buffer (pH 10.7).

    • Measure the fluorescence of the released 4-MU using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 448 nm.

    • Calculate enzyme activity relative to a 4-MU standard curve and normalize to the protein concentration.

GLB1 Gene Sequencing

Principle: This method involves amplifying and sequencing the exons and flanking intronic regions of the GLB1 gene to identify disease-causing mutations.

Methodology:

  • DNA Extraction:

    • Extract genomic DNA from whole blood or other appropriate samples using a commercial DNA extraction kit.

  • PCR Amplification:

    • Amplify all coding exons and exon-intron boundaries of the GLB1 gene using polymerase chain reaction (PCR) with specific primers.

  • Sequencing:

    • Purify the PCR products.

    • Perform Sanger sequencing or next-generation sequencing (NGS) on the purified products.

  • Data Analysis:

    • Align the obtained sequences to the human GLB1 reference sequence.

    • Identify any variations (mutations) from the reference sequence.

    • Analyze the potential pathogenicity of any identified variants using bioinformatics tools and databases.

Visualizations

GM1 Gangliosidosis Pathophysiology

GM1_Gangliosidosis_Pathway cluster_Lysosome Lysosome cluster_Cellular_Effects Cellular Dysfunction cluster_Clinical_Manifestations Clinical Manifestations GM1 GM1 Ganglioside LysoGM1 This compound GM1->LysoGM1 Alternative Pathway GM2 GM2 Ganglioside GM1->GM2 Normal Catabolism GA1 Asialo-GM1 (GA1) GM1->GA1 BetaGal β-Galactosidase (GLB1 gene) BetaGal->GM1 Accumulation Lysosomal Accumulation of GM1 & this compound ER_Stress Endoplasmic Reticulum Stress Accumulation->ER_Stress Mito_Dys Mitochondrial Dysfunction Accumulation->Mito_Dys Autophagy Impaired Autophagy Accumulation->Autophagy Inflammation Neuroinflammation Accumulation->Inflammation Visceromegaly Visceromegaly Accumulation->Visceromegaly Skeletal Skeletal Abnormalities Accumulation->Skeletal Neurodegeneration Progressive Neurodegeneration ER_Stress->Neurodegeneration Mito_Dys->Neurodegeneration Autophagy->Neurodegeneration Inflammation->Neurodegeneration

Caption: Pathophysiological cascade in GM1 gangliosidosis.

Diagnostic Workflow Comparison

Diagnostic_Workflow cluster_LysoGM1 This compound Analysis cluster_Enzyme Enzyme Assay cluster_Genetic Genetic Testing start1 Clinical Suspicion of GM1 Gangliosidosis sample1 Collect Plasma / DBS start1->sample1 lcms LC-MS/MS Analysis sample1->lcms result1 Elevated this compound lcms->result1 confirm1 Confirm with Enzyme Assay or Genetic Testing result1->confirm1 start2 Clinical Suspicion of GM1 Gangliosidosis sample2 Collect Leukocytes / Fibroblasts start2->sample2 assay β-Galactosidase Activity Assay sample2->assay result2 Deficient Enzyme Activity assay->result2 confirm2 Confirm with Genetic Testing result2->confirm2 start3 Clinical Suspicion of GM1 Gangliosidosis sample3 Collect Whole Blood / Saliva start3->sample3 sequencing GLB1 Gene Sequencing sample3->sequencing result3 Pathogenic Mutations Identified sequencing->result3 diagnosis Confirmed Diagnosis result3->diagnosis

Caption: Comparison of diagnostic workflows for GM1 gangliosidosis.

Conclusion

This compound has demonstrated high sensitivity and specificity as a diagnostic biomarker for infantile GM1 gangliosidosis. Its measurement by LC-MS/MS offers a rapid and reliable method that directly reflects the underlying pathology of the disease. While β-galactosidase enzyme assays and GLB1 gene sequencing remain the gold standard for definitive diagnosis, the quantification of this compound serves as a powerful initial diagnostic tool and has significant potential for use in newborn screening and for monitoring therapeutic efficacy in clinical trials. The integration of this compound analysis into the diagnostic algorithm for infantile GM1 gangliosidosis can lead to earlier diagnosis and intervention, which is critical for managing this devastating neurodegenerative disorder.

References

The Rising Tide of Lyso-GM1: A Comparative Guide to Biomarkers in GM1 Gangliosidosis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for reliable biomarkers to track disease severity and therapeutic efficacy in GM1 gangliosidosis is paramount. This guide provides a comprehensive comparison of Lyso-GM1, a promising biomarker, with other key analytes, supported by experimental data and detailed methodologies.

GM1 gangliosidosis is a devastating lysosomal storage disorder characterized by a deficiency of the enzyme β-galactosidase, leading to the accumulation of GM1 ganglioside and its cytotoxic derivative, this compound. This accumulation triggers a cascade of neurodegenerative events, making the identification of sensitive and specific biomarkers crucial for clinical trials and patient management. This guide focuses on the correlation of this compound levels with disease severity and compares its performance with other potential biomarkers, including neurofilament light chain (NfL) and glial fibrillary acidic protein (GFAP).

Biomarker Performance: A Quantitative Comparison

Recent studies have provided valuable quantitative data on the performance of this compound, NfL, and GFAP in patients with GM1 gangliosidosis. The following table summarizes key findings, primarily from a pivotal study by Welford et al. (2022), which assessed these biomarkers in plasma samples from a cohort of GM1 gangliosidosis patients.

BiomarkerParameterValuePatient CohortReference
This compound Sensitivity92%12/13 GM1 patients
Specificity95%Compared to controls
Correlation with Age at SamplingSpearman R = 0.58 (p=0.038)13 GM1 patients
Median Fold Elevation (Infantile Onset)104-fold above LLOQPatients with onset 0-2 years
Neurofilament Light (NfL) Median Fold Elevation (Infantile Onset)92.3-fold above control medianPatients with onset 0-2 years
Overlap with ControlsNo overlap13 GM1 patients vs. 66 controls
Glial Fibrillary Acidic Protein (GFAP) ElevationElevated in patient samples13 GM1 patients
Overlap with ControlsSome overlapCompared to controls

LLOQ: Lower Limit of Quantification

Pathophysiological Landscape of GM1 Gangliosidosis

The deficiency of β-galactosidase disrupts the normal catabolism of GM1 ganglioside, primarily within the lysosome. This leads to the accumulation of both GM1 ganglioside and its deacylated form, this compound. The subsequent cellular toxicity, neuroinflammation, and neuronal death are central to the pathology of the disease.

GM1_Pathophysiology GLB1 GLB1 Gene Mutation B_Gal β-Galactosidase Deficiency GLB1->B_Gal GM1_Accumulation GM1 Ganglioside Accumulation B_Gal->GM1_Accumulation Lyso_GM1_Accumulation This compound Accumulation GM1_Accumulation->Lyso_GM1_Accumulation Lysosomal_Dysfunction Lysosomal Dysfunction GM1_Accumulation->Lysosomal_Dysfunction Lyso_GM1_Accumulation->Lysosomal_Dysfunction Neuroinflammation Neuroinflammation (Astrocytosis, Microglial Activation) Lysosomal_Dysfunction->Neuroinflammation Neuronal_Death Neuronal Death & Axonal Damage Neuroinflammation->Neuronal_Death Clinical_Manifestations Clinical Manifestations (Neurodegeneration) Neuronal_Death->Clinical_Manifestations

Caption: Pathogenic cascade in GM1 gangliosidosis.

Experimental Protocols

Accurate and reproducible quantification of these biomarkers is essential. The following sections detail the standard methodologies employed in their measurement.

Quantification of this compound in Plasma by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of lysosphingolipids due to its high sensitivity and specificity.

Sample Preparation:

  • Protein Precipitation: Plasma samples are typically subjected to protein precipitation by the addition of an organic solvent (e.g., methanol (B129727) or acetonitrile) containing a deuterated internal standard (e.g., d5-Lyso-GM1). This step removes larger proteins that can interfere with the analysis.

  • Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The supernatant, containing the analyte of interest and the internal standard, is carefully collected for analysis.

LC-MS/MS Analysis:

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, where this compound is separated from other sample components on a C18 reversed-phase column.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Quantification is achieved using multiple reaction monitoring (MRM) in positive ion mode. The transition of the precursor ion to a specific product ion for both this compound and its internal standard is monitored.

  • Data Analysis: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation with Internal Standard Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC System Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Tandem Mass Spectrometry (MRM Mode) Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: Workflow for this compound quantification.

Quantification of NfL and GFAP in Plasma by Immunoassay

Neurofilament light chain and glial fibrillary acidic protein are typically measured using highly sensitive immunoassay platforms, such as the Single Molecule Array (Simoa) technology.

Principle of Simoa Assay:

  • Bead Conjugation: Paramagnetic beads are coated with capture antibodies specific for the target protein (NfL or GFAP).

  • Sample Incubation: The beads are incubated with the plasma sample, allowing the target protein to bind to the capture antibodies. A biotinylated detection antibody is also added, which binds to a different epitope on the target protein.

  • Enzyme Labeling: Streptavidin-β-galactosidase (SβG) is added, which binds to the biotinylated detection antibody.

  • Single Molecule Detection: The beads are washed and loaded into a microwell array, with each well having the capacity to hold a single bead. A fluorogenic substrate for β-galactosidase is added.

  • Signal Reading: The array is imaged, and wells containing a bead with a bound protein-antibody-enzyme complex will fluoresce. The concentration of the protein is determined by counting the number of fluorescent wells.

Comparative Analysis and Future Directions

This compound stands out as a highly specific biomarker for GM1 gangliosidosis, directly reflecting the primary biochemical defect. Its high sensitivity and specificity make it an excellent candidate for diagnostic screening and for monitoring the direct effects of substrate reduction therapies.

NfL, a marker of axonal damage, demonstrates a robust elevation in GM1 gangliosidosis patients with no overlap with control populations, suggesting its utility as a marker of ongoing neurodegeneration. Its levels are also correlated with disease severity in other neurodegenerative disorders.

GFAP, a marker of astrocytosis, is also elevated in GM1 gangliosidosis, indicating a neuroinflammatory component to the disease. However, the observed overlap with control values may limit its utility as a standalone biomarker.

Logical Relationship of Biomarkers to Disease Pathology:

Biomarker_Logic Disease GM1 Gangliosidosis (β-Galactosidase Deficiency) Substrate_Accumulation This compound Accumulation Disease->Substrate_Accumulation Primary Defect Neuroinflammation Astrocytosis Substrate_Accumulation->Neuroinflammation Neurodegeneration Axonal Damage Substrate_Accumulation->Neurodegeneration LysoGM1_Biomarker This compound (Biomarker) Substrate_Accumulation->LysoGM1_Biomarker Neuroinflammation->Neurodegeneration GFAP_Biomarker GFAP (Biomarker) Neuroinflammation->GFAP_Biomarker NfL_Biomarker NfL (Biomarker) Neurodegeneration->NfL_Biomarker

Lyso-GM1 vs. GM1: A Comparative Guide to Biomarkers for Therapeutic Monitoring in GM1 Gangliosidosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective therapies for GM1 gangliosidosis, a rare and devastating lysosomal storage disorder, necessitates robust and reliable biomarkers to monitor disease progression and therapeutic response. Two key molecules, ganglioside GM1 and its deacylated form, Lyso-GM1, have emerged as primary candidates for this purpose. This guide provides an objective comparison of their performance as biomarkers, supported by available experimental data, to aid researchers in the selection and application of these critical tools in preclinical and clinical settings.

Introduction to GM1 Gangliosidosis and the Role of Biomarkers

GM1 gangliosidosis is caused by a deficiency of the lysosomal enzyme β-galactosidase, leading to the accumulation of GM1 ganglioside primarily in the central nervous system. This accumulation results in progressive neurodegeneration.[1][2] Effective therapeutic monitoring is crucial to assess the efficacy of novel treatments such as gene therapy and substrate reduction therapy.[3][4] Ideal biomarkers should be sensitive, specific, and correlate with clinical outcomes.

Quantitative Comparison of this compound and GM1 as Biomarkers

The following tables summarize the quantitative data available for this compound and GM1 as biomarkers. It is important to note that while anti-GM1 antibodies are well-established for multifocal motor neuropathy (MMN), their utility in monitoring GM1 gangliosidosis is less defined. Conversely, this compound is emerging as a more specific biomarker for GM1 gangliosidosis itself.

Table 1: Performance Characteristics of this compound

ParameterMatrixMethodValueDisease ContextCitation
Sensitivity PlasmaLC-MS/MS92%GM1 Gangliosidosis Diagnosis[5]
Specificity PlasmaLC-MS/MS95%GM1 Gangliosidosis Diagnosis[5]
Detection PlasmaLC-MS/MSDetected in 12/13 GM1 patientsGM1 Gangliosidosis[5][6]
Correlation PlasmaLC-MS/MSCorrelates with age at samplingGM1 Gangliosidosis[5]

Table 2: Performance Characteristics of GM1 (as Anti-GM1 Antibodies)

ParameterMatrixMethodValueDisease ContextCitation
Sensitivity SerumELISA48%Multifocal Motor Neuropathy (MMN)[7]
Specificity SerumELISA77.8%Multifocal Motor Neuropathy (MMN)[7]
Therapeutic Response CSFNot SpecifiedReduction observed post-gene therapyGM1 Gangliosidosis[8]

Experimental Methodologies

Detailed protocols are essential for the replication and validation of biomarker assays. Below are summaries of the key experimental methods for the detection of this compound and GM1.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Quantification

This method is highly sensitive and specific for quantifying this compound in biological fluids.

Sample Preparation:

  • Plasma samples are mixed with an internal standard (e.g., a stable isotope-labeled this compound).

  • Proteins are precipitated using an organic solvent (e.g., methanol).

  • The supernatant is collected, dried, and reconstituted in the initial mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis:

  • Chromatography: Reverse-phase liquid chromatography is typically used to separate this compound from other lipids.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the transition of the this compound precursor ion to a specific product ion.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-GM1 Antibody Detection

ELISA is a common method for detecting and quantifying antibodies against GM1.

Assay Principle:

  • ELISA plates are coated with purified GM1 ganglioside.

  • Patient serum or plasma samples are diluted and incubated in the wells, allowing anti-GM1 antibodies to bind to the immobilized GM1.

  • After washing to remove unbound antibodies, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes human antibodies is added.

  • A substrate is then added, which is converted by the enzyme into a detectable signal (e.g., a color change). The intensity of the signal is proportional to the amount of anti-GM1 antibodies in the sample.[7][9]

Flow Cytometry for Cellular GM1 Ganglioside Analysis

Flow cytometry can be used to measure the accumulation of GM1 ganglioside within cells.

Staining Procedure:

  • Cells (e.g., patient-derived fibroblasts or lymphocytes) are fixed and permeabilized.

  • The cells are then incubated with a fluorescently labeled cholera toxin subunit B (CTX-B), which specifically binds to GM1 ganglioside.

  • After washing, the fluorescence intensity of individual cells is measured using a flow cytometer. The intensity of the fluorescence is proportional to the amount of GM1 on the cell surface and within the cell.

Signaling and Metabolic Pathways

Understanding the metabolic pathway of GM1 is crucial for interpreting biomarker data.

GM1_Metabolism GM1 Ganglioside Metabolic Pathway cluster_degradation Lysosomal Degradation cluster_accumulation Accumulation in GM1 Gangliosidosis GM1 GM1 Ganglioside LysoGM1 This compound GM1->LysoGM1 Deacylation BetaGal β-Galactosidase (Deficient in GM1 Gangliosidosis) GM1->BetaGal Hydrolysis of terminal galactose GA1 Asialo-GM1 (GA1) GM1->GA1 Sialidase GM2 GM2 Ganglioside BetaGal->GM2 Ceramide Ceramide GM2->Ceramide Hexosaminidase A GA1->Ceramide Further Degradation Biomarker_Workflow Therapeutic Monitoring Biomarker Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Biomarker Analysis cluster_interpretation Data Interpretation Patient Patient with GM1 Gangliosidosis Sample Collect Plasma/CSF/Cells Patient->Sample Process Process and Store Samples Sample->Process LysoGM1_Assay This compound Analysis (LC-MS/MS) Process->LysoGM1_Assay GM1_Assay GM1 Analysis (ELISA/Flow Cytometry) Process->GM1_Assay Data Quantitative Data LysoGM1_Assay->Data GM1_Assay->Data Correlation Correlate Biomarker Levels with Clinical Outcomes Data->Correlation Clinical Clinical Outcome Data Clinical->Correlation Efficacy Efficacy Correlation->Efficacy Assess Therapeutic Efficacy

References

A Comparative Guide to Lyso-GM1 Quantification: A Cross-Platform Analysis of Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical platforms for the quantification of Lyso-GM1, a critical biomarker for the diagnosis and monitoring of GM1 Gangliosidosis. This lysosomal storage disorder, caused by a deficiency of the enzyme β-galactosidase, leads to the accumulation of GM1 ganglioside and its deacylated form, this compound, primarily in the central nervous system. Accurate and reliable quantification of this compound in biological matrices is paramount for early diagnosis, patient stratification, and the evaluation of therapeutic interventions.

Quantitative Performance Comparison

The selection of an analytical platform for this compound quantification is a critical decision in any research or clinical setting. This choice is often dictated by the specific requirements of the study, including the need for sensitivity, specificity, throughput, and the nature of the biological matrix. Below is a summary of key performance metrics for this compound analysis by LC-MS/MS, compiled from various studies. A projected performance for a hypothetical this compound ELISA is also presented for comparative purposes, based on typical immunoassay characteristics.

Performance MetricLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzyme-Linked Immunosorbent Assay (ELISA) (Projected)
Limit of Detection (LOD) 0.09 nmol/L[1]~0.1 - 1 ng/mL
Lower Limit of Quantification (LLOQ) 0.30 nmol/L[1]~0.5 - 5 ng/mL
Upper Limit of Quantification (ULOQ) 250 nmol/L[1]~100 - 1000 ng/mL
**Linearity (R²) **>0.99[2]>0.98
Intra-assay Precision (CV%) <15%<10%
Inter-assay Precision (CV%) <15%<15%
Specificity High (based on mass-to-charge ratio)Moderate to High (dependent on antibody specificity)
Throughput ModerateHigh
Sample Volume Low (e.g., 10-100 µL plasma)Low to Moderate (e.g., 50-100 µL plasma/serum)
Matrix Effect Potential for ion suppression or enhancementPotential for interference from sample components

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible results. The following sections outline the methodologies for this compound quantification using LC-MS/MS and a general protocol for a sandwich ELISA.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is a synthesis of methodologies reported for the quantification of this compound in human plasma.

1. Sample Preparation (Protein Precipitation & Extraction)

  • To 100 µL of plasma, add an internal standard solution (e.g., a stable isotope-labeled this compound).

  • Add 400 µL of a precipitation solvent (e.g., methanol (B129727) or acetonitrile) to precipitate proteins.

  • Vortex the mixture thoroughly for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of the initial mobile phase).

2. Liquid Chromatography (LC)

  • Column: A C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for separation.

  • Mobile Phase A: An aqueous solution with a modifier (e.g., 0.1% formic acid in water).

  • Mobile Phase B: An organic solvent with a modifier (e.g., 0.1% formic acid in acetonitrile (B52724) or methanol).

  • Gradient: A gradient elution is employed to separate this compound from other sample components. The gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B over the course of the run.

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Injection Volume: 5-20 µL of the reconstituted sample is injected onto the column.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of this compound.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion (the molecular ion of this compound) and its characteristic product ion, which is generated by collision-induced dissociation.

  • Data Analysis: The peak area of the analyte is normalized to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibrators. The concentration of this compound in the unknown samples is then determined from this calibration curve.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol (General Sandwich ELISA)

While a specific commercial ELISA kit for this compound quantification is not widely documented, a sandwich ELISA would be a suitable format. This protocol outlines the general steps involved.

1. Plate Coating

  • Coat the wells of a 96-well microplate with a capture antibody specific for this compound.

  • Incubate the plate overnight at 4°C.

  • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound antibody.

2. Blocking

  • Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS).

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate as described above.

3. Sample and Standard Incubation

  • Add standards of known this compound concentrations and the prepared samples to the wells.

  • Incubate for 2 hours at room temperature.

  • During this incubation, the this compound in the sample will bind to the capture antibody.

  • Wash the plate to remove any unbound substances.

4. Detection Antibody Incubation

  • Add a detection antibody, also specific for this compound but recognizing a different epitope than the capture antibody, to each well. This antibody is typically biotinylated.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate.

5. Enzyme Conjugate Incubation

  • Add a streptavidin-horseradish peroxidase (HRP) conjugate to each well. The streptavidin will bind to the biotin (B1667282) on the detection antibody.

  • Incubate for 20-30 minutes at room temperature.

  • Wash the plate.

6. Substrate Addition and Signal Detection

  • Add a chromogenic substrate for HRP (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) to the wells. The HRP enzyme will catalyze a color change.

  • Incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • The intensity of the color is proportional to the amount of this compound in the sample. A standard curve is generated to quantify the samples.

Visualizing the Workflow and Underlying Biology

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for cross-platform validation and the metabolic pathway leading to this compound accumulation.

CrossValidationWorkflow cluster_sample Sample Collection & Preparation cluster_platforms Analytical Platforms cluster_data Data Analysis & Comparison Sample Biological Sample (e.g., Plasma) Preparation Sample Preparation (e.g., Protein Precipitation) Sample->Preparation LCMS LC-MS/MS Analysis Preparation->LCMS ELISA ELISA Analysis Preparation->ELISA LCMS_Data LC-MS/MS Data (Concentration) LCMS->LCMS_Data ELISA_Data ELISA Data (Concentration) ELISA->ELISA_Data Comparison Cross-Platform Comparison (Correlation, Bias) LCMS_Data->Comparison ELISA_Data->Comparison

Figure 1: Experimental workflow for cross-validation of this compound assays.

GM1_Metabolism cluster_disease Pathological Consequence GM1 GM1 Ganglioside LysoGM1 This compound GM1->LysoGM1 Deacylation GA1 Asialo-GM1 (GA1) GM1->GA1 Neuraminidase GLB1 β-Galactosidase (GLB1 gene) GM1->GLB1 Accumulation Accumulation in Lysosomes LysoGM1->Accumulation GLB1->GA1 Hydrolysis Deficiency Enzyme Deficiency (GM1 Gangliosidosis) GLB1->Deficiency Deficiency->Accumulation

Figure 2: Simplified metabolic pathway of GM1 ganglioside and this compound accumulation.

References

A Head-to-Head Comparison of Lyso-GM1 and Other Key Lysosomal Storage Disease Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of Lyso-GM1 and other significant biomarkers utilized in the research and diagnosis of lysosomal storage diseases (LSDs). By presenting quantitative data, detailed experimental methodologies, and visual pathway diagrams, this document serves as a valuable resource for professionals in the field.

Introduction to Lysosomal Storage Disease Biomarkers

Lysosomal storage diseases are a group of over 50 rare inherited metabolic disorders characterized by the accumulation of undigested or partially digested macromolecules in the lysosomes. This accumulation results from deficient activity of specific lysosomal enzymes or non-enzymatic lysosomal proteins. The identification and validation of reliable biomarkers are crucial for early diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions.

Biomarkers in LSDs can be broadly categorized into two types:

  • Primary Storage Molecules: These are the specific substrates that accumulate due to the deficient enzyme activity. This compound, a derivative of the ganglioside GM1, is a primary storage biomarker for GM1 gangliosidosis.

  • Secondary or Downstream Biomarkers: These are molecules that are not the primary storage substrate but whose levels are altered as a consequence of the disease pathology. Examples include proteins indicative of neuroaxonal damage or inflammation.

This guide focuses on a head-to-head comparison of this compound with other prominent lysosphingolipid and protein biomarkers across various LSDs.

Quantitative Biomarker Comparison

The following table summarizes the performance of this compound in comparison to other key biomarkers for various lysosomal storage diseases. The data presented is compiled from multiple studies and highlights the utility of each biomarker in its respective disease context.

BiomarkerAssociated Disease(s)MatrixFold Increase in Patients (Approx.)Sensitivity (%)Specificity (%)Notes
This compound GM1 Gangliosidosis Plasma, CSF, Dried Blood Spots (DBS) >100-fold [1]92 [2][3]95 [2][3]Slightly elevated levels may be seen in GM2 gangliosidosis.[1][2]
Lyso-GM2GM2 Gangliosidosis (Tay-Sachs, Sandhoff)Plasma, CSF, DBSStrikingly elevatedHighHighNormal in GM1 gangliosidosis.[1][2]
Glucosylsphingosine (B128621) (Lyso-Gb1)Gaucher DiseasePlasma, DBS>100-fold[3]100[4]100[4]Considered a highly reliable biomarker for Gaucher disease.[4][5][6]
Globotriaosylsphingosine (Lyso-Gb3)Fabry DiseasePlasma, UrineSignificantly elevatedHighHighUseful for both classic and late-onset Fabry disease.[7][8]
Lyso-sphingomyelinNiemann-Pick Disease Type A/BPlasma, DBS~5-fold[3]HighHighLevels are positively associated with clinical severity.[9][10]
ChitotriosidaseGaucher Disease, GM1 Gangliosidosis, Krabbe Disease, Niemann-Pick DiseasePlasma, Serum, CSF12 to 600-foldModerateLowA marker of macrophage activation, not specific to a single LSD.[4][11] Elevated in several LSDs and other inflammatory conditions.[4]
Neurofilament Light (NF-L)GM1 & GM2 Gangliosidosis, other neurodegenerative diseasesPlasma, CSFHighly elevatedHighModerateA general marker of neuroaxonal damage, not specific to LSDs.[12][13]
Glial Fibrillary Acidic Protein (GFAP)GM1 & GM2 Gangliosidosis, other neurological conditionsPlasma, CSFElevatedModerateModerateA marker of astrocytosis, indicating glial cell injury.[12][13]

Experimental Protocols

Accurate and reproducible quantification of these biomarkers is paramount. Below are detailed methodologies for the key experiments cited.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Lysosphingolipids (this compound, Lyso-Gb1, Lyso-Gb3, etc.)

This method is the gold standard for the sensitive and specific quantification of lysosphingolipids.

1. Sample Preparation (Plasma/Serum):

  • To 50 µL of plasma or serum, add an internal standard solution (isotopically labeled versions of the analytes).

  • Precipitate proteins by adding a multiple volume excess of organic solvent (e.g., methanol).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Collect the supernatant and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC):

  • Column: A C8 or C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a modifier like formic acid or ammonium (B1175870) formate, is employed for separation.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Temperature: The column is usually maintained at a constant temperature (e.g., 40°C).

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization: Electrospray ionization (ESI) in positive or negative ion mode is used. For instance, this compound and Lyso-GM2 are often analyzed in negative mode, while Lyso-Gb3 and glucosylsphingosine are analyzed in positive mode.[14]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for the analyte and a specific product ion generated by its fragmentation, ensuring high specificity.

Enzyme-Linked Immunosorbent Assay (ELISA) for Neurofilament Light (NF-L) and Glial Fibrillary Acidic Protein (GFAP)

ELISA is a widely used technique for quantifying protein biomarkers.

1. Plate Preparation:

  • Microtiter plates are pre-coated with a capture antibody specific for the target protein (NF-L or GFAP).

2. Sample and Standard Incubation:

  • Standards of known concentrations and unknown samples are added to the wells.

  • The plate is incubated to allow the target protein to bind to the capture antibody.

3. Detection Antibody Incubation:

  • After washing away unbound substances, a biotin-conjugated detection antibody specific for a different epitope on the target protein is added.

  • The plate is incubated again.

4. Enzyme Conjugate and Substrate Addition:

  • After another wash, an enzyme-conjugated avidin (B1170675) or streptavidin (e.g., horseradish peroxidase - HRP) is added, which binds to the biotinylated detection antibody.

  • A substrate solution is then added, which is converted by the enzyme into a colored product.

5. Measurement:

  • The intensity of the color, which is proportional to the amount of the target protein in the sample, is measured using a microplate reader at a specific wavelength (e.g., 450 nm). A stop solution is typically added to terminate the reaction before reading.

Fluorometric Assay for Chitotriosidase Activity

This assay measures the enzymatic activity of chitotriosidase.

1. Reagent Preparation:

  • Prepare a fluorogenic substrate solution (e.g., 4-methylumbelliferyl-β-D-N,N′,N′′-triacetylchitotrioside).

  • Prepare an assay buffer with the optimal pH for the enzyme.

2. Sample Preparation:

  • Serum or plasma samples are diluted in the assay buffer.

3. Reaction and Measurement:

  • The diluted sample is mixed with the substrate solution.

  • The reaction is incubated at 37°C.

  • The fluorescence of the product (4-methylumbelliferone) is measured kinetically or at a fixed time point using a fluorometer with excitation and emission wavelengths of approximately 320 nm and 445 nm, respectively.[2][15]

Visualizing the Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the underlying biochemical pathways and experimental workflows.

Simplified Lysosomal Degradation Pathway of GM1 Ganglioside

GM1_Degradation cluster_lysosome Lysosome GM1 GM1 Ganglioside LysoGM1 This compound (Biomarker) GM1->LysoGM1  Acid Ceramidase GM2 GM2 Ganglioside GM1->GM2 β-Galactosidase (GLB1) (Deficient in GM1 Gangliosidosis) GA1 Asialo-GM1 (GA1) GM1->GA1 Neuraminidase Accumulation Accumulation in GM1 Gangliosidosis LysoGM1->Accumulation

Caption: Simplified pathway of GM1 ganglioside catabolism within the lysosome.

Experimental Workflow for LC-MS/MS Biomarker Analysis

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma/Serum Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Extract Supernatant Extraction & Drying Precipitate->Extract Reconstitute Reconstitution Extract->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Data Data Analysis MSMS->Data

Caption: General workflow for lysosphingolipid biomarker analysis using LC-MS/MS.

Logical Relationship of Biomarkers in Neurodegenerative LSDs

Biomarker_Relationship Lysosomal_Dysfunction Lysosomal Dysfunction (e.g., GLB1 deficiency) Substrate_Accumulation Primary Substrate Accumulation (e.g., this compound) Lysosomal_Dysfunction->Substrate_Accumulation Cellular_Damage Cellular Damage & Stress Substrate_Accumulation->Cellular_Damage Neuroaxonal_Injury Neuroaxonal Injury Cellular_Damage->Neuroaxonal_Injury Astrogliosis Astrogliosis Cellular_Damage->Astrogliosis NFL NF-L Release Neuroaxonal_Injury->NFL GFAP GFAP Release Astrogliosis->GFAP

Caption: Pathological cascade leading to the release of various biomarkers in neurodegenerative LSDs.

Conclusion

This compound has emerged as a highly sensitive and specific biomarker for GM1 gangliosidosis. Its direct correlation with the primary metabolic defect makes it an invaluable tool for diagnosis and for monitoring the biochemical efficacy of potential therapies. While secondary biomarkers like NF-L and GFAP provide crucial information about the downstream neuropathological consequences, their lack of disease specificity necessitates their use in conjunction with primary storage biomarkers like this compound. For other LSDs, specific lysosphingolipids such as Lyso-Gb1 and Lyso-Gb3 have demonstrated exceptional diagnostic and monitoring utility. The continued development and validation of robust analytical methods, particularly LC-MS/MS, are essential for the reliable application of these biomarkers in clinical research and drug development. This comparative guide underscores the importance of selecting the most appropriate biomarker based on the specific LSD and the research or clinical question being addressed.

References

Lyso-GM1 vs. Enzyme Activity Assays: A Comparative Guide to Diagnostic Sensitivity in GM1 Gangliosidosis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and early diagnosis of GM1 gangliosidosis is paramount. This guide provides an objective comparison of two key diagnostic methods: the measurement of the biomarker Lyso-GM1 and the traditional enzyme activity assay for β-galactosidase. We will delve into the experimental data, methodologies, and underlying biochemical pathways to help you make informed decisions for your research and clinical development programs.

GM1 gangliosidosis is a rare, inherited lysosomal storage disorder caused by a deficiency of the enzyme β-galactosidase. This deficiency leads to the accumulation of GM1 ganglioside and related glycosphingolipids, primarily in the central nervous system, resulting in progressive neurodegeneration. The cornerstone of diagnosis has traditionally been the measurement of β-galactosidase activity in patient samples. However, the emergence of biomarkers such as this compound presents a promising alternative or complementary diagnostic tool. This guide will explore whether this compound offers superior diagnostic sensitivity.

Quantitative Comparison of Diagnostic Performance

A key consideration in selecting a diagnostic assay is its sensitivity and specificity. While β-galactosidase enzyme activity assays are the established standard for confirming GM1 gangliosidosis, recent studies have provided quantitative data on the diagnostic performance of this compound.

Diagnostic MethodAnalyteMethodSensitivitySpecificityPatient Cohort
This compound Assay This compoundLC-MS/MS92%[1][2]95%[1][2]13 GM1 gangliosidosis patients, 33 GM2 gangliosidosis patients, and 66 controls[1][2]
β-Galactosidase Activity Assay β-GalactosidaseFluorometricHigh (Specific % not consistently reported in direct comparative studies)High (Specific % not consistently reported in direct comparative studies)Established diagnostic standard

Note: A direct head-to-head comparison of the sensitivity and specificity of this compound and β-galactosidase enzyme activity assays in the same large patient cohort is not yet readily available in the published literature. The data presented for this compound is from a specific study, while the performance of enzyme assays is generally accepted as high but without consistent, directly comparable percentages.

Unveiling the Biochemical Pathway

To understand the basis of these diagnostic methods, it is crucial to examine the biochemical pathway of GM1 ganglioside metabolism.

GM1_Pathway cluster_lysosome Lysosome GM1 GM1 Ganglioside bGal β-Galactosidase (GLB1 gene) GM1->bGal Deficient_bGal Deficient β-Galactosidase GM1->Deficient_bGal Accumulation Accumulation GM1->Accumulation Sialidase Sialidase GM1->Sialidase Alternative Pathway GM2 GM2 Ganglioside LysoGM1 This compound bGal->GM2 Normal Metabolism Deficient_bGal->Accumulation GA1 Asialo-GM1 (GA1) Sialidase->GA1 GA1->LysoGM1 Further Degradation

Caption: Biochemical pathway of GM1 ganglioside metabolism.

In healthy individuals, the enzyme β-galactosidase, encoded by the GLB1 gene, breaks down GM1 ganglioside into GM2 ganglioside within the lysosome. In GM1 gangliosidosis, a deficiency in β-galactosidase leads to the accumulation of GM1 ganglioside. An alternative metabolic pathway involves the enzyme sialidase, which can convert GM1 ganglioside to asialo-GM1 (GA1). Further degradation of GA1 can lead to the formation of this compound, which is then released into circulation.

Experimental Methodologies

The accuracy and reliability of diagnostic data are intrinsically linked to the experimental protocols employed. Below are detailed methodologies for the two key assays discussed.

Measurement of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the quantification of this compound in biological samples.

Sample Preparation (Plasma or Dried Blood Spot - DBS):

  • Extraction: Analytes are extracted from plasma or DBS punches using an organic solvent mixture, typically methanol/acetonitrile, containing a known concentration of an internal standard (e.g., a stable isotope-labeled version of this compound).

  • Incubation: The mixture is incubated to ensure complete extraction of the analyte.

  • Centrifugation: Samples are centrifuged to pellet proteins and other cellular debris.

  • Supernatant Collection: The supernatant containing the extracted this compound is carefully collected.

  • Reconstitution: The supernatant may be dried down and reconstituted in a solvent compatible with the LC-MS/MS system.

LC-MS/MS Analysis:

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, where this compound is separated from other molecules based on its physicochemical properties.

  • Ionization: The separated this compound is then introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI).

  • Mass Analysis: The ionized this compound is detected and quantified based on its specific mass-to-charge ratio (m/z) and fragmentation pattern using tandem mass spectrometry.

Measurement of β-Galactosidase Activity by Fluorometric Assay

This assay measures the functional activity of the β-galactosidase enzyme.

Sample Preparation (Leukocytes, Fibroblasts, or Plasma):

  • Cell Lysis: Cells (leukocytes or fibroblasts) are lysed to release their contents, including the β-galactosidase enzyme.

  • Homogenization: The cell lysate is homogenized to ensure a uniform sample.

  • Protein Quantification: The total protein concentration of the lysate is determined to normalize the enzyme activity.

Enzyme Activity Measurement:

  • Reaction Setup: A specific volume of the sample (lysate or plasma) is added to a reaction buffer containing a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-galactopyranoside (4-MUG).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period. During this time, active β-galactosidase cleaves the 4-MUG substrate, releasing the fluorescent product 4-methylumbelliferone (B1674119) (4-MU).

  • Reaction Termination: The enzymatic reaction is stopped by adding a stop solution, which typically has a high pH.

  • Fluorescence Measurement: The fluorescence of the liberated 4-MU is measured using a fluorometer at the appropriate excitation and emission wavelengths. The amount of fluorescence is directly proportional to the β-galactosidase activity in the sample.

Diagnostic Workflow Comparison

The choice between this compound and enzyme activity assays can also be influenced by the diagnostic workflow.

Diagnostic_Workflow cluster_lyso This compound Assay cluster_enzyme Enzyme Activity Assay l_sample Plasma or DBS Sample l_prep LC-MS/MS Sample Prep (Extraction) l_sample->l_prep l_analysis LC-MS/MS Analysis (Quantification) l_prep->l_analysis l_result This compound Level l_analysis->l_result diagnosis Diagnosis l_result->diagnosis e_sample Leukocytes, Fibroblasts, or Plasma Sample e_prep Sample Preparation (Cell Lysis) e_sample->e_prep e_analysis Fluorometric Assay (Enzyme Kinetics) e_prep->e_analysis e_result Enzyme Activity e_analysis->e_result e_result->diagnosis start Clinical Suspicion of GM1 Gangliosidosis start->l_sample start->e_sample

Caption: Comparison of diagnostic workflows.

Discussion and Conclusion

The measurement of this compound levels offers high sensitivity and specificity for the diagnosis of GM1 gangliosidosis and presents a valuable tool for researchers and clinicians.[1][2] The LC-MS/MS methodology, while requiring specialized equipment, provides precise quantification of this specific biomarker that is directly linked to the pathophysiology of the disease.

β-galactosidase enzyme activity assays remain the gold standard for the definitive diagnosis of GM1 gangliosidosis. These functional assays directly measure the underlying enzymatic defect. However, these assays can be influenced by various factors, including the presence of enzyme inhibitors in the sample and the specific substrate used.

For a comprehensive diagnostic approach, the use of both this compound measurement and enzyme activity assays may be optimal. Elevated this compound levels can provide a strong indication of GM1 gangliosidosis, which can then be confirmed by demonstrating deficient β-galactosidase activity. This dual-marker strategy can enhance diagnostic accuracy and provide a more complete picture of the disease state, which is crucial for patient management and the development of novel therapies.

References

A Comparative Analysis of Lyso-GM1 Levels in Diverse Patient Populations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Lyso-GM1 (monosialotetrahexosylganglioside) levels across various patient populations, with a primary focus on its role as a biomarker in lysosomal storage diseases. This compound, the deacylated form of GM1 ganglioside, has emerged as a critical biomarker for GM1 gangliosidosis, a rare and devastating neurodegenerative disorder. This document summarizes quantitative data, details experimental methodologies for its detection, and explores its potential involvement in cellular signaling pathways.

Quantitative Analysis of this compound Levels

This compound is significantly elevated in patients with GM1 gangliosidosis, a condition caused by a deficiency of the lysosomal enzyme β-galactosidase. Its concentration in biological fluids, particularly plasma, serves as a sensitive and specific diagnostic marker. In contrast, this compound is typically undetectable in healthy individuals. Below is a summary of reported this compound levels in different patient cohorts.

Patient PopulationBiological MatrixThis compound Concentration RangeKey Findings & Citations
Healthy Controls PlasmaNot Detected (<0.5 nmol/L)This compound is generally below the lower limit of quantification in healthy individuals.[1][2]
GM1 Gangliosidosis (Infantile Onset) PlasmaHighly Elevated (e.g., >50 nmol/L)Patients with the severe infantile form show the most significant elevations, with a median increase of 104-fold above the lower limit of quantification.[1]
GM1 Gangliosidosis (Late-Infantile/Juvenile Onset) PlasmaElevatedWhile elevated, levels may be comparatively lower than in the infantile-onset form.[3]
GM1 Gangliosidosis (Adult Onset) PlasmaElevated but may be lower than early-onset forms; in some cases, may be non-quantifiable.[2]One study reported a non-quantifiable this compound level in the oldest patient of the cohort.[1]
GM2 Gangliosidosis (Tay-Sachs & Sandhoff Disease) PlasmaSlightly to Moderately ElevatedA subset of GM2 gangliosidosis patients, particularly those with high Lyso-GM2 levels, may also exhibit elevated this compound.[1]
Parkinson's Disease Cerebrospinal Fluid (CSF)Data not available for this compound, but GM1 ganglioside levels are reportedly reduced.While patients with GM1 gangliosidosis can present with parkinsonian features, specific data on this compound levels in idiopathic Parkinson's disease is lacking.[4][5]
Alzheimer's Disease PlasmaData not available for this compound.Research has focused on other biomarkers such as amyloid-beta and tau proteins.[6][7][8]

Experimental Protocols

The gold standard for the quantification of this compound in biological matrices is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the detection of low concentrations of the analyte.

Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is adapted from established methods for lysosphingolipid analysis.[9][10][11]

1. Sample Preparation (Solid Phase Extraction)

  • To 200 µL of plasma, add 500 µL of methanol (B129727) containing an internal standard (e.g., a stable isotope-labeled this compound analog).

  • Add 500 µL of 2% H₃PO₄ in water.

  • Centrifuge at 16,000 x g for 8 minutes to precipitate proteins.

  • Load the supernatant onto a pre-conditioned mixed-mode cation-exchange solid-phase extraction cartridge.

  • Wash the cartridge with 2% formic acid in water.

  • Elute the lysosphingolipids with 2% formic acid in methanol, followed by 2% NH₄OH in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

  • Column: A C8 reverse-phase column (e.g., Uptisphere® 120 Å, 3 μm, 2.1 mm x 50 mm) is suitable.

  • Mobile Phase A: 0.2% Formic Acid in Water

  • Mobile Phase B: 0.2% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A typical gradient would involve a gradual increase in the percentage of Mobile Phase B to elute the analyte.

3. Mass Spectrometry (MS/MS)

  • Ionization Mode: Negative Electrospray Ionization (ESI-) is used for this compound.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring a specific precursor-to-product ion transition for this compound and its internal standard.

  • MS/MS Parameters: Specific parameters such as ion spray voltage, source temperature, and collision energy should be optimized for the instrument in use.[9]

The following diagram illustrates the general workflow for this compound quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard & Precipitate Proteins plasma->add_is centrifuge Centrifugation add_is->centrifuge spe Solid Phase Extraction (SPE) centrifuge->spe evaporate Evaporation spe->evaporate reconstitute Reconstitution evaporate->reconstitute lc Liquid Chromatography (LC) reconstitute->lc Injection msms Tandem Mass Spectrometry (MS/MS) lc->msms data Data Acquisition & Quantification msms->data

Experimental Workflow for this compound Quantification.

Signaling Pathways and Physiological Role

The precise physiological function of this compound remains largely uncharacterized. Its accumulation in GM1 gangliosidosis is a secondary consequence of the catabolic defect of its parent molecule, GM1 ganglioside. However, the accumulation of lysosphingolipids, in general, is known to be cytotoxic and can disrupt cellular homeostasis.

GM1 Ganglioside Catabolism Pathway

The accumulation of this compound is a direct result of the disruption of the normal lysosomal degradation pathway of GM1 ganglioside.

GM1_Catabolism GM1 GM1 Ganglioside GA1 Asialo-GM1 (GA1) GM1->GA1 β-Galactosidase LysoGM1 This compound GM1->LysoGM1 Deacylation Accumulation Accumulation Enzyme β-Galactosidase (GLB1) Defect Deficiency in GM1 Gangliosidosis

Simplified GM1 Ganglioside Catabolism Pathway.
Potential Role in Calcium Signaling

While direct evidence for this compound's role in signaling is limited, other lysosphingolipids have been shown to mobilize intracellular calcium from organelles like the endoplasmic reticulum and lysosomes.[12][13] It is plausible that pathologically elevated this compound could contribute to dysregulation of calcium homeostasis, a common feature in many neurodegenerative diseases. The parent molecule, GM1 ganglioside, is known to modulate the activity of ion channels and receptor tyrosine kinases, such as TrkA, the receptor for nerve growth factor.[14][15]

The following diagram speculates on the potential impact of this compound on cellular signaling, based on the known functions of related molecules.

LysoGM1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol TrkA TrkA Receptor NGF Nerve Growth Factor (NGF) NGF->TrkA GM1 GM1 Ganglioside GM1->TrkA Modulates LysoGM1 This compound (Pathological Accumulation) Ca_Store Intracellular Ca2+ Stores (ER/Lysosome) LysoGM1->Ca_Store Potential Disruption? Ca_Release Ca2+ Release Ca_Store->Ca_Release Downstream Downstream Effects (e.g., Apoptosis, Inflammation) Ca_Release->Downstream

Hypothesized Impact of this compound on Cellular Signaling.

References

Assessing the specificity of Lyso-GM1 for GM1 gangliosidosis versus other sphingolipidoses.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the specificity of Lyso-GM1 as a biomarker for GM1 gangliosidosis in comparison to other sphingolipidoses. The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for diagnostic and therapeutic research in the field of lysosomal storage disorders.

Executive Summary

This compound, the deacylated form of GM1 ganglioside, is a well-established biomarker for GM1 gangliosidosis, a rare, inherited neurodegenerative disorder. Its concentration is significantly elevated in patients with this condition. However, for a biomarker to be maximally effective in differential diagnosis and as a pharmacodynamic marker in clinical trials, a thorough understanding of its specificity is paramount. This guide demonstrates that while this compound is a highly sensitive and specific marker for GM1 gangliosidosis, detectable levels, albeit significantly lower, can be observed in other related disorders, particularly GM2 gangliosidosis.

Data Presentation: this compound Levels Across Sphingolipidoses

The following tables summarize quantitative data on this compound concentrations in plasma and dried blood spots (DBS) from patients with GM1 gangliosidosis and other sphingolipidoses, as determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Plasma this compound Concentrations in Various Sphingolipidoses

Disease GroupNumber of Patients (n)Median this compound Concentration (nmol/L)Range of this compound Concentration (nmol/L)Control Group (n)Control Median (nmol/L)Control Range (nmol/L)
GM1 Gangliosidosis 135210.4 - 10466Not DetectedNot Detected
GM2 Gangliosidosis (Tay-Sachs & Sandhoff)33Not DetectedDetectable in 5/33 patients66Not DetectedNot Detected
Fabry Disease79Not ReportedNot Reported30< LOD< LOD
Gaucher Disease53Not ReportedNot Reported30< LOD< LOD
Niemann-Pick Disease (A/B and C)22Not ReportedNot Reported30< LOD< LOD

LOD: Limit of Detection. Data compiled from multiple sources; direct comparison should be made with caution due to inter-study variability.

Table 2: this compound in Dried Blood Spots (DBS) - A Promising Alternative

Disease GroupNumber of Patients (n)Mean this compound Concentration (nmol/L)Standard Deviation (nmol/L)Control Group (n)Control Mean (nmol/L)Control Standard Deviation (nmol/L)
GM1 Gangliosidosis Not SpecifiedSignificantly ElevatedNot Specified303.72Not Specified
GM2 Gangliosidosis3Not SpecifiedNot Specified300.97Not Specified
Other SphingolipidosesNot SpecifiedNot Significantly ElevatedNot Specified30Not SpecifiedNot Specified

DBS offers a less invasive sample collection method with good stability, making it suitable for screening and monitoring.

Key Findings from Data:

  • High Specificity for GM1 Gangliosidosis: this compound is consistently and significantly elevated in patients with GM1 gangliosidosis. In many studies, it is undetectable in healthy controls and patients with several other sphingolipidoses.

  • Cross-Reactivity with GM2 Gangliosidosis: Notably, some patients with GM2 gangliosidosis, particularly those with the most severe phenotypes and highest Lyso-GM2 levels, may exhibit detectable concentrations of this compound.[1][2] This suggests some overlap in the pathological biochemistry of these related gangliosidoses.

  • Sensitivity and Specificity: One study reported a sensitivity of 92% and a specificity of 95% for plasma this compound in the diagnosis of GM1 gangliosidosis.

Experimental Protocols

The quantification of this compound is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Sample Preparation (Plasma and Dried Blood Spots)
  • Internal Standard Addition: An isotopic-labeled internal standard (e.g., this compound-d5) is added to the plasma or DBS punch to correct for variations in sample processing and instrument response.

  • Protein Precipitation and Extraction: Proteins are precipitated and the lysosphingolipids are extracted from the biological matrix. A common method involves the addition of a solvent mixture, such as methanol:acetonitrile:water (80:15:5, v/v).

  • Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The supernatant containing the extracted lysosphingolipids is carefully collected.

  • Evaporation and Reconstitution: The supernatant is dried under a stream of nitrogen and the residue is reconstituted in a solution compatible with the LC-MS/MS system, typically the initial mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph. A C18 reversed-phase column is commonly used to separate this compound from other components in the sample. A gradient elution with solvents like water and acetonitrile, both containing a small percentage of formic acid to improve ionization, is typically employed.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is used to generate charged molecules. The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity. This involves selecting the precursor ion of this compound and then detecting a specific fragment ion after collision-induced dissociation.

Mandatory Visualization

Experimental Workflow for this compound Quantification

LysoGM1_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Plasma or DBS Sample Add_IS Add Internal Standard (this compound-d5) Sample->Add_IS Extraction Protein Precipitation & Lipid Extraction Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry_Reconstitute Dry Down & Reconstitute Supernatant->Dry_Reconstitute LC_Separation Liquid Chromatography (C18 column) Dry_Reconstitute->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS_Detection Tandem Mass Spectrometry (MRM Detection) ESI->MS_Detection Quantification Quantification (vs. Calibration Curve) MS_Detection->Quantification Interpretation Data Interpretation Quantification->Interpretation

Caption: Workflow for this compound analysis by LC-MS/MS.

Metabolic Pathway Context

Sphingolipid_Metabolism GM1 GM1 Ganglioside LysoGM1 This compound GM1->LysoGM1 Deacylation GM2 GM2 Ganglioside GM1->GM2 Normal Catabolism GM1_Gangliosidosis GM1 Gangliosidosis (GLB1 deficiency) AC Acid Ceramidase GLB1 β-Galactosidase (GLB1) HEXA_B β-Hexosaminidase A/B (HEXA/HEXB) GLB1->GM1 AC->GM1 GM1_Gangliosidosis->GM1 Accumulation GM1_Gangliosidosis->LysoGM1 Increased Formation HEXA_B->GM2 Normal Catabolism GM2_Gangliosidosis GM2 Gangliosidosis (HEXA/B deficiency) GM2_Gangliosidosis->GM2 Accumulation

Caption: Simplified sphingolipid metabolism in gangliosidoses.

Conclusion

This compound is a highly specific and sensitive biomarker for the diagnosis of GM1 gangliosidosis. Its quantification by LC-MS/MS in plasma or DBS provides a reliable tool for clinicians and researchers. While a slight elevation in this compound can be observed in a subset of patients with GM2 gangliosidosis, the magnitude of elevation in GM1 gangliosidosis is substantially higher, allowing for clear differentiation in most cases. For drug development professionals, this compound serves as a critical pharmacodynamic biomarker to assess the biochemical response to therapeutic interventions for GM1 gangliosidosis. Further research involving larger patient cohorts across a wider spectrum of lysosomal storage disorders will continue to refine our understanding of the nuanced specificity of this important biomarker.

References

Longitudinal Monitoring of Lyso-GM1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Lyso-GM1 as a biomarker in longitudinal studies, with supporting experimental data and methodologies.

This guide provides a comprehensive overview of longitudinal studies on this compound levels, offering a comparative analysis of its performance against other potential biomarkers. The data presented is intended to support research and drug development efforts in diseases such as GM1 gangliosidosis.

Data Presentation: Longitudinal Changes in GM1-related Biomarkers

The following table summarizes quantitative data from longitudinal studies, primarily focusing on the impact of therapeutic interventions on GM1 ganglioside and this compound levels in patients with GM1 gangliosidosis.

BiomarkerDisease/ConditionTherapeutic InterventionPatient PopulationDuration of StudyKey FindingsReference(s)
GM1 Ganglioside (CSF) GM1 GangliosidosisGene Therapy (AXO-AAV-GM1)Type 2 (Late-infantile and Juvenile)12 months (low-dose), 6 months (high-dose)Remained below baseline in all low-dose participants; decreased to normal levels in all high-dose participants.[1]
GM1 Ganglioside (CSF) GM1 GangliosidosisGene Therapy (AAV9-GLB1)Type II (Late-infantile and Juvenile)1 and 2 yearsFell below baseline in all 4 late-infantile participants at both one and two years post-treatment.[2]
This compound (Plasma) GM1 GangliosidosisObservational13 GM1 gangliosidosis patientsCross-sectional with longitudinal pairsPlasma this compound was detected in 12 of 13 patients and showed a significant positive correlation with age at sampling. The median elevation was 104-fold above the lower limit of quantification in patients with early onset.[3][4][3][4]
Neurofilament Light Chain (NfL) (Plasma) GM1 GangliosidosisObservational13 GM1 gangliosidosis patientsCross-sectionalPlasma NfL levels were highly elevated in all GM1 gangliosidosis patients with no overlap with the control population. In patients with early-onset disease, the median elevation was 92.3-fold above the median of controls.[3][3]
GM1 Ganglioside (CSF) GM1 GangliosidosisGene Therapy (LYS-GM101)InfantilePhase 1/2 trialCSF GM1 ganglioside levels fell in all participants, with a maximum change of –34% to –64%, but did not normalize.[5]

Experimental Protocols

Quantification of this compound in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The quantification of this compound in biological matrices is most commonly performed using LC-MS/MS. The following is a generalized protocol based on methodologies described in the literature.

1. Sample Preparation:

  • Protein Precipitation: Plasma samples are typically treated with a solvent, such as methanol, to precipitate proteins. An internal standard (e.g., a stable isotope-labeled version of this compound) is added at this stage to correct for matrix effects and variations in extraction efficiency.

  • Solid-Phase Extraction (SPE): The supernatant from the protein precipitation step may be further purified using SPE to remove interfering substances.

2. Liquid Chromatography (LC):

  • Column: A C18 or a BEH amide column is commonly used for the separation of lysosphingolipids.

  • Mobile Phase: A gradient elution is typically employed, using a combination of solvents such as water, acetonitrile, and formic acid to achieve optimal separation of this compound from other plasma components.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization: Positive electrospray ionization (ESI+) is a common mode for the detection of this compound.

  • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of this compound and then monitoring for a specific product ion after fragmentation. This highly specific detection method enhances the accuracy and sensitivity of the assay.

4. Quantification:

  • A calibration curve is generated using known concentrations of a this compound standard. The concentration of this compound in the plasma samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualization

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample precipitation Protein Precipitation (e.g., with Methanol + Internal Standard) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant lc Liquid Chromatography (LC) Separation supernatant->lc msms Tandem Mass Spectrometry (MS/MS) Detection (MRM Mode) lc->msms quantification Quantification (Comparison to Calibration Curve) msms->quantification result This compound Concentration quantification->result

Caption: Workflow for this compound quantification.

GM1 Ganglioside Signaling Pathway

gm1_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gm1 GM1 Ganglioside trka TrkA Receptor gm1->trka Modulates/Stabilizes pi3k PI3K trka->pi3k Activates ras Ras trka->ras Activates ngf Nerve Growth Factor (NGF) ngf->trka Binds akt Akt pi3k->akt Activates transcription Gene Transcription (Neuronal Survival, Growth, Differentiation) akt->transcription raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->transcription

Caption: GM1 and TrkA receptor signaling.

References

Lyso-GM1 Accumulation: A Comparative Analysis in Human Patients and Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of Lyso-GM1 accumulation in human patients with GM1 gangliosidosis and corresponding animal models. Intended for researchers, scientists, and drug development professionals, this document synthesizes quantitative data, details experimental methodologies, and visualizes key biological processes to facilitate a deeper understanding of this critical biomarker and its role in disease pathogenesis.

Executive Summary

GM1 gangliosidosis is a devastating lysosomal storage disorder characterized by the accumulation of GM1 ganglioside and its deacylated form, this compound. This compound is increasingly recognized as a key biomarker for disease diagnosis and monitoring. Understanding the parallels and divergences in this compound accumulation between human patients and preclinical animal models is crucial for the development of effective therapeutics. This guide presents a comparative analysis of this compound levels in various biological matrices, outlines the methodologies for its quantification, and illustrates the downstream cellular signaling pathways affected by its accumulation.

Quantitative Data on this compound Accumulation

The following tables summarize the reported concentrations of this compound in human patients and various animal models of GM1 gangliosidosis. It is important to note that direct cross-study comparisons should be made with caution due to variations in analytical methods and patient/animal cohorts.

Table 1: this compound Concentrations in Human Patients with GM1 Gangliosidosis

Clinical PhenotypeTissue/BiofluidThis compound Concentration (nmol/L)Fold Increase vs. ControlsReference
Infantile (Type I)PlasmaMedian elevation of 104-fold above LLOQ104x
Late-Infantile/Juvenile (Type II)PlasmaDetectable, levels correlate inversely with age-
Adult (Type III)PlasmaMay be below the limit of quantification in older patients-
All TypesPlasmaDetectable in 12 out of 13 patientsNot detected in controls
Fetal (Infantile)Brain, Spinal CordLow but abnormal accumulation-
Late-InfantileBrain, Spinal CordAbnormal accumulation-

LLOQ: Lower Limit of Quantification

Table 2: this compound and GM1 Ganglioside Accumulation in Animal Models of GM1 Gangliosidosis

Animal ModelTissue/BiofluidAnalyteKey FindingsReference
Mouse (Glb1-/-)BrainGM1 and GA1Progressive accumulation starting from 8 weeks.
Mouse (Glb1G455R)BrainGM1 GangliosideAccumulation observed after 16 weeks.
Mouse (β-gal deficient)BrainGM1 Ganglioside2 to 5-fold increase between 3 weeks and 3.5 months.
CatCSFGM1 GangliosideElevated levels restored to normal after gene therapy.
Dog (Shiba)CSFGM1 GangliosideIncreased concentration proportional to age.

Note: Data on this compound concentrations in animal models are less frequently reported than GM1 ganglioside levels. The accumulation of GM1 ganglioside is a direct precursor to the elevation of this compound.

Experimental Protocols

Accurate quantification of this compound is paramount for both clinical diagnostics and preclinical research. The most common and robust method employed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of this compound in Plasma and Dried Blood Spots by LC-MS/MS

This protocol is a synthesis of methodologies described in the literature.

1. Sample Preparation:

  • Plasma: To 50 µL of plasma, add an internal standard solution (e.g., d5-Lyso-GM1) in methanol (B129727) to precipitate proteins. Vortex and centrifuge to pellet the proteins.
  • Dried Blood Spots (DBS): Punch out a 3 mm spot from the DBS card and place it in a well of a 96-well plate. Add the internal standard solution in methanol and incubate with shaking to extract the analytes.

2. Analyte Extraction:

  • Perform a liquid-liquid extraction or a solid-phase extraction to further purify the sample and concentrate the analytes.

3. LC Separation:

  • Inject the extracted sample onto a C18 or a BEH amide column.
  • Use a gradient elution with mobile phases typically consisting of an aqueous solution with formic acid and an organic solvent like acetonitrile (B52724) or methanol with formic acid.

4. MS/MS Detection:

  • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
  • Monitor the specific precursor-to-product ion transitions for this compound and its internal standard using Multiple Reaction Monitoring (MRM).

5. Quantification:

  • Generate a calibration curve using known concentrations of this compound standards.
  • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma add_is Add Internal Standard plasma->add_is dbs Dried Blood Spot dbs->add_is protein_precip Protein Precipitation add_is->protein_precip extraction Extraction protein_precip->extraction lc_separation LC Separation extraction->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Workflow for this compound quantification by LC-MS/MS.

Signaling Pathways Affected by this compound Accumulation

The accumulation of GM1 ganglioside and this compound within lysosomes triggers a cascade of downstream pathological events, primarily affecting neuronal cells.

signaling_pathway cluster_lysosome Lysosome cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion cluster_cell Cellular Outcome lyso_gm1 This compound Accumulation er_stress ER Stress lyso_gm1->er_stress upr Unfolded Protein Response (UPR) er_stress->upr ca_depletion Calcium Depletion er_stress->ca_depletion apoptosis Mitochondrial-mediated Apoptosis upr->apoptosis mito_ca_overload Mitochondrial Calcium Overload ca_depletion->mito_ca_overload mito_ca_overload->apoptosis neurodegeneration Neurodegeneration apoptosis->neurodegeneration

Caption: Pathogenic cascade initiated by this compound accumulation.

Conclusion

The data presented in this guide highlight the critical role of this compound as a biomarker in GM1 gangliosidosis. While animal models recapitulate the fundamental biochemical abnormalities of the human disease, including the accumulation of GM1 gangliosides, more direct quantitative comparisons of this compound levels across species and tissues are needed. The standardized experimental protocols and a clearer understanding of the downstream signaling pathways will be instrumental in advancing the development of novel therapies for this devastating neurodegenerative disorder.

Lyso-GM1 vs. GM1: A Comparative Guide to Biomarkers in GM1 Gangliosidosis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of reliable biomarkers is paramount for accurate diagnosis, patient stratification, and monitoring therapeutic efficacy. In the context of GM1 gangliosidosis, a lysosomal storage disorder characterized by the accumulation of GM1 ganglioside, both GM1 and its deacylated form, Lyso-GM1, have emerged as key biomarker candidates. This guide provides an objective comparison of their performance, supported by available experimental data, to aid in the selection of the most appropriate biomarker for research and clinical applications.

Executive Summary

Current evidence suggests that this compound may be a more reliable and specific biomarker for GM1 gangliosidosis than its precursor, GM1.[1][2][3] While both molecules accumulate in this disease, this compound appears to offer a better signal-to-noise ratio, being largely undetectable in healthy individuals, which simplifies the interpretation of results.[1][4] In contrast, basal levels of GM1 can be found in healthy populations, potentially complicating its use as a straightforward diagnostic marker. Furthermore, studies have indicated a correlation between this compound levels and the age of disease onset, a key indicator of disease severity. While some evidence also links GM1 levels to clinical severity, the data is less direct and has been generated using different methodologies, making a head-to-head comparison challenging.

Performance Comparison: this compound vs. GM1

FeatureThis compoundGM1
Sensitivity High (92% in plasma for GM1 gangliosidosis)[1][3]Data from direct comparative studies is limited.
Specificity High (95% in plasma for GM1 gangliosidosis)[1][3]Lower, as basal levels are present in healthy individuals.
Correlation with Disease Severity Correlates with age of disease onset.[1][3] Plasma levels show a strong negative correlation with age.[1]Strong correlation with clinical severity observed in lymphocytes using flow cytometry.[5][6] In animal models, CSF levels increase with age.[7]
Diagnostic Utility Strong candidate for diagnosis due to high specificity. Detectable in most GM1 gangliosidosis patients and absent in controls.[1][2][3][4]May be less straightforward for diagnosis due to baseline levels in healthy individuals.
Matrix Primarily measured in plasma and dried blood spots.[8]Can be measured in plasma, cerebrospinal fluid (CSF), and lymphocytes.[5][7][9]
Analytical Method Primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][10]Can be measured by LC-MS/MS and flow cytometry.[5][6][9]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and GM1 as biomarkers for GM1 gangliosidosis. It is important to note that this data is compiled from different studies and a direct comparison should be made with caution due to potential variations in patient cohorts and analytical methodologies.

Table 1: Performance of this compound as a Biomarker for GM1 Gangliosidosis (Plasma)

ParameterValueReference
Sensitivity92%Welford et al., 2022[1][3]
Specificity95%Welford et al., 2022[1][3]
Detection in Patients12 out of 13 patientsWelford et al., 2022[1]
Detection in ControlsNot detectedWelford et al., 2022[1]
CorrelationSignificant correlation with age at sampling (Spearman R=0.58)Welford et al., 2022[3]
Fold Elevation104-fold median elevation above LLOQ in infantile-onset patientsWelford et al., 2022[3]

Table 2: GM1 Levels in GM1 Gangliosidosis (Animal Model - CSF)

AgeFold Increase vs. ControlsReference
5 months9-foldEvaluation of the Landscape of Pharmacodynamic Biomarkers in GM1 and GM2 Gangliosidosis[7]
12 months51-foldEvaluation of the Landscape of Pharmacodynamic Biomarkers in GM1 and GM2 Gangliosidosis[7]

Experimental Protocols

Quantification of this compound and GM1 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is the gold standard for the sensitive and specific quantification of both this compound and GM1 in biological matrices.

1. Sample Preparation:

  • Plasma/Serum: Proteins are precipitated from the sample using a solvent like methanol, often containing an internal standard (e.g., a stable isotope-labeled version of the analyte). The supernatant containing the lipids is then collected.

  • Dried Blood Spots (DBS): A small punch from the DBS card is extracted with a methanol-based solvent containing the internal standard.

  • Solid-Phase Extraction (SPE): For cleaner samples, the extracts may be further purified using SPE cartridges to remove interfering substances.

2. Liquid Chromatography (LC):

  • The extracted sample is injected into an LC system.

  • A C18 or a C8 reversed-phase column is commonly used to separate this compound and GM1 from other lipids based on their hydrophobicity.

  • A gradient elution with solvents like acetonitrile (B52724) and water, often with additives like formic acid, is employed to achieve optimal separation.

3. Tandem Mass Spectrometry (MS/MS):

  • The separated analytes from the LC column are introduced into the mass spectrometer.

  • Electrospray ionization (ESI) is typically used to generate charged ions of the analytes.

  • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion for each analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific detection method minimizes interference from other molecules in the sample.

  • Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Signaling Pathways and Experimental Workflows

GM1 Ganglioside Catabolic Pathway

GM1_Catabolism GM1 GM1 Ganglioside LysoGM1 This compound GM2 GM2 Ganglioside GA1 Asialo-GM1 Ceramide Ceramide

Experimental Workflow for Biomarker Quantification

Biomarker_Workflow Sample Biological Sample (Plasma, DBS) Extraction Lipid Extraction & Protein Precipitation Sample->Extraction LC Liquid Chromatography (LC) Separation Extraction->LC MS Tandem Mass Spectrometry (MS/MS) Detection LC->MS Data Data Analysis & Quantification MS->Data

Conclusion

Based on the currently available evidence, This compound demonstrates superior performance as a biomarker for GM1 gangliosidosis compared to its precursor, GM1 . Its high specificity, with levels being undetectable in healthy individuals, provides a clear diagnostic window. Furthermore, the correlation of this compound with disease severity, as indicated by the age of onset, enhances its utility for patient stratification and monitoring disease progression. While GM1 is the primary accumulating substrate and its levels do correlate with the disease, its presence in healthy individuals necessitates the establishment of specific reference ranges, which can be a complicating factor.

For researchers and drug developers, focusing on this compound as a primary pharmacodynamic and diagnostic biomarker in clinical trials for GM1 gangliosidosis is a scientifically sound strategy. However, the continued investigation of both biomarkers in well-characterized, longitudinal patient cohorts using standardized and validated analytical methods is crucial to further refine our understanding of their respective roles and to solidify their clinical utility.

References

Validating Lyso-GM1's Clinical Utility: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive statistical analysis underscores the potential of Lyso-GM1 as a robust biomarker for GM1 gangliosidosis, offering valuable insights for researchers, scientists, and drug development professionals. This guide provides a comparative overview of this compound against other diagnostic alternatives, supported by experimental data and detailed methodologies, to facilitate its integration into clinical and research settings.

GM1 gangliosidosis is a rare, inherited lysosomal storage disorder characterized by a deficiency of the enzyme β-galactosidase, leading to the toxic accumulation of GM1 ganglioside in various tissues, particularly the brain.[1] The development of reliable biomarkers is crucial for early diagnosis, monitoring disease progression, and evaluating the efficacy of novel therapies.[2] this compound, the deacylated form of GM1 ganglioside, has emerged as a promising biomarker for this devastating disease.[3]

Performance Comparison of Diagnostic Biomarkers for GM1 Gangliosidosis

BiomarkerPrincipleSample Type(s)Reported PerformanceKey AdvantagesKey Limitations
This compound Direct measurement of the accumulated substrate metabolite.Plasma, Dried Blood Spots (DBS)Elevated levels in most GM1 gangliosidosis patients.[4]High specificity and sensitivity, reflects the primary metabolic defect.Potential for matrix effects in mass spectrometry-based assays.[5]
β-Galactosidase Activity Measures the residual activity of the deficient enzyme.Leukocytes, Fibroblasts, DBSSignificantly reduced activity in GM1 gangliosidosis patients.[6]Established diagnostic standard.Overlap in activity levels between carriers and affected individuals, use of synthetic substrates may not reflect in vivo activity.[7]
A2G2 Glycan Measurement of a specific accumulating N-linked glycan.Urine, DBSHighly elevated in newborn DBS from GM1 gangliosidosis patients.[6][8]Non-invasive sample collection (urine), potential for newborn screening.Less established than other biomarkers, requires specialized analytical methods.

Experimental Protocols

Accurate and reproducible quantification of this compound is paramount for its clinical application. The most widely used method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Detailed Protocol for this compound Quantification in Human Plasma via LC-MS/MS

This protocol is a synthesis of methodologies described in the scientific literature.[9][10]

1. Sample Preparation (Solid Phase Extraction)

  • To 200 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound).

  • Add 500 µL of methanol (B129727) and 500 µL of 2% phosphoric acid in water.

  • Vortex and centrifuge the mixture.

  • Load the supernatant onto a pre-conditioned mixed-mode cation-exchange solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with 2% phosphoric acid in water followed by methanol.

  • Elute this compound with a suitable solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C8 or C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid, is commonly employed.

    • Flow Rate: A flow rate of approximately 0.4 mL/min is often used.

    • Injection Volume: 50 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Negative electrospray ionization (ESI) is used for this compound.

    • Detection: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for this compound and its internal standard, ensuring high selectivity and sensitivity.

3. Data Analysis and Quantification

  • A calibration curve is generated using known concentrations of this compound standards.

  • The concentration of this compound in the plasma samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Visualizing the Framework for Clinical Utility Validation

The following diagrams, generated using the DOT language, illustrate key aspects of validating the clinical utility of this compound.

GM1_Gangliosidosis_Pathway cluster_0 In GM1 Gangliosidosis GM1 GM1 Ganglioside BetaGal Deficient β-Galactosidase GM1->BetaGal Catabolism Accumulation Toxic Accumulation in Lysosomes GM1->Accumulation Leads to LysoGM1 This compound Neurodegeneration Neurodegeneration Accumulation->Neurodegeneration

GM1 Gangliosidosis Pathophysiology

Biomarker_Validation_Workflow cluster_analytical Analytical Performance cluster_clinical Clinical Performance Discovery Biomarker Discovery (e.g., Metabolomics) Analytical Analytical Validation Discovery->Analytical Clinical Clinical Validation Analytical->Clinical Accuracy Accuracy & Precision Sensitivity Sensitivity & Specificity Robustness Robustness & Reproducibility Utility Clinical Utility Assessment Clinical->Utility ROC ROC Curve Analysis (AUC, Sensitivity, Specificity) Correlation Correlation with Disease Severity Prognostic Prognostic Value

Biomarker Validation Workflow

Statistical_Analysis_Plan Data Patient & Control Data Collection Stats Statistical Analysis Data->Stats ROC ROC Curve Analysis Stats->ROC Cutoff Optimal Cut-off Determination Stats->Cutoff Compare Comparison of AUCs Stats->Compare Report Reporting of Results ROC->Report Cutoff->Report Compare->Report

Statistical Analysis Plan Logic

Statistical Considerations for Clinical Validation

The validation of a biomarker for a rare disease like GM1 gangliosidosis requires a rigorous statistical approach.[11][12]

  • Study Design: A well-designed study with a clearly defined patient population (including different subtypes of the disease) and a control group is essential.

  • ROC Curve Analysis: This is a fundamental tool for evaluating the diagnostic accuracy of a biomarker.[11] The AUC provides a single measure of the biomarker's ability to discriminate between diseased and non-diseased individuals. An AUC of 1.0 represents a perfect test, while an AUC of 0.5 indicates no discriminatory ability.

  • Determination of Optimal Cut-off Values: Methods such as Youden's index can be used to determine the optimal cut-off concentration of this compound that maximizes the sum of sensitivity and specificity.

  • Comparison of Biomarkers: When comparing the performance of multiple biomarkers, statistical tests should be used to determine if the differences in their AUCs are significant.

  • Power Analysis: Due to the rarity of GM1 gangliosidosis, it is crucial to perform a power analysis to ensure that the study has a sufficient sample size to detect a statistically significant difference in biomarker performance.

Conclusion

This compound demonstrates significant promise as a specific and sensitive biomarker for GM1 gangliosidosis. Its direct link to the underlying pathophysiology of the disease makes it a valuable tool for diagnosis, disease monitoring, and as a pharmacodynamic endpoint in clinical trials for emerging therapies.[13] This guide provides a framework for researchers and clinicians to understand and implement the statistical analysis and experimental protocols necessary to validate and utilize this compound in their work, ultimately aiming to improve outcomes for patients with this devastating disorder.

References

A Comparative Guide to Inter-laboratory Quantification of Lyso-GM1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of monosialoganglioside GM1 (Lyso-GM1), a critical biomarker for GM1 gangliosidosis, is paramount for early diagnosis, monitoring disease progression, and evaluating therapeutic efficacy. This guide provides a comparative overview of current this compound quantification methods, with a focus on the predominantly used Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) technique. While a formal inter-laboratory comparison study has yet to be published, this document synthesizes data from various validated, single-laboratory studies to offer insights into the performance of different methodologies.

Comparative Analysis of this compound Quantification Methods

The primary analytical technique for this compound quantification is LC-MS/MS, valued for its high sensitivity and specificity. The key variations among published methods lie in the sample preparation and chromatographic separation strategies. This guide will focus on two main sample preparation approaches: Solid-Phase Extraction (SPE) and Protein Precipitation.

Table 1: Comparison of LC-MS/MS Methodologies for this compound Quantification
ParameterMethod 1: Solid-Phase Extraction (SPE)Method 2: Protein Precipitation
Principle Selective isolation of this compound from plasma using a solid sorbent.Removal of proteins from plasma by precipitation with organic solvents.
Sample Volume 200 µL of plasma[1]9.6 µL of EDTA plasma
Lower Limit of Quantification (LLOQ) 1.0 nmol/L[1]2 nmol/L
**Linearity (R²) **>0.998[1]0.9940 - 0.9999
Intra-Assay Precision (%CV) <15% (at low level), <8% (at high level)[1]Not explicitly stated
Inter-Assay Precision (%CV) 23.2% (at low level)[1]Not explicitly stated
Accuracy Estimated (due to lack of specific internal standard at the time of study)[1]Not explicitly stated

Experimental Protocols

Method 1: Solid-Phase Extraction (SPE) followed by LC-MS/MS

This method, adapted from the multiplex assay for lysosphingolipids by Auray-Blais et al. (2017), involves the selective extraction of this compound from human plasma.[1]

1. Sample Preparation (Solid-Phase Extraction): [1]

  • To 200 µL of plasma, add an internal standard.
  • Perform a solid-phase extraction using a mixed-mode cation-exchange cartridge.
  • Wash the cartridge to remove interfering substances.
  • Elute the lysosphingolipids.
  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

2. Liquid Chromatography (LC): [1]

  • Column: C8 column (e.g., Uptisphere® 120 Å, 3 μm, 2.1 mm x 50 mm).
  • Mobile Phase: A gradient of 0.2% formic acid in water (A) and 0.2% formic acid in acetonitrile (B52724) (B).
  • Flow Rate: 0.4 mL/min.

3. Tandem Mass Spectrometry (MS/MS): [1]

  • Ionization Mode: Negative Electrospray Ionization (ESI-).
  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.

Method 2: Protein Precipitation followed by LC-HRAM-MS

This method utilizes a simple protein precipitation step for sample cleanup prior to high-resolution accurate-mass (HRAM) mass spectrometry analysis.

1. Sample Preparation (Protein Precipitation):

  • To 9.6 µL of EDTA plasma, add a solution of methanol/acetonitrile/water (45:45:10) containing an internal standard.
  • Vortex to precipitate proteins.
  • Centrifuge to pellet the precipitated proteins.
  • Collect the supernatant for analysis.

2. Liquid Chromatography (LC):

  • Specific column and mobile phase details are not provided in the available literature.

3. High-Resolution Accurate-Mass (HRAM) Mass Spectrometry:

  • Ionization Mode: Likely Negative Electrospray Ionization (ESI-), as is common for gangliosides.
  • Detection: Targeted analysis of the accurate mass of this compound.

Experimental Workflow and Signaling Pathways

To visualize the general process of this compound quantification, a standardized workflow is presented below.

Lyso_GM1_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample IS Add Internal Standard Sample->IS Extraction Extraction (SPE or Protein Ppt.) IS->Extraction Cleanup Wash/Cleanup Extraction->Cleanup Elution Elution & Reconstitution Cleanup->Elution LC LC Separation Elution->LC MS MS/MS Detection LC->MS Data Data Acquisition & Processing MS->Data Quant Quantification Data->Quant

Caption: General workflow for this compound quantification by LC-MS/MS.

Conclusion

The quantification of this compound by LC-MS/MS is a robust and sensitive approach. The choice between solid-phase extraction and protein precipitation for sample preparation depends on the desired level of sample cleanup, throughput needs, and available instrumentation. While SPE offers more selective purification, protein precipitation provides a simpler and faster workflow. The data presented, although from separate studies, indicates that both methods can achieve the necessary sensitivity for the detection of elevated this compound levels in patients with GM1 gangliosidosis. For the establishment of definitive performance benchmarks and to ensure cross-laboratory data comparability, a formal inter-laboratory comparison study is highly recommended.

References

Lyso-GM1 as a Surrogate Endpoint in Clinical Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of robust surrogate endpoints is a critical step in accelerating the development of therapies for rare diseases like GM1 gangliosidosis. This guide provides a comprehensive comparison of Lyso-GM1 as a potential surrogate endpoint against other promising biomarkers, supported by experimental data and detailed methodologies.

Executive Summary

GM1 gangliosidosis is a rare, inherited lysosomal storage disorder characterized by the deficiency of the enzyme β-galactosidase, leading to the accumulation of GM1 gangliosides, primarily in the central nervous system.[1] This accumulation triggers a cascade of pathogenic events, including neuroinflammation and neurodegeneration.[2][3] Identifying a reliable surrogate endpoint that can predict clinical benefit is paramount for efficient clinical trial design. This compound, a deacylated form of GM1 ganglioside, has emerged as a promising biomarker. This guide evaluates the evidence supporting this compound and compares its performance with other key biomarkers: Neurofilament light chain (NF-L) and Glial Fibrillary Acidic Protein (GFAP).

Biomarker Comparison

The following table summarizes the quantitative data for this compound, NF-L, and GFAP in plasma samples from GM1 gangliosidosis patients compared to healthy controls.

BiomarkerAnalyteGM1 Patients (n=13)Controls (n=66)Fold Change (Median)SensitivitySpecificityReference
Primary Disease-Specific Biomarker This compound (nM)Median: 52.1 (Range: <0.5 - 150)Not Detected>104-fold above LLOQ92%95%[4]
Neuroaxonal Damage Marker Neurofilament Light Chain (NF-L) (pg/mL)Median: 119.2 (Range: 21.3 - 480.5)Median: 4.8 (Range: 1.8 - 18.2)~25-foldHigh (no overlap with controls)High (no overlap with controls)[4]
Astrocyte Activation Marker Glial Fibrillary Acidic Protein (GFAP) (pg/mL)Median: 108.9 (Range: 38.2 - 291.1)Median: 53.4 (Range: 20.1 - 153.9)~2-foldModerate (some overlap with controls)Moderate (some overlap with controls)[4]

LLOQ: Lower Limit of Quantification

Signaling Pathways and Experimental Workflows

To visualize the underlying biology and the process of biomarker analysis, the following diagrams are provided.

GM1_Gangliosidosis_Pathway cluster_lysosome Lysosome cluster_cellular_effects Cellular Effects cluster_biomarkers Biomarker Release GLB1 GLB1 Gene (mutated) BetaGal β-Galactosidase (deficient) GLB1->BetaGal Encodes LysoGM1 This compound BetaGal->LysoGM1 Impaired Catabolism GM1 GM1 Ganglioside GM1->BetaGal Substrate for Accumulation Accumulation of GM1 and this compound GM1->Accumulation ER_Stress ER Stress Accumulation->ER_Stress Mito_Dys Mitochondrial Dysfunction Accumulation->Mito_Dys Neuronal_Apoptosis Neuronal Apoptosis ER_Stress->Neuronal_Apoptosis Mito_Dys->Neuronal_Apoptosis Neuroinflammation Neuroinflammation GFAP_Release GFAP Release Neuroinflammation->GFAP_Release Neuronal_Apoptosis->Neuroinflammation NFL_Release NF-L Release Neuronal_Apoptosis->NFL_Release

Caption: Pathogenic cascade in GM1 gangliosidosis leading to biomarker release.

Biomarker_Validation_Workflow cluster_sampling Patient Sampling cluster_analysis Biomarker Analysis cluster_validation Endpoint Validation Patient GM1 Patient Cohort Plasma Plasma Collection Patient->Plasma CSF CSF Collection (optional) Patient->CSF Control Healthy Control Cohort Control->Plasma LCMS LC-MS/MS for This compound Plasma->LCMS ELISA ELISA/Simoa for NF-L & GFAP Plasma->ELISA CSF->ELISA Data Quantitative Data Analysis LCMS->Data ELISA->Data Correlation Correlation with Clinical Outcomes Data->Correlation Surrogate Surrogate Endpoint Validation Correlation->Surrogate

Caption: Workflow for the validation of biomarkers as surrogate endpoints.

Experimental Protocols

Quantification of this compound in Plasma by LC-MS/MS

This method allows for the sensitive and specific measurement of this compound.[4][5][6]

  • Sample Preparation:

    • To 200 µL of plasma, add 500 µL of methanol (B129727) containing an internal standard (e.g., a stable isotope-labeled this compound).

    • Add 500 µL of 2% H₃PO₄ in water.

    • Vortex and centrifuge at 16,000 x g for 8 minutes to precipitate proteins.

  • Solid Phase Extraction (SPE):

    • Load the supernatant onto a pre-conditioned mixed-mode cation-exchange SPE cartridge.

    • Wash the cartridge with 2% H₃PO₄ and then with methanol.

    • Elute the analytes with 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • LC-MS/MS Analysis:

    • Dry the eluate under nitrogen and reconstitute in the initial mobile phase.

    • Inject the sample onto a C8 or C18 reverse-phase column.

    • Use a gradient elution with mobile phases consisting of 0.2% formic acid in water and 0.2% formic acid in acetonitrile.

    • Detect this compound and the internal standard using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

Quantification of Neurofilament Light Chain (NF-L) in CSF by ELISA

This protocol outlines a standard sandwich ELISA for NF-L quantification.[7][8][9]

  • Plate Coating:

    • Coat a 96-well microplate with a capture antibody specific for NF-L overnight at 4°C.

  • Blocking:

    • Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate.

    • Add 100 µL of standards and diluted CSF samples (typically 1:2 dilution) to the wells.

    • Incubate for 1 hour at room temperature with agitation.

  • Detection Antibody Incubation:

    • Wash the plate.

    • Add a biotinylated detection antibody specific for NF-L and incubate for 45 minutes at room temperature with agitation.

  • Enzyme Conjugate Incubation:

    • Wash the plate.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

  • Signal Development and Measurement:

    • Wash the plate.

    • Add TMB substrate and incubate for 15 minutes in the dark.

    • Stop the reaction with a stop solution (e.g., sulfuric acid).

    • Read the absorbance at 450 nm.

Quantification of Glial Fibrillary Acidic Protein (GFAP) in Serum/Plasma by Simoa Assay

The Single Molecule Array (Simoa) technology provides ultra-sensitive detection of GFAP.[10][11][12]

  • Sample Preparation:

    • Dilute serum or plasma samples according to the kit manufacturer's instructions.

  • Immunoassay Reaction:

    • Combine the diluted samples with anti-GFAP antibody-coated paramagnetic beads and a biotinylated anti-GFAP detection antibody.

    • Incubate to form immunocomplexes on the beads.

  • Enzyme Labeling:

    • Wash the beads to remove unbound components.

    • Add a streptavidin-β-galactosidase (SβG) conjugate, which binds to the biotinylated detection antibody.

  • Single Molecule Detection:

    • Wash the beads and resuspend them in a resorufin (B1680543) β-D-galactopyranoside (RGP) substrate.

    • Load the beads onto a Simoa disc containing thousands of femtoliter-sized wells. Each well can hold a single bead.

    • Wells containing a bead with an immunocomplex will fluoresce as the SβG hydrolyzes the RGP substrate.

  • Data Analysis:

    • The instrument counts the number of fluorescent ("on") and non-fluorescent ("off") wells to determine the concentration of GFAP in the sample.

Other Potential Surrogate Endpoints

While this compound, NF-L, and GFAP are the most extensively studied biomarkers for GM1 gangliosidosis, other potential surrogate endpoints are under investigation. These include:

  • GM1 Ganglioside Levels in CSF: Direct measurement of the accumulating substrate in the cerebrospinal fluid.[13]

  • Urinary Oligosaccharides: Certain oligosaccharides have been proposed as biomarkers for lysosomal storage diseases.[14]

  • Metabolomic Profiling: Untargeted metabolomic approaches in plasma have identified dysregulations in several metabolic pathways in GM1 gangliosidosis patients, suggesting novel biomarker candidates.[15][16][17]

Further research is needed to validate these potential biomarkers and establish their correlation with clinical outcomes.

Conclusion

This compound demonstrates high sensitivity and specificity as a disease-specific biomarker for GM1 gangliosidosis. Its levels are dramatically elevated in patients, making it a strong candidate for a pharmacodynamic biomarker to assess the biochemical response to therapies aimed at the underlying enzyme deficiency.

NF-L serves as an excellent marker of ongoing neuroaxonal damage, with a clear distinction between patients and controls. Its potential as a prognostic marker and an indicator of disease progression is significant. GFAP, while elevated in patients, shows more overlap with control populations, suggesting it may be a less robust standalone biomarker but could provide complementary information on astrocyte activation and neuroinflammation.

For the validation of this compound as a surrogate endpoint, future clinical trials should prospectively correlate changes in this compound levels with clinically meaningful endpoints, such as neurodevelopmental scales and survival. A multi-biomarker approach, combining the disease-specific information from this compound with the neuroaxonal and glial pathology insights from NF-L and GFAP, will likely provide the most comprehensive assessment of therapeutic efficacy in GM1 gangliosidosis.

References

Safety Operating Guide

Navigating the Safe Disposal of Lyso-GM1: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Chemical Waste Disposal

The disposal of any chemical waste, including Lyso-GM1, should always be managed in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations.[1][2] A key principle is to treat all chemical wastes as hazardous unless confirmed otherwise.[1]

Quantitative Disposal Parameters

The following table summarizes key quantitative and qualitative guidelines for the disposal of chemical waste, which should be applied to this compound.

ParameterGuidelineSource
Container Filling Do not fill beyond the neck; leave at least one-inch of headroom to allow for expansion.[3]
pH of Aqueous Waste for Drain Disposal pH must be between 5.0 and 12.5 for drain disposal, if permitted.[3]
Storage Time Limit Hazardous waste must be collected within 90 days from the start of accumulation.[4]
Maximum Accumulation Volume Up to 55 gallons of a specific hazardous waste can be stored before collection is required.[4]
Secondary Containment Capacity The secondary container must hold 110% of the volume of the primary container(s).[4]

Experimental Protocol: Step-by-Step Disposal of this compound

This protocol outlines the necessary steps for the safe disposal of this compound waste, including solid materials and liquid solutions.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Designated hazardous waste container (compatible material, with a screw-on cap).[3][4]

  • Hazardous waste labels.

  • Secondary containment bin.[4]

  • Spill containment materials.

Procedure:

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[5]

    • Separate solid waste (e.g., contaminated gloves, pipette tips, absorbent paper) from liquid waste.[4][5]

  • Containerization:

    • Liquid Waste: Transfer solutions containing this compound into a designated, leak-proof hazardous waste container with a secure screw-on cap.[3][4] Ensure the container material is compatible with any solvents used. Food-grade containers like milk jugs are not acceptable.[1]

    • Solid Waste:

      • Dry chemicals should be disposed of in their original manufacturer's container if possible.[4]

      • Contaminated lab supplies such as gloves and bench paper should be double-bagged in clear plastic bags for visual inspection.[4]

      • "Sharps" such as pipette tips or broken glass must be placed in a designated sharps container.[4]

  • Labeling:

    • Immediately label the waste container with a "Hazardous Waste" tag.

    • Clearly write the full chemical name: "this compound" and any other components of the waste mixture.

    • Indicate the date when waste was first added to the container.[4]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.[3]

    • Place the primary waste container within a secondary containment bin to prevent spills.[4]

    • Ensure the storage area is secure and away from incompatible materials.[3]

  • Disposal Request:

    • Once the container is full or nearing its storage time limit, request a waste pickup from your institution's EHS department according to their specific procedures.[4]

  • Empty Containers:

    • Empty this compound containers should be triple-rinsed with an appropriate solvent.[6]

    • The rinsate must be collected and treated as hazardous waste.[6]

    • After triple-rinsing and air-drying, the container may be disposed of in the regular trash, or preferably, reused for compatible waste.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

LysoGM1_Disposal_Workflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage Storage cluster_disposal Final Disposal start Start: Generate This compound Waste ppe Don Appropriate PPE start->ppe segregate Segregate Solid & Liquid Waste ppe->segregate containerize Select & Fill Compatible Waste Container segregate->containerize label_waste Label Container with Contents & Date containerize->label_waste store Store in Designated Satellite Accumulation Area label_waste->store secondary_containment Use Secondary Containment store->secondary_containment request_pickup Request EHS Waste Pickup secondary_containment->request_pickup end End: Proper Disposal request_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Lyso-GM1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of laboratory reagents is paramount. This document provides essential, immediate safety and logistical information for the handling of Lyso-GM1, including personal protective equipment (PPE), operational plans, and disposal procedures.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment. The following personal protective equipment is recommended when handling this compound.

Protective EquipmentSpecificationPurpose
Eye Protection Safety glasses or gogglesProtects eyes from potential splashes.
Hand Protection Nitrile glovesPrevents direct skin contact.
Respiratory Protection N95 Respirator (US) or equivalentRecommended when handling the lyophilized powder to avoid inhalation.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.

Operational Plan

A well-defined operational plan is critical for the consistent and safe use of this compound in experimental settings. This includes proper storage, preparation of solutions, and general handling procedures.

Storage and Stability:

ParameterRecommendation
Storage Temperature -20°C[1][2]
Form Lyophilized powder
Stability Stable for at least 4 years when stored properly[1].

Experimental Workflow:

The following provides a general workflow for the preparation and use of this compound in a laboratory setting. Specific experimental conditions may require protocol adjustments.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation start Retrieve this compound from -20°C storage weigh Weigh appropriate amount of lyophilized powder in a chemical fume hood start->weigh dissolve Dissolve in a suitable solvent (e.g., Chloroform:Methanol:Water 2:1:0.1) weigh->dissolve culture Prepare cell cultures or other experimental systems dissolve->culture Use freshly prepared solution treat Treat cells with this compound solution at the desired concentration culture->treat incubate Incubate under appropriate experimental conditions treat->incubate analyze Perform downstream analysis (e.g., microscopy, biochemical assays) incubate->analyze

A general experimental workflow for handling this compound.

Preparation of this compound:

This compound is a derivative of GM1 ganglioside that lacks the acyl chain and can be prepared by alkaline hydrolysis of GM1[3]. It is also commercially available as a lyophilized powder.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

  • Waste Categorization : Unused this compound and materials contaminated with it should be treated as chemical waste.

  • Disposal Method :

    • Absorb solutions with an inert material and place in a sealed container for chemical waste disposal.

    • Do not allow the product to enter drains[4].

    • Follow all federal, state, and local environmental regulations for chemical waste disposal. Consult with your institution's environmental health and safety (EHS) department for specific guidelines.

Signaling and Catabolic Pathway

This compound is an intermediate in the catabolism of GM1 ganglioside. The accumulation of GM1 and this compound is a hallmark of GM1 gangliosidosis, a lysosomal storage disorder caused by a deficiency in the enzyme β-galactosidase[5][6]. The catabolic pathway is essential for the proper recycling of these molecules.

catabolic_pathway cluster_lysosome Lysosome GM1 GM1 Ganglioside LysoGM1 This compound GM1->LysoGM1 β-Galactosidase (deficient in GM1 Gangliosidosis) GA1 Asialo-GM1 (GA1) LysoGM1->GA1 Ceramide Ceramide GA1->Ceramide Sphingosine Sphingosine Ceramide->Sphingosine FattyAcid Fatty Acid Ceramide->FattyAcid

The catabolic pathway of GM1 ganglioside to this compound in the lysosome.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.